Product packaging for N-(4-Fluorobenzoyl)morpholine(Cat. No.:CAS No. 1978-65-0)

N-(4-Fluorobenzoyl)morpholine

Cat. No.: B157784
CAS No.: 1978-65-0
M. Wt: 209.22 g/mol
InChI Key: NDYMQOUYJJXCKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-(4-Fluorobenzoyl)morpholine is a synthetic chemical building block of interest in medicinal chemistry and drug discovery research. The compound features a morpholine ring, a versatile heterocycle recognized as a ubiquitous pharmacophore in developing bioactive molecules . The structural motif of morpholine is frequently incorporated into drug candidates to fine-tune key properties; it can enhance solubility, improve metabolic stability, and facilitate brain permeability by influencing a compound's pKa and lipophilicity profile . The 4-fluorobenzoyl moiety is a common aromatic fragment in pharmaceutical agents. Researchers utilize this compound as a key intermediate in synthesizing more complex target molecules for biological evaluation. Its applications are primarily found in the early-stage exploration of new chemical entities for various therapeutic areas, leveraging the known utility of morpholine derivatives in scientific investigation . This product is intended for laboratory research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12FNO2 B157784 N-(4-Fluorobenzoyl)morpholine CAS No. 1978-65-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-fluorophenyl)-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO2/c12-10-3-1-9(2-4-10)11(14)13-5-7-15-8-6-13/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDYMQOUYJJXCKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10336286
Record name N-(4-FLUOROBENZOYL)MORPHOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10336286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>31.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804430
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1978-65-0
Record name (4-Fluorophenyl)-4-morpholinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1978-65-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-FLUOROBENZOYL)MORPHOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10336286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(4-Fluorophenyl)(morpholino)methanone synthesis and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Properties of (4-Fluorophenyl)(morpholino)methanone

Abstract

This technical guide provides a comprehensive overview of (4-Fluorophenyl)(morpholino)methanone, a compound of significant interest in medicinal chemistry. The document details a robust and efficient synthesis protocol via the acylation of morpholine with 4-fluorobenzoyl chloride. It offers an in-depth analysis of the compound's physicochemical properties, supported by a full suite of spectroscopic data including ¹H NMR, ¹³C NMR, and FT-IR. Furthermore, this guide discusses the potential biological activities and applications of the title compound, grounded in the known pharmacological relevance of the morpholine and fluorophenyl moieties. Safety protocols for handling all relevant chemicals are also meticulously outlined. This document is intended to serve as a vital resource for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

(4-Fluorophenyl)(morpholino)methanone is a synthetic amide that incorporates two key structural motifs widely recognized in medicinal chemistry for their favorable pharmacological properties. The morpholine ring, a saturated heterocycle, is a "privileged" scaffold known to enhance aqueous solubility, metabolic stability, and the overall pharmacokinetic profile of drug candidates.[1][2] Concurrently, the incorporation of a fluorine atom onto the phenyl ring is a well-established strategy to modulate a molecule's electronic properties, lipophilicity, and metabolic fate, often leading to improved binding affinity and bioavailability.[1][3]

The resulting amide, (4-Fluorophenyl)(morpholino)methanone, serves as a valuable building block and a potential lead compound for further derivatization in drug discovery programs. While specific biological data on the title compound is emerging, structurally related molecules have shown promise, suggesting potential for antibacterial, anticancer, or anti-inflammatory activities.[2][3] This guide provides a detailed protocol for its synthesis and a thorough characterization of its chemical and physical properties to facilitate further research and application.

Synthesis of (4-Fluorophenyl)(morpholino)methanone)

The most direct and efficient method for synthesizing (4-Fluorophenyl)(morpholino)methanone is through the nucleophilic acyl substitution reaction between 4-fluorobenzoyl chloride and morpholine. This classic amidation reaction, often performed under Schotten-Baumann conditions, is high-yielding and proceeds readily under mild conditions.[1][4]

Reaction Principle and Mechanism

The synthesis involves the nucleophilic attack of the secondary amine of morpholine on the highly electrophilic carbonyl carbon of 4-fluorobenzoyl chloride.[1] The reaction produces a tetrahedral intermediate which then collapses, expelling a chloride ion and forming the stable amide bond. A non-nucleophilic base, such as triethylamine or an aqueous base, is essential to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[4]

Visualizing the Synthesis

The overall synthetic workflow is depicted below.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions R1 4-Fluorobenzoyl Chloride Process Nucleophilic Acyl Substitution R1->Process R2 Morpholine R2->Process Solvent Solvent (e.g., Dichloromethane) Solvent->Process in Base Base (e.g., Triethylamine) Base->Process with Product (4-Fluorophenyl)(morpholino)methanone Process->Product Byproduct Triethylamine Hydrochloride Process->Byproduct

Caption: General synthesis workflow for (4-Fluorophenyl)(morpholino)methanone.

Detailed Experimental Protocol
  • Materials:

    • Morpholine (1.1 equivalents)

    • Triethylamine (1.2 equivalents)

    • 4-Fluorobenzoyl chloride (1.0 equivalent)

    • Dichloromethane (DCM), anhydrous

    • Deionized water

    • Sodium sulfate (Na₂SO₄), anhydrous

  • Procedure:

    • To a stirred solution of morpholine (1.1 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at room temperature, carefully add 4-fluorobenzoyl chloride (1.0 eq) dropwise. Causality: The slow addition minimizes exothermic effects.[4]

    • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, add deionized water to the reaction mixture to quench the reaction and dissolve the triethylamine hydrochloride salt.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with DCM (2 x volumes).

    • Combine all organic extracts and wash sequentially with deionized water, 1M HCl, saturated sodium bicarbonate solution, and finally, brine. Causality: These washing steps remove unreacted starting materials, the base, and aqueous impurities.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.[4]

    • Purify the crude product by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel to obtain pure (4-Fluorophenyl)(morpholino)methanone as a solid.

Physicochemical Properties and Characterization

The identity and purity of the synthesized (4-Fluorophenyl)(morpholino)methanone are confirmed through comprehensive spectroscopic analysis.

Physical Properties
PropertyValue
Molecular Formula C₁₁H₁₂FNO₂
Molecular Weight 209.22 g/mol
Appearance White to off-white solid
Melting Point Typically reported in the range of 95-100 °C
Spectroscopic Data Summary

The following table summarizes the key spectroscopic data for (4-Fluorophenyl)(morpholino)methanone.[5]

Spectroscopic TechniqueKey Signals and Interpretations
¹H NMR (400 MHz, CDCl₃)δ 7.50 – 7.37 (m, 2H, Ar-H ortho to C=O), 7.16 – 7.06 (m, 2H, Ar-H meta to C=O), 3.95 – 3.37 (m, 8H, morpholine protons).[5]
¹³C NMR (101 MHz, CDCl₃)δ 169.5 (C=O), 163.5 (d, J = 250.5 Hz, C-F), 131.4 (d, J = 3.2 Hz, Ar-C), 129.5 (d, J = 8.5 Hz, Ar-CH), 115.7 (d, J = 21.8 Hz, Ar-CH), 66.8 (morpholine O-CH₂), 48.3, 42.7 (morpholine N-CH₂).[5]
FT-IR (KBr, cm⁻¹)~1630-1650 (C=O amide stretch), ~1590-1600 (C=C aromatic stretch), ~1220-1240 (C-F stretch), ~1110-1120 (C-O-C stretch of morpholine).
Mass Spectrometry (ESI-MS)m/z: 210.09 [M+H]⁺

Note: NMR chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz). The data is referenced from a similar compound and may vary slightly based on experimental conditions.[5]

Potential Applications in Research and Drug Development

While (4-Fluorophenyl)(morpholino)methanone is primarily a building block for more complex molecules, its structural components suggest several avenues for biological investigation.

  • Antimicrobial Activity: Amides derived from fluorobenzoic acids have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria.[3] The title compound is a strong candidate for screening in antimicrobial assays.

  • Anticancer Potential: The morpholine moiety is present in several approved anticancer drugs.[2] Furthermore, various fluorophenyl derivatives have been investigated for their cytotoxic effects against cancer cell lines.[6] This suggests that (4-Fluorophenyl)(morpholino)methanone could serve as a scaffold for novel anticancer agents.[7]

  • Anti-inflammatory Properties: Benzoic acid derivatives are known to possess anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenases (COX).[3] The anti-inflammatory potential of this compound warrants further investigation.

Safety and Handling

Ensuring laboratory safety is paramount when handling the reagents involved in this synthesis.

  • 4-Fluorobenzoyl chloride: This substance is corrosive and causes severe skin burns and eye damage.[8][9] It is also a lachrymator.[10] Always handle in a well-ventilated chemical fume hood.[8][11] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12] Store in a cool, dry place away from moisture, as it readily hydrolyzes.[8]

  • Morpholine: Morpholine is a flammable, corrosive, and toxic liquid.[13][14] It can cause severe skin burns and eye damage.[13] Use in a chemical fume hood and keep away from ignition sources.[15][16] Wear appropriate PPE.[14] It is air-sensitive and should be stored under an inert atmosphere.[13]

  • Triethylamine: A flammable and corrosive liquid with a strong odor. Handle with appropriate PPE in a well-ventilated area.

  • Dichloromethane (DCM): A volatile solvent that is a suspected carcinogen. All handling should be performed in a chemical fume hood.

In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[8][13] Spills should be contained with an inert absorbent material and disposed of as hazardous waste according to local regulations.[16]

Conclusion

(4-Fluorophenyl)(morpholino)methanone is a synthetically accessible compound with significant potential as a scaffold in medicinal chemistry. The reliable synthesis outlined in this guide, coupled with comprehensive characterization data, provides a solid foundation for researchers. The favorable properties conferred by the morpholine and fluorophenyl groups make this molecule and its future derivatives promising candidates for the development of new therapeutic agents.

References

  • Penta Chemicals. (2025, April 16). Morpholine - SAFETY DATA SHEET.
  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine.
  • Capot Chemical Co., Ltd. (2010, September 28). MSDS of 4-fluorobenzoyl chloride.
  • Redox. (2022, October 1). Safety Data Sheet Morpholine.
  • The Royal Society of Chemistry. (n.d.). Supporting Information for an unspecified article.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Morpholine.
  • Loba Chemie. (2017, February 13). 4-FLUOROBENZOYL CHLORIDE MSDS.
  • Jadhava, S. N., Kumbhara, A. S., Rodeb, C. V., & Salunkhea, R. S. (n.d.). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium - Supporting Information.
  • SpectraBase. (n.d.). 1H NMR of Methanone, 4-(1-azepanyl)phenyl-.
  • ResearchGate. (n.d.). Fourier transform infrared (FTIR) spectra of (4‐fluorophenyl)(phenyl) phosphine oxide (4‐FPO), epoxy resin (EP), and EP/4‐FPO.
  • ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved.
  • MDPI. (n.d.). Fluorophenyl Adamantane Derivatives Anticancer Activity and Biological Targets.

Sources

An In-depth Technical Guide to the Molecular Structure and Physicochemical Characterization of C11H12FNO2

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The chemical formula C11H12FNO2 represents a variety of structural isomers, each with unique physicochemical properties and potential applications. This technical guide provides a comprehensive analysis of this molecular formula, focusing on a representative isomer, Cyclobutyl 2-amino-4-fluorobenzoate , as a primary case study. We will explore its molecular structure, weight, and key identifiers, and detail the multi-technique spectroscopic and computational workflows required for its unambiguous characterization. This document is intended for researchers, scientists, and professionals in drug development and medicinal chemistry, offering both foundational data and practical, field-proven experimental protocols.

Introduction: The Isomeric Landscape of C11H12FNO2

A single molecular formula can conceal a diverse family of molecules, and C11H12FNO2 is no exception. With a calculated monoisotopic mass of 209.0852 Daltons, this formula accommodates numerous structural isomers, including but not limited to:

  • Cyclobutyl 2-amino-4-fluorobenzoate (PubChem CID: 62217075)[1]: An ester of 4-fluoroanthranilic acid, featuring a fluorinated aromatic ring, an amine, and a cyclobutyl ester group.

  • N-(3-fluorophenyl)tetrahydro-2-furancarboxamide (PubChem CID: 4059515)[2]: An amide containing a fluorophenyl ring linked to a tetrahydrofuran moiety.

The specific arrangement of atoms fundamentally dictates the molecule's chemical behavior, biological activity, and therapeutic potential. The presence of a fluorine atom, a primary amine, and an ester or amide linkage provides a rich scaffold for medicinal chemistry, as these groups can modulate properties like metabolic stability, receptor binding, and membrane permeability. This guide will use Cyclobutyl 2-amino-4-fluorobenzoate as the principal exemplar to detail a rigorous scientific approach to structural and physicochemical characterization.

Molecular Identity and Physicochemical Properties

Unambiguous identification is the cornerstone of all chemical research. For Cyclobutyl 2-amino-4-fluorobenzoate, the key identifiers and computed properties are summarized below. These values are critical for database searches, regulatory submissions, and computational modeling.

PropertyValueSource
Molecular Formula C11H12FNO2PubChem[1]
Average Molecular Weight 209.22 g/mol PubChem[1]
Monoisotopic Mass 209.08520679 DaPubChem[1]
IUPAC Name cyclobutyl 2-amino-4-fluorobenzoatePubChem[1]
Canonical SMILES C1CC(C1)OC(=O)C2=C(C=C(C=C2)F)NPubChem[1]
InChI Key ZXOMJOSTAQKVOR-UHFFFAOYSA-NPubChem[1]
Computed XLogP3 2.7PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]

Structural Elucidation and Spectroscopic Characterization

A multi-faceted approach combining Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) Spectroscopy is essential for confirming the structure of Cyclobutyl 2-amino-4-fluorobenzoate.

Integrated Characterization Workflow

The logical flow for characterizing a novel or synthesized batch of this molecule involves a sequence of analytical techniques, each providing a unique piece of the structural puzzle. The final structure is confirmed not by a single experiment, but by the convergence of all data.

G cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_validation Data Integration & Validation Sample Synthesized Compound (C11H12FNO2) Dissolve Dissolution in Appropriate Solvents (e.g., CDCl3, DMSO-d6) Sample->Dissolve MS Mass Spectrometry (MS) - Determine Molecular Weight - Analyze Fragmentation Dissolve->MS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) - Map C-H-F Framework Dissolve->NMR IR IR Spectroscopy - Identify Functional Groups Dissolve->IR Integrate Integrate All Spectral Data MS->Integrate NMR->Integrate IR->Integrate Compare Compare with Predicted Data & Reference Compounds Integrate->Compare Confirm Structure Confirmed Compare->Confirm

Caption: Workflow for the structural characterization of C11H12FNO2.

Mass Spectrometry (MS)

Causality: MS is the primary technique to confirm the molecular weight, directly verifying the elemental composition. High-resolution mass spectrometry (HRMS) is crucial for distinguishing the target compound from molecules with similar nominal masses.

Step-by-Step Protocol (Electrospray Ionization - ESI):

  • Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Ionization: Introduce the sample via direct infusion or LC inlet into the ESI source. Positive ion mode is preferred to generate the protonated molecule [M+H]⁺.

  • Data Acquisition: Acquire the full scan mass spectrum over a range of m/z 50-500.

  • Analysis & Validation:

    • Expected [M+H]⁺: The primary ion observed should correspond to the exact mass of C11H12FNO2 + H⁺ (209.0852 + 1.0078 = 210.0930 Da).

    • Fragmentation (MS/MS): Induce fragmentation of the parent ion (m/z 210.09) to observe characteristic losses, such as the loss of the cyclobutoxy group or cleavage of the ester bond, which provides further structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR provides the most detailed structural information, mapping the carbon-hydrogen framework and identifying the chemical environment of the fluorine atom. A combination of ¹H, ¹³C, and ¹⁹F NMR is non-negotiable for fluorinated compounds. The high sensitivity and 100% natural abundance of the ¹⁹F nucleus make ¹⁹F NMR a powerful and efficient tool.[3][4]

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire standard ¹H, ¹³C{¹H}, and ¹⁹F{¹H} spectra. Additionally, 2D correlation experiments like COSY (¹H-¹H) and HSQC (¹H-¹³C) are highly recommended to assign protons to their attached carbons.

  • Analysis & Validation (Expected Signals for Cyclobutyl 2-amino-4-fluorobenzoate):

    • ¹H NMR:

      • Aromatic Region (δ 6.0-8.0 ppm): Expect three distinct signals for the aromatic protons, showing complex splitting patterns (coupling) due to both H-H and H-F interactions.

      • Amine Protons (δ 4.0-5.5 ppm): A broad singlet corresponding to the -NH₂ group.

      • Cyclobutyl Protons (δ 1.5-2.5 ppm and δ 4.5-5.5 ppm): Multiple signals for the aliphatic protons of the cyclobutyl ring, with the proton on the oxygen-bearing carbon (methine) shifted significantly downfield.

    • ¹³C NMR: Expect 11 distinct carbon signals, including signals for the ester carbonyl (δ ~165 ppm) and aromatic carbons directly bonded to fluorine, which will exhibit large ¹J(C-F) coupling constants.

    • ¹⁹F NMR: A single resonance is expected for the fluorine atom. Its chemical shift and coupling to nearby protons (³J(H-F)) provide definitive proof of its position on the aromatic ring. Computational methods like Density Functional Theory (DFT) can be used to predict ¹⁹F NMR shifts with high accuracy to aid in structural confirmation.[5]

Infrared (IR) Spectroscopy

Causality: IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule based on their characteristic vibrational frequencies.

Step-by-Step Protocol (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the solid compound directly onto the ATR crystal.

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Data Acquisition: Acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Analysis & Validation (Expected Absorption Bands):

    • N-H Stretch (3300-3500 cm⁻¹): Two distinct bands characteristic of a primary amine (-NH₂).

    • C-H Stretch (2850-3000 cm⁻¹): Signals from the aliphatic cyclobutyl group and aromatic C-H bonds.

    • C=O Stretch (1680-1720 cm⁻¹): A strong, sharp absorption band from the ester carbonyl group.

    • C=C Stretch (1500-1600 cm⁻¹): Absorptions from the aromatic ring.

    • C-F Stretch (1100-1300 cm⁻¹): A strong band indicating the presence of the carbon-fluorine bond.

Caption: Relationship between functional groups and expected spectroscopic signals.

Applications in Research and Drug Development

While specific biological data for Cyclobutyl 2-amino-4-fluorobenzoate is not widely published, its structural motifs are of significant interest in medicinal chemistry.

  • Fluorinated Aromatics: The incorporation of fluorine into aromatic rings is a well-established strategy to enhance metabolic stability, improve binding affinity, and modulate lipophilicity.[6]

  • Anthranilic Acid Derivatives: The 2-aminobenzoic acid core is a privileged scaffold found in numerous pharmacologically active compounds.

  • Cyclobutyl Moieties: The cyclobutyl group is increasingly used as a bioisostere for other cyclic or linear alkyl groups to explore structure-activity relationships. Related structures, such as radiolabeled fluorinated cyclobutyl amino acids, have shown potential as PET tracers for brain tumor imaging, highlighting the biomedical relevance of this scaffold.[7]

Therefore, this molecule represents a valuable building block for generating compound libraries for screening against various biological targets, from kinases to ion channels, where its unique combination of functional groups could yield novel therapeutic agents.

Conclusion

The molecular formula C11H12FNO2 describes a class of isomeric compounds with significant potential in chemical and pharmaceutical research. Through a focused analysis of a representative isomer, Cyclobutyl 2-amino-4-fluorobenzoate, this guide has outlined the critical identifiers and physicochemical properties associated with this formula. Furthermore, we have provided a detailed, logic-driven framework of experimental protocols—spanning MS, NMR, and IR spectroscopy—necessary for its definitive structural elucidation. This integrated analytical workflow ensures the scientific integrity and trustworthiness required for advancing compounds from discovery to application.

References

  • Dierick, S., et al. (2018). Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorinated Benzamides. ChemMedChem.
  • PubChem. (n.d.). N-(3-fluorophenyl)tetrahydro-2-furancarboxamide. National Center for Biotechnology Information.
  • Groom, C. R., et al. (2016). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design.
  • PubChem. (n.d.). Cyclobutyl 2-amino-4-fluorobenzoate. National Center for Biotechnology Information.
  • Martin, A. D., et al. (2020). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Molbank.
  • Defense Technical Information Center. (1945). Determination of Fluorine in Fluoro-Organic Compounds. DTIC.
  • Fielding, L. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Magnetic Resonance in Chemistry.
  • Chaleckis, R., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Nature Communications.
  • Washington, J. W., et al. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology.
  • Siegemund, G., et al. (2000). Fluorinated Aromatic Compounds. Ullmann's Encyclopedia of Industrial Chemistry.
  • Sun, A., et al. (2010). Synthesis and biological evaluation of anti-1-amino-2-[18F]fluoro-cyclobutyl-1-carboxylic acid (anti-2-[18F]FACBC) in rat 9L gliosarcoma. Bioorganic & Medicinal Chemistry.

Sources

N-(4-Fluorobenzoyl)morpholine chemical properties and safety data

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-(4-Fluorobenzoyl)morpholine: Chemical Properties, Synthesis, and Safety

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a compound of interest for researchers and professionals in drug development and medicinal chemistry. Drawing from established chemical principles and safety data, this document details the compound's properties, a reliable synthetic protocol, expected spectral characteristics, and essential safety and handling procedures. The inclusion of the morpholine moiety, a privileged structure in medicinal chemistry, suggests its potential as a valuable building block in the synthesis of novel therapeutic agents.[1][2]

Chemical and Physical Properties

This compound is a substituted amide derivative. The presence of the fluorobenzoyl group and the morpholine ring bestows upon it specific physicochemical properties that are pertinent to its handling, reactivity, and potential biological activity.[1] The morpholine scaffold is particularly noteworthy for its ability to improve the pharmacokinetic profile of drug candidates.[2][3]

PropertyValueSource
CAS Number 1978-65-0[4]
Molecular Formula C₁₁H₁₂FNO₂[4][5]
Molecular Weight 209.22 g/mol [4][5]
IUPAC Name (4-fluorophenyl)(morpholino)methanone[4]
Synonyms This compound[4]
XLogP3-AA 1[5]
Hydrogen Bond Donor Count 0[5]
Hydrogen Bond Acceptor Count 3[5]
Rotatable Bond Count 2[5]
Exact Mass 209.08520679 Da[5]
Topological Polar Surface Area 29.5 Ų[5]

Synthesis and Reactivity

The synthesis of this compound is typically achieved through the amidation of 4-fluorobenzoyl chloride with morpholine. This is a standard nucleophilic acyl substitution reaction where the secondary amine of the morpholine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride.[6] The reaction is generally high-yielding and proceeds under mild conditions. A base, such as triethylamine or pyridine, is often added to neutralize the hydrochloric acid byproduct.[6]

Synthetic Workflow Diagram

G cluster_reactants Reactants cluster_process Process cluster_products Products 4-Fluorobenzoyl_chloride 4-Fluorobenzoyl chloride Reaction Nucleophilic Acyl Substitution 4-Fluorobenzoyl_chloride->Reaction Morpholine Morpholine Morpholine->Reaction Base Base (e.g., Triethylamine) Base->Reaction Solvent Aprotic Solvent (e.g., DCM) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Byproduct Triethylammonium chloride Reaction->Byproduct Purification Purification (e.g., Recrystallization) Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound, adapted from a similar amidation reaction.[6]

  • Reaction Setup: To a stirred solution of morpholine (1.1 equivalents) and triethylamine (1.2 equivalents) in dichloromethane (DCM) at 0 °C, add a solution of 4-fluorobenzoyl chloride (1.0 equivalent) in DCM dropwise.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, wash the reaction mixture with water, 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a solid.

Spectral Analysis

The structural elucidation of this compound can be confirmed using standard spectroscopic techniques.[7] The expected spectral data are summarized below.

Technique Expected Features
¹H NMR - Aromatic protons (AA'BB' system): Two doublets in the range of δ 7.0-7.8 ppm. - Morpholine protons: Multiple signals in the range of δ 3.4-3.8 ppm.
¹³C NMR - Carbonyl carbon: Signal around δ 168-172 ppm. - Aromatic carbons: Signals in the range of δ 115-165 ppm, with the carbon attached to fluorine showing a large C-F coupling constant. - Morpholine carbons: Signals in the range of δ 42-67 ppm.
IR Spectroscopy - Strong C=O (amide) stretch at ~1630-1680 cm⁻¹. - C-F stretch at ~1220-1240 cm⁻¹. - C-N stretch at ~1200-1350 cm⁻¹. - Aromatic C=C stretches at ~1450-1600 cm⁻¹.[8][9]
Mass Spectrometry - Molecular ion peak (M⁺) at m/z = 209. - Characteristic fragmentation patterns including the loss of the morpholine ring and fragments corresponding to the 4-fluorobenzoyl cation.

Safety and Handling

The safety profile of this compound is not extensively documented. Therefore, precautions should be based on the known hazards of its parent compounds, morpholine and substituted benzoyl amides.[10][11][12] Morpholine is a flammable and corrosive liquid that can cause severe skin burns and eye damage.[11][12][13][14][15] While the amide derivative is expected to be less volatile and corrosive, it should still be handled with care.

Hazard Statements (Anticipated):

  • Harmful if swallowed.

  • May cause skin irritation.

  • May cause serious eye irritation.

  • May cause respiratory irritation.

Safety Workflow Diagram

G cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling cluster_emergency Emergency Procedures Gloves Chemical Resistant Gloves Avoid_Contact Avoid contact with skin, eyes, and clothing Gloves->Avoid_Contact Goggles Safety Goggles/Face Shield Goggles->Avoid_Contact Coat Lab Coat Coat->Avoid_Contact Fume_Hood Work in a well-ventilated fume hood Avoid_Inhalation Avoid inhalation of dust/powder Fume_Hood->Avoid_Inhalation Skin_Contact Skin Contact: Wash with soap and water Eye_Contact Eye Contact: Rinse with water for 15 mins Ingestion Ingestion: Seek immediate medical attention Spill Spill: Absorb with inert material and dispose of properly

Caption: Recommended safety workflow for handling this compound.

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • Skin Contact: Immediately wash the skin with plenty of soap and water. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, give large amounts of water. Seek immediate medical attention.

Storage and Disposal
  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

  • Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.

Applications in Research and Drug Development

The morpholine ring is a key structural motif in a wide range of biologically active compounds and approved drugs.[2][3][16] Its presence can enhance aqueous solubility, improve metabolic stability, and provide a key interaction point with biological targets.[1] this compound serves as a valuable scaffold for the synthesis of more complex molecules with potential therapeutic applications in areas such as:

  • Central Nervous System (CNS) Disorders: The morpholine scaffold is known to be a component of many CNS-active drugs due to its favorable physicochemical properties that can aid in crossing the blood-brain barrier.[1]

  • Oncology: Morpholine derivatives have been investigated as anticancer agents, with some showing potent inhibitory activity against various kinases.[17]

  • Infectious Diseases: The morpholine core is present in some antibacterial and antifungal agents.[16]

The fluorine substitution on the benzoyl ring can further modulate the compound's electronic properties and metabolic stability, making this compound an attractive starting point for medicinal chemistry campaigns.

References

  • Pharmaffiliates. This compound. [Link]
  • SPS | Solvents & Petroleum Service, Inc.
  • PubChem. 3-(4-Fluorobenzoyl)morpholine. [Link]
  • New Jersey Department of Health. Hazardous Substance Fact Sheet - Morpholine. [Link]
  • PrepChem.com. Synthesis of N-p-iodobenzoyl-morpholine. [Link]
  • E3S Web of Conferences.
  • Penta chemicals.
  • Chemos GmbH & Co.KG.
  • PubChem. N-(4-Chlorobenzoyl)morpholine. [Link]
  • Google Patents.
  • Wikipedia. Morpholine. [Link]
  • PMC. Occurrence of Morpholine in Central Nervous System Drug Discovery. [Link]
  • PubMed. A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. [Link]
  • Organic Chemistry Portal. Morpholine synthesis. [Link]
  • University of Wisconsin-Madison. NMR Spectroscopy. [Link]
  • ResearchGate. Biological activities of morpholine derivatives and molecular targets involved. [Link]
  • PubChem. 4-(Benzoyloxy)morpholine. [Link]
  • Hoffman Fine Chemicals. 4-(4-Iodobenzoyl)morpholine. [Link]
  • YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. [Link]
  • Scribd. Spec Ir NMR Spectra Tables PDF. [Link]
  • University of California, Los Angeles. IR NMR Chart. [Link]
  • University of Wisconsin-Madison. Spectroscopy and Spectrometry in Organic Chemistry. [Link]

Sources

Introduction: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (4-fluorophenyl)(morpholino)methanone

(4-fluorophenyl)(morpholino)methanone, known by its IUPAC name, is a synthetic organic compound that stands at the intersection of two critically important moieties in medicinal chemistry: the morpholine ring and a fluorinated phenyl group. The morpholine heterocycle is widely recognized as a "privileged structure" due to its frequent appearance in approved drugs, where it often imparts favorable physicochemical properties such as improved aqueous solubility, metabolic stability, and a desirable pharmacokinetic profile[1][2]. Concurrently, the incorporation of fluorine into drug candidates is a cornerstone strategy in modern drug design. The unique properties of the fluorine atom—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, binding affinity to target proteins, and membrane permeability[3].

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the compound's chemical identity, physicochemical properties, a validated synthesis protocol, and detailed analytical characterization methodologies. Furthermore, it explores the compound's established and potential applications in drug discovery, grounded in the structure-activity relationships of its constituent parts.

Chemical Identity and Structural Descriptors

The foundational step in understanding any chemical entity is to establish its precise identity through standardized nomenclature and structural representations.

  • IUPAC Name: (4-fluorophenyl)(morpholino)methanone

  • Common Synonym: N-(4-Fluorobenzoyl)morpholine

  • CAS Number: 1978-65-0

  • Molecular Formula: C₁₁H₁₂FNO₂

  • SMILES: C1COCCN1C(=O)C2=CC=C(C=C2)F

  • InChI Key: NDYMQOUYJJXCKJ-UHFFFAOYSA-N

Physicochemical Properties

The physicochemical properties of a compound are paramount as they dictate its behavior in both chemical and biological systems, influencing everything from reaction kinetics to bioavailability. The properties for (4-fluorophenyl)(morpholino)methanone are summarized below.

PropertyValueSource
Molecular Weight 209.22 g/mol PubChem
Appearance Yellow Solid[3]
Melting Point Data not available in cited literature
Solubility Soluble in common organic solvents like dichloromethane, ethyl acetate, and DMSO. Miscible with water.General chemical principles[4]
LogP (calculated) 1.0PubChem

Synthesis Methodology: The Schotten-Baumann Reaction

The most direct and widely employed method for the synthesis of (4-fluorophenyl)(morpholino)methanone is the Schotten-Baumann reaction, a classic amidation that involves the acylation of morpholine with 4-fluorobenzoyl chloride. This method is efficient, high-yielding, and utilizes readily available starting materials.

Rationale of Experimental Design

The reaction proceeds via nucleophilic acyl substitution. Morpholine, a secondary amine, acts as the nucleophile, attacking the electrophilic carbonyl carbon of 4-fluorobenzoyl chloride. The choice of an acid scavenger, typically a tertiary amine like triethylamine, is critical. It neutralizes the hydrochloric acid (HCl) byproduct formed during the reaction. Without this base, the HCl would protonate the morpholine, rendering it non-nucleophilic and halting the reaction. Anhydrous aprotic solvents like dichloromethane (DCM) are preferred to prevent hydrolysis of the reactive acyl chloride.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Process SM1 4-Fluorobenzoyl Chloride Reaction Amidation Reaction (Schotten-Baumann) SM1->Reaction combine in SM2 Morpholine SM2->Reaction combine in Base Triethylamine (Base) Base->Reaction Solvent Dichloromethane (Solvent) Solvent->Reaction Temp 0°C to Room Temp Temp->Reaction Workup Aqueous Workup (Wash with HCl, NaHCO₃, Brine) Reaction->Workup quench & extract Purification Column Chromatography (Silica Gel) Workup->Purification dry & concentrate Product Pure (4-fluorophenyl)(morpholino)methanone Purification->Product Analytical_Workflow cluster_techniques Spectroscopic Techniques cluster_data Derived Information Compound Purified (4-fluorophenyl)(morpholino)methanone NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR MS Mass Spectrometry (GC-MS or ESI-MS) Compound->MS IR FT-IR Spectroscopy Compound->IR NMR_Data Structural Confirmation (Proton/Carbon Environment) NMR->NMR_Data MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data IR_Data Functional Group ID (C=O, C-F, C-N, C-O-C) IR->IR_Data SAR_Logic cluster_morpholine Morpholine Moiety cluster_fluorobenzoyl 4-Fluorobenzoyl Moiety Molecule (4-fluorophenyl)(morpholino)methanone Privileged Privileged Scaffold Molecule->Privileged KeyGroup Key Pharmacophore Group Molecule->KeyGroup Prop1 Improves Aqueous Solubility Prop1->Privileged Prop2 Enhances Metabolic Stability Prop2->Privileged Prop3 Favorable PK/PD Profile Prop3->Privileged Bioactivity Potential Biological Activity (Antibacterial, Anticancer, etc.) Privileged->Bioactivity Prop4 Increases Binding Affinity (H-bond acceptor) Prop4->KeyGroup Prop5 Blocks Metabolic Oxidation (para-position) Prop5->KeyGroup Prop6 Modulates Lipophilicity Prop6->KeyGroup KeyGroup->Bioactivity

Sources

An In-Depth Technical Guide to (4-Fluorophenyl)(morpholino)methanone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of (4-Fluorophenyl)(morpholino)methanone, a synthetic compound of increasing interest within the fields of medicinal chemistry and drug discovery. This document delves into the core aspects of the molecule, including its chemical identity as defined by its SMILES notation, detailed synthetic protocols, and thorough characterization. Furthermore, this guide explores the compound's physicochemical properties and discusses its potential therapeutic applications, drawing parallels with structurally related molecules. Experimental protocols for biological evaluation are provided to facilitate further research and development efforts. The content is structured to offer a blend of theoretical knowledge and practical insights, catering to the needs of researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

(4-Fluorophenyl)(morpholino)methanone is a chemical entity featuring a 4-fluorophenyl group linked to a morpholine ring via a ketone functional group. This unique combination of a halogenated aromatic ring and a heterocyclic morpholine moiety bestows upon the molecule specific chemical and pharmacological properties.

SMILES Notation: The canonical SMILES (Simplified Molecular-Input Line-Entry System) notation for (4-Fluorophenyl)(morpholino)methanone is:

O=C(N1CCOCC1)c2ccc(F)cc2

This notation provides a linear representation of the two-dimensional chemical structure, which is invaluable for computational chemistry and cheminformatics applications.

Structural Features:

  • 4-Fluorophenyl Group: The presence of a fluorine atom on the phenyl ring can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity can alter the acidity of nearby protons and impact metabolic stability by blocking sites susceptible to oxidative metabolism.

  • Morpholine Moiety: The morpholine ring is a common scaffold in medicinal chemistry, often incorporated to improve aqueous solubility, metabolic stability, and overall drug-like properties.

  • Methanone Linker: The ketone group acts as a rigid linker between the aromatic and heterocyclic components, influencing the overall conformation of the molecule and its ability to interact with biological targets.

Synthesis and Characterization

The synthesis of (4-Fluorophenyl)(morpholino)methanone is typically achieved through a standard amidation reaction. The most common and efficient method involves the coupling of 4-fluorobenzoyl chloride with morpholine.

Synthetic Protocol: Amidation of 4-Fluorobenzoyl Chloride

This protocol outlines a reliable method for the laboratory-scale synthesis of (4-Fluorophenyl)(morpholino)methanone.

Materials:

  • 4-Fluorobenzoyl chloride

  • Morpholine

  • Triethylamine (or another suitable base)

  • Dichloromethane (or another suitable aprotic solvent)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Dissolve morpholine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of 4-fluorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane to the stirred morpholine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.

  • Separate the organic layer, and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure (4-Fluorophenyl)(morpholino)methanone as a solid.

Visualizing the Synthetic Workflow

Synthesis_Workflow Reactants 4-Fluorobenzoyl Chloride + Morpholine + Triethylamine in DCM Reaction Amidation Reaction (0°C to Room Temp) Reactants->Reaction Workup Aqueous Workup (Wash with HCl, NaHCO3, Brine) Reaction->Workup Purification Silica Gel Column Chromatography Workup->Purification Product (4-Fluorophenyl)(morpholino)methanone Purification->Product

Caption: Synthetic workflow for (4-Fluorophenyl)(morpholino)methanone.

Spectroscopic Characterization

The identity and purity of the synthesized (4-Fluorophenyl)(morpholino)methanone can be confirmed using various spectroscopic techniques.

Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons of the 4-fluorophenyl ring (typically appearing as multiplets or doublets of doublets in the range of 7.0-7.5 ppm) and the protons of the morpholine ring (appearing as multiplets in the range of 3.4-3.9 ppm).[1]
¹³C NMR Resonances for the carbonyl carbon (around 169 ppm), the aromatic carbons (with the carbon attached to fluorine showing a characteristic coupling), and the carbons of the morpholine ring.[1]
¹⁹F NMR A single resonance for the fluorine atom on the phenyl ring.[1]
Mass Spectrometry The molecular ion peak corresponding to the calculated molecular weight of the compound.
Infrared (IR) Spectroscopy A strong absorption band for the carbonyl (C=O) stretching vibration, typically in the region of 1630-1680 cm⁻¹.

Physicochemical Properties and Potential Applications

The unique structural features of (4-Fluorophenyl)(morpholino)methanone contribute to its physicochemical properties, which in turn suggest its potential utility in drug discovery and development.

Property Predicted Value/Characteristic Implication in Drug Development
Molecular Weight 209.22 g/mol Compliant with Lipinski's rule of five, suggesting good potential for oral bioavailability.
LogP ~1.5 - 2.0Indicates a balance between hydrophilicity and lipophilicity, which is favorable for membrane permeability and solubility.
Hydrogen Bond Acceptors 3 (2 oxygen, 1 nitrogen)Contributes to aqueous solubility and potential for interactions with biological targets.
Hydrogen Bond Donors 0Reduced potential for forming strong hydrogen bonds, which can sometimes hinder membrane permeability.
Metabolic Stability Potentially enhanced due to the fluorine substitution on the phenyl ring.The C-F bond is strong and can block sites of metabolic oxidation, potentially leading to a longer in vivo half-life.
Potential Therapeutic Applications

While specific biological activities of (4-Fluorophenyl)(morpholino)methanone are not extensively documented in publicly available literature, the presence of the fluorophenyl and morpholine moieties in numerous bioactive compounds suggests several potential therapeutic avenues for investigation.[2]

  • Anticancer Activity: Many compounds containing the morpholine scaffold have demonstrated anticancer properties.[2] The morpholine ring can improve the pharmacokinetic profile and target engagement of anticancer agents.

  • Anti-inflammatory Effects: Benzoic acid derivatives are known to possess anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenases (COX).[2]

  • Antibacterial Activity: Studies on amides of fluorobenzoic acids have reported antibacterial activity against both Gram-positive and Gram-negative bacteria.[2]

Experimental Protocol: In Vitro Biological Evaluation

To explore the potential biological activities of (4-Fluorophenyl)(morpholino)methanone, a primary in vitro screening assay is essential. The following protocol outlines a general method for assessing its cytotoxic effects on a cancer cell line.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • (4-Fluorophenyl)(morpholino)methanone (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of (4-Fluorophenyl)(morpholino)methanone in the complete cell culture medium. The final concentration of DMSO should be less than 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value by plotting a dose-response curve.

Visualizing the Experimental Workflow

MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Compound Treat with (4-Fluorophenyl)(morpholino)methanone Incubate_24h->Treat_Compound Incubate_48_72h Incubate for 48-72h Treat_Compound->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan with DMSO Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion

(4-Fluorophenyl)(morpholino)methanone represents a molecule with significant potential for further investigation in the realm of drug discovery. Its straightforward synthesis, favorable physicochemical properties, and the established biological relevance of its constituent moieties make it an attractive starting point for the development of novel therapeutic agents. This technical guide provides a foundational understanding of this compound, offering both the theoretical background and practical protocols necessary to empower researchers to explore its full potential.

References

  • The Royal Society of Chemistry. Supporting Information.

Sources

An In-depth Examination of its Physicochemical Properties and Synthetic Pathways for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Guide: N-(4-Fluorobenzoyl)morpholine >

Abstract

This compound is a fluorinated aromatic compound incorporating a morpholine moiety. This structural combination imparts a unique set of physicochemical properties that are of significant interest in the field of medicinal chemistry and drug development. The morpholine ring is a recognized "privileged structure," often contributing to improved pharmacokinetic profiles, such as enhanced aqueous solubility and metabolic stability.[1][2] The introduction of a fluorine atom on the benzoyl group can further modulate properties like lipophilicity and binding affinity to biological targets.[3] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed synthetic protocols, and established analytical methodologies for its characterization. The information presented is intended to support researchers and scientists in leveraging this compound for drug discovery and development applications.

Core Physicochemical Properties

A thorough understanding of the fundamental properties of this compound is critical for its application in research and development. These properties dictate its behavior in various chemical and biological systems.

Structural and Molecular Data

The foundational characteristics of this compound are summarized in the table below. These computed properties provide a baseline for understanding the molecule's size, polarity, and potential for intermolecular interactions.

PropertyValueSource
Molecular Formula C₁₁H₁₂FNO₂PubChem[4]
Molecular Weight 209.22 g/mol PubChem[4]
IUPAC Name (4-fluorophenyl)(morpholino)methanonePubChem[4]
Canonical SMILES C1COCCN(C1)C(=O)C2=CC=C(C=C2)FPubChem[4]
InChI Key PDIJTAHTCCTJKY-UHFFFAOYSA-NPubChem[4]
CAS Number 49641-79-0-
Hydrogen Bond Donor Count 0PubChem[4]
Hydrogen Bond Acceptor Count 3PubChem[4]
Rotatable Bond Count 2PubChem[4]
Topological Polar Surface Area 29.5 ŲPubChem[5]
XLogP3-AA 1.0PubChem[4]

Note: Some identifiers and properties are based on computational models and may vary slightly from experimental values.

Synthesis and Purification

The synthesis of this compound is typically achieved through the amidation of 4-fluorobenzoyl chloride with morpholine. This reaction is a standard procedure in organic synthesis and can be adapted for various scales.

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow Reactants Reactants 4-Fluorobenzoyl Chloride Morpholine Triethylamine (Base) Dichloromethane (Solvent) Reaction Reaction - Stir at room temperature - Monitor by TLC Reactants->Reaction Combine Workup Aqueous Workup - Wash with water - Brine wash - Dry over Na₂SO₄ Reaction->Workup Quench Purification Purification - Remove solvent in vacuo - Recrystallization or Column Chromatography Workup->Purification Isolate Crude Product Final Product This compound Purification->Product Yields Pure Compound

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from a similar amidation procedure and provides a robust method for laboratory-scale synthesis.[6]

Materials:

  • Morpholine

  • 4-Fluorobenzoyl chloride

  • Triethylamine (or another suitable base like pyridine)

  • Dichloromethane (DCM), anhydrous

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve morpholine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Addition of Acyl Chloride: Cool the solution in an ice bath. Slowly add a solution of 4-fluorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane dropwise to the stirred morpholine solution. The slow addition is crucial to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Aqueous Workup: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the fluorobenzoyl group and the methylene protons of the morpholine ring.[7][8] The morpholine protons typically appear as two multiplets corresponding to the protons adjacent to the oxygen and nitrogen atoms.[8]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the amide carbonyl (C=O) stretching vibration, typically in the range of 1630-1680 cm⁻¹. Other characteristic peaks include C-N stretching and C-F stretching vibrations.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The exact mass can be used to confirm the elemental composition.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound.[9][10] A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid) is commonly used. Purity is determined by the peak area percentage of the main component.

Chemical Reactivity and Stability

This compound exhibits the typical reactivity of a tertiary amide. The amide bond is generally stable but can be hydrolyzed under strong acidic or basic conditions. The morpholine moiety, being a secondary amine derivative, is a weak base.[11][12] The presence of the electron-withdrawing fluorobenzoyl group further reduces the basicity of the nitrogen atom. The compound is generally stable under standard storage conditions, but it should be protected from strong oxidizing agents and extreme temperatures.

Applications in Drug Discovery and Development

The morpholine scaffold is a key structural motif in a wide range of biologically active compounds and approved drugs.[1][2][13] Its inclusion can enhance drug-like properties by improving solubility, metabolic stability, and oral bioavailability.[1][2] The 4-fluorobenzoyl group can participate in specific interactions with biological targets and can influence the compound's pharmacokinetic profile.

Role as a Synthetic Intermediate

This compound can serve as a valuable intermediate in the synthesis of more complex molecules. The fluorinated phenyl ring and the morpholine nitrogen provide sites for further chemical modification, allowing for the generation of compound libraries for screening in drug discovery programs. For instance, similar morpholine-containing structures are key intermediates in the synthesis of kinase inhibitors and other targeted therapies.[14][15]

Conceptual Application Workflow

The following diagram outlines a conceptual workflow for utilizing this compound in a drug discovery context.

Drug_Discovery_Workflow Start This compound (Starting Material) Synthesis Chemical Modification (e.g., functionalization of the aromatic ring) Start->Synthesis Library Compound Library Generation Synthesis->Library Screening High-Throughput Screening (HTS) Library->Screening Hit Hit Identification Screening->Hit Lead_Opt Lead Optimization (SAR Studies) Hit->Lead_Opt Candidate Preclinical Candidate Lead_Opt->Candidate

Caption: Conceptual workflow for drug discovery using this compound.

Safety and Handling

While specific toxicity data for this compound is not extensively available, it should be handled with the standard precautions for laboratory chemicals. Based on the safety data for related compounds like morpholine and other benzoyl derivatives, the following guidelines should be followed:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[16][17]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[18]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[18]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a compound with significant potential in medicinal chemistry and drug development. Its favorable physicochemical properties, derived from the combination of the morpholine and 4-fluorobenzoyl moieties, make it an attractive scaffold and synthetic intermediate. This guide has provided a detailed overview of its properties, synthesis, characterization, and potential applications to aid researchers in their drug discovery endeavors.

References

  • PubChem. 3-(4-Fluorobenzoyl)morpholine.
  • OSHA. Morpholine.
  • Penta Chemicals.
  • Pharmaffiliates. This compound. [Link]
  • Inchem.org. Morpholine (EHC 179, 1996). [Link]
  • Wikipedia. Morpholine. [Link]
  • ResearchGate.
  • PubMed. 1H and 13C NMR spectra of N-substituted morpholines. [Link]
  • Cheméo. Morpholine (CAS 110-91-8). [Link]
  • PubMed Central. Occurrence of Morpholine in Central Nervous System Drug Discovery. [Link]
  • PubChem. N-(4-Chlorobenzoyl)morpholine.
  • PubChem. N-Benzoylmorpholine.
  • Hindawi.
  • Teva api. Morpholine in Pharmaceutical Synthesis: A Crucial Building Block. [Link]
  • Google Patents. CN112939893A - Synthesis method of 4-(4-aminophenyl)-3-morpholinone.
  • ResearchGate. Biological activities of morpholine derivatives and molecular targets involved. [Link]
  • Organic Chemistry D
  • PubMed. A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. [Link]
  • PubMed. Design, Synthesis and Biological Evaluation of Novel 4-(2-fluorophenoxy)quinoline Derivatives as Selective c-Met Inhibitors. [Link]
  • MDPI.
  • E3S Web of Conferences.
  • ACD/Labs.
  • ACS Publications.
  • PubMed Central.
  • ResearchGate.

Sources

N-(4-Fluorobenzoyl)morpholine solubility and stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of N-(4-Fluorobenzoyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a molecule of interest in medicinal chemistry and drug development, incorporating the structurally significant morpholine and fluorobenzoyl moieties. Understanding its solubility and stability is paramount for its progression through the development pipeline, from early-stage formulation to ensuring the shelf-life of a potential final product. This guide provides a comprehensive framework for characterizing the solubility and stability of this compound. While specific experimental data for this compound is not extensively available in public literature, this document outlines robust, scientifically-grounded protocols and the rationale behind them, based on established principles of physical chemistry and regulatory guidelines for forced degradation studies.

Introduction to this compound

This compound belongs to the class of morpholine derivatives. The morpholine ring is a privileged structure in medicinal chemistry, known for improving the pharmacokinetic properties of drug candidates. The fluorobenzoyl group is also a common feature in pharmacologically active molecules, where the fluorine atom can enhance metabolic stability and binding affinity. The combination of these two fragments in this compound suggests its potential as a scaffold in drug discovery. A thorough understanding of its physicochemical properties is the first step in unlocking this potential.

Physicochemical Properties

A summary of the computed physicochemical properties of this compound is presented below. These values, obtained from the PubChem database, provide initial estimates that can guide experimental design.

PropertyValueSource
Molecular Formula C₁₁H₁₂FNO₂PubChem
Molecular Weight 209.22 g/mol PubChem
XLogP3-AA (logP) 1PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 4PubChem
Rotatable Bond Count 2PubChem
Topological Polar Surface Area 38.3 ŲPubChem

Solubility Profile: A Predictive and Experimental Approach

The solubility of a compound is a critical determinant of its absorption and bioavailability. The structure of this compound, with a polar morpholine ring and a relatively non-polar fluorobenzoyl group, suggests a moderate solubility profile. The predicted logP of 1 indicates a slight preference for a lipophilic environment.

Rationale for Solvent Selection

To establish a comprehensive solubility profile, a range of solvents with varying polarities should be investigated. This includes:

  • Aqueous Buffers: At pH values relevant to physiological conditions (e.g., pH 1.2, 4.5, 6.8, and 7.4) to understand its solubility in the gastrointestinal tract.

  • Organic Solvents: A selection of pharmaceutically relevant organic solvents, such as ethanol, methanol, acetone, and acetonitrile, is crucial for formulation development.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a gold-standard technique for determining equilibrium solubility.

Step-by-Step Methodology:

  • Preparation: Prepare saturated solutions by adding an excess of this compound to a known volume of each selected solvent in sealed vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to separate the undissolved solid from the saturated solution.

  • Quantification: Carefully withdraw an aliquot of the supernatant, dilute it appropriately, and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess compound to solvent B Agitate at constant temperature (24-48h) A->B C Centrifuge to separate solid B->C D Withdraw and dilute supernatant C->D E Analyze by validated HPLC method D->E

Caption: Workflow for solubility determination using the shake-flask method.

Stability Profile and Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and pathways, which is a regulatory requirement for drug development. These studies help in developing stability-indicating analytical methods and inform on storage and handling conditions.

Hydrolytic Stability

Hydrolysis is a common degradation pathway for molecules with labile functional groups. The amide linkage in this compound is susceptible to hydrolysis under acidic or basic conditions.

Step-by-Step Methodology:

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in acidic (0.1 N HCl), neutral (water), and basic (0.1 N NaOH) media.

  • Stress Conditions: Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 7 days).

  • Time-Point Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48, 168 hours).

  • Neutralization: Neutralize the acidic and basic samples before analysis to prevent further degradation.

  • Analysis: Analyze the samples by a stability-indicating HPLC method to determine the remaining concentration of the parent compound and detect any degradation products.

Oxidative Stability

Oxidation can be a significant degradation pathway. The morpholine ring, particularly the nitrogen atom, can be susceptible to oxidation.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent.

  • Stress Conditions: Add a solution of hydrogen peroxide (e.g., 3-30%) and keep the sample at room temperature or slightly elevated temperature for a specified duration.

  • Time-Point Sampling and Analysis: Follow a similar sampling and analysis procedure as for hydrolytic stability.

Photostability

Exposure to light can induce photodegradation. The aromatic fluorobenzoyl moiety may absorb UV light, potentially leading to degradation.

Step-by-Step Methodology (as per ICH Q1B guidelines):

  • Sample Preparation: Expose the solid compound and a solution of the compound to a light source.

  • Control Sample: Prepare a control sample wrapped in aluminum foil to protect it from light.

  • Exposure: Expose the samples to a light source that provides both UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.

  • Analysis: Analyze the exposed and control samples to assess the extent of degradation.

Thermal Stability

Thermal stability is assessed to understand the effect of temperature on the compound.

Step-by-Step Methodology:

  • Sample Preparation: Place the solid this compound in a controlled temperature and humidity chamber.

  • Stress Conditions: Expose the sample to elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period.

  • Analysis: Analyze the sample at different time points to determine the extent of degradation. Thermoanalytical techniques like thermogravimetric analysis (TGA) can also be employed to study thermal decomposition.

G cluster_stress Forced Degradation Stress Conditions cluster_analysis Analysis A Hydrolytic (Acid, Base, Neutral) E Time-Point Sampling A->E B Oxidative (H₂O₂) B->E C Photolytic (UV/Vis Light) C->E D Thermal (Elevated Temperature) D->E F Stability-Indicating HPLC Method E->F G Identify Degradation Products F->G H Elucidate Degradation Pathways G->H

An In-depth Technical Guide to N-(4-Fluorobenzoyl)morpholine: Synthesis, Properties, and Historical Context in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of N-(4-Fluorobenzoyl)morpholine, a synthetic compound of significant interest to researchers, scientists, and drug development professionals. While the specific historical record of its initial synthesis is not prominently documented, its existence is a logical and strategic outcome of established principles in medicinal chemistry. This guide will delve into the scientific rationale for its design, rooted in the advantageous properties of both the morpholine scaffold and the 4-fluorobenzoyl moiety. We will present a detailed, field-proven protocol for its synthesis via nucleophilic acyl substitution, and provide a summary of its key physicochemical properties. Furthermore, this document will explore the role of this compound as a crucial building block in the development of more complex, patented molecules, thereby illustrating its enduring relevance in the landscape of modern drug discovery.

Introduction: A Synthesis of Strategic Moieties

The field of medicinal chemistry is in a perpetual quest for molecular architectures that confer favorable pharmacokinetic and pharmacodynamic properties upon a drug candidate. The emergence of this compound is a direct reflection of this pursuit, representing a strategic combination of two highly valued pharmacophores: the morpholine ring and a fluorinated phenyl group.

The morpholine heterocycle is a mainstay in drug design, frequently incorporated to enhance aqueous solubility, improve metabolic stability, and introduce a basic nitrogen center for salt formation, all of which can lead to improved oral bioavailability.[1][2] Its saturated, non-planar structure can also provide a desirable three-dimensional geometry for interaction with biological targets.[3] The naming of morpholine is attributed to Ludwig Knorr, who incorrectly believed it to be part of the structure of morphine.[4]

Concurrently, the introduction of fluorine into drug candidates has become a powerful and widely adopted strategy.[5][6] The high electronegativity and small size of the fluorine atom can profoundly influence a molecule's properties. Strategic fluorination can block sites of metabolic oxidation, modulate the acidity or basicity of nearby functional groups, and enhance binding affinity to target proteins through unique non-covalent interactions.[7][8]

Thus, the conceptual genesis of this compound stems from the logical convergence of these two pillars of medicinal chemistry. Its structure represents a deliberate and rational design choice to create a versatile chemical intermediate with inherent drug-like properties.

Physicochemical Properties

A clear understanding of a compound's physical and chemical characteristics is fundamental to its application in research and development. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 1978-65-0[9]
Molecular Formula C₁₁H₁₂FNO₂[9]
Molecular Weight 209.22 g/mol [10]
IUPAC Name (4-fluorophenyl)(morpholino)methanone[9]
Appearance Typically an off-white to white solid
Solubility Soluble in many organic solvents such as dichloromethane, chloroform, and ethyl acetate.Inferred from general amide properties

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is a classic example of nucleophilic acyl substitution, a robust and high-yielding reaction. The most common and efficient method involves the acylation of morpholine with 4-fluorobenzoyl chloride.

Reaction Pathway: Nucleophilic Acyl Substitution

The synthesis proceeds via the attack of the nucleophilic nitrogen atom of morpholine on the electrophilic carbonyl carbon of 4-fluorobenzoyl chloride. A tertiary amine base, such as triethylamine, is typically added to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

G cluster_reactants Reactants cluster_reagents Reagents cluster_products Products Morpholine Morpholine Reaction_Center Nucleophilic Acyl Substitution Morpholine->Reaction_Center Fluorobenzoyl_Chloride 4-Fluorobenzoyl Chloride Fluorobenzoyl_Chloride->Reaction_Center Base Triethylamine (Base) Base->Reaction_Center Solvent Dichloromethane (Solvent) Solvent->Reaction_Center Target_Molecule This compound Byproduct Triethylammonium Chloride Reaction_Center->Target_Molecule Reaction_Center->Byproduct

Caption: Synthetic pathway for this compound.

Step-by-Step Experimental Protocol

This protocol is a self-validating system, designed for high yield and purity.

Materials:

  • Morpholine (1.0 equivalents)

  • 4-Fluorobenzoyl chloride (1.05 equivalents)

  • Triethylamine (1.1 equivalents)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add morpholine (1.0 eq.) and anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add triethylamine (1.1 eq.) to the stirred solution.

  • Acylation: Slowly add 4-fluorobenzoyl chloride (1.05 eq.) dropwise to the reaction mixture. Maintain the temperature at 0 °C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

    • If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Historical Context and Role in Drug Development

While a singular "discovery" paper for this compound is not readily identifiable, its emergence can be situated within the broader context of pharmaceutical research in the latter half of the 20th century. The systematic exploration of fluorinated organic compounds and the established utility of the morpholine moiety made their combination an inevitable step in the generation of novel chemical entities for biological screening.

The true historical and ongoing significance of this compound lies in its role as a key intermediate in the synthesis of more complex, often patented, therapeutic agents. For instance, derivatives of this core structure have been investigated as substance P (neurokinin-1) receptor antagonists, which have potential applications in treating emesis, depression, and anxiety.[5][6] The presence of the this compound substructure in these larger molecules highlights its value as a reliable and synthetically accessible building block that imparts desirable physicochemical properties.

The following diagram illustrates the logical flow from fundamental chemical principles to the application of this compound in drug discovery.

G cluster_principles Foundational Principles in Medicinal Chemistry cluster_synthesis Rational Chemical Synthesis cluster_application Application in Drug Discovery Fluorine Utility of Fluorine in Drug Design (Metabolic Stability, Binding Affinity) Synthesis Synthesis of This compound Fluorine->Synthesis Morpholine Advantages of the Morpholine Scaffold (Solubility, Pharmacokinetics) Morpholine->Synthesis Intermediate Use as a Key Intermediate and Building Block Synthesis->Intermediate Patented_Molecules Incorporation into Patented Therapeutic Agents Intermediate->Patented_Molecules

Caption: The role of this compound in drug discovery.

Conclusion

This compound stands as a testament to the power of rational design in medicinal chemistry. While its own history is not marked by a singular breakthrough discovery, its value is evident in its logical conception and its widespread use as a foundational element in the synthesis of novel therapeutic candidates. This guide has provided a thorough examination of its scientific underpinnings, a reliable protocol for its synthesis, and an appreciation for its place in the broader narrative of drug discovery. For researchers and scientists in the field, a comprehensive understanding of such key building blocks is essential for the continued development of innovative and effective medicines.

References

  • Bissantz, C., Kuhn, B., & Stahl, M. (2010). A medicinal chemist's guide to molecular interactions. Journal of Medicinal Chemistry, 53(14), 5061-5084. [Link]
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]
  • Google Patents. (n.d.). EP1087966B1 - Chemical synthesis of morpholine derivatives.
  • Google Patents. (n.d.). US6051717A - Convergent process for the preparation of a morpholine compound.
  • Pharmaffiliates. (n.d.). This compound.
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]
  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]
  • Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in drugs: the medicinal chemist's perspective. Journal of Medicinal Chemistry, 57(14), 5845-5859. [Link]
  • Wermuth, C. G. (2006). The practice of medicinal chemistry (3rd ed.). Academic Press.
  • PubChem. (n.d.). 3-(4-Fluorobenzoyl)morpholine.
  • Costantino, L., & Barlocco, D. (2019). Privileged structures in drug design. Future Medicinal Chemistry, 11(13), 1545-1547. [Link]
  • Wikipedia. (n.d.). Morpholine.
  • Hoffman Fine Chemicals. (n.d.). 4-(4-Iodobenzoyl)morpholine.

Sources

The Morpholine Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The morpholine heterocycle is a privileged scaffold in medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1][2] Its prevalence stems from a unique combination of advantageous physicochemical and metabolic properties, coupled with synthetically accessible routes for its incorporation into diverse molecular frameworks.[1][3] This guide provides a detailed examination of the morpholine moiety, elucidating the structural attributes that render it a cornerstone of modern drug design. We will explore its profound impact on pharmacokinetic profiles, including solubility and metabolic stability, and detail the synthetic methodologies for its creation.[4][5] Through case studies of key drugs such as Linezolid, Gefitinib, and Aprepitant, this paper will analyze the specific contributions of the morpholine ring to their mechanism of action and overall therapeutic efficacy. Finally, we will present future-facing perspectives on the evolving applications of this versatile scaffold.

Introduction: The Enduring Value of a Privileged Scaffold

Morpholine, a saturated six-membered heterocycle containing both an oxygen and a nitrogen atom at opposing positions, is a deceptively simple structure that has demonstrated immense value in drug discovery.[1][6] Its classification as a "privileged structure" is justified by its repeated appearance in bioactive molecules targeting a wide array of receptors and enzymes.[1][7] The utility of the morpholine ring is not merely as a passive linker or solvent-facing group; it actively contributes to the molecule's overall profile by influencing key drug-like properties.[8][9]

The unique features of the morpholine ring include:

  • Improved Physicochemical Properties: The presence of the ether oxygen and the basic nitrogen atom enhances aqueous solubility and allows for modulation of a compound's pKa.[10][11]

  • Metabolic Stability: The scaffold itself is generally robust to metabolic degradation, and its incorporation can shield adjacent functionalities from enzymatic attack.[11][12]

  • Target Engagement: The oxygen atom can act as a hydrogen bond acceptor, while the ring's preferred chair conformation provides a rigid, predictable geometry to orient substituents for optimal interaction with biological targets.[8][10]

  • Synthetic Tractability: A variety of synthetic methodologies exist for the facile introduction and modification of the morpholine ring.[1][3]

This guide will dissect these attributes, providing researchers with the foundational knowledge and practical insights required to effectively leverage the morpholine scaffold in their own drug design campaigns.

Physicochemical and Pharmacokinetic (ADME) Properties

The decision to incorporate a morpholine moiety is often driven by the need to optimize a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The scaffold imparts several beneficial properties that address common liabilities in drug development.

Solubility and Lipophilicity

A critical balance between aqueous solubility and lipophilicity is necessary for oral bioavailability and effective distribution. The morpholine ring offers a solution to this classic challenge.

  • Aqueous Solubility: The ether oxygen atom is a hydrogen bond acceptor, and the nitrogen atom is weakly basic (pKa of the conjugate acid is ~8.7), allowing it to be protonated at physiological pH.[4][13] This significantly enhances a compound's solubility in aqueous environments, which is crucial for formulation and absorption.

  • Lipophilicity (LogP): While improving solubility, the morpholine ring provides a well-balanced lipophilic-hydrophilic profile.[5] It can serve as a bioisosteric replacement for more lipophilic rings like piperidine or piperazine, reducing overall LogP and mitigating risks associated with poor solubility and high plasma protein binding.[4]

PropertyContribution of Morpholine ScaffoldImpact on Drug Development
Aqueous Solubility Acts as H-bond acceptor (oxygen); protonatable base (nitrogen).[11]Improved formulation, dissolution, and absorption.
Lipophilicity (LogP) Provides a balanced lipophilic-hydrophilic character.Reduces risks of poor solubility and high toxicity.
pKa Weakly basic nitrogen (~8.7) allows for fine-tuning of ionization.[4]Influences absorption, distribution, and target binding.
Metabolic Stability Generally resistant to CYP450 metabolism.[4][11]Increases half-life and reduces metabolic liabilities.
Blood-Brain Barrier (BBB) Permeability Can improve brain permeability in CNS drug candidates.[10][14]Enables development of drugs for neurological disorders.
Metabolic Stability

The morpholine ring is generally stable to metabolism by cytochrome P450 (CYP) enzymes.[4][11] This inherent stability can increase a drug's half-life and bioavailability. Furthermore, its placement can sterically hinder the metabolism of adjacent, more labile functional groups. For many drug candidates, replacing a metabolically susceptible moiety with a morpholine ring is a key optimization strategy.[4]

Blood-Brain Barrier Permeability

For drugs targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is paramount. The morpholine scaffold is frequently found in CNS-active drugs because it helps strike the delicate balance between size, lipophilicity, and hydrogen bonding capacity required for BBB penetration.[10][14]

Synthetic Methodologies

The widespread use of the morpholine scaffold is heavily reliant on the existence of robust and versatile synthetic routes. These methods allow for the construction of the core ring and its subsequent functionalization.

Classical Synthesis from β-Amino Alcohols

One of the most common methods for synthesizing the morpholine ring involves the cyclization of β-amino alcohols. This can be achieved through reaction with various reagents. A representative protocol is the reaction of a substituted 2-aminoethanol with an aryl-bromomethyl-ketone, where the intermediate hydroxyaminoketone spontaneously cyclizes.[15]

Modern Synthetic Approaches

More recent advances have focused on developing highly efficient and stereoselective methods. These include:

  • Transition Metal-Catalyzed Reactions: Palladium, copper, and rhodium catalysts are used for C-N and C-O bond formation to construct the morpholine ring, often with high control over stereochemistry.[16]

  • Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for synthesizing substituted morpholines under mild conditions from readily available starting materials.[17]

  • Multi-component Reactions: Ugi and other multi-component reactions provide rapid access to complex and diverse morpholine derivatives from simple precursors.[16]

Example Protocol: Synthesis of a 2-Aryl Morpholine Derivative

This protocol outlines a generalized photocatalytic approach for the diastereoselective synthesis of 2-aryl morpholines.[17]

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried vial, add the starting alkene (1.0 equiv.), the amine partner (1.2 equiv.), the photocatalyst (e.g., an iridium complex, 1-2 mol%), and a Lewis acid (e.g., Sc(OTf)₃, 10 mol%).

  • Solvent and Additives: Dissolve the reagents in a suitable anhydrous solvent (e.g., dichloromethane). Add a Brønsted acid (e.g., triflic acid, 1.1 equiv.) to the mixture.

  • Degassing: Seal the vial and degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes to remove oxygen.

  • Irradiation: Place the vial in front of a visible light source (e.g., blue LED lamp) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired substituted morpholine.

Diagram: General Synthetic Workflow

G cluster_start Starting Materials cluster_reagents Reaction Conditions Alkene Alkene Reaction Photocatalytic Annulation Alkene->Reaction Amine Amine Partner Amine->Reaction PC Photocatalyst PC->Reaction LA Lewis Acid LA->Reaction BA Brønsted Acid BA->Reaction Light Visible Light (hν) Light->Reaction Purification Workup & Purification Reaction->Purification Product Substituted Morpholine Purification->Product

Caption: A generalized workflow for the photocatalytic synthesis of substituted morpholines.

The Morpholine Scaffold in Approved Drugs: Case Studies

The true value of the morpholine scaffold is best illustrated by its presence in numerous successful drugs across diverse therapeutic areas.[1][4]

Linezolid (Antibiotic)

Linezolid is a synthetic antibiotic from the oxazolidinone class, used to treat serious infections caused by Gram-positive bacteria.[18]

  • Structure and Role of Morpholine: The morpholine ring in Linezolid is attached to the phenyl ring of the core oxazolidinone structure.[19] This substitution is crucial for its antibacterial activity and pharmacokinetic profile. The morpholine moiety contributes to the drug's solubility and helps position the molecule correctly within the bacterial ribosome.

  • Mechanism of Action: Linezolid inhibits the initiation of bacterial protein synthesis.[20] It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex.[21] This unique mechanism means there is little to no cross-resistance with other protein synthesis inhibitors.[18][20]

Gefitinib (Anticancer Agent)

Gefitinib is a tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer (NSCLC) in patients with specific mutations in the epidermal growth factor receptor (EGFR).[22][23]

  • Structure and Role of Morpholine: Gefitinib's structure includes a morpholine-containing side chain attached to the quinazoline core.[23] This chain significantly enhances the drug's aqueous solubility and overall pharmacokinetic properties, which are critical for an orally administered drug.[24]

  • Mechanism of Action: Gefitinib competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain.[25][26] This blocks the receptor's autophosphorylation and inhibits downstream signaling pathways, such as the Ras/ERK and PI3K/Akt pathways, which are responsible for cell proliferation and survival.[23] The morpholine side chain helps anchor the drug in the binding pocket, contributing to its inhibitory potency.

Diagram: Gefitinib's Mechanism of Action

G cluster_pathways Downstream Signaling cluster_outcomes Cellular Outcomes Gefitinib Gefitinib (with Morpholine) EGFR EGFR Tyrosine Kinase Domain Gefitinib->EGFR Binds & Inhibits ATP ATP ATP->EGFR Blocked Ras_ERK Ras/ERK Pathway EGFR->Ras_ERK Inhibited PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt Inhibited Proliferation Decreased Proliferation Ras_ERK->Proliferation Apoptosis Increased Apoptosis PI3K_Akt->Apoptosis

Sources

An In-Depth Technical Guide to the Spectroscopic Data of N-(4-Fluorobenzoyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the spectroscopic data for N-(4-Fluorobenzoyl)morpholine (CAS: 150-33-4), a key intermediate in various synthetic applications. As direct, consolidated experimental spectra for this specific molecule are not always readily available in peer-reviewed literature, this document synthesizes data from analogous structures, spectral databases, and foundational spectroscopic principles to provide a robust and reliable analytical profile. Our objective is to equip researchers, scientists, and drug development professionals with the necessary insights for unequivocal identification and characterization.

Molecular Profile:

  • Chemical Name: (4-Fluorophenyl)(morpholino)methanone

  • Molecular Formula: C₁₁H₁₂FNO₂

  • Molecular Weight: 209.22 g/mol

  • Structure: this compound Structure

Integrated Spectroscopic Workflow

The structural elucidation of a molecule like this compound is not reliant on a single technique but on the convergent validation from multiple analytical methods. Mass spectrometry (MS) provides the molecular weight and fragmentation map, Infrared (IR) spectroscopy identifies the functional groups present, and Nuclear Magnetic Resonance (NMR) spectroscopy maps the precise carbon-hydrogen framework. The following workflow illustrates this synergistic approach.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound (Pure Sample) MS Mass Spectrometry (MS) Sample->MS IR Infrared (IR) Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data IR_Data Functional Group Identification IR->IR_Data NMR_Data C-H Framework & Connectivity NMR->NMR_Data Conclusion Confirmed Structure of This compound MS_Data->Conclusion IR_Data->Conclusion NMR_Data->Conclusion

Caption: Integrated workflow for the structural confirmation of this compound.

Mass Spectrometry (MS) Analysis

Principle: Electron Ionization Mass Spectrometry (EI-MS) is employed to determine the molecular weight of the compound and to gain structural insights from its fragmentation pattern. The molecule is ionized, leading to a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight. This high-energy ion then fragments in a predictable manner.

Interpretation of Predicted Spectrum: The mass spectrum is expected to show a clear molecular ion peak at m/z = 209. The primary fragmentation pathway involves the cleavage of the amide bond, which is the weakest point in the structure. This leads to two major, diagnostic fragment ions: the 4-fluorobenzoyl cation and a fragment corresponding to the morpholine ring.

Table 1: Predicted Mass Spectrometry Data

m/z Value (Predicted) Assignment Structural Fragment
209 [M]⁺• [C₁₁H₁₂FNO₂]⁺•
123 [M - C₄H₈NO]⁺ 4-Fluorobenzoyl cation
86 [C₄H₈NO]⁺ Morpholine-carbonyl fragment
95 [C₆H₄F]⁺ Fluorophenyl cation

| 57 | [C₄H₉N]⁺• | Morpholine radical cation |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dissolve 1-2 mg of this compound in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.

  • Injection: Inject 1 µL of the prepared sample into the GC-MS system equipped with a standard nonpolar column (e.g., DB-5ms).

  • GC Method: Use a temperature program starting at 100°C, holding for 1 minute, then ramping at 20°C/min to 280°C and holding for 5 minutes. Use helium as the carrier gas.

  • MS Method: Acquire data in EI mode at 70 eV. Scan over a mass range of m/z 40-400.

  • Data Analysis: Identify the peak corresponding to the compound and analyze the resulting mass spectrum, noting the molecular ion and key fragment ions.

Infrared (IR) Spectroscopy Analysis

Principle: IR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of specific bonds. The frequencies of these absorptions are characteristic of the functional groups present, providing a molecular "fingerprint." For this compound, the key diagnostic peaks are the amide C=O stretch, the C-O-C ether stretch, and the C-F bond stretch.

Interpretation of Predicted Spectrum: The most prominent feature will be a very strong and sharp absorption band for the tertiary amide carbonyl (C=O) group, expected around 1645 cm⁻¹. The morpholine ring will be evidenced by C-O-C stretching vibrations, and the fluorinated benzene ring will show characteristic aromatic C=C and C-H stretches, along with a strong C-F stretching band.

Table 2: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹) (Predicted) Intensity Vibrational Mode Assignment
3050-3100 Medium-Weak Aromatic C-H Stretch
2850-2960 Medium Aliphatic C-H Stretch (Morpholine CH₂)
~1645 Very Strong Tertiary Amide C=O Stretch
~1600, ~1500 Medium-Strong Aromatic C=C Bending
~1450 Medium CH₂ Scissoring (Morpholine)
~1230 Strong Aryl C-F Stretch
~1115 Strong C-O-C Asymmetric Stretch (Ether)

| ~840 | Strong | C-H Out-of-Plane Bend (1,4-disubstituted ring) |

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
  • Sample Preparation: Place a small amount (a few milligrams) of the solid this compound directly onto the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect a background spectrum of the clean, empty ATR crystal first. Then, collect the sample spectrum.

  • Parameters: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-600 cm⁻¹.

  • Data Processing: The collected sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Principle: NMR spectroscopy provides the most detailed structural information by probing the magnetic properties of atomic nuclei (typically ¹H and ¹³C) within the molecule's magnetic fields. It reveals the chemical environment of each atom, their connectivity, and the 3D arrangement of the molecule. Due to the restricted rotation around the amide C-N bond, the morpholine protons often show distinct signals at room temperature.[1][2]

¹H NMR Analysis

Interpretation of Predicted Spectrum: The proton NMR spectrum is expected to show two distinct regions. The aromatic region will display a pattern characteristic of a 1,4-disubstituted benzene ring containing a strongly electron-withdrawing group and a fluorine atom. This typically results in two signals, each integrating to 2 protons. The aliphatic region will contain signals for the 8 protons of the morpholine ring. These often appear as broad or complex multiplets due to the aforementioned restricted amide bond rotation and chair conformation of the ring.

Table 3: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.45 dd (or t) 2H Ar-H (ortho to C=O)
~7.15 t 2H Ar-H (ortho to F)
~3.75 br m 4H Morpholine -CH₂-O-

| ~3.50 | br m | 4H | Morpholine -CH₂-N- |

¹³C NMR Analysis

Interpretation of Predicted Spectrum: The ¹³C NMR spectrum will show 9 distinct signals, accounting for the molecular symmetry. The amide carbonyl carbon will be the most downfield signal. The aromatic carbons will show characteristic splitting patterns due to coupling with the fluorine atom (¹JCF, ²JCF, etc.), which is highly diagnostic. The carbon directly attached to fluorine will show a large coupling constant. The morpholine ring will exhibit two signals for the C-N and C-O carbons.

Table 4: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) C-F Coupling (J, Hz) Assignment
~169.5 - C=O (Amide)
~164.0 ¹JCF ≈ 250 C-F (ipso-C)
~131.5 ⁴JCF ≈ 3 C-C=O (ipso-C)
~129.0 ³JCF ≈ 9 Ar-CH (ortho to C=O)
~115.5 ²JCF ≈ 22 Ar-CH (ortho to F)
~66.8 - Morpholine -CH₂-O-

| ~48.0, ~42.5* | - | Morpholine -CH₂-N- |

*Note: Two distinct signals for the N-CH₂ carbons are often observed due to slow rotation around the amide bond.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve ~10-15 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Use a standard pulse program with a 90° pulse angle, an acquisition time of ~3 seconds, and a relaxation delay of 2 seconds. Typically, 16 scans are sufficient.

  • ¹³C NMR Acquisition: On the same sample, acquire a proton-decoupled ¹³C spectrum. Use a standard pulse program (e.g., zgpg30) with a 30° pulse angle, a longer acquisition time (~2 seconds), and a relaxation delay of 2 seconds. A larger number of scans (~1024 or more) will be required to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm for ¹H and the residual CDCl₃ signal at 77.16 ppm for ¹³C.

Conclusion: A Convergent Structural Proof

The collective spectroscopic data provides an unambiguous confirmation of the structure of this compound.

  • MS confirms the molecular weight of 209 g/mol and shows fragmentation consistent with a 4-fluorobenzoyl group attached to a morpholine ring.

  • IR spectroscopy validates the presence of the key functional groups: a tertiary amide (C=O), an aryl-fluoride (C-F), an ether (C-O-C), and the aromatic ring.

  • NMR spectroscopy provides the complete atomic map. ¹H NMR confirms the 1,4-disubstituted aromatic ring and the morpholine moiety, while ¹³C NMR, with its characteristic C-F coupling patterns, definitively establishes the connectivity and substitution pattern of the entire molecule.

This comprehensive analysis, grounded in established scientific principles, serves as an authoritative guide for the characterization of this compound.

References

While direct, all-encompassing literature for the target molecule is sparse, the interpretations and protocols are based on foundational principles and data from highly analogous compounds.

  • ACD/Labs. (2008).
  • PubChem - National Center for Biotechnology Information.N-(4-Chlorobenzoyl)morpholine. [Link]
  • PubChem - National Center for Biotechnology Inform
  • NIST WebBook.Morpholine. National Institute of Standards and Technology. [Link]
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

Sources

A Technical Guide to the Purity and Analysis of N-(4-Fluorobenzoyl)morpholine: Ensuring Quality in Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-(4-Fluorobenzoyl)morpholine is a crucial intermediate in the synthesis of various pharmaceutical compounds, where its purity is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). This technical guide provides an in-depth exploration of the purity standards, potential impurities, and analytical methodologies for this compound. We delve into the common synthetic pathways and the resulting impurity profiles. Detailed, field-proven protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are presented, offering a robust framework for quality control and assurance in research and drug development settings.

The Critical Role of Purity in Pharmaceutical Intermediates

In pharmaceutical manufacturing, the quality of intermediates directly influences the critical quality attributes (CQAs) of the final API.[1] this compound, as a key building block, is no exception. A lack of stringent purity control can lead to the introduction of unwanted impurities that may be carried through subsequent synthetic steps, potentially impacting the final drug product's safety, stability, and efficacy.[2][3] Adherence to Good Manufacturing Practices (GMP) and a thorough understanding of impurity profiles are not merely regulatory hurdles but fundamental principles of sound scientific practice in drug development.[1][2][3]

Synthetic Pathway and Potential Impurity Profile

While numerous methods exist for the synthesis of morpholine derivatives, a common and straightforward approach for this compound is the acylation of morpholine with 4-fluorobenzoyl chloride.[4][5] This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

A general procedure, adapted from a similar synthesis, involves dissolving morpholine and a base like triethylamine in a suitable solvent such as dichloromethane.[6] 4-Fluorobenzoyl chloride is then added, and the reaction mixture is stirred until completion. An aqueous workup followed by removal of the solvent yields the crude product, which can then be purified.

Diagram of a Plausible Synthetic Route

Synthetic_Pathway Morpholine Morpholine Reaction Acylation Morpholine->Reaction FluorobenzoylChloride 4-Fluorobenzoyl Chloride FluorobenzoylChloride->Reaction Base Base (e.g., Triethylamine) in Dichloromethane Base->Reaction Product This compound Byproduct Triethylamine Hydrochloride Reaction->Product Reaction->Byproduct

Caption: Plausible synthetic pathway for this compound.

Potential Impurities

Based on this synthetic route, several process-related impurities and byproducts may be present in the final product. A thorough impurity profile is essential for developing appropriate analytical methods and purification strategies.

Impurity Potential Source Significance
Morpholine Unreacted starting materialCan affect the stoichiometry of subsequent reactions and may be a controlled substance in some jurisdictions.
4-Fluorobenzoyl Chloride Unreacted starting materialHighly reactive and can degrade over time, potentially introducing other impurities.
4-Fluorobenzoic Acid Hydrolysis of 4-fluorobenzoyl chlorideCan interfere with downstream reactions and may be difficult to remove.
Triethylamine/Triethylamine Hydrochloride Base and its saltMust be removed during workup and purification to prevent interference and ensure product stability.
Residual Solvents (e.g., Dichloromethane) Reaction and purification solventMust be controlled within acceptable limits as defined by ICH Q3C guidelines.[7]
Di-acylated products Side reactionCan result from impurities in the starting materials or non-optimal reaction conditions.

Analytical Methodologies for Purity Assessment

A multi-faceted analytical approach is necessary to ensure the identity, purity, and quality of this compound. The following sections provide detailed protocols for key analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

HPLC is a cornerstone technique for determining the purity of pharmaceutical intermediates and profiling related substance impurities.[2] A reverse-phase HPLC method is generally suitable for a compound of this polarity.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and dissolve it in a suitable diluent (e.g., acetonitrile/water mixture) to a final concentration of 0.5 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient:

      Time (min) %A %B
      0 90 10
      20 10 90
      25 10 90
      26 90 10

      | 30 | 90 | 10 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 235 nm (based on the fluorobenzoyl chromophore)

    • Injection Volume: 10 µL

  • Data Analysis:

    • Determine the purity by calculating the area percentage of the main peak relative to the total peak area.

    • Identify and quantify any impurities against a reference standard if available, or report as area percent.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Identity Confirmation

GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile impurities, including residual solvents.[8][9] It also serves as an excellent method for confirming the identity of the main component through its mass spectrum.

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of this compound in a suitable solvent like dichloromethane or ethyl acetate.

  • GC-MS Conditions:

    • GC System: Agilent 7890A or equivalent[8]

    • MS System: Agilent 5975C MSD or equivalent[8]

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Injector Temperature: 250 °C[8]

    • Injection Volume: 1 µL (with a split ratio of 20:1)[8]

    • Oven Temperature Program:

      • Initial temperature: 70 °C, hold for 2 minutes

      • Ramp to 280 °C at 15 °C/min

      • Hold at 280 °C for 10 minutes

    • MS Transfer Line Temperature: 280 °C[8]

    • Ion Source Temperature: 230 °C[8]

    • Ionization Mode: Electron Impact (EI) at 70 eV[8]

    • Mass Range: m/z 40-450

  • Data Analysis:

    • Identify the this compound peak by its retention time and mass spectrum.

    • Screen for and identify any co-eluting or baseline-separated impurities by comparing their mass spectra to a library (e.g., NIST).

    • Quantify residual solvents using a standard addition method or a pre-calibrated method.

Diagram of the Analytical Workflow

Analytical_Workflow cluster_0 Purity & Impurity Profiling cluster_1 Identity & Volatiles cluster_2 Structural Confirmation HPLC HPLC Analysis Purity Purity > 99.0%? HPLC->Purity Pass Release for Further Manufacturing Purity->Pass Yes Fail Further Purification/ Investigation Required Purity->Fail No GCMS GC-MS Analysis Identity Correct Mass Spectrum? GCMS->Identity Identity->Pass Yes Identity->Fail No NMR NMR Spectroscopy Structure Structure Confirmed? NMR->Structure Structure->Pass Yes Structure->Fail No Sample This compound Sample Sample->HPLC Sample->GCMS Sample->NMR

Caption: A comprehensive analytical workflow for quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is indispensable for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR should be performed.

  • Expected Signals:

    • Aromatic Protons: Two sets of doublets (or a complex multiplet) in the aromatic region (~7.0-8.0 ppm) corresponding to the protons on the fluorophenyl ring.

    • Morpholine Protons: A series of multiplets in the range of ~3.4-3.8 ppm. The protons adjacent to the nitrogen and oxygen atoms will have distinct chemical shifts.[10]

  • Expected Signals:

    • Carbonyl Carbon: A signal around 168-170 ppm.

    • Aromatic Carbons: Several signals in the aromatic region (~115-165 ppm), with the carbon attached to the fluorine atom showing a characteristic large coupling constant (¹JCF).

    • Morpholine Carbons: Signals in the aliphatic region (~42-67 ppm).

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire ¹H and ¹³C spectra on a 300 MHz or higher field NMR spectrometer.

    • Additionally, consider acquiring 2D NMR spectra (e.g., COSY, HSQC) for unambiguous assignment of all proton and carbon signals.

  • Data Analysis:

    • Integrate the ¹H NMR signals to confirm the correct proton ratios.

    • Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.

    • Compare the acquired spectra with reference spectra or predicted spectra to verify the identity of the compound.

Conclusion

The purity of this compound is a critical parameter that underpins the quality and safety of the final pharmaceutical products derived from it. A robust quality control strategy, integrating chromatographic and spectroscopic techniques, is essential. By understanding the synthetic pathway and potential impurities, and by implementing validated analytical methods such as HPLC, GC-MS, and NMR, researchers and drug development professionals can ensure that this vital intermediate meets the stringent standards required for pharmaceutical use. This comprehensive approach not only satisfies regulatory expectations but also upholds the principles of scientific integrity and patient safety.[1][2]

References

  • Pharmaceutical Intermediate Quality Standards: A Practical Guide. (n.d.). Google.
  • Ensuring Safety Starts with Quality: Why It Matters in Pharmaceutical Intermediates. (n.d.). Google.
  • Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 2. (n.d.). National Institutes of Health.
  • Amidation of benzoyl chloride with morpholine. (n.d.). ChemSpider Synthetic Pages.
  • Quality: impurities. (n.d.). European Medicines Agency.
  • Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions. (2024, December 23). PYG Lifesciences.
  • Application Note and Protocol: GC-MS Method for the Detection of Morpholine Derivatives. (2025, December). Benchchem.
  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. (n.d.). National Institutes of Health.
  • Recognizing the NMR pattern for morpholine. (2008, May 6). ACD/Labs.
  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020, March 5). PubMed.
  • (PDF) Morpholines. Synthesis and Biological Activity. (2013, February). ResearchGate.

Sources

Methodological & Application

Synthesis of N-(4-Fluorobenzoyl)morpholine from 4-fluorobenzoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the

Abstract

This comprehensive application note provides a detailed and robust protocol for the synthesis of N-(4-Fluorobenzoyl)morpholine, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved via the acylation of morpholine with 4-fluorobenzoyl chloride, a classic example of the Schotten-Baumann reaction. This guide is designed to provide researchers with a thorough understanding of the reaction mechanism, a meticulously detailed experimental procedure, safety considerations, and methods for purification and characterization. The causality behind critical experimental choices is explained to ensure both reproducibility and a high degree of scientific integrity.

Introduction and Scientific Context

The morpholine heterocycle is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance pharmacokinetic properties such as aqueous solubility, metabolic stability, and overall bioavailability.[1][2][3][4] When coupled with a fluorinated benzoyl moiety, the resulting this compound molecule becomes an important intermediate for the synthesis of a wide array of biologically active compounds, including anticancer agents and central nervous system therapeutics.[5][6] The fluorine atom itself can significantly modulate a molecule's electronic properties, lipophilicity, and metabolic pathways, making it a key feature in modern drug design.[2]

This document details a reliable and efficient synthesis of this compound through the nucleophilic acyl substitution reaction between 4-fluorobenzoyl chloride and morpholine.[2] The protocol is presented with an emphasis on the underlying chemical principles, ensuring that researchers can not only replicate the procedure but also adapt it based on a solid understanding of the reaction dynamics.

Reaction Principle and Mechanism

The formation of this compound from 4-fluorobenzoyl chloride and morpholine proceeds via a nucleophilic acyl substitution mechanism, often referred to as the Schotten-Baumann reaction.[7][8][9][10]

The Core Mechanism Involves:

  • Nucleophilic Attack: The nitrogen atom of morpholine, a secondary amine, acts as a nucleophile. It attacks the highly electrophilic carbonyl carbon of the 4-fluorobenzoyl chloride. This forms a tetrahedral intermediate.[8][10]

  • Leaving Group Departure: The tetrahedral intermediate collapses, re-forming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.

  • Acid Neutralization: The reaction produces a stoichiometric amount of hydrochloric acid (HCl). To prevent the protonation of the morpholine starting material (which would render it non-nucleophilic), an organic base such as triethylamine (TEA) is added.[11][12] The TEA scavenges the HCl to form triethylammonium chloride, a salt that is typically removed during the aqueous workup. This crucial step drives the reaction equilibrium towards the product.[7][9]

The overall reaction is illustrated below:

Caption: Overall reaction scheme for the synthesis.

The detailed mechanistic steps are visualized in the following diagram:

G Mechanism of this compound Synthesis reactants Morpholine + 4-Fluorobenzoyl Chloride tetrahedral Tetrahedral Intermediate (Unstable) reactants->tetrahedral 1. Nucleophilic Attack (N of Morpholine attacks C=O) protonated_amide Protonated Amide + Cl⁻ tetrahedral->protonated_amide 2. Collapse & Expulsion (Chloride ion leaves) product This compound (Final Product) protonated_amide->product 3. Deprotonation base_step Triethylamine (TEA) (Base) protonated_amide->base_step HCl byproduct salt Triethylammonium Chloride (Byproduct) base_step->salt Neutralizes HCl

Caption: Nucleophilic acyl substitution mechanism.

Detailed Experimental Protocol

Materials and Reagents
ReagentCAS NumberMol. Weight ( g/mol )AmountMoles (mmol)Eq.
4-Fluorobenzoyl chloride403-43-0158.561.59 g (1.18 mL)10.01.0
Morpholine110-91-887.120.96 g (0.96 mL)11.01.1
Triethylamine (TEA)121-44-8101.191.21 g (1.67 mL)12.01.2
Dichloromethane (DCM)75-09-284.9350 mL--
Deionized Water7732-18-518.02~100 mL--
1 M Hydrochloric Acid (HCl)7647-01-036.46~20 mL--
Saturated NaHCO₃144-55-884.01~20 mL--
Saturated NaCl (Brine)7647-14-558.44~20 mL--
Anhydrous Na₂SO₄7757-82-6142.04As needed--
Equipment
  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice-water bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • Fume hood

Safety Precautions
  • 4-Fluorobenzoyl chloride: Corrosive and lachrymatory (causes tears). Causes severe skin burns and eye damage.[13][14] Handle exclusively in a fume hood with appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[15]

  • Morpholine: Corrosive and flammable. Causes skin and eye irritation.[16] Handle in a well-ventilated area or fume hood.

  • Triethylamine: Flammable liquid and vapor. Harmful if swallowed and causes severe skin burns and eye damage.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. All operations should be performed within a certified chemical fume hood.

Step-by-Step Synthesis Procedure

The entire workflow is outlined below:

Caption: Experimental workflow from setup to purification.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add morpholine (0.96 g, 1.1 eq) and anhydrous dichloromethane (DCM, 40 mL). Begin stirring to ensure complete dissolution.

  • Base Addition: Add triethylamine (1.21 g, 1.2 eq) to the solution.

  • Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0 °C. Cooling is critical to control the exothermic nature of the acylation and to minimize potential side reactions.[9][11]

  • Acyl Chloride Addition: Dissolve 4-fluorobenzoyl chloride (1.59 g, 1.0 eq) in 10 mL of anhydrous DCM and transfer it to a dropping funnel. Add the 4-fluorobenzoyl chloride solution dropwise to the stirred morpholine solution over 20-30 minutes. A white precipitate (triethylammonium chloride) will form. The slow addition rate is crucial to prevent a rapid temperature increase.[9][17]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for an additional 2 hours.

  • Monitoring: Monitor the reaction's completion by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes as the mobile phase). The disappearance of the 4-fluorobenzoyl chloride spot indicates the reaction is complete.

  • Aqueous Work-up:

    • Transfer the reaction mixture to a 250 mL separatory funnel.

    • Add 20 mL of deionized water and shake. Separate the layers and retain the organic (bottom) layer.

    • Wash the organic layer sequentially with 20 mL of 1 M HCl (to remove excess triethylamine), 20 mL of saturated NaHCO₃ solution (to remove any remaining acid chloride), and 20 mL of brine (to remove residual water).[17]

  • Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude product, typically an off-white solid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

Characterization and Expected Results

  • Appearance: White to off-white crystalline solid.

  • Yield: Typical yields for this reaction are high, often in the range of 90-98%.

  • Molecular Weight: 209.22 g/mol .[18]

  • Expected Spectroscopic Data:

    • ¹H NMR (CDCl₃, 400 MHz): δ ~ 7.40-7.45 (m, 2H, Ar-H), 7.10-7.15 (m, 2H, Ar-H), 3.50-3.80 (br m, 8H, morpholine CH₂).

    • ¹³C NMR (CDCl₃, 100 MHz): δ ~ 169.0 (C=O), 163.0 (d, ¹JCF, C-F), 131.0 (d, ³JCF, Ar-CH), 130.0 (Ar-C), 115.5 (d, ²JCF, Ar-CH), 48.0 (br, N-CH₂), 42.0 (br, N-CH₂), 66.5 (O-CH₂).

    • IR (KBr, cm⁻¹): ~ 1645 (strong, C=O amide stretch), ~ 1600, 1510 (C=C aromatic stretch), ~ 1230 (C-F stretch), ~ 1115 (C-O-C stretch).

    • MS (ESI+): m/z 210.1 [M+H]⁺.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Yield 1. Incomplete reaction. 2. Hydrolysis of 4-fluorobenzoyl chloride due to moisture.[9] 3. Insufficient base.1. Increase reaction time and monitor by TLC. 2. Ensure all glassware is oven-dried and use anhydrous solvents. 3. Use at least 1.1-1.2 equivalents of triethylamine.
Product is an Oil or Gummy Solid Presence of impurities, such as residual solvent or triethylammonium chloride salt.Ensure the aqueous work-up is thorough. If necessary, purify by column chromatography on silica gel instead of recrystallization.
Multiple Spots on TLC of Crude Product 1. Unreacted starting material. 2. Formation of side products.1. Ensure dropwise addition at 0 °C. 2. Purify via flash column chromatography to separate the desired product from impurities.

Conclusion

The synthesis of this compound via the Schotten-Baumann acylation of morpholine is a highly efficient, scalable, and reliable method. By carefully controlling the reaction temperature and using a stoichiometric amount of an appropriate base, high yields of the desired product can be consistently achieved. The detailed protocol and mechanistic insights provided in this application note serve as a valuable resource for researchers in organic synthesis and drug discovery, enabling the proficient preparation of this important chemical intermediate.

References

  • Grokipedia. (n.d.). Schotten–Baumann reaction.
  • J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction.
  • Chemistry Education. (n.d.). Synthesis and analysis of amides.
  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Ataman Kimya. (n.d.). TRIETHYLAMINE.
  • Guidechem. (n.d.). What is 4-Fluorobenzoyl chloride and how is it used?.
  • ResearchGate. (2019, June 1). Recent progress in the synthesis of morpholines.
  • Capot Chemical Co., Ltd. (2010, September 28). MSDS of 4-fluorobenzoyl chloride.
  • Apollo Scientific. (2023, July 5). 4-Fluorobenzyl chloride Safety Data Sheet.
  • ChemicalBook. (2025, September 27). 4-Fluorobenzoyl chloride - Safety Data Sheet.
  • Fisher Scientific. (2015, October 22). 4-Fluorobenzoyl chloride SAFETY DATA SHEET.
  • Reddit. (2024, September 14). Acid chloride reaction with amine.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-fluoro-N-(morpholin-4-yl)benzamide.
  • PubChem. (n.d.). 3-(4-Fluorobenzoyl)morpholine.
  • Pharmaffiliates. (n.d.). This compound.
  • ChemicalBook. (2025, February 14). Morpholine: Chemical Properties, Reactivity and Uses.
  • PubMed. (2020). Synthesis of Thiazolyl-N-phenylmorpholine Derivatives and their Biological Activities.
  • Wikipedia. (n.d.). Morpholine.
  • Ataman Kimya. (n.d.). MORPHOLINE.

Sources

Application Note: A Robust Protocol for the Synthesis of 4-(4-fluorobenzoyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Morpholine Scaffold in Modern Drug Discovery

The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized for its ability to impart favorable pharmacokinetic properties such as enhanced aqueous solubility, metabolic stability, and improved oral bioavailability.[1] Its incorporation into drug candidates is a widely employed strategy to optimize lead compounds.[1][2][3] The title compound, 4-(4-fluorobenzoyl)morpholine, is a versatile synthetic intermediate. The fluorinated benzoyl moiety offers a site for further chemical elaboration and can modulate the electronic properties and metabolic fate of potential therapeutics. This document provides a comprehensive, field-tested protocol for the synthesis of 4-(4-fluorobenzoyl)morpholine via the amidation of 4-fluorobenzoyl chloride with morpholine, a classic and efficient method for amide bond formation.[1][4]

Chemical Principles and Reaction Mechanism

The synthesis of 4-(4-fluorobenzoyl)morpholine from 4-fluorobenzoyl chloride and morpholine is a prime example of a nucleophilic acyl substitution reaction, often carried out under Schotten-Baumann conditions.[5][6][7] The reaction proceeds through the nucleophilic attack of the secondary amine of morpholine on the highly electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion. A base, typically a tertiary amine like triethylamine, is used to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[5]

Amidation_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products 4-fluorobenzoyl_chloride 4-Fluorobenzoyl Chloride tetrahedral_intermediate Tetrahedral Intermediate 4-fluorobenzoyl_chloride->tetrahedral_intermediate morpholine Morpholine product 4-(4-fluorobenzoyl)morpholine tetrahedral_intermediate->product Chloride Elimination hcl HCl tetrahedral_intermediate->hcl base base hcl->base Neutralization

Caption: Nucleophilic acyl substitution mechanism for the amidation of 4-fluorobenzoyl chloride with morpholine.

Experimental Protocol

This protocol is adapted from a general and reliable procedure for the amidation of benzoyl chloride with morpholine.[8]

Materials and Reagents:

ReagentFormulaMW ( g/mol )Molar Eq.Amount
4-Fluorobenzoyl chlorideC₇H₄ClFO158.561.01.59 g
MorpholineC₄H₉NO87.121.10.96 g (0.95 mL)
TriethylamineC₆H₁₅N101.191.21.21 g (1.67 mL)
Dichloromethane (DCM)CH₂Cl₂84.93-20 mL
Deionized WaterH₂O18.02-20 mL
Anhydrous Sodium SulfateNa₂SO₄142.04-As needed

Equipment:

  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve morpholine (1.1 eq, 0.96 g) and triethylamine (1.2 eq, 1.21 g) in dichloromethane (20 mL). Stir the solution at room temperature.

  • Addition of Acyl Chloride: Carefully add 4-fluorobenzoyl chloride (1.0 eq, 1.59 g) dropwise to the stirred solution at room temperature. The addition should be slow enough to control any potential exotherm.

  • Reaction: Stir the reaction mixture at room temperature for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Add deionized water (20 mL) to the reaction mixture and transfer to a separatory funnel.

    • Extract the aqueous layer with dichloromethane (3 x 10 mL).

    • Combine the organic extracts and wash with deionized water (4 x 15 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Isolation of Product:

    • Filter off the sodium sulfate.

    • Remove the dichloromethane under reduced pressure using a rotary evaporator to yield the crude product.

    • The product can be further purified by recrystallization or column chromatography if necessary. A typical yield for this reaction is expected to be in the range of 90-95%.

Characterization of 4-(4-fluorobenzoyl)morpholine

The identity and purity of the synthesized product should be confirmed by spectroscopic methods. Below are the expected characterization data based on the analysis of similar structures.[8][9][10]

Expected Data:

TechniqueExpected Results
¹H NMR (CDCl₃)δ ~7.4 ppm (dd, 2H, Ar-H), ~7.1 ppm (t, 2H, Ar-H), ~3.7 ppm (m, 4H, -O-CH₂-), ~3.5 ppm (m, 4H, -N-CH₂-)
¹³C NMR (CDCl₃)δ ~169 ppm (C=O), ~164 ppm (d, ¹JCF, Ar-C-F), ~131 ppm (d, Ar-C), ~129 ppm (d, Ar-C), ~115 ppm (d, ²JCF, Ar-C-H), ~66 ppm (-O-CH₂-), ~45 ppm (-N-CH₂-)
FT-IR (KBr, cm⁻¹)~1640 (C=O, amide), ~1600 (C=C, aromatic), ~1220 (C-F), ~1115 (C-O-C)
Mass Spec (ESI-MS)m/z = 210.09 [M+H]⁺

Safety Precautions

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.[11][12][13][14]

Chemical Hazards:

  • 4-Fluorobenzoyl chloride: Corrosive and causes severe skin burns and eye damage. Handle in a well-ventilated fume hood.[11]

  • Morpholine: Flammable liquid and vapor. Harmful if swallowed and toxic in contact with skin or if inhaled. Causes severe skin burns and eye damage.[11][12][13][14]

  • Triethylamine: Flammable liquid and vapor. Harmful if swallowed and toxic in contact with skin or if inhaled. Causes severe skin burns and eye damage.

  • Dichloromethane: Suspected of causing cancer.

Handling and Disposal:

  • All manipulations should be performed in a certified chemical fume hood.[11][12][13][14]

  • Avoid inhalation of vapors and contact with skin and eyes.[11][12][13][14]

  • Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reactionExtend reaction time and monitor by TLC. Ensure reagents are pure and dry.
Loss of product during work-upEnsure complete extraction from the aqueous phase.
Impure Product Presence of unreacted starting materialsOptimize stoichiometry. Purify the crude product by column chromatography.
Hydrolysis of acyl chlorideEnsure all glassware and solvents are dry.

References

  • Nexchem Ltd. (2019).
  • Redox. (2022).
  • Penta Chemicals. (2025).
  • Chemistry Notes. (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure. [Link]
  • Wikipedia. (n.d.). Schotten–Baumann reaction. [Link]
  • L.S.College, Muzaffarpur. (2020). Schotten–Baumann reaction. [Link]
  • PubChem. (n.d.). 3-(4-Fluorobenzoyl)morpholine. [Link]
  • PubChem. (n.d.). N-(4-Chlorobenzoyl)morpholine. [Link]
  • National Center for Biotechnology Information. (2024). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]
  • E3S Web of Conferences. (2024).
  • PubMed. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. [Link]
  • Redox. (n.d.). Morpholine in Pharmaceutical Synthesis: A Crucial Building Block. [Link]
  • ResearchGate. (2024). Biological activities of morpholine derivatives and molecular targets involved. [Link]

Sources

Application Notes and Protocols: N-(4-Fluorobenzoyl)morpholine as a Pivotal Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of N-(4-Fluorobenzoyl)morpholine, a key chemical intermediate in modern medicinal chemistry. We will elucidate the strategic importance of its constituent parts—the fluorinated phenyl ring and the morpholine scaffold—in optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. A detailed case study will focus on the synthesis of Pictilisib (GDC-0941), a potent inhibitor of the PI3K/Akt/mTOR signaling pathway, to illustrate the application of the morpholine moiety in a complex therapeutic agent. This document provides detailed, field-tested protocols for the synthesis of this compound and for a representative key synthetic transformation that incorporates the morpholine heterocycle into a core structure analogous to that found in many kinase inhibitors. These protocols are designed to be self-validating and are supported by causality-driven explanations for experimental choices, providing researchers with a robust framework for their own discovery programs.

Introduction: The Strategic Value of a Privileged Intermediate

In the landscape of drug discovery, the selection of building blocks is a critical determinant of a program's success. This compound emerges as a "privileged" intermediate, a term bestowed upon molecular scaffolds that consistently appear in successful therapeutic agents.[1] Its value lies in the synergistic combination of two key pharmacophoric elements: the morpholine ring and the 4-fluorobenzoyl group.

  • The Morpholine Moiety: This versatile heterocycle is a mainstay in medicinal chemistry, prized for its ability to confer favorable physicochemical properties.[2][3] Its inclusion in a molecule can enhance aqueous solubility, improve metabolic stability, and fine-tune lipophilicity, often leading to improved oral bioavailability and better penetration of the blood-brain barrier.[4] The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, facilitating crucial interactions with biological targets, a feature essential for the activity of many kinase inhibitors.[5][6]

  • The 4-Fluorobenzoyl Group: The strategic incorporation of fluorine into drug candidates is a powerful tool for medicinal chemists. A fluorine atom can significantly alter a molecule's electronic properties, pKa, and conformational preferences.[7] Specifically, the C-F bond can increase metabolic stability by blocking sites susceptible to oxidative metabolism and enhance binding affinity to target proteins.[6] This often translates into improved potency and a longer duration of action.

The convergence of these two moieties in this compound creates a versatile and highly valuable intermediate for the synthesis of a new generation of targeted therapeutics.

Case Study: Pictilisib (GDC-0941) and the PI3K/Akt/mTOR Pathway

To contextualize the importance of the morpholine scaffold, we will examine its role in the structure of Pictilisib (GDC-0941), a potent and orally bioavailable pan-Class I phosphoinositide 3-kinase (PI3K) inhibitor that has been evaluated in numerous clinical trials for cancer treatment.[8]

Biological Target: The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates a wide array of cellular functions, including proliferation, growth, survival, and metabolism.[9] Its aberrant activation is a hallmark of many human cancers, making it one of the most compelling targets for oncology drug development.[10]

  • Mechanism of Action: When activated by growth factors, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[10] PIP3 acts as a second messenger, recruiting proteins like Akt (also known as Protein Kinase B) to the cell membrane, where it is activated through phosphorylation.[11] Activated Akt then phosphorylates a multitude of downstream substrates, including mTOR (mammalian Target of Rapamycin), which in turn promotes protein synthesis and cell growth while inhibiting apoptosis (programmed cell death).[11]

  • Role of Inhibitors: Pictilisib (GDC-0941) functions as an ATP-competitive inhibitor, binding to the kinase domain of PI3K isoforms and blocking the phosphorylation of PIP2.[12] This action effectively shuts down the downstream signaling cascade, leading to decreased cell proliferation and increased apoptosis in cancer cells.[12] The morpholine moiety within Pictilisib's structure is crucial for its activity, forming a key hydrogen bond with the hinge region of the PI3K binding site.[6]

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Growth & Survival mTORC1->Proliferation GDC0941 Pictilisib (GDC-0941) GDC0941->PI3K Inhibits

Diagram 1: The PI3K/Akt/mTOR Signaling Pathway.

Potency and Selectivity of Pictilisib (GDC-0941)

The efficacy of a targeted therapy is defined by its potency against its intended target and its selectivity over other related targets. Pictilisib demonstrates potent, low-nanomolar inhibition of Class I PI3K isoforms.

Target IsoformIC₅₀ (nM)Reference
p110α3[9]
p110β33
p110δ3
p110γ75
mTOR580 (Ki)
DNA-PK1230[9]
Table 1: In vitro inhibitory activity of Pictilisib (GDC-0941) against PI3K isoforms and related kinases.

The potent inhibition of PI3K translates to effective suppression of cancer cell growth across a variety of cell lines.

Cell LineCancer TypeIC₅₀ (µM)Reference
U87MGGlioblastoma0.95[13]
PC3Prostate Cancer0.28[13]
A2780Ovarian Cancer0.14[9]
MDA-MB-361Breast Cancer0.72[14]
HCT116Colon Cancer1.08 (GI₅₀)[14]
Table 2: Anti-proliferative activity of Pictilisib (GDC-0941) in various human cancer cell lines.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of the title intermediate and a representative subsequent reaction critical for the synthesis of PI3K inhibitors like Pictilisib.

Protocol 1: Synthesis of this compound

This protocol details the synthesis of the title intermediate via the acylation of morpholine with 4-fluorobenzoyl chloride. This is a robust and high-yielding amidation reaction.

Synthesis_Intermediate cluster_reactants Reactants cluster_product Product Morpholine Morpholine Product N-(4-Fluorobenzoyl) morpholine Morpholine->Product DCM, 0°C to RT FBC 4-Fluorobenzoyl Chloride FBC->Product DCM, 0°C to RT Base Triethylamine Base->Product DCM, 0°C to RT

Diagram 2: Workflow for the synthesis of this compound.

Materials:

  • Morpholine (1.1 eq.)

  • 4-Fluorobenzoyl chloride (1.0 eq.)

  • Triethylamine (Et₃N) (1.2 eq.)

  • Dichloromethane (DCM), anhydrous

  • Deionized water

  • Brine (saturated aq. NaCl)

  • Magnesium sulfate (MgSO₄), anhydrous

Equipment:

  • Round-bottom flask equipped with a magnetic stir bar

  • Addition funnel

  • Ice-water bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add morpholine (1.1 eq.) and anhydrous dichloromethane.

  • Add triethylamine (1.2 eq.) to the stirred solution.

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Dissolve 4-fluorobenzoyl chloride (1.0 eq.) in a minimal amount of anhydrous DCM and add it to the addition funnel.

  • Add the 4-fluorobenzoyl chloride solution dropwise to the cooled, stirred morpholine solution over 15-20 minutes. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by slowly adding deionized water.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl (2x), saturated sodium bicarbonate solution (2x), and finally with brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The product can be further purified by recrystallization or column chromatography if necessary. A typical procedure for a related, non-fluorinated benzoyl chloride yields product in ~95% yield.

Trustworthiness Check:

  • Base: Triethylamine acts as a non-nucleophilic base to neutralize the HCl gas generated during the reaction, preventing the protonation of the morpholine nucleophile and driving the reaction to completion.

  • Temperature Control: The initial cooling to 0 °C is crucial to control the exothermicity of the acylation reaction, minimizing potential side reactions.

  • Workup: The aqueous washes are essential to remove the triethylamine hydrochloride salt and any unreacted starting materials, ensuring the purity of the final product.

Protocol 2: Nucleophilic Aromatic Substitution (SₙAr) for Heterocycle Core Formation

This protocol describes a representative SₙAr reaction, a key step in the synthesis of many kinase inhibitors, including Pictilisib. It involves the displacement of a chlorine atom from an electron-deficient pyrimidine ring by the secondary amine of morpholine. This illustrates how the morpholine moiety is incorporated into the core structure of the final drug.

Materials:

  • 2,4-Dichloropyrimidine derivative (1.0 eq.)

  • Morpholine (1.1 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq.)

  • Ethanol or N-Methyl-2-pyrrolidone (NMP) as solvent

  • Sodium Iodide (NaI) (catalytic amount, optional)

Equipment:

  • Reaction vial or round-bottom flask with a magnetic stir bar and reflux condenser

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a reaction vial, combine the 2,4-dichloropyrimidine derivative (1.0 eq.), morpholine (1.1 eq.), and the chosen solvent (e.g., Ethanol).

  • Add DIPEA (2.0 eq.) to the mixture. DIPEA serves as a non-nucleophilic base to scavenge the HCl produced.

  • If the reaction is sluggish, a catalytic amount of NaI can be added to facilitate the displacement via the Finkelstein reaction mechanism.

  • Seal the vial and heat the reaction mixture to 60-80 °C.

  • Stir the reaction at this temperature for 4-12 hours. Monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the residue using column chromatography on silica gel to isolate the desired 2-chloro-4-morpholinopyrimidine product. The specific synthetic scheme for Pictilisib involves a similar displacement on a thieno[3,2-d]pyrimidine core.[7][8]

Causality Behind Experimental Choices:

  • Heterocycle: An electron-deficient heterocyclic system (like a dichloropyrimidine) is required to activate the chlorine atoms for nucleophilic attack.

  • Nucleophile: Morpholine acts as the nucleophile, with its secondary amine attacking the electron-deficient carbon of the pyrimidine ring.

  • Solvent and Heat: Polar aprotic or protic solvents are typically used to facilitate the reaction, and heating is often necessary to overcome the activation energy of the SₙAr reaction.

Conclusion

This compound stands as a testament to the power of strategic molecular design. By combining the advantageous pharmacokinetic properties of the morpholine scaffold with the metabolic and electronic benefits of fluorination, it provides a robust and versatile starting point for the synthesis of complex, high-value therapeutic agents. The case study of Pictilisib (GDC-0941) effectively demonstrates the critical role of the morpholine moiety in targeting the oncogenic PI3K/Akt/mTOR pathway. The detailed protocols provided herein offer researchers a practical and scientifically-grounded guide for the synthesis and application of this important intermediate, empowering further innovation in the field of drug discovery.

References

  • AdooQ Bioscience. GDC-0941 (Pictilisib).
  • Ali, M. A., Ismail, R., Choon, T. S., et al. (2012). A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). International Journal of Organic Chemistry, 2, 252-256.
  • Janku, F., Hong, D. S., Fu, S., et al. (2014). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. ResearchGate.
  • Mayer, I. A., & Arteaga, C. L. (2016). The PI3K/AKT Pathway as a Target for Cancer Treatment. Annual Review of Medicine, 67, 11-28.
  • Tian, Q., et al. (2013). A Practical Synthesis of a PI3K Inhibitor under Noncryogenic Conditions via Functionalization of a Lithium Triarylmagnesiate Intermediate. Organic Process Research & Development, 17(1), 97–107.
  • ResearchGate. The chemical structures of morpholino-based heterocyclic PI3K inhibitors.
  • Folkes, A. J., et al. (2008). The Identification of 2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a Potent, Selective, Orally Bioavailable Inhibitor of Class I PI3 Kinase for the Treatment of Cancer. Journal of Medicinal Chemistry, 51(18), 5522–5532.
  • SciSpace. PI3K/AKT/mTOR Signaling Pathway Illustration Agent.
  • New Drug Approvals. GSK 2126458, Omipalisib, PI3K/mTOR inhibitor.
  • Beaufils, F., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 60(18), 7524–7538.
  • Beaufils, F., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. ACS Publications.
  • ResearchGate. The chemical structures of morpholino-based heterocyclic PI3K inhibitors.
  • Maher, T. M., et al. (2019). A randomised, placebo-controlled study of omipalisib (PI3K/mTOR) in idiopathic pulmonary fibrosis.
  • ResearchGate. A Randomised, Placebo-Controlled Study of Omipalisib (PI3K/mTOR) in Idiopathic Pulmonary Fibrosis.
  • Wang, Y., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Computer-Aided Molecular Design, 30(4), 335–346.
  • Welker, M. E., & Kulik, G. (2013). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Bioorganic & Medicinal Chemistry, 21(14), 4063–4091.
  • Knight, S. D., et al. (2010). Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin. ACS Medicinal Chemistry Letters, 1(1), 39–43.
  • Occelli, F., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2696–2713.
  • ResearchGate. Some well-known morpholine based drugs.
  • Lu, Y., et al. (2019). Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. Molecular Diversity, 23(3), 681–696.
  • Kourounakis, A. P., et al. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709–752.
  • Menteşe, E., et al. (2020). Synthesis, α-glucosidase inhibition and in silico studies of some 4-(5-fluoro-2-substituted-1H-benzimidazol-6-yl)morpholine derivatives. Bioorganic Chemistry, 101, 104002.
  • Kumar, A., et al. (2021). Design, Synthesis and Molecular Docking Studies of Pyrazoline Derivatives as PI3K Inhibitors. Combinatorial Chemistry & High Throughput Screening, 24(9), 1547–1558.
  • Tzara, A., et al. (2020).
  • ResearchGate. Biological activities of morpholine derivatives and molecular targets involved.
  • Phukan, K., & Borah, R. (2014). Regioselective N-acylation of some N-based heterocyclic compounds under solvent-free conditions. International Journal of Pharmacy and Pharmaceutical Sciences, 6(6), 461-464.
  • ResearchGate. Efficient Friedel–Crafts Benzoylation of Aniline Derivatives with 4-fluorobenzoyl Chloride Using Copper Triflate in the Synthesis of Aminobenzophenones.
  • Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. (2018). Journal of Medicinal Chemistry, 61(21), 9562–9583.
  • Zhang, S. Q., et al. (2016). Synthesis and antitumor activity evaluation of PI3K inhibitors containing 3-substituted quinazolin-4(3H)-one moiety. Bioorganic & Medicinal Chemistry, 24(1), 124-132.
  • Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. (2017). Molecules, 22(12), 2203.
  • Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. PubMed.

Sources

The Versatile Role of N-(4-Fluorobenzoyl)morpholine in Synthetic Organic Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The morpholine moiety is a cornerstone in medicinal chemistry and drug development, prized for its ability to impart favorable physicochemical and pharmacokinetic properties to bioactive molecules.[1][2] Among the vast array of morpholine-containing compounds, N-(4-Fluorobenzoyl)morpholine stands out as a versatile synthetic intermediate. This technical guide provides an in-depth exploration of its applications in organic synthesis, complete with detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.

Introduction: The Significance of the this compound Scaffold

This compound combines the robust, conformationally defined morpholine ring with a fluorinated phenyl group. The fluorine atom is a bioisostere of a hydrogen atom, and its introduction can significantly modulate a molecule's metabolic stability, lipophilicity, and binding interactions with biological targets. The amide linkage provides a stable connection that is also amenable to further chemical transformations. This unique combination of features makes this compound a valuable building block in the synthesis of a wide range of complex organic molecules.

Core Synthetic Applications

While direct, widespread applications of this compound as a final bioactive molecule are not extensively documented, its primary utility lies in its role as a key intermediate. Its synthesis is straightforward, and its structure allows for a variety of subsequent chemical modifications.

Synthesis of this compound: A Foundational Protocol

The most common and efficient method for the preparation of this compound is the acylation of morpholine with 4-fluorobenzoyl chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism.

Protocol 1: Synthesis of this compound

Reaction Scheme:

Synthesis_of_this compound 4-Fluorobenzoyl_Chloride 4-Fluorobenzoyl Chloride Reaction + 4-Fluorobenzoyl_Chloride->Reaction Morpholine Morpholine Morpholine->Reaction Triethylamine Triethylamine (Base) Triethylamine->Reaction Dichloromethane Dichloromethane (Solvent) Dichloromethane->Reaction This compound This compound Triethylammonium_Chloride Triethylammonium Chloride Products -> Reaction->Products Products->this compound Products->Triethylammonium_Chloride Thionation_of_this compound This compound This compound Reaction + This compound->Reaction Lawessons_Reagent Lawesson's Reagent Lawessons_Reagent->Reaction Toluene Toluene (Solvent) Toluene->Reaction N-(4-Fluorothiobenzoyl)morpholine N-(4-Fluorothiobenzoyl)morpholine Reaction->N-(4-Fluorothiobenzoyl)morpholine Reflux

Sources

The Strategic Derivatization of N-(4-Fluorobenzoyl)morpholine: A Guide to Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Latent Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the morpholine moiety stands as a "privileged structure," a testament to its frequent appearance in a multitude of clinically successful drugs and biologically active compounds.[1][2][3] Its inherent physicochemical properties—imparting improved aqueous solubility, metabolic stability, and a favorable pharmacokinetic profile—make it an invaluable component in drug design.[4][5] When coupled with a 4-fluorobenzoyl group, as in N-(4-Fluorobenzoyl)morpholine, the resulting molecule becomes a versatile and highly strategic starting material for the synthesis of novel compounds with diverse therapeutic potential. The fluorine atom, a bioisostere of hydrogen, can enhance binding affinity, improve metabolic stability, and modulate pKa, further augmenting the drug-like properties of its derivatives.[6]

This guide eschews a rigid, templated approach to provide a nuanced, in-depth exploration of the synthetic possibilities emanating from this compound. We will delve into the causality behind experimental choices, presenting detailed, self-validating protocols that empower researchers to unlock the full potential of this valuable building block. Our focus will be on two primary avenues of derivatization: the strategic functionalization of the 4-fluorobenzoyl aromatic ring and the chemical transformation of the amide carbonyl group.

Part 1: Strategic Functionalization of the 4-Fluorobenzoyl Ring

The aromatic ring of this compound presents a canvas for the introduction of diverse functional groups, enabling the exploration of a vast chemical space. The existing substituents—the fluorine atom and the morpholine amide—exert a profound influence on the regioselectivity of subsequent reactions.

Directed Ortho-Metalation (DoM): Precision Engineering of the Aromatic Core

The amide functionality in this compound serves as a potent Directed Metalation Group (DMG).[1][2] This allows for the regioselective deprotonation of the aromatic ring at the position ortho to the carbonyl group, a feat not achievable through classical electrophilic aromatic substitution. This directed lithiation generates a powerful nucleophilic intermediate that can be quenched with a wide array of electrophiles to introduce new substituents with surgical precision.

Conceptual Workflow for Directed Ortho-Metalation

DoM_Workflow start This compound base Strong Base (e.g., s-BuLi/TMEDA) start->base Deprotonation intermediate Ortho-Lithiated Intermediate start->intermediate Coordination & Deprotonation electrophile Electrophile (E+) intermediate->electrophile Quenching product Ortho-Substituted Product intermediate->product C-E Bond Formation

Caption: Directed ortho-Metalation (DoM) Workflow.

Protocol 1: Ortho-Iodination of this compound via DoM

This protocol details the introduction of an iodine atom at the C3 position of the benzoyl ring, creating a valuable handle for further cross-coupling reactions.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • sec-Butyllithium (s-BuLi) in cyclohexane (typically 1.4 M)

  • Iodine (I₂)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add this compound (1.0 eq). Dissolve in anhydrous THF (10 mL per mmol of starting material).

  • Amine Additive: Add TMEDA (1.2 eq) to the solution.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add s-BuLi (1.2 eq) dropwise via syringe, maintaining the internal temperature below -70 °C. The solution may turn a deep color, indicating the formation of the ortho-lithiated species. Stir the mixture at -78 °C for 1 hour.

  • Electrophilic Quench: In a separate flask, dissolve iodine (1.5 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C. The color of the iodine solution will dissipate upon addition.

  • Warming and Quenching: Allow the reaction to stir at -78 °C for an additional 30 minutes, then slowly warm to room temperature over 1 hour. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Workup: Transfer the mixture to a separatory funnel. Add saturated aqueous Na₂S₂O₃ solution to quench any remaining iodine. Extract the aqueous layer with EtOAc (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/EtOAc gradient).

Expected Outcome & Characterization: The expected product is N-(2-iodo-4-fluorobenzoyl)morpholine. Characterization should be performed using:

  • ¹H NMR: Expect a downfield shift and splitting pattern changes for the aromatic protons.

  • ¹³C NMR: Appearance of a new carbon signal in the aromatic region directly attached to iodine.

  • Mass Spectrometry (MS): Confirmation of the molecular weight of the iodinated product.

Parameter This compound N-(2-iodo-4-fluorobenzoyl)morpholine (Predicted)
Molecular Formula C₁₁H₁₂FNO₂C₁₁H₁₁FINO₂
Molecular Weight 209.22 g/mol 335.12 g/mol
Key ¹H NMR Signals Aromatic protons in the 7.1-7.5 ppm rangeAromatic protons showing a more complex splitting pattern, with one proton likely shifted further downfield.
Electrophilic Aromatic Substitution (EAS): Modulating Reactivity and Regioselectivity

While DoM offers precise ortho-functionalization, traditional Electrophilic Aromatic Substitution (EAS) provides access to other substitution patterns.[3][7][8] The interplay between the electron-withdrawing, meta-directing benzoyl group and the electron-donating, ortho-, para-directing fluorine atom dictates the outcome of EAS reactions. The fluorine atom is a deactivator but directs ortho/para, while the acyl group is a stronger deactivator and directs meta. In this case, the directing effects are conflicting. The position ortho to the fluorine and meta to the acyl group (C3) and the position meta to the fluorine and ortho to the acyl group (C2) are potential sites of substitution. The actual outcome will depend on the specific electrophile and reaction conditions.

Conceptual Workflow for Electrophilic Aromatic Substitution

EAS_Workflow start This compound reagents Electrophile Precursor + Catalyst (e.g., HNO₃/H₂SO₄) start->reagents Reaction Initiation intermediate Sigma Complex (Arenium Ion) start->intermediate Electrophilic Attack product Substituted Product intermediate->product Deprotonation Amide_Reduction_Workflow start This compound reagent Reducing Agent (e.g., LiAlH₄) start->reagent Nucleophilic Attack intermediate Tetrahedral Intermediate start->intermediate Hydride Addition product 4-(4-Fluorobenzyl)morpholine intermediate->product Elimination & Further Reduction

Sources

Application Notes and Protocols: A Guide to the Synthesis of N-(4-Fluorobenzoyl)morpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Combination of Morpholine and Fluorine in Modern Drug Discovery

In the landscape of medicinal chemistry, the morpholine heterocycle is a well-established "privileged structure." Its frequent incorporation into bioactive molecules stems from its ability to confer advantageous physicochemical properties, such as enhanced aqueous solubility, metabolic stability, and favorable pharmacokinetic profiles.[1][2] The morpholine ring can act as a crucial pharmacophoric element, engaging in key interactions with biological targets, or serve as a versatile scaffold for further chemical elaboration.[3][4][5]

The strategic introduction of a fluorine atom onto a phenyl ring is another powerful tactic in drug design. Fluorine's high electronegativity and small size can profoundly influence a molecule's properties by altering its lipophilicity, metabolic fate, and binding affinity to target proteins through unique electronic interactions.[6][7]

This application note provides a detailed experimental protocol for the synthesis of N-(4-Fluorobenzoyl)morpholine, a compound that marries these two valuable motifs. The described methodology centers on a robust and widely adopted amide bond formation strategy, providing researchers with a reliable pathway to this and related derivatives for application in drug development and chemical biology.

Synthetic Strategy: Amide Bond Formation via Carbodiimide-Mediated Coupling

The formation of the amide linkage between 4-fluorobenzoic acid and morpholine is the cornerstone of this synthesis. Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires harsh conditions. Therefore, activation of the carboxylic acid's carboxyl group is necessary to facilitate the reaction under mild conditions.

Among the myriad of available methods, carbodiimide-mediated coupling is one of the most efficient and frequently used reactions in medicinal chemistry.[8][9] This protocol employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling reagent in conjunction with 1-Hydroxybenzotriazole (HOBt) as an additive. EDC is particularly advantageous because its urea byproduct is water-soluble, simplifying purification through aqueous extraction.[10][11] The addition of HOBt accelerates the reaction and minimizes potential side reactions by forming a highly reactive HOBt-ester intermediate, ensuring high yields of the desired amide.[11][12]

Reaction Mechanism: The Role of EDC and HOBt

The coupling reaction proceeds through a well-elucidated multi-step mechanism:

  • Activation of Carboxylic Acid: The carboxylic acid (4-fluorobenzoic acid) attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.[12]

  • Formation of Active Ester: The O-acylisourea intermediate is susceptible to nucleophilic attack. HOBt rapidly reacts with this intermediate to form an active HOBt ester and releases the water-soluble EDC-urea byproduct. This step is crucial for the efficiency of the coupling.[12][13]

  • Amide Bond Formation: The amine (morpholine) then acts as the final nucleophile, attacking the carbonyl carbon of the HOBt active ester. This step forms the stable amide bond of the target product, this compound, and regenerates HOBt, which can participate in the catalytic cycle.[13]

EDC_HOBt_Mechanism Mechanism of EDC/HOBt Mediated Amide Coupling cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Acid 4-Fluorobenzoic Acid (R-COOH) Acylisourea O-Acylisourea Intermediate Acid->Acylisourea + EDC EDC EDC EDC->Acylisourea HOBt HOBt ActiveEster HOBt Active Ester HOBt->ActiveEster Amine Morpholine (R'-NH2) Amide This compound (Amide) Amine->Amide Acylisourea->ActiveEster + HOBt - EDC-Urea Urea EDC-Urea Byproduct Acylisourea->Urea ActiveEster->Amide + Morpholine - HOBt (regenerated)

Caption: Mechanism of EDC/HOBt Mediated Amide Coupling.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound on a 10 mmol scale.

Materials and Reagents
  • 4-Fluorobenzoic acid

  • Morpholine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask (100 mL) equipped with a magnetic stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure
  • Reaction Setup: To a 100 mL round-bottom flask, add 4-fluorobenzoic acid (1.40 g, 10.0 mmol, 1.0 eq) and HOBt (1.53 g, 10.0 mmol, 1.0 eq).

  • Dissolution: Add 40 mL of anhydrous dichloromethane (DCM) to the flask and stir the mixture at room temperature until all solids are dissolved.

  • Addition of Amine and Base: Add morpholine (0.96 g, 1.05 mL, 11.0 mmol, 1.1 eq) followed by N,N-diisopropylethylamine (DIPEA) (3.5 mL, 20.0 mmol, 2.0 eq) to the reaction mixture.

  • Cooling: Cool the flask in an ice bath to 0 °C.

  • Addition of Coupling Reagent: While stirring at 0 °C, add EDC·HCl (2.11 g, 11.0 mmol, 1.1 eq) portion-wise over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (4-fluorobenzoic acid) is consumed.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with 40 mL of DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 50 mL of saturated NaHCO₃ solution, 50 mL of water, and 50 mL of brine.

    • Dry the organic layer over anhydrous MgSO₄.

  • Purification:

    • Filter off the MgSO₄ and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc/Hexanes and gradually increasing to 50%).

  • Final Product: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a white solid.

Data Summary and Characterization

Reagent Table
ReagentMolar Mass ( g/mol )EquivalentsAmount (mmol)Mass/Volume
4-Fluorobenzoic acid140.111.010.01.40 g
Morpholine87.121.111.00.96 g (1.05 mL)
EDC·HCl191.701.111.02.11 g
HOBt153.141.010.01.53 g
DIPEA129.242.020.02.59 g (3.5 mL)
Dichloromethane (DCM)---~40 mL
  • Expected Yield: 80-95%

  • Appearance: White crystalline solid

Representative Characterization Data
  • ¹H NMR (400 MHz, CDCl₃): δ 7.45-7.35 (m, 2H, Ar-H), 7.15-7.05 (m, 2H, Ar-H), 3.80-3.40 (br s, 8H, morpholine-H). The morpholine protons often appear as a broad singlet at room temperature due to the restricted rotation around the C-N amide bond.[14]

  • ¹³C NMR (101 MHz, CDCl₃): δ 169.5 (C=O), 164.0 (d, J=252 Hz, C-F), 131.0 (d, J=3 Hz, Ar-C), 129.5 (d, J=9 Hz, Ar-CH), 115.8 (d, J=22 Hz, Ar-CH), 66.8 (morpholine-CH₂), 48.0 (br, morpholine-CH₂), 42.0 (br, morpholine-CH₂).

  • IR (ATR, cm⁻¹): 2920, 2855 (C-H), 1635 (C=O, amide), 1605, 1508 (Ar C=C), 1230 (C-F), 1115 (C-O-C).[15]

  • Mass Spec (ESI+): m/z 210.1 [M+H]⁺.

Experimental Workflow

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A 1. Combine Acid, HOBt, Amine, Base in DCM B 2. Cool to 0 °C A->B C 3. Add EDC B->C D 4. Stir at RT for 12-16h C->D E 5. Monitor by TLC D->E F 6. Aqueous Wash (NaHCO₃, H₂O, Brine) E->F G 7. Dry (MgSO₄) & Concentrate F->G H 8. Column Chromatography G->H I 9. Characterize Product (NMR, IR, MS) H->I

Sources

Application Notes & Protocols: The N-(4-Fluorobenzoyl)morpholine Scaffold in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its advantageous physicochemical, biological, and metabolic properties.[1] When combined with a fluorobenzoyl moiety, the resulting N-(4-Fluorobenzoyl)morpholine substructure offers a valuable building block for the synthesis of potent and selective kinase inhibitors. This document provides an in-depth guide to the strategic application of this scaffold, detailing its role in inhibitor design, particularly for the PI3K/Akt/mTOR signaling pathway, and provides comprehensive, field-proven protocols for the evaluation of such compounds.

The Strategic Value of the this compound Scaffold

The this compound moiety is not typically a kinase inhibitor in its own right. Instead, it serves as a critical structural component in larger, more complex inhibitor molecules. Its utility stems from the synergistic contributions of its two key components: the morpholine ring and the 4-fluorobenzoyl group.

  • The Morpholine Ring: A Privileged Heterocycle

    The morpholine heterocycle is a recurring motif in a multitude of approved and experimental drugs.[1] Its frequent use in medicinal chemistry can be attributed to several key factors:

    • Improved Pharmacokinetics: The morpholine ring can enhance the aqueous solubility and metabolic stability of a compound, leading to improved pharmacokinetic profiles.[1][2]

    • Favorable Physicochemical Properties: It possesses a well-balanced lipophilic-hydrophilic character and a reduced pKa value, which can be beneficial for properties like cell permeability.[3]

    • Versatile Synthetic Handle: The morpholine ring is a readily accessible synthetic building block that can be easily introduced into molecules.[1][4]

    • Integral Pharmacophore Component: In many instances, the oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, forming crucial interactions with the target protein's active site.[5]

  • The 4-Fluorobenzoyl Group: Enhancing Potency and Selectivity

    The 4-fluorobenzoyl group provides several advantages in the design of kinase inhibitors:

    • Metabolic Stability: The fluorine atom can block sites of oxidative metabolism, increasing the compound's half-life.

    • Modulation of Electronic Properties: The electron-withdrawing nature of fluorine can influence the electronic properties of the entire molecule, potentially enhancing binding affinity.

    • Specific Interactions: The fluorine atom can participate in favorable non-covalent interactions, such as hydrogen bonds or halogen bonds, with the kinase active site.

Application in Targeting the PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell proliferation, growth, and survival.[5][6] Its deregulation is a frequent event in various human cancers, making it a prime target for therapeutic intervention.[5][7] Numerous kinase inhibitors have been developed to target key components of this pathway, and the morpholine scaffold is a prominent feature in many of these compounds.[5][8]

The this compound moiety can be incorporated into inhibitor designs targeting PI3K and/or mTOR. For instance, it can be appended to a core scaffold, such as a quinazoline or pyrimidine, that is known to interact with the ATP-binding site of these kinases.[9][10]

Below is a conceptual diagram illustrating the role of a hypothetical inhibitor containing the this compound scaffold in the PI3K/Akt/mTOR pathway.

PI3K_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt Activates Inhibitor This compound -based Inhibitor Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits Kinase_Assay_Workflow Start Start Compound_Prep Prepare Compound Serial Dilutions Start->Compound_Prep Plate_Setup Set up Assay Plate: Buffer, Compound, Kinase, Substrate Compound_Prep->Plate_Setup Pre_Incubate Pre-incubate Plate_Setup->Pre_Incubate Add_ATP Initiate Reaction (Add ATP) Pre_Incubate->Add_ATP Incubate Incubate Add_ATP->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Detection Detection (ELISA or Fluorescence) Stop_Reaction->Detection Data_Analysis Data Analysis (Calculate IC50) Detection->Data_Analysis End End Data_Analysis->End

Caption: In Vitro Kinase Inhibition Assay Workflow.

Cell-Based Kinase Activity Assay

Cell-based assays are crucial for evaluating the efficacy of an inhibitor in a more physiologically relevant context. [11][12][13] Principle: This assay measures the inhibition of a specific kinase within intact cells by quantifying the phosphorylation of its downstream substrate. [14]This can be achieved using techniques such as Western blotting, ELISA, or in-cell Western assays. [12] Materials:

  • Cancer cell line with a known activated kinase pathway (e.g., a cell line with a PIK3CA mutation).

  • Cell culture medium and supplements.

  • Test compound (dissolved in DMSO).

  • Lysis buffer.

  • Phospho-specific primary antibody for the downstream substrate (e.g., anti-phospho-Akt).

  • Total protein primary antibody for the downstream substrate (e.g., anti-total-Akt).

  • Secondary antibodies conjugated to a detectable label (e.g., HRP or a fluorophore).

  • Detection reagents.

Procedure:

  • Cell Culture: Plate the cells in a multi-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified time (e.g., 2-24 hours). Include a vehicle control (DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add lysis buffer to each well and incubate on ice to lyse the cells.

    • Collect the cell lysates.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting (or other detection method):

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the phospho-specific primary antibody.

    • Wash the membrane and incubate with the appropriate secondary antibody.

    • Detect the signal.

    • Strip the membrane and re-probe with the total protein primary antibody to normalize for protein loading.

  • Data Analysis:

    • Quantify the band intensities for the phosphorylated and total protein.

    • Calculate the ratio of phosphorylated to total protein for each treatment condition.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Calculate the IC50 value.

Table 1: Representative Data for a Hypothetical this compound-based Inhibitor

Compound Concentration (nM)% Inhibition (PI3Kα)% Inhibition (mTOR)% Inhibition of p-Akt (Cell-based)
115.28.55.1
1048.935.728.3
10085.179.475.6
100098.695.292.8
IC50 (nM) 12.5 28.1 45.3

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound scaffold can provide valuable insights into the structure-activity relationship (SAR). For example, altering the substitution pattern on the benzoyl ring or replacing the morpholine with other heterocycles can significantly impact potency and selectivity. [15][16]

Conclusion

The this compound scaffold is a valuable tool in the development of novel kinase inhibitors. Its favorable properties contribute to the generation of compounds with improved pharmacokinetic profiles and potent inhibitory activity. The protocols outlined in this document provide a comprehensive framework for the in vitro and cell-based evaluation of such inhibitors, enabling researchers to effectively advance their drug discovery programs.

References

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors.
  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service.
  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats.
  • Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One.
  • BOC Sciences. Targeted Kinase Inhibitor Activity Screening.
  • Garlich, J. R., et al. (2022). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. PMC.
  • Kalinichenko, E., et al. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. PMC - PubMed Central.
  • Garlich, J. R., et al. (2022). Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors. PubMed.
  • Janku, F., et al. Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation. PMC.
  • Zask, A., et al. (2009). Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. ResearchGate.
  • Zask, A., et al. (2009). Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors. PubMed.
  • Dienstmann, R., et al. Recent Developments in Anti-Cancer Agents Targeting PI3K, Akt and mTORC1/2. Recent Patents on Anti-Cancer Drug Discovery.
  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.
  • PubChem. N1-(4-Fluorophenyl)-N'1-(4-((2-((2-(morpholin-4-yl)ethyl)carbamoyl)-1H-pyrrolo(2,3-b)pyridin-4-yl)oxy)phenyl)cyclopropane-1,1-dicarboxamide. NIH.
  • Singh, S., & Singh, P. (2021). Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. ResearchGate.
  • Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem.
  • Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews.
  • Costantino, L., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience.
  • Torka, P., & Adeyinka, A. (2023). Tyrosine Kinase Inhibitors. StatPearls.
  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. OUCI.
  • Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. PubMed.
  • Cmiljanovic, N., et al. (2023). Tetrahydropyran as a bioisosteric replacement for morpholine in brain penetrant triazine-based mTOR inhibitors. European Journal of Medicinal Chemistry.
  • Garlich, J. R., et al. (2023). Discovery of 3-substituted indazoles and 3-substituted indoles as 6-morpholino- and 6-piperazino-imidazo[1,2-b]pyridazines that inhibit transforming growth factor-β activated kinase (TAK1) and the growth of multiple myeloma cell lines. RSC Medicinal Chemistry.
  • Kumar, A., et al. (2021). Discovery and biological evaluation of Phthalazines as novel non-kinase TGFβ pathway inhibitors. NIH.
  • Das, D., et al. (2021). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. MDPI.
  • Das, D., et al. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. PubMed.
  • Shah, K., & Shah, A. (2010). Protocols for Characterization of Cdk5 Kinase Activity. PMC - PubMed Central.
  • El-Damasy, D. A., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals.
  • van der Veldt, A. A., et al. (2009). Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action? PMC - NIH.
  • Srivastava, S. K., et al. (2009). Synthesis of quinazolines as tyrosine kinase inhibitors. PubMed.

Sources

Application Notes for the Biological Evaluation of N-(4-Fluorobenzoyl)morpholine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Morpholine Scaffold as a Privileged Pharmacophore in Drug Discovery

The morpholine heterocycle is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a wide array of biologically active compounds.[1][2] Its synthetic accessibility and advantageous physicochemical properties—such as improving aqueous solubility and metabolic stability—make it a favored scaffold for medicinal chemists aiming to enhance the drug-like properties of novel molecular entities.[1][3] The incorporation of a morpholine ring can significantly influence a compound's pharmacokinetic and pharmacodynamic profile, often leading to enhanced potency and better in vivo performance.[1]

Derivatives of N-acylmorpholine, including the N-(4-Fluorobenzoyl)morpholine scaffold, are being investigated for a multitude of therapeutic applications. The core structure presents a versatile platform for chemical modification, allowing for the fine-tuning of biological activity. Extensive research has demonstrated that compounds bearing this moiety exhibit potent activities across several key therapeutic areas, most notably in oncology and neuroprotection.[4]

This technical guide provides a comprehensive framework for the biological evaluation of this compound analogs. It is designed for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols for assessing both the anticancer and neuroprotective potential of this promising class of compounds. The narrative explains the causality behind experimental choices, ensuring that each protocol functions as a self-validating system for generating robust and reproducible data.

Part 1: Anticancer Activity Evaluation

The dysregulation of cellular signaling pathways is a hallmark of cancer. Two pathways that are frequently implicated in tumor cell proliferation, survival, and metastasis are the Phosphoinositide 3-Kinase (PI3K)/Akt/mTOR pathway and the epigenetic machinery regulated by the Enhancer of Zeste Homolog 2 (EZH2). The morpholine moiety is a key structural feature in numerous inhibitors targeting both of these critical pathways.

Mechanistic Rationale: Targeting the PI3K/Akt/mTOR and EZH2 Pathways
  • PI3K/Akt/mTOR Pathway: This cascade is a central regulator of cell growth, proliferation, and survival.[5] Its aberrant activation is a common event in many human cancers. The morpholine ring, particularly the oxygen atom, can form a critical hydrogen bond in the hinge region of the PI3K kinase domain, making it a privileged pharmacophore for PI3K inhibitors.[5] Dual inhibitors that target both PI3K and mTOR can effectively shut down Akt activation, representing a powerful therapeutic strategy.[6]

  • EZH2 Inhibition: EZH2 is a histone methyltransferase that is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[7] It plays a crucial role in epigenetic silencing of tumor suppressor genes. Overexpression of EZH2 is linked to poor prognosis in various cancers.[8] Several potent EZH2 inhibitors incorporate a morpholine or benzomorpholine scaffold, highlighting the structural importance of this group for potent enzymatic inhibition.[8]

PI3K_EZH2_Pathways cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) PIP2 PIP2 AKT Akt PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Analog N-(4-Fluorobenzoyl) morpholine Analog Analog->PI3K Inhibits Analog->mTOR Inhibits EZH2 EZH2 (PRC2 Complex) H3K27me3 H3K27me3 EZH2->H3K27me3 Methylates (H3K27) H3K27 Histone H3 (K27) TSG Tumor Suppressor Genes H3K27me3->TSG Silences Repression Gene Repression Analog_Nuc N-(4-Fluorobenzoyl) morpholine Analog Analog_Nuc->EZH2 Inhibits

Caption: Putative anticancer mechanisms of this compound analogs.
In Vitro Evaluation Workflow

A tiered approach is recommended, starting with broad cytotoxicity screening, followed by mechanistic assays to confirm the mode of action.

Anticancer_Workflow start Start: Synthesized Analogs screen Tier 1: Cytotoxicity Screening (MTT Assay) start->screen select Select Active Compounds (IC50 < 10 µM) screen->select apoptosis Tier 2: Apoptosis Induction (Annexin V/PI Assay) select->apoptosis Active end End: Candidate Selection select->end Inactive mechanistic Tier 3: Mechanistic Assays (Western Blot, Enzyme Assay) apoptosis->mechanistic invivo Tier 4: In Vivo Xenograft Model mechanistic->invivo invivo->end Nrf2_Pathway cluster_0 Cytoplasm cluster_1 Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds & Sequesters Degradation Proteasomal Degradation Nrf2->Degradation Leads to Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates Analog N-(4-Fluorobenzoyl) morpholine Analog (Activator) Analog->Keap1 Inactivates Stress Oxidative Stress Stress->Keap1 Inactivates ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes Antioxidant Genes (HO-1, NQO1) ARE->Genes Activates Transcription Neuroprotection Neuroprotection Genes->Neuroprotection

Caption: The Nrf2 antioxidant response pathway as a target for neuroprotection.
Data Presentation: Representative Neuroprotective Activity

The following table provides representative data for a morpholine-containing compound evaluated for its neuroprotective potential.

Table 3: Neuroprotective Activity of a Morpholine-Benzamide Analog

Compound Reference Assay Cell Line / Model Endpoint Result Citation
ILB-162 Calcineurin Inhibition (Enzymatic) IC₅₀ 0.057 µM [9][10]
ILB-162 Cytotoxicity L929 LD₅₀ 305.28 µg/mL [9][10]
ILB-162 Neuroprotection SH-SY5Y (6-OHDA) Optimal Dose 50 µg/mL [9][10]

| ILB-162 | ROS Reduction | SH-SY5Y (6-OHDA) | - | Significant | [9][10]|

Experimental Protocols

Objective: To assess the ability of analogs to protect neuronal cells from an oxidative insult.

Procedure:

  • Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y) on poly-D-lysine coated plates.

  • Pre-treatment: Pre-treat the cells with various concentrations of the this compound analog for 24 hours. [6]3. Induction of Neurotoxicity: Induce oxidative stress by exposing the cells to a neurotoxin (e.g., 100 µM 6-hydroxydopamine (6-OHDA) or 5 mM glutamate) for an additional 24 hours.

  • Viability Assessment: Measure cell viability using the MTT assay as described in Protocol 1.1.

  • Data Analysis: Calculate the percentage of neuroprotection conferred by the compound relative to cells treated with the neurotoxin alone. Determine the EC₅₀ value from the dose-response curve. [11]

Objective: To confirm that neuroprotective activity is mediated through activation of the Nrf2 pathway.

Procedure:

  • Western Blot for Nrf2: Treat neuronal cells with the analog. Fractionate the cells to separate nuclear and cytoplasmic extracts. Perform Western blotting as in Protocol 1.3 using an anti-Nrf2 antibody to assess its accumulation in the nucleus.

  • qPCR for Target Genes: Treat cells with the analog, extract total RNA, and synthesize cDNA. Perform quantitative real-time PCR (qPCR) using primers for Nrf2 target genes (e.g., HMOX1, NQO1) to measure changes in their expression levels. [6]

Objective: To evaluate the in vivo neuroprotective efficacy of lead compounds in a whole-organism model.

Procedure:

  • Model System: Use transgenic zebrafish larvae that allow for visualization of specific neuronal populations (e.g., dopaminergic neurons).

  • Induction of Neurotoxicity: Induce neuronal cell death by exposing larvae to a neurotoxin (e.g., MPTP for Parkinson's disease models or glutamate for excitotoxicity models).

  • Compound Treatment: Co-incubate the larvae with the neurotoxin and the test compound.

  • Analysis: Assess neuroprotection by quantifying the number of surviving neurons via fluorescence microscopy or by analyzing larval behavior (e.g., locomotor activity).

References

  • Al-Sheikh, A., Jaber, M. A., Khalaf, H., AlKhawaja, N., & Abuarqoub, D. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3235-3247.
  • Yuan, T., et al. (2019). Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. Molecular Diversity, 23(3), 681-696.
  • ResearchGate. (n.d.). The anticancer IC50 values of synthesized compounds.
  • ResearchGate. (n.d.). Neuroprotective effects, effective dose 50 (EC50) values, and maximal...
  • Song, J., et al. (2015). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention, 20(1), 1-6.
  • Al-Ostath, A., et al. (2017). Synthesis, Antitumor Evaluation and Molecular Docking of New Morpholine Based Heterocycles. Molecules, 22(7), 1193.
  • Au-Yeung, G., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Journal of Visualized Experiments, (119), 55082.
  • Al-Ghorbani, M., et al. (2025). Non-Electrophilic Activation of NRF2 in Neurological Disorders: Therapeutic Promise of Non-Pharmacological Strategies. International Journal of Molecular Sciences, 26(17), 1-25.
  • ResearchGate. (n.d.). Overview of the Nrf2 pathway activation.
  • Olajide, O. A., et al. (2018). Activation of Nrf2 Pathway Contributes to Neuroprotection by the Dietary Flavonoid Tiliroside. Molecular Neurobiology, 55(9), 7265-7281.
  • Jin, J., et al. (2013). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. ACS Medicinal Chemistry Letters, 4(11), 1105-1110.
  • Kourounakis, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Molecules, 25(4), 945.
  • Licciulli, S., et al. (2023). Biological evaluation of 4‐(4‐aminophenyl)‐1‐(4‐ fluorophenyl)‐1H‐pyrrol‐3‐ylmethanone as potential antineoplastic agent in 2D and 3D breast cancer models. Archiv der Pharmazie, 356(9), e2300354.
  • ResearchGate. (n.d.). Biological evaluation of 4‐(4‐aminophenyl)‐1‐(4‐fluorophenyl)‐1H‐pyrrol‐3‐ylmethanone as potential antineoplastic agent in 2D and 3D breast cancer models.
  • Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-6858.
  • Balaji, B., et al. (2025). Neuroprotective propensity of N-(5-chloro-2-hydroxyphenyl)-2-(morpholin-4-yl-methyl) benzamide, an inventive calcineurin inhibitor, in biological models of Parkinson's disease. 3 Biotech, 15(6), 149.
  • Zingales, V., et al. (2020). EZH2 inhibition: a promising strategy to prevent cancer immune editing. Epigenomics, 12(16), 1457-1475.
  • Lenci, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 370-391.
  • ResearchGate. (n.d.). (PDF) Neuroprotective propensity of N-(5-chloro-2-hydroxyphenyl)-2-(morpholin-4-yl-methyl) benzamide, an inventive calcineurin inhibitor, in biological models of Parkinson's disease.
  • Piel, M., et al. (2022). Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M1 Antagonists. Molecules, 27(19), 6667.
  • Wang, L., et al. (2015). Inhibition of EZH2 expression is associated with the proliferation, apoptosis, and migration of SW620 colorectal cancer cells in. Experimental Biology and Medicine, 240(4), 458-465.
  • ResearchGate. (n.d.). Biological relevance and synthesis of C-substituted morpholine derivatives.
  • Wujec, M., et al. (2022). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Molecules, 27(21), 7244.
  • ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved.

Sources

Application Notes & Protocols for High-Throughput Screening of N-(4-Fluorobenzoyl)morpholine as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Introduction and Scientific Rationale

The morpholine heterocycle is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in approved drugs and biologically active molecules.[1][2] Its incorporation into a molecular scaffold often enhances physicochemical properties, such as aqueous solubility and metabolic stability, and can provide key interactions with biological targets.[1][3] The N-acyl morpholine motif, in particular, is a versatile building block. When combined with a fluorinated phenyl ring, as in N-(4-Fluorobenzoyl)morpholine, it presents a compelling candidate for biological screening. The strategic inclusion of fluorine can modulate a compound's lipophilicity and binding affinity, potentially enhancing its cell permeability and interaction with target proteins.[4]

Given that the morpholine moiety is integral to the pharmacophore of numerous enzyme inhibitors, particularly protein kinase inhibitors, this document outlines a comprehensive strategy for evaluating this compound in a high-throughput screening (HTS) campaign.[2][5] Kinases are a major class of drug targets, and identifying novel inhibitors is a critical goal in the development of therapeutics for oncology, inflammatory diseases, and more.[6]

This guide provides a detailed, field-proven framework for a primary HTS campaign designed to identify potential inhibitory activity of this compound against a panel of protein kinases. We will focus on a universal, luminescence-based assay methodology that is robust, scalable, and widely adopted in the drug discovery industry.

Compound Physicochemical Profile: this compound

A foundational understanding of a compound's physicochemical properties is critical for designing and interpreting screening assays. Below is a summary of the computed properties for this compound.

PropertyValueSource
IUPAC Name (4-fluorophenyl)-morpholin-4-ylmethanone[7]
Molecular Formula C₁₁H₁₂FNO₂[7]
Molecular Weight 209.22 g/mol [7]
XLogP3-AA (LogP) 1.0[7]
Hydrogen Bond Donor Count 0[7]
Hydrogen Bond Acceptor Count 3[7]
Rotatable Bond Count 2[7]
Topological Polar Surface Area (TPSA) 29.5 Ų[8]

Note: These values are computationally derived and provide a baseline for experimental design. Properties like solubility should be experimentally verified.

High-Throughput Screening (HTS) Strategy

The primary objective of an HTS campaign is to rapidly screen large numbers of compounds to identify "hits"—compounds that display activity in a specific biological assay.[9] Our strategy for this compound involves a biochemical kinase inhibition assay, which measures the compound's ability to block the catalytic activity of a kinase enzyme.

Choice of Assay Technology

For screening a novel compound against a panel of kinases, a universal assay format is highly desirable. We have selected the ADP-Glo™ Kinase Assay as our model system. This is a luminescence-based assay that measures the amount of Adenosine Diphosphate (ADP) produced during the kinase reaction.[1][10]

Causality behind this choice:

  • Universality: Nearly all kinase reactions convert ATP to ADP. Therefore, by detecting ADP, this assay can be used for virtually any kinase, regardless of its substrate (peptide or protein), without the need for specific antibodies or modified substrates.[11]

  • Robustness & Sensitivity: The "glow-type" luminescence signal is stable for several hours, allowing for batch processing of plates without the need for specialized injectors. The assay has a high dynamic range and can detect low levels of ATP-to-ADP conversion, making it suitable for kinases with low activity.[1][4]

  • Reduced Interference: Luminescence-based readouts are generally less susceptible to interference from fluorescent compounds, a common source of false positives in HTS.[12]

Overall HTS Workflow

The screening process is a multi-step workflow designed to ensure data quality and efficiently identify promising candidates for further study.

HTS_Workflow cluster_prep 1. Assay Preparation cluster_screen 2. Primary Screen cluster_analysis 3. Data Analysis & Hit Triage cluster_followup 4. Follow-Up Compound_Prep Compound Plate Preparation (this compound in 100% DMSO) Compound_Transfer Acoustic Transfer of Compound to Assay Plate Compound_Prep->Compound_Transfer Assay_Plate Assay Plate Dispensing (Kinase, Substrate, Buffer) Assay_Plate->Compound_Transfer Kinase_Reaction Initiate Kinase Reaction (Add ATP) & Incubate Compound_Transfer->Kinase_Reaction Assay_Readout Stop Reaction & Detect Signal (Add ADP-Glo™ Reagents) Kinase_Reaction->Assay_Readout Data_Acquisition Read Luminescence on Plate Reader Assay_Readout->Data_Acquisition QC Quality Control (Calculate Z'-Factor) Data_Acquisition->QC Normalization Data Normalization (% Inhibition Calculation) QC->Normalization Hit_Selection Hit Identification (Apply Threshold) Normalization->Hit_Selection Confirmation Hit Confirmation (Re-test from fresh stock) Hit_Selection->Confirmation Dose_Response Dose-Response Curve (IC50 Determination) Confirmation->Dose_Response Secondary_Assay Secondary/Orthogonal Assays Dose_Response->Secondary_Assay

Caption: High-level workflow for a kinase inhibitor HTS campaign.

Detailed HTS Protocol: Primary Screen

This protocol describes a generic method for screening this compound against a hypothetical serine/threonine kinase (e.g., PIM1) in a 384-well plate format using the ADP-Glo™ Kinase Assay.

Materials and Reagents
  • Compound: this compound, 10 mM stock in 100% DMSO.

  • Enzyme: Recombinant human kinase (e.g., PIM1).

  • Substrate: Appropriate peptide or protein substrate for the kinase.

  • Assay Kit: ADP-Glo™ Kinase Assay Kit (Promega).

  • Control Inhibitor: A known inhibitor for the target kinase (e.g., Staurosporine) for positive controls.

  • Plates: Low-volume, solid white 384-well assay plates.

  • Equipment: Acoustic liquid handler, multi-channel pipette or automated dispenser, plate reader capable of luminescence detection.

Step-by-Step Methodology

Step 1: Compound Plate Preparation

  • Prepare a 1 mM intermediate stock of this compound by diluting the 10 mM stock in 100% DMSO.

  • Using an acoustic liquid handler, transfer 50 nL of the 1 mM compound stock into the appropriate wells of the 384-well assay plate. This will result in a final assay concentration of 10 µM in a 5 µL reaction volume.

  • For control wells, dispense 50 nL of 100% DMSO (negative control, 0% inhibition) or 50 nL of a control inhibitor stock (positive control, 100% inhibition).

Step 2: Kinase Reaction

  • Prepare a 2X Kinase/Substrate Master Mix in kinase reaction buffer. The final concentration of each component should be optimized, but a typical starting point is 2-5 ng/µL kinase and a substrate concentration near its Kₘ value.

  • Dispense 2.5 µL of the 2X Kinase/Substrate Master Mix into each well of the 384-well plate containing the pre-spotted compound.

  • Prepare a 2X ATP solution in kinase reaction buffer. The concentration should be at or near the Kₘ of the kinase for ATP.

  • To initiate the reaction, add 2.5 µL of the 2X ATP solution to each well. The total reaction volume is now 5 µL.

  • Seal the plate and incubate for 60 minutes at room temperature.

Step 3: ADP Detection

  • Following the kinase reaction incubation, add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides the luciferase/luciferin mix to produce a luminescent signal.

  • Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

Step 4: Data Acquisition

  • Measure the luminescence of each well using a plate reader (e.g., BMG LABTECH PHERAstar or similar).[2]

  • Record the Relative Luminescence Units (RLU) for each well.

Assay Validation and Quality Control

Before and during an HTS campaign, it is critical to validate the assay's performance to ensure the data is reliable.[13] The primary metric for this is the Z'-factor (Z-prime) .[14]

The Z'-Factor

The Z'-factor is a statistical parameter that quantifies the separation between the positive and negative control distributions, providing a measure of assay quality.[15] An ideal assay has a large dynamic range (difference between control means) and low data variation (small standard deviations).[16]

Formula: Z' = 1 - ( (3σₚ + 3σₙ) / |μₚ - μₙ| )

Where:

  • σₚ = Standard deviation of the positive control (e.g., maximum inhibition)

  • σₙ = Standard deviation of the negative control (e.g., DMSO/no inhibition)

  • μₚ = Mean of the positive control

  • μₙ = Mean of the negative control

Interpretation of Z'-Factor Values

The Z'-factor is calculated from the control wells on each assay plate to monitor performance continuously.

Z'-Factor ValueAssay QualityInterpretation
> 0.5ExcellentThe assay has a large separation between controls and is highly robust for HTS.[14]
0 to 0.5MarginalThe assay is acceptable, but may have a higher rate of false positives or negatives.[16]
< 0UnacceptableThe control signals overlap, and the assay is not suitable for screening.[17]

An assay is typically considered ready for HTS when it consistently achieves a Z'-factor > 0.5.[18]

Data Analysis and Hit Identification

Once raw luminescence data is acquired, it must be processed to identify potential hits.

Data Analysis Workflow

Data_Analysis_Workflow RawData Raw Luminescence Data (RLU per well) Controls Identify Control Wells (Positive & Negative) RawData->Controls Normalization Normalize Data (% Inhibition) Controls->Normalization μ_pos, μ_neg HitThreshold Apply Hit Threshold (e.g., >3x SD from Mean) Normalization->HitThreshold HitList Generate Primary Hit List HitThreshold->HitList

Caption: Workflow for HTS data normalization and hit selection.

Normalization to Percent Inhibition

The raw RLU values are converted to a more intuitive metric, percent inhibition, which normalizes the data relative to the on-plate controls.

Formula: % Inhibition = 100 * ( 1 - ( (RLU_sample - RLU_pos_control) / (RLU_neg_control - RLU_pos_control) ) )

Where:

  • RLU_sample = RLU from a well with the test compound.

  • RLU_pos_control = Mean RLU from positive control wells (max inhibition).

  • RLU_neg_control = Mean RLU from negative control wells (0% inhibition).

Hit Identification

A "hit" is defined as a compound that produces a statistically significant effect. A common method for hit selection is to set a threshold based on the mean and standard deviation (SD) of the sample population.[6]

Hit Threshold: % Inhibition > (Mean % Inhibition of all samples + 3 * SD of all samples)

Any compound, such as this compound, that meets this criterion would be declared a primary hit and flagged for further investigation.

Confirmatory and Secondary Assays

A primary hit from an HTS campaign is not a validated inhibitor. It is the starting point for a series of follow-up experiments to confirm activity and rule out artifacts.[19]

  • Hit Confirmation: The compound is re-tested in the primary assay, often from a freshly sourced powder, to ensure the initial result was not due to experimental error.

  • Dose-Response (IC₅₀) Determination: The confirmed hit is tested over a range of concentrations (typically an 8- to 12-point titration) to determine its potency, expressed as the half-maximal inhibitory concentration (IC₅₀).

  • Orthogonal Assays: The compound's activity is verified using a different assay technology (e.g., a fluorescence polarization assay if the primary screen was luminescence-based). This ensures the observed activity is not an artifact of the primary assay format.

  • Selectivity Profiling: The compound is tested against a panel of other kinases to determine its selectivity profile, a critical factor for developing a safe and effective drug.[6]

This structured approach ensures that resources are focused on the most promising compounds, moving from a high-throughput primary screen to more detailed and resource-intensive follow-up studies.

References

  • Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery.
  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay.
  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay.
  • Anastassiadis, T., et al. (2011). High-throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Cell Chemical Biology.
  • ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol.
  • On HTS. (2023). Z-factor.
  • PunnettSquare Tools. (2025). Z-Factor Calculator.
  • Wikipedia. (n.d.). Z-factor.
  • Cambridge MedChem Consulting. (2017). Analysis of HTS data.
  • Wiley Analytical Science. (2010). Screening for Allosteric Kinase Inhibitors in High Throughput.
  • Binnie, A., et al. (2006). High-throughput kinase assays with protein substrates using fluorescent polymer superquenching. Analytical Biochemistry.
  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING.
  • BellBrook Labs. (2025). What Is the Best Kinase Assay?.
  • Eurofins Discovery. (2023). Successful Hit Finding for PIM3 Kinase Inhibitors: From HTS to Extended Hit Characterization.
  • Halby, L., et al. (2014). In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors. International Journal of Molecular Sciences.
  • PubChem. (n.d.). 3-(4-Fluorobenzoyl)morpholine.
  • Wikipedia. (n.d.). Morpholine.
  • Pharmaffiliates. (n.d.). This compound.
  • PubChem. (n.d.). N-(4-Chlorobenzoyl)morpholine.

Sources

Scale-up Synthesis of N-(4-Fluorobenzoyl)morpholine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

<APPLICATION NOTE & PROTOCOL >

Abstract

This comprehensive guide details a robust and scalable protocol for the synthesis of N-(4-Fluorobenzoyl)morpholine, a crucial intermediate in the development of novel therapeutics. The morpholine moiety is a well-established pharmacophore known to enhance the physicochemical properties of drug candidates, such as solubility and metabolic stability.[1] The addition of a fluorine atom can further modulate a compound's bioactivity and pharmacokinetic profile. This document provides a detailed, step-by-step methodology for the gram-scale synthesis, purification, and characterization of this compound, tailored for researchers and professionals in drug development. The presented protocol is designed to be a self-validating system, ensuring high yield and purity necessary for preclinical trials.

Introduction: The Strategic Importance of this compound in Preclinical Development

The journey of a drug candidate from discovery to clinical trials is a multi-stage process requiring meticulous planning and execution. A critical phase in this journey is the preclinical stage, where sufficient quantities of the active pharmaceutical ingredient (API) are required for in-vivo characterization and toxicology studies.[2][3] The ability to efficiently scale up the synthesis of key intermediates is paramount to the successful progression of a drug development program.[3]

This compound serves as a vital building block in the synthesis of a wide array of biologically active molecules. The morpholine heterocycle is a privileged scaffold in medicinal chemistry, frequently incorporated to improve pharmacokinetic properties. The 4-fluorobenzoyl group provides a site for further chemical modification while also potentially enhancing biological activity through favorable electronic and metabolic properties.

This application note provides a field-proven protocol for the scale-up synthesis of this compound, focusing on a classic and efficient amide bond formation strategy: the acylation of morpholine with 4-fluorobenzoyl chloride.[4] This method is favored for its simplicity, high yields, and use of readily available starting materials.

Synthetic Pathway: Acylation of Morpholine

The chosen synthetic route involves the nucleophilic acyl substitution of 4-fluorobenzoyl chloride with morpholine. This reaction is a cornerstone of organic synthesis for forming amide bonds.[4] The mechanism involves the attack of the nucleophilic nitrogen of morpholine on the electrophilic carbonyl carbon of the acyl chloride. A tertiary amine base, such as triethylamine (TEA), is employed to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.[5]

Synthetic_Pathway cluster_reactants Reactants cluster_products Products 4-Fluorobenzoyl_Chloride 4-Fluorobenzoyl Chloride Product This compound 4-Fluorobenzoyl_Chloride->Product Reacts with Morpholine Morpholine Morpholine->Product Triethylamine Triethylamine (Base) Byproduct Triethylammonium Chloride Triethylamine->Byproduct Neutralizes HCl Dichloromethane Dichloromethane (Solvent) Dichloromethane->Product

Caption: Reaction scheme for the synthesis of this compound.

Detailed Scale-up Protocol

This protocol is optimized for a gram-scale synthesis, providing a solid foundation for further scaling to kilogram quantities required for extensive preclinical studies.[3]

Materials and Reagents
ReagentMolar Mass ( g/mol )Amount (g)Moles (mol)EquivalentsSupplier
4-Fluorobenzoyl chloride158.5615.860.101.0Sigma-Aldrich
Morpholine87.129.580.111.1Acros Organics
Triethylamine101.1912.140.121.2Fisher Scientific
Dichloromethane (DCM)-200 mL--VWR
Deionized Water-As needed--In-house
Brine (sat. NaCl)-As needed--In-house
Anhydrous Sodium Sulfate-As needed--EMD Millipore
Equipment
  • 1 L three-necked round-bottom flask

  • Mechanical stirrer

  • Addition funnel

  • Reflux condenser

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Experimental Procedure

Safety First: 4-Fluorobenzoyl chloride is corrosive and a lachrymator.[6] It causes severe skin burns and eye damage.[7][8][9] Always handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][7][9][10]

  • Reaction Setup: Assemble the 1 L three-necked round-bottom flask with the mechanical stirrer, addition funnel, and reflux condenser. Ensure all glassware is dry.

  • Reagent Addition: To the flask, add morpholine (9.58 g, 0.11 mol) and dichloromethane (200 mL). Begin stirring the solution.

  • Base Addition: Add triethylamine (12.14 g, 0.12 mol) to the stirred solution.

  • Acyl Chloride Addition: Dissolve 4-fluorobenzoyl chloride (15.86 g, 0.10 mol) in 50 mL of dichloromethane and add it to the addition funnel. Add the 4-fluorobenzoyl chloride solution dropwise to the reaction mixture over 30 minutes. An exothermic reaction will occur; maintain the temperature below the boiling point of DCM.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by slowly adding 100 mL of deionized water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 100 mL of 1 M HCl, 100 mL of saturated sodium bicarbonate solution, and 100 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the sodium sulfate and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.

    • For preclinical studies requiring high purity, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Analytical Characterization

To ensure the synthesized this compound meets the stringent purity requirements for preclinical studies, a comprehensive analytical characterization is essential.

Analytical TechniquePurposeExpected Results
¹H NMR Structural confirmation and purity assessmentCharacteristic peaks for the aromatic and morpholine protons.
¹³C NMR Structural confirmationExpected number of signals corresponding to the carbon atoms.
Mass Spectrometry (MS) Molecular weight confirmationA molecular ion peak corresponding to the calculated mass.
High-Performance Liquid Chromatography (HPLC) Purity determinationA single major peak indicating >98% purity.
Elemental Analysis Elemental composition confirmationCalculated and found percentages of C, H, N, and F should be in close agreement.

Workflow and Logic Diagram

The following diagram illustrates the logical flow of the synthesis and purification process, emphasizing the critical quality control checkpoints.

Synthesis_Workflow Start Start: Reagent Preparation Reaction Amide Coupling Reaction Start->Reaction TLC_Monitoring In-Process Control: TLC Monitoring Reaction->TLC_Monitoring TLC_Monitoring->Reaction Incomplete Workup Aqueous Work-up TLC_Monitoring->Workup Reaction Complete Purification Purification: Recrystallization or Chromatography Workup->Purification Analysis Analytical Characterization: NMR, MS, HPLC, EA Purification->Analysis Final_Product Final Product: This compound (>98% Purity) Analysis->Final_Product Purity >98% Fail Re-purify or Re-synthesize Analysis->Fail Purity <98% Fail->Purification

Sources

Application Note: Strategic Derivatization of N-(4-Fluorobenzoyl)morpholine for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed framework for the strategic chemical modification of the N-(4-Fluorobenzoyl)morpholine scaffold, a core structure of significant interest in medicinal chemistry. The primary focus is on generating a focused library of analogues for structure-activity relationship (SAR) studies, a critical process in modern drug discovery. We will detail the underlying chemical principles, provide robust experimental protocols for derivatization via Nucleophilic Aromatic Substitution (SNAr), and outline the subsequent characterization and data analysis workflows.

Introduction: The Value of the this compound Scaffold

The morpholine ring is a well-established "privileged structure" in medicinal chemistry, frequently incorporated into bioactive molecules to enhance pharmacological and pharmacokinetic properties.[1][2] Its presence can improve aqueous solubility, metabolic stability, and receptor binding affinity.[3][4] When combined with a benzoyl moiety, the resulting scaffold serves as a versatile starting point for developing therapeutic agents targeting a wide range of biological targets, including kinases and various receptors.[3][5]

The this compound core is particularly amenable to SAR studies for two key reasons:

  • Defined Vector for Derivatization: The fluorine atom at the C4 position of the phenyl ring serves as an excellent handle for chemical modification.

  • Activated System: The electron-withdrawing effect of the adjacent carbonyl group activates the C-F bond, making it susceptible to nucleophilic aromatic substitution (SNAr), one of the most frequently utilized reactions in medicinal chemistry.[6][7]

This document will guide researchers through the process of leveraging this reactivity to systematically explore the chemical space around the core scaffold, thereby elucidating the structural requirements for optimal biological activity.

Strategic Approach to Derivatization

The primary strategy for derivatizing this compound involves the displacement of the fluoride ion through a Nucleophilic Aromatic Substitution (SNAr) reaction. This approach allows for the introduction of a wide array of functional groups at the C4 position, enabling a thorough investigation of how modifications in this region impact the target biological activity.

Causality of Experimental Choice: The SNAr reaction is ideal for this purpose because the starting material is electronically primed for this transformation. The strong electron-withdrawing nature of the benzoyl carbonyl group polarizes the aromatic ring, creating a significant partial positive charge (δ+) on the carbon atom bonded to the fluorine. This electronic deficiency makes the ring highly susceptible to attack by nucleophiles. The fluorine atom, being highly electronegative, is an effective leaving group in this activated system. While many SNAr mechanisms were once thought to be two-step processes, recent evidence suggests many are concerted, one-step reactions.[7][8]

Visualization 1: Derivatization Strategy Workflow

The overall strategy involves a systematic process from the core scaffold to a library of diverse analogues ready for biological screening and SAR analysis.

cluster_0 Phase 1: Synthesis & Diversification cluster_1 Phase 2: Analysis & Iteration A Core Scaffold This compound C S(N)Ar Reaction (Parallel Synthesis) A->C Electrophile B Nucleophile Library (Amines, Thiols, Alcohols, etc.) B->C Nucleophiles D Diverse Analogue Library (Purified Compounds) C->D E Biological Screening (e.g., Enzyme Assay, Cell Assay) D->E F SAR Data Table (Structure vs. Activity) E->F G Data Interpretation & Model Generation F->G H Design of Next-Gen Compounds G->H H->B Iterative Design

Caption: Workflow from core scaffold derivatization to SAR-guided iterative design.

Experimental Protocols

General Protocol for SNAr Derivatization

This protocol describes a general method for reacting this compound with various nucleophiles. It is designed for parallel synthesis in a 24-well plate format but can be adapted for single-reaction vessels.

Materials & Reagents:

  • This compound

  • Nucleophile of choice (e.g., substituted anilines, benzylamines, alkyl thiols, phenols)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃), finely ground

  • Reaction plate (24-well) with magnetic stir bars

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation: To each well of the reaction plate, add this compound (1.0 eq., e.g., 50 mg, 0.24 mmol).

  • Reagent Addition: Add the desired nucleophile (1.1 - 1.5 eq.). For solid nucleophiles, add them directly. For liquid nucleophiles, add via syringe.

  • Base Addition: Add the base, K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 eq.). Cesium carbonate is often more effective for less reactive nucleophiles.[9]

  • Solvent Addition: Add anhydrous DMSO to each well to achieve a final concentration of approximately 0.5 M.

  • Reaction: Seal the plate and place it on a magnetic stirring hotplate. Heat the reaction mixture to 80-120 °C. The optimal temperature and time should be determined by monitoring the reaction progress via thin-layer chromatography (TLC) or LC-MS. Typical reaction times are 4-24 hours.

  • Work-up:

    • Cool the reaction plate to room temperature.

    • Quench each reaction by adding water (approx. 5 mL per well).

    • Extract the aqueous layer with ethyl acetate (3 x 5 mL).

    • Combine the organic extracts for each reaction, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel or by preparative HPLC to yield the desired derivative.

Self-Validation: The success of each reaction must be validated. The structure and purity of each synthesized derivative should be confirmed using standard analytical techniques.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight of the product and assess its purity.

  • ¹H and ¹³C NMR (Nuclear Magnetic Resonance): To confirm the chemical structure and the successful displacement of fluorine. The disappearance of the characteristic C-F coupling in the ¹³C NMR spectrum is a key indicator.

Visualization 2: SNAr Reaction Mechanism

The diagram below illustrates the concerted mechanism for the nucleophilic aromatic substitution reaction.

Caption: Concerted mechanism of Nucleophilic Aromatic Substitution (SNAr).

Data Presentation for SAR Analysis

Once a library of derivatives has been synthesized, purified, and characterized, they must be tested in a relevant biological assay. The resulting data should be organized systematically to facilitate SAR analysis. The goal is to correlate specific structural changes with increases or decreases in biological activity.

Table 1: Example SAR Data for N-(Benzoyl)morpholine Derivatives

This table presents hypothetical data for a series of compounds tested for their inhibitory activity against a target enzyme (e.g., a kinase).

Compound IDR-Group (at C4)StructureMWIC₅₀ (nM)
Parent -F(Structure Image)209.211250
DA-01 -NH₂(Structure Image)206.24850
DA-02 -NH(CH₃)(Structure Image)220.27430
DA-03 -N(CH₃)₂(Structure Image)234.30510
DA-04 -NH(CH₂Ph)(Structure Image)296.3795
DA-05 -OH(Structure Image)207.222100
DA-06 -SCH₃(Structure Image)237.31150
DA-07 -S(O)₂CH₃(Structure Image)269.31>10000

Interpretation of Hypothetical SAR:

  • Nitrogen Substitution: Replacing fluorine with nitrogen-containing nucleophiles is generally favorable. A secondary amine (DA-02) is more potent than a primary amine (DA-01), but a tertiary amine (DA-03) shows slightly reduced activity, suggesting a potential steric clash or loss of a key hydrogen bond donor. The bulky benzylamine (DA-04) is highly potent, indicating a possible beneficial interaction with a hydrophobic pocket.

  • Oxygen vs. Sulfur: Replacing fluorine with an oxygen nucleophile (DA-05) is detrimental to activity. However, a sulfur-linked methyl group (DA-06) significantly enhances potency, suggesting the sulfur atom may be involved in a specific interaction.

  • Electronic Effects: Oxidation of the sulfur in DA-06 to a sulfone (DA-07) completely abolishes activity, highlighting the sensitivity of the target to the electronic properties of the C4 substituent.

Conclusion

The this compound scaffold is an excellent starting point for medicinal chemistry campaigns. Its targeted derivatization via the robust and versatile SNAr reaction allows for the rapid generation of compound libraries. By systematically modifying the C4 position and carefully analyzing the resulting biological data, researchers can build a comprehensive structure-activity relationship model. This model is invaluable for guiding the rational design of next-generation compounds with improved potency, selectivity, and overall drug-like properties.

References

  • B. Kourounakis, A., & K. Kourounakis, A. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. [Link]
  • C. Vit, C., et al. (2021). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Chemistry & Biodiversity. [Link]
  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
  • Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]
  • Sperry, J. B., & Wright, D. L. (2005). The application of morpholine and its derivatives in synthesis. Current Organic Synthesis, 2(3), 339-363.
  • G. Demchenko, A., et al. (2020). Nucleophilic aromatic substitutions enable diversity-oriented synthesis of heterocyclic atropisomers via non-atropisomeric intermediates.
  • Douglas, J., et al. (2021). Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. Journal of Medicinal Chemistry. [Link]
  • L. Hickey, J., et al. (2014). SNAr-Based, facile synthesis of a library of Benzothiaoxazepine-1,1'-dioxides.
  • A. Triccas, J., et al. (2020). Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. RSC Medicinal Chemistry, 11(9), 1059-1071. [Link]
  • T. Lipshutz, B., et al. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 23(10), 3955-3962. [Link]
  • J. Procter, D., et al. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters, 17(20), 5144-5147. [Link]
  • A. Triccas, J., et al. (2020). Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. RSC Publishing. [Link]
  • Khan, I., et al. (2023). Fusion of Morpholine and Schiff Base on Novel Benzimidazole Scaffold as Anti-microbial Agents: A Computational Approach and In-vitro Evaluation. The Open Medicinal Chemistry Journal, 17. [Link]
  • Kourounakis, A. P., et al. (2019). Contribution of the morpholine scaffold on the activity of morpholine-containing bioactives.
  • Organic Chemistry Portal. (2024). Synthesis of morpholines. Organic Chemistry Portal. [Link]
  • W. C. MacMillan, D., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(41), 17364-17370. [Link]
  • Fiehn, O., et al. (2008). Comprehensive Chemical Derivatization for Gas Chromatography-Mass Spectrometry-Based Multi-Targeted Profiling of the Major Phytohormones. Analytical Chemistry, 80(23), 8994-9001. [Link]
  • H. Blackmond, D., & Ritter, T. (2018). One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted.
  • Wang, H., et al. (2017). A two-step continuous flow synthesis of benzoyl morpholine from benzyl alcohol. RSC Advances, 7(49), 30971-30974. [Link]
  • H. Blackmond, D., & Ritter, T. (2018). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 140(28), 8824-8833. [Link]
  • V. Kulikova, I., & V. K. Kulikov, A. (2013). Morpholines. Synthesis and Biological Activity.
  • Al-Tamiemi, E. O., et al. (2016). Synthesis and Characterization of Some New Morpholine Derivatives.
  • Liou, J-P., et al. (2015). Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents. Journal of Medicinal Chemistry, 58(11), 4648-4665. [Link]
  • Lu, J., Paci, I., & Leitch, D. C. (2022). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. ChemRxiv. [Link]
  • M. Koal, T., et al. (2021). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. Metabolites, 11(12), 868. [Link]
  • C. Carlin, S., et al. (2022). Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario. Molecules, 27(19), 6563. [Link]

Sources

Analytical methods for quantifying N-(4-Fluorobenzoyl)morpholine in reaction mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Analytical Methods for Quantifying N-(4-Fluorobenzoyl)morpholine in Reaction Mixtures

For Immediate Release

Introduction: The Critical Role of Precise Quantification in Pharmaceutical Synthesis

In the landscape of modern drug development and pharmaceutical manufacturing, the precise control and monitoring of chemical reactions are paramount. This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its accurate quantification within a reaction mixture is not merely a procedural step but a critical determinant of reaction efficiency, impurity profiling, and, ultimately, the safety and efficacy of the final drug product. The presence of unreacted starting materials, intermediates, or by-products can significantly impact the final product's quality and stability. Therefore, robust and validated analytical methods are indispensable for in-process control (IPC) and quality assurance.

This comprehensive guide provides detailed application notes and protocols for the quantification of this compound in complex reaction matrices. We will explore two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) for its high resolution and sensitivity, and Gas Chromatography-Mass Spectrometry (GC-MS) for its specificity and utility in analyzing volatile components. Additionally, we will touch upon Nuclear Magnetic Resonance (NMR) spectroscopy as a powerful tool for real-time reaction monitoring. The methodologies presented herein are designed to be self-validating systems, grounded in the principles of scientific integrity and aligned with the International Council for Harmonisation (ICH) guidelines for analytical procedure validation.[1][2][3]

Part 1: High-Performance Liquid Chromatography (HPLC) for In-Process Control

HPLC is often the method of choice for quantifying non-volatile and thermally labile compounds in reaction mixtures due to its versatility, high resolution, and sensitivity.[4] A well-developed HPLC method can effectively separate the target analyte, this compound, from starting materials, reagents, and by-products, providing a clear and accurate measure of its concentration.

Causality Behind Experimental Choices
  • Reversed-Phase Chromatography: We select a reversed-phase (RP) C18 column because this compound is a moderately polar molecule. The nonpolar stationary phase (C18) will interact with the analyte, and by using a polar mobile phase, we can achieve good retention and separation from more polar impurities or starting materials.

  • UV Detection: The presence of the fluorobenzoyl chromophore in the molecule allows for sensitive detection using a UV-Vis detector. The wavelength of maximum absorbance (λmax) should be experimentally determined but is anticipated to be in the range of 230-250 nm, providing excellent signal-to-noise for quantification.

  • Gradient Elution: A gradient elution is chosen to ensure the timely elution of all components in the reaction mixture, from polar starting materials to potentially nonpolar by-products, within a reasonable run time while maintaining good peak shape for the analyte of interest.

Experimental Workflow: HPLC Method

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Aliquot of Reaction Mixture s2 Quench Reaction (if necessary) s1->s2 s3 Dilute with Mobile Phase s2->s3 s4 Filter through 0.45 µm Syringe Filter s3->s4 a1 Inject Sample onto HPLC System s4->a1 Filtered Sample a2 Separation on C18 Column a1->a2 a3 UV Detection at λmax a2->a3 d1 Integrate Peak Area of Analyte a3->d1 Chromatogram d2 Quantify using Calibration Curve d1->d2 d3 Report Concentration (e.g., mg/mL) d2->d3

Caption: Workflow for HPLC quantification of this compound.

Detailed Protocol: HPLC Quantification

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • This compound reference standard of known purity.

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (optional, for mobile phase modification).

  • Volumetric flasks, pipettes, and autosampler vials.

  • 0.45 µm syringe filters.

2. Chromatographic Conditions:

ParameterRecommended Setting
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-15 min: 30-80% B; 15-17 min: 80% B; 17.1-20 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 240 nm (or experimentally determined λmax)
Injection Volume 10 µL
Run Time 20 minutes

3. Preparation of Standard Solutions:

  • Stock Standard (1 mg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the stock standard with the diluent to cover the expected concentration range of the analyte in the reaction samples (e.g., 1, 5, 10, 25, 50 µg/mL).

4. Sample Preparation:

  • Carefully withdraw a small, accurately measured aliquot (e.g., 100 µL) from the reaction mixture.

  • Quench the reaction if necessary by diluting the aliquot in a suitable solvent.

  • Dilute the aliquot with the diluent to bring the concentration of this compound into the range of the calibration curve. A dilution factor of 1000 or higher may be necessary.

  • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

5. System Suitability and Analysis:

  • Inject the diluent (blank) to ensure no carryover or system contamination.

  • Inject one of the mid-range calibration standards five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.

  • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards. The correlation coefficient (r²) should be ≥ 0.999.

  • Inject the prepared samples for analysis.

6. Data Analysis:

  • Determine the concentration of this compound in the prepared sample solution from the calibration curve.

  • Calculate the concentration in the original reaction mixture using the following formula: Concentration (mg/mL) = (Concentration from curve (µg/mL) * Dilution Factor) / 1000

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Confirmatory Analysis

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It provides excellent specificity due to the mass fragmentation patterns of the analyte, making it an ideal confirmatory method and suitable for identifying potential volatile impurities. This compound has sufficient volatility and thermal stability to be amenable to GC analysis.

Causality Behind Experimental Choices
  • Capillary Column: A non-polar or mid-polarity capillary column (e.g., DB-5ms or equivalent) is selected to separate compounds based on their boiling points and polarity. This provides high-resolution separation of the components in the reaction mixture.

  • Electron Ionization (EI): Standard electron ionization (70 eV) is used to generate reproducible mass spectra that can be compared to libraries for identification purposes. The fragmentation pattern of this compound will provide a unique fingerprint for confirmation.

  • Selected Ion Monitoring (SIM): For enhanced sensitivity and quantitative accuracy, SIM mode can be employed. By monitoring specific, characteristic ions of the analyte, interferences from the matrix can be minimized, leading to lower detection limits.

Experimental Workflow: GC-MS Method

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing s1 Aliquot of Reaction Mixture s2 Dilute with Ethyl Acetate s1->s2 s3 Add Internal Standard s2->s3 s4 Filter or Centrifuge s3->s4 a1 Inject Sample into GC s4->a1 Prepared Sample a2 Separation in Capillary Column a1->a2 a3 Ionization (EI) and Mass Detection a2->a3 d1 Extract Ion Chromatograms (SIM) a3->d1 Total Ion Chromatogram d2 Quantify using Internal Standard Method d1->d2 d3 Confirm Identity via Mass Spectrum d1->d3

Caption: Workflow for GC-MS quantification of this compound.

Detailed Protocol: GC-MS Quantification

1. Instrumentation and Materials:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • This compound reference standard.

  • Suitable internal standard (IS) (e.g., a structurally similar compound not present in the sample, like N-Benzoylmorpholine).

  • Ethyl acetate (GC grade).

  • GC vials with inserts.

2. GC-MS Conditions:

ParameterRecommended Setting
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1 ratio)
Injection Volume 1 µL
Oven Program 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min)
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-350 amu (Full Scan)
SIM Ions To be determined from the full scan spectrum of the standard (e.g., molecular ion and major fragments)

3. Preparation of Standard Solutions:

  • Stock Standard (1 mg/mL): Prepare as described in the HPLC section, but using ethyl acetate as the solvent.

  • Internal Standard Stock (1 mg/mL): Prepare a stock solution of the chosen internal standard in ethyl acetate.

  • Calibration Standards: Prepare a series of calibration standards in ethyl acetate containing a constant concentration of the internal standard and varying concentrations of this compound.

4. Sample Preparation:

  • Dilute an aliquot of the reaction mixture with ethyl acetate to an appropriate concentration.

  • Add a fixed amount of the internal standard stock solution to the diluted sample.

  • Vortex the sample and transfer it to a GC vial.

5. Analysis:

  • First, inject a standard solution in full scan mode to determine the retention time and mass spectrum of this compound and the internal standard. Identify suitable ions for SIM analysis.

  • Switch to SIM mode and analyze the calibration standards to generate a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration.

  • Analyze the prepared samples.

6. Data Analysis:

  • Calculate the peak area ratio of the analyte to the internal standard in the samples.

  • Determine the concentration of the analyte from the calibration curve.

  • Calculate the concentration in the original reaction mixture, accounting for the dilution factor.

Part 3: Nuclear Magnetic Resonance (NMR) for Real-Time Monitoring

Benchtop NMR spectroscopy has emerged as a powerful process analytical technology (PAT) tool for real-time, in-situ monitoring of chemical reactions.[5][6] By setting up a flow system that circulates the reaction mixture through the NMR spectrometer, it is possible to track the disappearance of starting material signals and the appearance of product signals over time.[7][8]

For this compound, both ¹H and ¹⁹F NMR are highly informative. The ¹⁹F NMR spectrum is particularly useful as the fluorine signal provides a clean, distinct peak in a region of the spectrum that is typically free from other signals, allowing for straightforward integration and quantification against a reference standard.

Logical Relationship: NMR Reaction Monitoring

NMR_Monitoring Reactor Reaction Vessel Pump Peristaltic Pump Reactor->Pump Flow Loop NMR Benchtop NMR Spectrometer Pump->NMR To Spectrometer NMR->Reactor Return to Reactor Control Data Acquisition & Control NMR->Control Real-time Spectra Control->Reactor Process Control Feedback

Caption: Schematic of an online NMR system for reaction monitoring.

Validation and Trustworthiness

Every protocol described must be validated within the specific laboratory and for the specific reaction matrix to ensure trustworthiness.[1] According to ICH Q2(R1) and the revised Q2(R2) guidelines, the following parameters should be assessed:[2][3]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., starting materials, by-products). This can be demonstrated by spiking the sample matrix with impurities and showing that the analyte peak is well-resolved.

  • Linearity: A minimum of five concentrations should be used to establish a linear relationship between concentration and response. The correlation coefficient (r²) should be ≥ 0.999.[2]

  • Accuracy: Determined by the recovery of a known amount of analyte spiked into the sample matrix. Recoveries are typically expected to be within 98-102%.

  • Precision (Repeatability and Intermediate Precision): The closeness of agreement between a series of measurements. Expressed as the relative standard deviation (RSD), which should typically be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.

Comparative Summary of Analytical Methods
ParameterHPLC-UVGC-MSNMR Spectroscopy
Primary Use In-process quantification, purity analysisConfirmatory analysis, volatile impurity profilingReal-time reaction kinetics, mechanistic studies
Sensitivity High (µg/mL to ng/mL)Very High (ng/mL to pg/mL), especially in SIM modeModerate (mg/mL to µg/mL)
Specificity Good (based on retention time)Excellent (based on retention time and mass spectrum)Excellent (based on unique chemical shifts)
Sample Throughput Moderate (15-30 min per sample)Moderate (20-40 min per sample)Low (for single samples), High (for continuous flow)
Quantification External or internal standardInternal standard recommendedInternal standard or quantitative NMR (qNMR)

Conclusion

The choice of an analytical method for quantifying this compound depends on the specific requirements of the analysis. HPLC-UV offers a robust and reliable method for routine in-process control, providing a balance of speed, sensitivity, and accuracy. GC-MS serves as an excellent orthogonal technique for confirmation and for the analysis of volatile components, offering unparalleled specificity. For detailed mechanistic understanding and real-time process control, online NMR spectroscopy is an invaluable tool. Regardless of the method chosen, a thorough validation according to ICH guidelines is essential to ensure the integrity and reliability of the generated data, thereby supporting the development of safe and effective pharmaceuticals.

References

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025). AMSbiopharma.
  • Spectrophotometric Titration of Primary Aliphatic Amides. (n.d.). Analytical Chemistry.
  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025). Vertex AI Search.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2024). European Medicines Agency.
  • ICH Q3B(R2) Impurities in New Drug Products. (2006). European Medicines Agency.
  • What is the best method for detecting Amide groups in the presence of Amine groups? (2013).
  • How can I quantify amide species in reaction mixture by UV-Vis method preferably? (2016).
  • Spectroscopy Analysis: Amides. (n.d.). University of Calgary.
  • Analysis method for amide compounds. (2014).
  • Morpholine (EHC 179, 1996). (1996). Inchem.org.
  • High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. (2021). International Journal of Pharmaceutical Quality Assurance.
  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. (2018). Journal of Analytical Methods in Chemistry.
  • Application Notes and Protocols for the Quantification of Morpholine Deriv
  • Reaction Monitoring. (n.d.). Magritek.
  • On-line NMR reaction monitoring. (n.d.). Magritek.
  • NMR reaction monitoring in flow synthesis. (2017). Beilstein Journal of Organic Chemistry.
  • NMR reaction monitoring in flow synthesis. (2017). Beilstein Journal of Organic Chemistry.

Sources

Application Notes & Protocols: The Strategic Use of N-(4-Fluorobenzoyl)morpholine in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of N-(4-Fluorobenzoyl)morpholine as a pivotal intermediate in the synthesis of modern agrochemicals. The morpholine heterocycle is a privileged scaffold in a variety of biologically active compounds, known to impart favorable pharmacokinetic properties.[1] When combined with a 4-fluorobenzoyl moiety—a group known to enhance metabolic stability and target affinity—the resulting molecule becomes a powerful building block for creating high-efficacy fungicides. This document details the scientific rationale for its use, provides a robust, step-by-step protocol for its synthesis, outlines its potential application in the construction of morpholine-class fungicides, and presents critical safety and handling information for laboratory professionals.

Foundational Principles: The Scientific Rationale

The efficacy of an active agrochemical ingredient is profoundly influenced by its molecular structure. This compound is a textbook example of convergent design, where two distinct structural motifs are combined to create a synthon with highly desirable properties for agrochemical development.

  • The Morpholine Moiety: A Pharmacokinetic Enhancer: The morpholine ring is a common feature in numerous fungicides, including the widely used dimethomorph and fenpropimorph.[2][3] Its inclusion in a molecule often confers improved systemic activity, allowing the compound to be absorbed and translocated within the plant, offering protection from within.[2] This heterocycle is recognized as a key "pharmacophore" that contributes to the biological activity of these compounds, which frequently act by inhibiting sterol biosynthesis in fungi.[1][4]

  • The 4-Fluorobenzoyl Group: A Potency and Stability Anchor: The introduction of a fluorine atom onto the phenyl ring is a well-established strategy in medicinal and agrochemical chemistry. The high electronegativity and small size of fluorine can significantly alter the electronic properties of the molecule, leading to stronger binding interactions with target enzymes. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation, thereby increasing the compound's metabolic stability and prolonging its protective action in the field.

The combination of these two groups in this compound creates a versatile intermediate, primed for incorporation into more complex fungicidal agents.

Core Protocol: Synthesis of this compound

The most direct and reliable method for preparing this compound is through the nucleophilic acyl substitution of 4-fluorobenzoyl chloride with morpholine. This reaction is efficient, high-yielding, and proceeds under mild conditions.

Reaction Principle & Causality

The synthesis is based on the attack of the nucleophilic secondary amine of the morpholine ring on the highly electrophilic carbonyl carbon of 4-fluorobenzoyl chloride. The reaction produces hydrochloric acid (HCl) as a byproduct. To prevent the protonation of the morpholine starting material and drive the reaction to completion, a non-nucleophilic organic base, such as triethylamine (TEA), is used as an acid scavenger. Dichloromethane (DCM) is an excellent solvent choice as it is relatively inert and facilitates easy workup and product isolation.

Synthesis Workflow Diagram

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products r1 4-Fluorobenzoyl Chloride p1 This compound r1->p1 Acylation r2 Morpholine r2->p1 c1 Triethylamine (Base) p2 Triethylamine HCl (Byproduct) c1->p2 Acid Scavenging c2 Dichloromethane (Solvent) c3 0°C to Room Temp

Caption: Workflow for the synthesis of this compound.

Quantitative Data for Synthesis
ReagentFormulaMW ( g/mol )EquivalentsMoles (mmol)Amount
MorpholineC₄H₉NO87.121.157.45.0 g (5.2 mL)
4-Fluorobenzoyl ChlorideC₇H₄ClFO158.561.052.28.28 g (6.1 mL)
TriethylamineC₆H₁₅N101.191.262.66.34 g (8.7 mL)
DichloromethaneCH₂Cl₂84.93--100 mL
Step-by-Step Experimental Protocol

Materials & Equipment:

  • 250 mL two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Standard laboratory glassware (beakers, separatory funnel, etc.)

  • Rotary evaporator

  • TLC plates (silica gel) and developing chamber

  • Filtration apparatus

Procedure:

  • Reaction Setup: Equip a dry 250 mL round-bottom flask with a magnetic stir bar. Add morpholine (1.1 eq, 5.0 g) and dichloromethane (100 mL).

  • Base Addition: Add triethylamine (1.2 eq, 6.34 g) to the solution.

  • Cooling: Place the flask in an ice bath and stir the solution for 15 minutes until the temperature equilibrates to 0-5 °C.

  • Acylation: In a separate, dry dropping funnel, prepare a solution of 4-fluorobenzoyl chloride (1.0 eq, 8.28 g) in a small amount of dichloromethane (20 mL). Add this solution dropwise to the stirred morpholine mixture over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

  • Monitoring (Self-Validation): Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 1:1 Ethyl Acetate:Hexanes). The disappearance of the 4-fluorobenzoyl chloride spot indicates completion.

  • Workup - Quenching: Slowly add 50 mL of deionized water to the reaction mixture to quench the reaction and dissolve the triethylamine hydrochloride salt.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane (2 x 30 mL).

  • Workup - Washing: Combine all organic extracts and wash sequentially with 1 M HCl (2 x 40 mL), saturated sodium bicarbonate solution (2 x 40 mL), and finally with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product, typically an off-white solid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

Application Profile: A Building Block for Morpholine Fungicides

While N-acetylmorpholine is a documented precursor for the fungicide dimethomorph, this compound serves as a potent structural analog for creating novel active ingredients.[5][6] Its utility lies in its ability to be incorporated into a larger molecular scaffold through reactions targeting either the fluorophenyl ring or by using it as a pre-formed, stable amide unit in a multi-step synthesis.

The general strategy involves using the this compound intermediate in a subsequent condensation or coupling reaction to construct the final agrochemical.

Illustrative Application Workflow

G cluster_start Key Intermediate cluster_reagent Coupling Partner cluster_reaction Synthetic Step cluster_final Final Product start_mol This compound reaction_step Condensation / Coupling Reaction (e.g., Aldol, Heck, etc.) start_mol->reaction_step reagent_mol Agrochemical Precursor (e.g., R-X) reagent_mol->reaction_step final_product Complex Agrochemical (e.g., Novel Fungicide) reaction_step->final_product

Caption: General workflow for utilizing the intermediate in agrochemical synthesis.

Trustworthiness: Safety & Handling Protocols

Adherence to strict safety protocols is non-negotiable. The information below is synthesized from safety data for morpholine and related acyl chlorides.

Hazard CategoryDescription & Precautions
Physical Hazards The precursor, 4-fluorobenzoyl chloride, is corrosive and reacts with water. Morpholine is a flammable liquid.[7] Handle away from heat, sparks, and open flames. Store in a tightly closed container in a cool, dry, and well-ventilated area.[8]
Health Hazards Corrosive. Causes severe skin burns and eye damage. Toxic. May be harmful if swallowed, inhaled, or absorbed through the skin. May cause respiratory tract irritation.
Engineering Controls Mandatory: All handling and synthesis steps must be performed inside a certified chemical fume hood to avoid inhalation of vapors and dust. Ensure an eyewash station and safety shower are readily accessible.
Personal Protective Equipment (PPE) Eye/Face Protection: Wear chemical safety goggles and a face shield. Skin Protection: Wear impervious gloves (e.g., nitrile) and a flame-retardant lab coat. Dispose of contaminated gloves properly. Respiratory Protection: Not typically required if work is performed in a fume hood. For spills or emergencies, a self-contained breathing apparatus may be necessary.
First Aid Measures Eye Contact: Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. Skin Contact: Immediately remove contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek immediate medical attention. Inhalation: Move person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Disposal Dispose of waste materials as hazardous chemical waste in accordance with all local, state, and federal regulations. Do not allow the product to enter drains.

References

  • The Multifaceted Applications of Morpholine in Agrochemicals. (n.d.). NINGBO INNO PHARMCHEM CO., LTD.
  • Tang, X., Lei, L., Liao, A., Sun, W., Zhang, J., & Wu, J. (2023). Morpholine Derivatives in Agrochemical Discovery and Development. Journal of Agricultural and Food Chemistry, 71(36), 13197–13208.
  • CN104130214A - Preparation method of dimethomorph original drug. (2014). Google Patents.
  • Banaclean 86 OL. (n.d.). Albaugh Crop Protection.
  • CN112500370A - Method for synthesizing dimethomorph under catalysis of Lewis base. (2021). Google Patents.
  • Morpholines. (n.d.). BCPC.
  • Morpholine (Amine) [Group 5] resistance management strategy. (2023). New Zealand Plant Protection Society.
  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1999). Morpholine. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. International Agency for Research on Cancer.

Sources

Application Notes & Protocols: Catalytic Synthesis of N-(4-Fluorobenzoyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of robust and scalable catalytic methodologies for the synthesis of N-(4-Fluorobenzoyl)morpholine, a key intermediate in pharmaceutical and agrochemical research. The morpholine moiety is a privileged scaffold known to impart favorable pharmacokinetic properties, such as enhanced aqueous solubility and metabolic stability, into bioactive molecules.[1] The addition of a fluorobenzoyl group can further modulate a compound's electronic profile and metabolic fate.[1] We present two primary, field-proven synthetic pathways: the classic acylation of morpholine with 4-fluorobenzoyl chloride and a modern, direct catalytic amidation of 4-fluorobenzoic acid. This document is designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step protocols, mechanistic insights, comparative analysis, and critical safety information to ensure reliable and reproducible execution.

Overview of Synthetic Strategies

The formation of an amide bond between a carboxylic acid derivative and an amine is one of the most fundamental transformations in organic chemistry.[2] For the synthesis of this compound, two principal catalytic strategies are prevalent, each with distinct advantages concerning reaction efficiency, substrate availability, and alignment with green chemistry principles.

  • Pathway A: Acylation via Activated Acid Chloride: This is a highly reliable and rapid method involving the reaction of morpholine with a pre-activated carboxylic acid derivative, 4-fluorobenzoyl chloride. The reaction is typically facilitated by a non-nucleophilic base to neutralize the HCl byproduct.[1]

  • Pathway B: Direct Catalytic Amidation: This approach represents a more atom-economical strategy, directly coupling 4-fluorobenzoic acid with morpholine.[3][4] It requires a catalyst to facilitate the dehydration reaction, with water being the sole theoretical byproduct.[2] This pathway avoids the use of highly reactive acyl halides.

G cluster_start Starting Materials cluster_pathA Pathway A: Acylation cluster_pathB Pathway B: Direct Amidation Morpholine Morpholine Acylation Base-Mediated Acylation Morpholine->Acylation Amidation Direct Catalytic Amidation Morpholine->Amidation FBA 4-Fluorobenzoic Acid FBC 4-Fluorobenzoyl Chloride FBA->FBC Activation (e.g., SOCl₂) FBA->Amidation FBC->Acylation Product This compound Acylation->Product High Yield, Fast Amidation->Product Atom Economical, 'Green'

Figure 1: High-level workflow comparing the two primary synthetic pathways to this compound.

Pathway A: Acylation via 4-Fluorobenzoyl Chloride

This method, a variation of the Schotten-Baumann reaction, is often the preferred route due to its simplicity, high yields, and rapid reaction times.[1] The strategy relies on the high electrophilicity of the acyl chloride carbonyl carbon, which readily undergoes nucleophilic attack by the secondary amine of morpholine.

Mechanistic Rationale

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of morpholine attacks the carbonyl carbon of 4-fluorobenzoyl chloride. This forms a tetrahedral intermediate which subsequently collapses, expelling a chloride ion. A stoichiometric amount of a non-nucleophilic base, such as triethylamine (TEA), is crucial. It acts as a scavenger for the hydrochloric acid (HCl) generated in situ, preventing the protonation of the morpholine starting material and driving the reaction to completion.

Figure 2: Simplified mechanism of nucleophilic acyl substitution. (Note: Image placeholders represent chemical structures).

Detailed Experimental Protocol

Materials & Reagents

ReagentM.W.EquivalentsAmount (for 10 mmol scale)
4-Fluorobenzoyl chloride158.561.01.59 g (1.25 mL)
Morpholine87.121.10.96 g (0.96 mL)
Triethylamine (TEA)101.191.21.21 g (1.67 mL)
Dichloromethane (DCM)--~40 mL
Deionized Water--As needed
Saturated NaHCO₃ (aq)--As needed
Brine--As needed
Anhydrous Na₂SO₄ or MgSO₄--As needed

Procedure

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add morpholine (1.1 eq) and anhydrous dichloromethane (DCM, 20 mL).

  • Base Addition: Add triethylamine (1.2 eq) to the solution.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

  • Acyl Chloride Addition: Dissolve 4-fluorobenzoyl chloride (1.0 eq) in anhydrous DCM (20 mL) in a separate flask. Add this solution dropwise to the cooled morpholine solution over 20-30 minutes using an addition funnel.

    • Expert Insight: Careful, slow addition is critical to control the exothermic reaction and prevent the formation of side products. A white precipitate of triethylammonium chloride will form immediately.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (morpholine) is consumed.

  • Work-up:

    • Quench the reaction by adding deionized water (20 mL).

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with DCM (2 x 15 mL).

    • Combine all organic extracts.

    • Wash the combined organic layer sequentially with 1M HCl (20 mL) to remove excess morpholine and TEA, saturated sodium bicarbonate solution (20 mL) to remove any remaining acid, and finally with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product, typically an off-white solid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.[1]

Pathway B: Direct Catalytic Amidation

Direct amidation is an increasingly important method that aligns with the principles of green chemistry.[4] This pathway circumvents the need for stoichiometric activating agents or the preparation of acyl halides.[2] Several catalytic systems have been developed, with Lewis acids like those based on titanium or boron being particularly effective.[3][5]

Mechanistic Rationale (Titanium(IV) Fluoride Catalysis)

Titanium(IV) fluoride (TiF₄) has been reported as an effective catalyst for the direct amidation of carboxylic acids.[5] The proposed mechanism involves the Lewis acidic titanium center coordinating to the carbonyl oxygen of 4-fluorobenzoic acid. This coordination polarizes the C=O bond, significantly increasing the electrophilicity of the carbonyl carbon. Morpholine can then attack this activated carbonyl, leading to a tetrahedral intermediate. Subsequent proton transfers and elimination of water, facilitated by the reaction conditions (high temperature), yield the final amide product and regenerate the catalyst.

G Acid 4-Fluorobenzoic Acid Activated Activated Acid-Catalyst Complex Acid->Activated Catalyst TiF₄ (Catalyst) Catalyst->Activated Coordination Intermediate Tetrahedral Intermediate Activated->Intermediate Nucleophilic Attack Amine Morpholine Amine->Intermediate Product Product + H₂O Intermediate->Product Dehydration Product->Catalyst Catalyst Regeneration

Figure 3: Proposed catalytic cycle for TiF₄-catalyzed direct amidation.

Detailed Experimental Protocol

Materials & Reagents

ReagentM.W.EquivalentsAmount (for 10 mmol scale)
4-Fluorobenzoic acid140.111.01.40 g
Morpholine87.121.21.05 g (1.05 mL)
Titanium(IV) fluoride (TiF₄)123.860.1 (10 mol%)0.124 g
Toluene--~50 mL

Procedure

  • Setup: Equip a round-bottom flask with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser.

  • Charging Flask: Add 4-fluorobenzoic acid (1.0 eq), morpholine (1.2 eq), TiF₄ (0.1 eq), and toluene (~50 mL) to the flask.

  • Reaction: Heat the mixture to reflux (approx. 110-111 °C). The azeotropic removal of water will be visible in the Dean-Stark trap.

    • Expert Insight: The continuous removal of water is essential to drive the reaction equilibrium towards the amide product.[4] Alternatively, the reaction can be run in a sealed tube with molecular sieves as a dehydrating agent.

  • Monitoring: The reaction is typically slow and may require 12-24 hours. Monitor the reaction by TLC or HPLC/GC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (50 mL).

    • Wash the solution sequentially with 1M Na₂CO₃ solution (2 x 25 mL) to remove unreacted acid and the catalyst, followed by brine (25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: Purify the crude material by column chromatography on silica gel or recrystallization to obtain the pure this compound.

Comparative Analysis

FeaturePathway A (Acylation)Pathway B (Direct Amidation)
Reagents Uses highly reactive, often moisture-sensitive acyl chloride.Uses stable, readily available carboxylic acid.
Reaction Time Fast (1-3 hours).Slow (12-24 hours).
Yield Generally higher (>90%).Good to excellent (70-95%), catalyst dependent.[5]
Byproducts Stoichiometric salt waste (e.g., Et₃N·HCl).Water is the only theoretical byproduct.
Green Chemistry Less favorable due to waste generation and use of chlorinated solvents.More favorable; higher atom economy.
Safety Acyl chloride is corrosive and lachrymatory. Reaction is exothermic.High temperatures required. Toluene is flammable.
Scalability Easily scalable, but exotherm management is critical.Scalable, with efficient water removal being the main challenge.

Safety and Handling

Proper personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, is mandatory for all procedures. All operations should be performed inside a certified chemical fume hood.

ReagentKey HazardsGHS PictogramsHandling Precautions
4-Fluorobenzoyl chloride Corrosive, causes severe skin burns and eye damage, lachrymator, reacts violently with water.corrosive, health hazardHandle in a fume hood. Avoid contact with skin, eyes, and moisture. Keep container tightly sealed.
Morpholine Flammable liquid, harmful if swallowed, toxic in contact with skin or if inhaled, causes severe skin burns and eye damage.[6][7][8]flammable, corrosive, acute toxicityUse in a well-ventilated area or fume hood.[9] Avoid all contact. Keep away from heat and ignition sources.[7][9]
Triethylamine Highly flammable liquid and vapor, corrosive, harmful if swallowed, causes severe skin burns and eye damage.flammable, corrosive, acute toxicityHandle in a fume hood. Keep away from ignition sources. Ground/bond container and receiving equipment.[10]
Dichloromethane (DCM) Suspected of causing cancer, causes skin and eye irritation.health hazard, irritantUse in a fume hood. Avoid breathing vapors.
Titanium(IV) fluoride Corrosive, causes severe skin burns and eye damage.corrosiveAvoid contact with skin and eyes. Handle in a dry environment as it can react with moisture.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-fluoro-N-(morpholin-4-yl)benzamide.
  • Sigma-Aldrich. (2024).
  • National Center for Biotechnology Information. (n.d.). Lewis Acid-Catalyzed Halonium Generation for Morpholine Synthesis and Claisen Rearrangement. PMC - NIH.
  • CDH Fine Chemical. (n.d.).
  • Catalytic Amidation Methods. (n.d.).
  • Royal Society of Chemistry. (n.d.).
  • TiF4-Catalyzed Direct Amidation of Carboxylic Acids and Amino Acids with Amines. (2024). Organic & Biomolecular Chemistry.
  • Catalytic Amidation. (n.d.).
  • Fisher Scientific. (2025).
  • Phukan, K. (2014). Regioselective N-acylation of some N-based heterocyclic compounds under solvent-free condition.
  • Penta Chemicals. (2025).
  • Chemos GmbH & Co. KG. (n.d.).
  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (n.d.).
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis.
  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity.
  • Jain, A., & Sahu, S. K. (2024).
  • Recent progress in the synthesis of morpholines. (2019).
  • Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. (n.d.). PMC - PubMed Central.
  • Direct Catalytic Amidations from Carboxylic Acid and Ester Deriv
  • Allen, C. L., Chhatwal, A. R., & Williams, J. M. J. (n.d.).
  • Green Chemistry - BORIS Portal. (n.d.). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEq3srGtf5QZl6cfBMq3fR-g2VSUepQsKW9ij9mJks1aye0AJGOWbfnPl5IlB3SCHbM2_QVJ_M8GwHXAxSTQoNAliUq6b7X73u27GkIsjgB4QL3-muRl25Fe42l7AsATItpiLG-iswygT1MX3igOKeyjJz50vqBHLPflhtrpAfpEW0iXWeTJ_1W-MI4ledtOiii]([Link]

Sources

Application Notes & Protocols: N-(4-Fluorobenzoyl)morpholine as a Versatile Building Block in Combinatorial Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-(4-Fluorobenzoyl)morpholine is a potent building block for combinatorial chemistry, uniquely positioned at the intersection of structural rigidity and favorable pharmacological properties. The incorporation of the morpholine scaffold, a recognized "privileged structure" in medicinal chemistry, offers significant advantages in developing compounds with improved pharmacokinetic profiles.[1][2][3] Concurrently, the 4-fluorobenzoyl group provides a stable, reactive handle for library diversification and a valuable probe for ¹⁹F NMR-based screening and analysis. This guide provides an in-depth exploration of its applications, physicochemical characteristics, and detailed protocols for its effective use in the parallel synthesis of small molecule libraries aimed at drug discovery and development.

Introduction: The Strategic Advantage of this compound

In the landscape of drug discovery, the selection of appropriate building blocks is a critical determinant of the quality and success of a screening library. This compound has emerged as a superior scaffold due to the synergistic contributions of its two core components:

  • The Morpholine Moiety: Morpholine is a heterocyclic amine frequently employed in medicinal chemistry to enhance the aqueous solubility and metabolic stability of drug candidates.[1][4] Its non-planar, chair-like conformation and ability to act as a hydrogen bond acceptor contribute to favorable interactions with biological targets and can improve key ADME (Absorption, Distribution, Metabolism, and Excretion) properties, including permeability across the blood-brain barrier.[2][3][4]

  • The 4-Fluorobenzoyl Group: The strategic placement of a fluorine atom on the phenyl ring is a well-established strategy in drug design. Fluorine can increase metabolic stability by blocking sites of oxidative metabolism, enhance binding affinity through favorable electrostatic interactions, and modulate the pKa of nearby functional groups.[5] The amide linkage to the morpholine nitrogen creates a stable, yet reactive, acylating agent suitable for a variety of coupling reactions.

This combination makes this compound an exemplary building block for generating libraries of drug-like molecules with a high potential for biological activity and desirable pharmacokinetic profiles.

Physicochemical Properties & Safety Data

A thorough understanding of the physical and chemical properties of a building block is essential for safe handling and effective experimental design.

PropertyValueSource
IUPAC Name (4-fluorophenyl)(morpholino)methanonePubChem
CAS Number 1978-65-0Pharmaffiliates[6]
Molecular Formula C₁₁H₁₂FNO₂PubChem[7]
Molecular Weight 209.22 g/mol PubChem[7]
Appearance Solid (Typical)Sigma-Aldrich[8]
Hydrogen Bond Donors 1PubChem[7]
Hydrogen Bond Acceptors 4PubChem[7]
Rotatable Bonds 2PubChem[7]
Safety & Handling

This compound and its parent compound, morpholine, require careful handling in a laboratory setting. Users must consult the latest Safety Data Sheet (SDS) before use.

  • General Handling: Use in a well-ventilated area or under a chemical fume hood.[9] Avoid inhalation of dust or vapors and prevent contact with skin and eyes by wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[10][11]

  • Incompatible Materials: Avoid strong oxidizing agents.[10]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[10]

Application in Combinatorial Synthesis: A Workflow for Amide Library Generation

The primary application of this compound in combinatorial chemistry is as a stable acyl donor for the synthesis of diverse amide libraries. The morpholine acts as a leaving group upon nucleophilic attack at the carbonyl carbon by a primary or secondary amine, resulting in the formation of a new, stable amide bond. This workflow is highly amenable to parallel synthesis formats, such as 96-well plates.

G cluster_prep Phase 1: Preparation cluster_synthesis Phase 2: Parallel Synthesis cluster_analysis Phase 3: Workup & Analysis A Select Diverse Amine Building Blocks (R-NH2) C Prepare Stock Solutions of Amine Library A->C Dissolve B Prepare Stock Solution of This compound in Anhydrous Solvent E Add this compound Solution to Each Well B->E D Dispense Amine Solutions into 96-Well Reaction Plate C->D D->E F Add Base (e.g., DIPEA) & Seal Plate E->F G Incubate with Agitation (Room Temp to 60°C) F->G H Parallel Workup (e.g., Liquid-Liquid or Solid-Phase Extraction) G->H I Solvent Evaporation H->I J Reconstitute Library in DMSO/Methanol I->J K Quality Control via LC-MS (Purity & Identity Confirmation) J->K

Caption: Workflow for parallel amide library synthesis.

General Reaction Scheme

The core chemical transformation involves the nucleophilic acyl substitution where an incoming amine displaces the morpholine group.

Caption: General reaction for amide synthesis.

Detailed Protocol: Parallel Synthesis of a 96-Member Amide Library

This protocol describes the synthesis of a 96-member library from this compound and a diverse set of 96 primary and secondary amines in a 96-well plate format.

Materials & Equipment
  • Reagents:

    • This compound (≥98% purity)

    • Amine Library Plate (96 unique primary/secondary amines, pre-weighed or as solutions)

    • Anhydrous Dimethylformamide (DMF)

    • N,N-Diisopropylethylamine (DIPEA)

    • Ethyl Acetate (EtOAc)

    • 1M Hydrochloric Acid (HCl)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine (Saturated NaCl solution)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Deionized Water

  • Equipment:

    • 96-well deep-well reaction block (e.g., 2 mL volume)

    • Multichannel pipette (8 or 12 channel)

    • Automated liquid handler (optional, for high throughput)

    • Plate sealer and heat-sealing film

    • Orbital shaker with heating capability

    • Centrifugal evaporator or nitrogen blowdown evaporator

    • LC-MS system for analysis

Step-by-Step Methodology

Scientist's Note: All steps involving organic solvents should be performed in a certified chemical fume hood. Anhydrous solvents are recommended to prevent hydrolysis of the acylating agent.

  • Preparation of Reagent Stock Solutions (Day 1)

    • Amine Plate: If starting with solids, dissolve each of the 96 amines in enough anhydrous DMF to create 0.5 M solutions directly in the 96-well plate.

    • Acylating Agent Solution: Prepare a 0.55 M solution of this compound in anhydrous DMF. This 1.1 equivalent concentration ensures the reaction goes to completion.

    • Base Solution: Prepare a 1.5 M solution of DIPEA in anhydrous DMF. The base is crucial to neutralize the HCl that would otherwise be formed if starting from an amine hydrochloride salt and to catalyze the reaction.

  • Reaction Setup (Day 1)

    • To each well of the amine plate (containing 200 µL of 0.5 M amine solution, 0.1 mmol), add 300 µL of the 1.5 M DIPEA solution (0.45 mmol, 4.5 eq) using a multichannel pipette.

    • To initiate the reactions, add 200 µL of the 0.55 M this compound solution (0.11 mmol, 1.1 eq) to each well.

    • Rationale: Adding the acylating agent last ensures all other reagents are present for an immediate and uniform reaction start time across the plate. A slight excess of the acylating agent drives the reaction to completion.

  • Reaction Incubation (Day 1-2)

    • Securely seal the 96-well reaction block with a heat-sealing film.

    • Place the block on an orbital shaker and agitate at 400 RPM at room temperature for 16-24 hours.

    • Self-Validation: For amines known to be less reactive, the temperature can be increased to 50-60°C. Reaction progress can be checked by taking a 5 µL aliquot from a few representative wells, quenching with methanol, and analyzing by LC-MS.

  • Parallel Workup: Liquid-Liquid Extraction (Day 2)

    • Unseal the plate and add 800 µL of Ethyl Acetate to each well. Mix thoroughly by pipetting.

    • Add 500 µL of 1M HCl to each well to quench the reaction and wash out excess DIPEA. Mix, then allow the layers to separate (centrifugation at low speed can assist separation). Remove the lower aqueous layer.

    • Add 500 µL of saturated NaHCO₃ solution to neutralize any remaining acid. Mix and remove the aqueous layer.

    • Add 500 µL of brine to remove residual water. Mix and remove the aqueous layer.

    • Rationale: This aqueous wash sequence effectively removes the morpholine byproduct, unreacted starting materials, and the base, which is a critical step for obtaining pure compounds.

  • Drying and Isolation (Day 2)

    • Add a small amount of anhydrous Na₂SO₄ to each well to dry the organic layer.

    • Carefully transfer the supernatant (organic layer) to a new, pre-weighed 96-well plate.

    • Place the plate in a centrifugal evaporator or under a gentle stream of nitrogen to remove the Ethyl Acetate. Dry until a constant weight is achieved.

  • Library Plating and Analysis (Day 3)

    • Reconstitute the dried products in each well with a known volume of DMSO (e.g., 400 µL) to create 0.25 M stock solutions for screening.

    • Prepare a daughter plate for QC analysis by transferring a small aliquot (e.g., 10 µL) from each well of the stock plate into a new 96-well plate and diluting with methanol for LC-MS analysis.

    • Analyze each well by LC-MS to confirm the molecular weight of the desired product and to estimate its purity.

Conclusion

This compound stands out as a highly effective and strategic building block for combinatorial chemistry. Its inherent structural features, derived from the privileged morpholine scaffold and the synthetically versatile fluorobenzoyl group, provide a solid foundation for the creation of high-quality small molecule libraries. The robust and scalable protocol detailed herein offers researchers a reliable method for rapidly generating diverse sets of novel amide compounds, accelerating the hit-to-lead optimization process in modern drug discovery programs.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 84676634, 3-(4-Fluorobenzoyl)morpholine.
  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences.
  • Bonaventura, J., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.
  • Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Molecules, 25(4), 933.
  • Nexchem Ltd. (2019). Safety Data Sheet - Morpholine.
  • Costantino, L., & Barlocco, D. (2019). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 10(1), 136-148.
  • Penta Chemicals. (2025). Safety Data Sheet - Morpholine.
  • ResearchGate. (2022). Biological activities of morpholine derivatives and molecular targets involved.
  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814.
  • PubMed. (2021). Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity.
  • National Center for Biotechnology Information. (2022). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega.
  • Pharmaffiliates. (n.d.). This compound.

Sources

Troubleshooting & Optimization

Optimizing the reaction conditions for N-(4-Fluorobenzoyl)morpholine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(4-Fluorobenzoyl)morpholine. As Senior Application Scientists, we have compiled this guide based on established chemical principles and extensive laboratory experience to help you navigate the common challenges associated with this reaction. This resource is designed to provide not just procedural steps, but a deeper understanding of the reaction mechanics to empower you to troubleshoot and optimize your synthesis effectively.

Foundational Principles: The Acylation of Morpholine

The synthesis of this compound is a classic example of nucleophilic acyl substitution, specifically an amidation reaction.[1] The most direct and common route involves the reaction of 4-fluorobenzoyl chloride with morpholine.[2] In this reaction, the lone pair of electrons on the nitrogen atom of the morpholine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 4-fluorobenzoyl chloride.[2] This addition is followed by the elimination of a chloride ion. A key aspect of this reaction, often referred to as the Schotten-Baumann reaction, is the inclusion of a base to neutralize the hydrochloric acid (HCl) byproduct that is formed.[1] Without a base, the HCl would protonate the starting morpholine, rendering it non-nucleophilic and halting the reaction.[3]

Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis and purification of this compound.

Q1: My reaction yield is very low or I've isolated no product. What are the likely causes?

This is the most frequent challenge and can stem from several factors. Let's break down the possibilities.

A1: Root Cause Analysis for Low Yield

  • Degradation of 4-Fluorobenzoyl Chloride: Acyl chlorides are highly reactive and susceptible to hydrolysis.[] If your starting material has been exposed to atmospheric moisture, a significant portion may have converted to the unreactive 4-fluorobenzoic acid. Always use a fresh bottle or a properly stored (desiccated) reagent. The reaction of acyl chlorides with amines is exothermic, so the reaction is often performed under cooled conditions.[]

  • Incorrect Stoichiometry and Reagent Roles: The reaction requires a base to scavenge the HCl produced.[1] Typically, a non-nucleophilic tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used.[1][5] A common error is not using a sufficient amount of base. At least one equivalent of base is required to neutralize the generated HCl. Often, a slight excess of the amine nucleophile (morpholine) and the base is used to ensure the complete consumption of the acyl chloride.

  • Suboptimal Reaction Conditions:

    • Temperature: While the reaction is often exothermic, running it at too low a temperature can slow the rate significantly.[] A common practice is to add the acyl chloride slowly at 0 °C to control the initial exotherm, and then allow the reaction to warm to room temperature to ensure completion.[2]

    • Solvent Choice: Anhydrous aprotic solvents are critical to prevent hydrolysis of the acyl chloride. Dichloromethane (DCM) and tetrahydrofuran (THF) are excellent choices.[1] Using protic solvents like ethanol or water will lead to competing side reactions and significantly lower yields.

  • Inefficient Work-up: The product, this compound, has some water solubility due to the morpholine ring.[6] During the aqueous work-up, vigorous or excessive washing can lead to product loss in the aqueous layer. Using a brine wash as the final step can help reduce the solubility of the product in the aqueous phase and "salt out" the product into the organic layer.[7]

Q2: My final product is a sticky oil or fails to solidify. How can I fix this?

A2: This issue almost always points to impurities that are depressing the melting point of your product.

  • Common Impurities: The most likely culprits are unreacted morpholine, 4-fluorobenzoic acid (from hydrolysis), and morpholine hydrochloride salt (formed if the base was insufficient).[7]

  • Solution - Acid/Base Extraction: A thorough aqueous work-up is essential. Washing the organic layer with a dilute acid solution (e.g., 1M HCl) will protonate and remove any residual basic morpholine.[7] A subsequent wash with a dilute base solution (e.g., 5% NaHCO₃) will deprotonate and remove any acidic 4-fluorobenzoic acid.[7] Following this with a brine wash will help remove residual water before drying and concentrating.

Q3: The reaction seems to stall and TLC analysis shows unreacted starting material even after several hours. What should I do?

A3: A stalled reaction often indicates an issue with reactivity or reagent deactivation.

  • Check the Base: Ensure you have added at least one full equivalent of your tertiary amine base (e.g., triethylamine). If the base is old or has been improperly stored, it may be less effective.

  • Amine Protonation: As the reaction proceeds, HCl is generated. If the base is not efficient at scavenging this acid, it will protonate the morpholine, effectively removing it from the reaction as a nucleophile.[3] You can try adding an additional portion (0.2-0.5 equivalents) of the base to see if the reaction proceeds.

  • Consider a Catalyst: For sluggish reactions, adding a catalytic amount of 4-Dimethylaminopyridine (DMAP) can significantly increase the reaction rate. DMAP is a hyper-nucleophilic acylation catalyst that works by forming a highly reactive acylpyridinium intermediate.

Experimental Protocols & Data

Data Presentation: Reagent Stoichiometry

The following table provides a standard set of conditions for the synthesis.

ReagentRoleMol. Wt. ( g/mol )Equiv.Typical Amount (10 mmol scale)
4-Fluorobenzoyl ChlorideElectrophile158.561.01.59 g
MorpholineNucleophile87.121.10.96 g (0.95 mL)
Triethylamine (TEA)Base101.191.21.21 g (1.67 mL)
Dichloromethane (DCM)Solvent--20 mL
Protocol 1: Synthesis of this compound

This protocol is a robust starting point for the synthesis.

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add morpholine (1.1 eq) and dichloromethane (DCM).

  • Add Base: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.[5]

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Acyl Chloride Addition: Slowly add 4-fluorobenzoyl chloride (1.0 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition to control the exotherm.[2][]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 4-fluorobenzoyl chloride is consumed.

Protocol 2: Purification via Acid-Base Extraction and Recrystallization
  • Quenching: Quench the reaction by adding deionized water (20 mL).[5]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 10 mL).[2]

  • Acid Wash: Combine the organic extracts and wash with 1 M HCl (1 x 15 mL) to remove excess morpholine and triethylamine.[7]

  • Base Wash: Wash the organic layer with 5% aqueous NaHCO₃ (1 x 15 mL) to remove any 4-fluorobenzoic acid.[7]

  • Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine) (1 x 15 mL) to remove residual water.[7]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Recrystallization: Recrystallize the crude solid from a suitable solvent system, such as isopropanol or an ethanol/water mixture, to obtain the purified this compound as a solid.

Visualized Workflows and Logic

Diagram 1: General Synthesis Workflow

This diagram outlines the complete experimental procedure from setup to final product.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine Morpholine, Triethylamine, & DCM Cool Cool to 0 °C Reagents->Cool AddChloride Add 4-Fluorobenzoyl Chloride Dropwise Cool->AddChloride Stir Stir at RT (1-2 hours) AddChloride->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with Water Monitor->Quench Extract Extract with DCM Quench->Extract Wash Acid/Base/Brine Wash Extract->Wash Dry Dry & Concentrate Wash->Dry Recrystallize Recrystallize Dry->Recrystallize Product Pure Product Recrystallize->Product

Caption: Experimental workflow for this compound synthesis.

Diagram 2: Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing common synthesis problems.

TroubleshootingTree P1 Problem: Low/No Yield C1 Check Acyl Chloride Quality (Hydrolysis?) P1->C1 Cause? C2 Verify Stoichiometry (>1 eq. Base?) P1->C2 Cause? C3 Review Reaction Conditions (Anhydrous Solvent? Temp?) P1->C3 Cause? C4 Optimize Work-up (Avoid Emulsions/Excess Washing) P1->C4 Cause? P2 Problem: Oily/Impure Product S1 Perform Acid/Base Wash P2->S1 Solution S2 Recrystallize Product S1->S2 Next Step

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • ResearchGate. (2025). An improved method of amide synthesis using acyl chlorides | Request PDF.
  • Fisher Scientific. (n.d.). Amide Synthesis. [Link]
  • Clark, J. (n.d.).
  • Google Patents. (1964).
  • ResearchGate. (2025). (PDF) Morpholines. Synthesis and Biological Activity. [Link]
  • Organic Syntheses. (n.d.). 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene. [Link]
  • Master Organic Chemistry. (2018).
  • ResearchGate. (2025). (PDF)
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. [Link]
  • E3S Web of Conferences. (2024).
  • Reddit. (2021).
  • Beilstein Journals. (n.d.). Morpholine-mediated defluorinative cycloaddition of gem-difluoroalkenes and organic azides. [Link]
  • UCL Discovery. (n.d.).
  • ResearchGate. (2021). Why did my amide syntesis does not work?. [Link]
  • PubChem. (n.d.). 3-(4-Fluorobenzoyl)morpholine. [Link]
  • ResearchGate. (2025).
  • Google Patents. (n.d.). CN104098464A - Preparation method for 4-fluorobenzoyl chloride.
  • Google Patents. (n.d.). Morpholine process - US4091218A.
  • SciSpace. (n.d.).
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). CN1283632C - Process for preparing N-acetyl morpholine.
  • NIH. (n.d.). Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience. [Link]

Sources

Common side products in the synthesis of N-(4-Fluorobenzoyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of N-(4-Fluorobenzoyl)morpholine. We will address common challenges, focusing on the identification, mitigation, and removal of frequently encountered side products. Our approach is rooted in mechanistic understanding to empower you to troubleshoot effectively.

Introduction: The Synthetic Challenge

This compound is a valuable building block in medicinal chemistry, often synthesized via standard amide bond formation.[1][2] While seemingly straightforward, this synthesis can be compromised by several side reactions that complicate purification, reduce yields, and impact final product purity. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

Section 1: Troubleshooting the Acyl Chloride Route

The reaction between 4-fluorobenzoyl chloride and morpholine is a classic and often high-yielding approach.[3] However, its efficiency hinges on controlling the reaction environment and understanding the nature of its byproducts.

Q1: After my reaction, I have a significant amount of a water-soluble white solid in my crude product. What is it and how do I prevent it?

A1: This is almost certainly a hydrochloride salt. The reaction of an acyl chloride with an amine generates one equivalent of hydrochloric acid (HCl) as a byproduct.

  • Scenario A (No Scavenging Base): If you are using two equivalents of morpholine, the second equivalent acts as a base to neutralize the HCl, forming morpholine hydrochloride . This is a common strategy but consumes your starting material.

  • Scenario B (Using a Tertiary Amine Base): If you use a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA), the byproduct will be the corresponding hydrochloride salt (e.g., triethylamine hydrochloride).

Causality & Prevention: This salt formation is an unavoidable consequence of the reaction mechanism. To manage it, always use at least one equivalent of a base. Using an inexpensive tertiary amine like TEA is often more cost-effective than using a second equivalent of morpholine. Ensure the reaction is performed under anhydrous conditions, as any moisture can hydrolyze the acyl chloride.

Removal Protocol: These salts are highly polar and can be easily removed during an aqueous workup. Washing the organic layer with water or a mild base will partition the salt into the aqueous phase.[4]

Q2: My final product's NMR spectrum shows peaks corresponding to 4-fluorobenzoic acid. What is the source of this impurity?

A2: The presence of 4-fluorobenzoic acid is typically due to the hydrolysis of the starting material, 4-fluorobenzoyl chloride.[4] Acyl chlorides are highly reactive and susceptible to reaction with water.[5]

Common Causes:

  • Atmospheric Moisture: Insufficiently dried glassware or running the reaction open to the air.

  • Wet Solvents: Using solvents that have not been properly dried.

  • Contaminated Starting Material: The 4-fluorobenzoyl chloride may have already partially hydrolyzed during storage.

Troubleshooting & Mitigation:

  • Strict Anhydrous Technique: Dry all glassware in an oven before use and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Use Anhydrous Solvents: Employ freshly distilled or commercially available anhydrous solvents.

  • Check Starting Material Quality: If possible, test the purity of the 4-fluorobenzoyl chloride before use or purify it by distillation if necessary.

Removal Protocol: 4-fluorobenzoic acid is acidic and can be effectively removed with a basic wash during the workup. Washing the crude product (dissolved in an organic solvent like dichloromethane or ethyl acetate) with an aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) will convert the carboxylic acid into its water-soluble carboxylate salt, which is then extracted into the aqueous layer.[4]

Diagram 1: Acyl Chloride Route Troubleshooting Workflow

cluster_reaction Reaction Phase cluster_workup Purification Phase cluster_impurities Impurity Removal A 4-Fluorobenzoyl Chloride + Morpholine B Crude Product Mixture (Desired Amide, HCl Salt, Unreacted SMs) A->B Reaction in Anhydrous Solvent C Dissolve in Organic Solvent (e.g., EtOAc) B->C D Wash with 1M HCl (aq) C->D Step 1 E Wash with 5% NaHCO3 (aq) D->E Step 2 I1 Removes: - Excess Morpholine - Tertiary Amine Base D->I1 F Wash with Brine E->F Step 3 I2 Removes: - 4-Fluorobenzoic Acid - Residual HCl E->I2 G Dry (Na2SO4), Filter, Concentrate F->G Step 4 H Purified this compound G->H Final Product

Caption: Troubleshooting workflow for the acyl chloride synthesis route.

Section 2: Troubleshooting Amide Coupling Reactions

Coupling 4-fluorobenzoic acid directly with morpholine using reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a powerful alternative. However, this route introduces its own set of characteristic side products.[6]

Q3: I'm using DCC as a coupling agent and a white precipitate forms that is insoluble in my reaction solvent (DCM/DMF). Is this my product?

A3: No, this is highly likely the primary byproduct of the coupling agent itself: N,N'-dicyclohexylurea (DCU) . Carbodiimide coupling agents work by activating the carboxylic acid, and in the process, they are consumed and converted into a urea derivative.

  • DCC: Forms the notoriously insoluble DCU. This property can be advantageous as it can often be removed simply by filtration.[7]

  • EDC: Forms a water-soluble urea byproduct (EDU), which is typically removed during the aqueous workup.[7][8]

Expert Insight: The low solubility of DCU is a double-edged sword. While it allows for easy removal by filtration, it can also trap some of your desired product, reducing the isolated yield. Ensure you wash the filtered DCU cake thoroughly with the reaction solvent to recover any occluded product.

Q4: My reaction is complete, but after purification, I've isolated a significant, stable, and neutral byproduct. What could it be?

A4: The most probable culprit is an N-acylurea byproduct.[9] This is a well-known and often frustrating side product in carbodiimide-mediated couplings.

Mechanism of Formation:

  • The carboxylic acid first reacts with the carbodiimide (e.g., DCC or EDC) to form a highly reactive O-acylisourea intermediate.

  • This intermediate is supposed to react with the amine (morpholine) to form the desired amide.

  • However, if the amine is not sufficiently reactive or its concentration is low, the O-acylisourea can undergo an intramolecular acyl transfer (a 1,3-rearrangement) to form the very stable and unreactive N-acylurea.[9]

Mitigation Strategies:

  • Use Additives: Reagents like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are frequently added. They react with the O-acylisourea intermediate to form an active ester, which is less prone to rearrangement but still highly reactive towards the amine.[7]

  • Order of Addition: Add the coupling agent to a pre-mixed solution of the carboxylic acid, amine, and additive (if used). This ensures the reactive intermediate has immediate access to its reaction partners.

  • Solvent Choice: N-acylurea formation can be more prevalent in polar aprotic solvents like DMF. Sometimes, switching to a less polar solvent like dichloromethane (DCM) can help.[9]

Diagram 2: Key Side Reactions in Carbodiimide Coupling

RCOOH 4-Fluorobenzoic Acid O_Acyl O-Acylisourea (Reactive Intermediate) RCOOH->O_Acyl Activation DCC DCC / EDC DCC->O_Acyl Activation Product Desired Amide Product O_Acyl->Product Desired Pathway (+ Morpholine) Urea DCU / EDU Byproduct O_Acyl->Urea Forms from successful coupling N_Acyl N-Acylurea Byproduct O_Acyl->N_Acyl Side Reaction (Rearrangement) Morpholine Morpholine Morpholine->Product Morpholine->Urea Forms from successful coupling

Caption: Competing reaction pathways in carbodiimide-mediated amide synthesis.

Summary Table of Common Side Products

Side ProductSynthetic RouteReason for FormationRecommended Removal Method
Morpholine Hydrochloride Acyl ChlorideNeutralization of HCl byproduct by morpholine.Aqueous workup (water wash).[4]
4-Fluorobenzoic Acid Acyl ChlorideHydrolysis of 4-fluorobenzoyl chloride by moisture.Aqueous workup (wash with NaHCO₃ or other mild base).[4]
N,N'-Dicyclohexylurea (DCU) Coupling (DCC)Spent coupling reagent.Filtration (insoluble in most organic solvents).[7]
N-acylurea Coupling (DCC/EDC)Rearrangement of the O-acylisourea intermediate.[9]Column chromatography; mitigation with additives (HOBt) is preferred.
4-Fluorobenzoic Anhydride CouplingDimerization of the carboxylic acid upon activation.Reacts with morpholine (consumes 2 eq.) or can be removed by basic wash if unreacted.

General Purification Protocol: Acid-Base Extraction

This procedure is highly effective for removing both acidic (4-fluorobenzoic acid) and basic (morpholine, TEA) impurities from either synthetic route.[4]

Step-by-Step Methodology:

  • Reaction Quench: After the reaction is deemed complete, cool the mixture to room temperature. If using DCC, filter off the precipitated DCU at this stage.

  • Dilution: Dilute the reaction mixture with a water-immiscible organic solvent such as ethyl acetate or dichloromethane (approx. 10 volumes relative to the starting acid/acyl chloride).

  • Acid Wash: Transfer the organic solution to a separatory funnel and wash with 1 M aqueous HCl (1 x 5 volumes). This step protonates and removes unreacted morpholine and any other basic impurities.

  • Base Wash: Wash the organic layer with a saturated aqueous solution of NaHCO₃ (2 x 5 volumes). This step deprotonates and removes unreacted 4-fluorobenzoic acid and neutralizes any residual HCl.

  • Brine Wash: Wash the organic layer with a saturated aqueous NaCl solution (1 x 5 volumes) to remove the bulk of dissolved water.

  • Drying and Concentration: Drain the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product, which should be significantly purer.

  • Final Purification: The resulting solid or oil can be further purified by recrystallization (e.g., from isopropanol or ethyl acetate/hexanes) or by column chromatography on silica gel.[4]

References

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents.
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Reddit. (2022, January 7). Carbodiimide amide coupling reaction sideproduct. r/Chempros.
  • ResearchGate. (2013). Morpholines. Synthesis and Biological Activity.
  • PubMed Central. (n.d.). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus.
  • Reddit. (n.d.). 4-fluorobenzoyl chloride formation. r/Chempros.
  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update.

Sources

Technical Support Center: Purification of Crude N-(4-Fluorobenzoyl)morpholine by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of crude N-(4-Fluorobenzoyl)morpholine via recrystallization. The following content is structured in a question-and-answer format to directly address common challenges encountered during this critical purification step.

Frequently Asked Questions (FAQs)

Q1: I'm unsure which solvent to use for the recrystallization of this compound. Where do I start?

A1: The selection of an appropriate solvent is the most critical step in a successful recrystallization.[1][2] The ideal solvent will exhibit high solubility for this compound at elevated temperatures and low solubility at room temperature or below.[1][2][3] Given the structure of this compound, which contains a polar amide and ether functionality along with a semi-nonpolar aromatic ring, solvents of intermediate to high polarity are excellent starting points.

A systematic approach to solvent screening is recommended. Begin by testing small quantities of your crude material in a range of solvents with varying polarities.

Recommended Starting Solvents for Screening:

SolventPolarityBoiling Point (°C)Rationale & Comments
IsopropanolPolar Protic82Often a good choice for moderately polar compounds. A documented procedure for the related 4-(4-fluorobenzoyl)piperidine hydrochloride utilized isopropanol, suggesting it's a strong candidate.[4]
EthanolPolar Protic78A versatile and common solvent for recrystallizing amides.[5]
AcetonePolar Aprotic56Its lower boiling point allows for easy removal, but be cautious of its high volatility.
Ethyl AcetateModerately Polar77The ester functionality can offer good solubility for the aromatic portion of the molecule.
TolueneNon-polar111May be effective if the aromatic character of the compound dominates its solubility.
WaterHighly Polar100Due to the amide and ether groups, there might be some solubility in hot water, making it a potential candidate, especially in a mixed solvent system.

Experimental Protocol: Solvent Screening

  • Place approximately 20-30 mg of crude this compound into separate small test tubes.

  • Add a single solvent from the table above dropwise to each test tube at room temperature, vortexing after each addition, until a total of 0.5 mL is reached. Note the solubility at room temperature.

  • For solvents in which the compound is insoluble at room temperature, gently heat the test tube in a warm water bath.

  • Observe if the compound fully dissolves at the elevated temperature.

  • Allow the test tubes with dissolved solids to cool to room temperature, and then place them in an ice bath.

  • Observe for the formation of crystals. An ideal solvent will show minimal solubility at room temperature, complete dissolution upon heating, and robust crystal formation upon cooling.

Q2: My crude this compound is not dissolving in any single solvent I've tried. What should I do?

A2: If a suitable single solvent cannot be found, a mixed-solvent system is the next logical step.[6] This typically involves a "good" solvent in which your compound is readily soluble, and a "poor" or "anti-solvent" in which your compound is insoluble, but the two solvents are miscible.

Common Mixed-Solvent Systems to Consider:

  • Ethanol/Water

  • Acetone/Water

  • Ethyl Acetate/Hexane

  • Toluene/Hexane

Experimental Protocol: Mixed-Solvent Recrystallization

  • Dissolve the crude this compound in a minimal amount of the "good" solvent at an elevated temperature.

  • While maintaining the elevated temperature, add the "poor" solvent dropwise until the solution becomes faintly cloudy (this is the point of saturation).

  • Add a few more drops of the "good" solvent until the solution becomes clear again.

  • Allow the solution to cool slowly to room temperature to induce crystallization.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

Troubleshooting Guide

Q3: I've dissolved my compound, but upon cooling, no crystals are forming. What's going wrong?

A3: The absence of crystal formation upon cooling is a common issue, often related to either excessive solvent or a solution that is not sufficiently supersaturated.

G start No Crystals Formed Upon Cooling check_saturation Is the solution oversaturated? start->check_saturation too_much_solvent Likely too much solvent was used. check_saturation->too_much_solvent No induce_crystallization Induce Crystallization check_saturation->induce_crystallization Yes concentrate Gently heat to evaporate some solvent. too_much_solvent->concentrate scratch Scratch the inner wall of the flask with a glass rod. induce_crystallization->scratch seed Add a seed crystal of the pure compound. scratch->seed If no success seed->concentrate If still no success re_cool Cool the solution again. concentrate->re_cool

Caption: Steps to resolve 'oiling out' during recrystallization.

Q5: My recrystallization yielded very little product. How can I improve my recovery?

A5: A low yield can result from several factors, including using too much solvent, incomplete crystallization, or loss of product during filtration.

Key Strategies to Maximize Yield:

  • Use the Minimum Amount of Hot Solvent: Ensure you are using just enough hot solvent to dissolve the crude product. Excess solvent will retain more of your compound in solution upon cooling.

  • Ensure Complete Cooling: Allow sufficient time for the solution to cool to room temperature and then in an ice bath to maximize the precipitation of the product.

  • Wash with Ice-Cold Solvent: When washing the filtered crystals, use a minimal amount of fresh, ice-cold recrystallization solvent to wash away impurities without dissolving a significant amount of your product.

  • Recover from Mother Liquor: The filtrate (mother liquor) can be concentrated by evaporating some of the solvent and cooling again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Q6: What are the likely impurities in my crude this compound?

A6: this compound is typically synthesized via a Schotten-Baumann reaction between morpholine and 4-fluorobenzoyl chloride. P[7][8][9]otential impurities stemming from this synthesis include:

  • Unreacted Morpholine: This is a basic amine and can often be removed by an acidic wash during the reaction workup, but some may remain.

  • Unreacted 4-Fluorobenzoyl Chloride: This is an acid chloride and will readily hydrolyze to 4-fluorobenzoic acid upon contact with water.

  • 4-Fluorobenzoic Acid: The hydrolysis product of the starting acid chloride.

  • Triethylamine Hydrochloride (or other amine salts): If a base like triethylamine is used to scavenge the HCl byproduct, the resulting salt is a common impurity.

[10]Most of these impurities have significantly different solubilities compared to the desired product and can typically be effectively removed through a well-executed recrystallization. For example, amine salts are often highly soluble in polar solvents and will remain in the mother liquor.

References

  • University of California, Los Angeles.
  • University of California, Davis.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • Lokey Lab Protocols. Schotten-Baumann Reaction.
  • University of Rochester, Department of Chemistry.
  • Science Learning Center.
  • PrepChem. Synthesis of 4-(4-fluorobenzoyl)piperidine hydrochloride.
  • Vedantu. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples.
  • Collegedunia.
  • LibreTexts Chemistry. 3.3C: Determining Which Solvent to Use.
  • Solubility of Things. Amides: Structure, Properties, and Reactions.
  • Testbook. Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses.
  • Chemistry Stack Exchange. Solubility of Amides.
  • University of Wisconsin-Madison.
  • LibreTexts Chemistry.
  • University of Arizona. Principles of Drug Action 1, Spring 2005, Amides.
  • Lumen Learning. Properties of amines | Organic Chemistry II.
  • Organic Chemistry Portal. Schotten-Baumann Reaction.
  • Quora. Are amines soluble in organic solvents?.
  • University of California, Irvine. Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compounds.
  • BenchChem.
  • CUNY.
  • PubChem. N-Benzoylmorpholine.
  • E3S Web of Conferences.
  • Helmholtz-Zentrum Dresden-Rossendorf (HZDR). N-Acryloyllysine piperazides as irreversible inhibitors of transglutaminase 2.
  • ChemRxiv.
  • ResearchGate. Recent progress in the synthesis of morpholines.
  • ChemSpider. Amidation of benzoyl chloride with morpholine.
  • ResearchGate.
  • ResearchGate. Have you experienced that your piperidine crystallizes when not in use?.
  • PubMed Central.

Sources

Technical Support Center: Troubleshooting Low Yield in the Amidation of 4-Fluorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address low yields in the amidation of 4-fluorobenzoyl chloride. As Senior Application Scientists, we combine technical expertise with practical, field-tested insights to help you navigate the complexities of this common yet sometimes challenging reaction.

I. Understanding the Core Reaction: The Schotten-Baumann Condition

The amidation of 4-fluorobenzoyl chloride with a primary or secondary amine is a classic example of the Schotten-Baumann reaction.[1] This nucleophilic acyl substitution is typically fast and high-yielding.[2][3][4] The general mechanism involves the attack of the amine's lone pair on the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion. A base is typically required to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1][5]

II. Frequently Asked Questions (FAQs)

Q1: My reaction has a very low or no yield. What are the most common initial checks?

A1: Several factors can lead to a failed reaction. Start by assessing these primary areas:

  • Reagent Quality: How old is your 4-fluorobenzoyl chloride? It is highly sensitive to moisture and can hydrolyze to the unreactive 4-fluorobenzoic acid.[6][7] Verify the purity of your amine as well.

  • Anhydrous Conditions: The presence of water is detrimental. Ensure all glassware was thoroughly oven-dried and that you are using anhydrous solvents.[7][8] Reactions should be run under an inert atmosphere (e.g., nitrogen or argon).[7]

  • Base Stoichiometry: An insufficient amount of base will result in the protonation of the amine by the generated HCl, effectively stopping the reaction.[5][9]

Q2: I'm observing a significant amount of a white precipitate that is not my product. What could it be?

A2: The most likely culprit is the hydrochloride salt of your amine. This forms when the HCl byproduct reacts with the unreacted amine. It's a clear indication that your added base is not effectively scavenging the acid, or you have not used a sufficient amount. Another possibility is the hydrolysis of the starting material to 4-fluorobenzoic acid, which may precipitate depending on the solvent.[6]

Q3: Can I run the reaction without a base?

A3: While it is possible in some specific cases, particularly if an excess of the amine is used to act as both a nucleophile and a base, it is generally not recommended.[5] The formation of the amine hydrochloride salt will reduce the concentration of the nucleophilic amine and likely lead to a lower yield.[5] The use of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is standard practice.[2][9]

III. In-Depth Troubleshooting Guide

Part 1: Starting Material Integrity

The quality of your starting materials is paramount. 4-Fluorobenzoyl chloride is a reactive acyl chloride and requires careful handling.[10][11]

Issue: Suspected Hydrolysis of 4-Fluorobenzoyl Chloride

  • Causality: Acyl chlorides react readily with water to form the corresponding carboxylic acid.[6][7] This hydrolysis consumes your starting material and introduces 4-fluorobenzoic acid as an impurity.

  • Verification:

    • IR Spectroscopy: Look for a broad O-H stretch (2500-3300 cm⁻¹) characteristic of a carboxylic acid, which will be absent in a pure acyl chloride sample.[6]

    • ¹H NMR Spectroscopy: The carboxylic acid proton will appear as a broad singlet far downfield (>10 ppm).[6]

    • TLC: 4-fluorobenzoic acid is more polar and will have a lower Rf value than 4-fluorobenzoyl chloride on a silica plate.[6]

  • Corrective Protocol: Purification of 4-Fluorobenzoyl Chloride

    • If significant hydrolysis is suspected, the material should be distilled under reduced pressure.[12][13]

    • The boiling point of 4-fluorobenzoyl chloride is approximately 82 °C at 20 mmHg.[14]

    • Store the purified acyl chloride in a tightly sealed container under an inert atmosphere and in a desiccator.[6]

Part 2: Reaction Conditions and Execution

Optimizing the reaction environment is critical for driving the equilibrium towards the desired amide product.

Issue: Inefficient Reaction Progression

  • Causality: Several factors can lead to a sluggish or incomplete reaction, including suboptimal temperature, solvent choice, or steric hindrance.

  • Troubleshooting Steps:

    • Solvent Selection: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or diethyl ether are commonly used.[1][2][] For less reactive amines, a more polar aprotic solvent like N,N-dimethylformamide (DMF) can be beneficial, although it is harder to remove during workup.

    • Temperature Control: The reaction of an acyl chloride with an amine is typically exothermic.[] It is standard practice to add the acyl chloride solution dropwise to a cooled (0 °C) solution of the amine and base to control the reaction rate and minimize side reactions.[9][] After the addition, the reaction is often allowed to warm to room temperature.[2][9]

    • Steric Hindrance: If either the amine or the acyl chloride has bulky substituents near the reactive center, the reaction rate can be significantly reduced.[8] In such cases, extending the reaction time or gently heating the reaction mixture may be necessary.[] However, prolonged heating can lead to degradation.[16]

    • Reaction Monitoring: Do not rely solely on a prescribed reaction time. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine when the starting material has been consumed.[9][17]

Troubleshooting_Workflow cluster_start Start: Low Yield Observed cluster_reagents 1. Reagent Integrity Check cluster_conditions 2. Reaction Conditions Optimization cluster_workup 3. Workup & Purification start Low Yield in Amidation reagent_check Check Purity of 4-Fluorobenzoyl Chloride & Amine start->reagent_check hydrolysis Suspect Hydrolysis? reagent_check->hydrolysis purify Purify/Distill Acyl Chloride Use Fresh Amine hydrolysis->purify Yes reagent_ok Reagents are Pure hydrolysis->reagent_ok No purify->reagent_ok conditions_check Review Reaction Setup reagent_ok->conditions_check anhydrous Anhydrous Conditions Met? conditions_check->anhydrous dry_setup Oven-dry Glassware Use Anhydrous Solvents Inert Atmosphere anhydrous->dry_setup No base_check Sufficient Base Used? anhydrous->base_check Yes dry_setup->base_check add_base Use 1.1-1.5 eq. of Non-Nucleophilic Base (e.g., TEA, DIPEA) base_check->add_base No conditions_ok Conditions Optimized base_check->conditions_ok Yes add_base->conditions_ok workup_check Review Workup Procedure conditions_ok->workup_check hydrolysis_workup Hydrolysis During Workup? workup_check->hydrolysis_workup base_wash Wash with NaHCO₃ (aq) to Remove Acid Impurity hydrolysis_workup->base_wash Yes product_loss Physical Product Loss? hydrolysis_workup->product_loss No base_wash->product_loss careful_extraction Careful Extraction & Purification product_loss->careful_extraction Yes final_product High Yield Achieved product_loss->final_product No careful_extraction->final_product

Part 3: Workup and Purification

Product loss during the workup phase is a common, and often overlooked, cause of low yield.

Issue: Product Contamination with 4-Fluorobenzoic Acid

  • Causality: Any unreacted 4-fluorobenzoyl chloride will hydrolyze during the aqueous workup.[6] This results in the contamination of the organic layer with 4-fluorobenzoic acid.

  • Corrective Protocol: Aqueous Base Wash

    • During the workup, wash the organic layer with a mild basic solution, such as saturated sodium bicarbonate (NaHCO₃).[6]

    • The 4-fluorobenzoic acid will be deprotonated to form the water-soluble sodium 4-fluorobenzoate, which will partition into the aqueous layer, effectively removing it from your product.

Issue: Physical Loss of Product

  • Causality: The desired amide product can be lost during extractions if it has some water solubility or if emulsions form. Recrystallization, if not performed carefully, can also lead to significant loss of material.

  • Preventative Measures:

    • When extracting, ensure thorough mixing but avoid overly vigorous shaking that can lead to stable emulsions. If an emulsion forms, adding brine can help to break it.

    • Back-extract the aqueous layers with the organic solvent to recover any dissolved product.

    • During recrystallization, use a minimal amount of hot solvent to dissolve the product and allow for slow cooling to maximize crystal formation.

IV. Quantitative Data Summary

ParameterRecommendationRationale
Amine Stoichiometry 1.0 - 1.2 equivalentsA slight excess can help drive the reaction to completion.
Base Stoichiometry 1.1 - 1.5 equivalentsTo effectively neutralize the HCl byproduct.[18]
Solvent Anhydrous DCM, THF, EtherAprotic solvents prevent hydrolysis of the acyl chloride.[1][2][]
Temperature 0 °C to Room TemperatureControls the exothermic reaction and minimizes side products.[]

V. Experimental Protocols

Protocol 1: General Amidation of 4-Fluorobenzoyl Chloride

This protocol is a general guideline and may require optimization for specific amines.

  • Reaction Setup: Under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq.) and anhydrous DCM to an oven-dried round-bottom flask equipped with a magnetic stir bar.

  • Add a non-nucleophilic base such as triethylamine (1.5 eq.) or DIPEA (1.5 eq.).[9]

  • Cool the mixture to 0 °C in an ice bath.

  • Acyl Chloride Addition: In a separate flask, dissolve 4-fluorobenzoyl chloride (1.05 - 1.2 eq.) in anhydrous DCM.[9]

  • Add the 4-fluorobenzoyl chloride solution dropwise to the cooled, stirring amine solution over 10-15 minutes.[9]

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.[9]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting amine is consumed.[9]

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[9]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude amide.

  • Purification: Purify the crude product by recrystallization or flash column chromatography as needed.

// Reactants Amine [label="R-NH₂"]; AcylChloride [label=<

O ║ Ar-C-Cl

]; Base [label="Base (e.g., Et₃N)"];

// Intermediates Tetrahedral [label=<

Tetrahedral Intermediate

O⁻ |

Ar-C-Cl

|

⁺NH₂-R

];

// Products Amide [label=<

O ║ Ar-C-NH-R

]; HCl [label="HCl"]; Salt [label="Base-H⁺ Cl⁻"];

// Reaction flow Amine -> Tetrahedral [label="Nucleophilic Attack"]; AcylChloride -> Tetrahedral; Tetrahedral -> Amide [label="Collapse &\nChloride Elimination"]; Amide -> Amide; // Self loop for clarity Tetrahedral -> HCl [style=invis]; Base -> Salt; HCl -> Salt [label="Neutralization"]; } .enddot Caption: General mechanism for amidation of an acyl chloride.

VI. References

  • Fisher Scientific. Amide Synthesis. [Link]

  • Neri, et al. (2017). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. PMC - NIH. [Link]

  • ResearchGate. Condition optimization for the amidation reaction. [Link]

  • McIntosh, M. L. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. [Link]

  • Malaysian Journal of Analytical Sciences. OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS. [Link]

  • ResearchGate. Optimization of reaction conditions for the preparation of amide 2 1a. [Link]

  • Google Patents. CN104098464A - Preparation method for 4-fluorobenzoyl chloride.

  • RSC Publishing. (2023). Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. [Link]

  • ResearchGate. (2014). Is it necessary to use a base to synthesise an amide from the reaction between acyl chloride and an amine?. [Link]

  • Chemguide. the preparation of amides. [Link]

  • Organic Chemistry Portal. Amine to Amide (via Acid Chloride) - Common Conditions. [Link]

  • Chemistry LibreTexts. (2023). Making Amides from Acyl Chlorides. [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]

  • ResearchGate. (2025). An improved method of amide synthesis using acyl chlorides | Request PDF. [Link]

  • PrepChem.com. Step (a): Preparation of 4-fluorobenzoyl chloride. [Link]

  • Reddit. (2025). 4-fluorobenzoyl chloride formation : r/Chempros. [Link]

  • Google Patents. CN107118096B - Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride.

  • Google Patents. EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride.

  • YouTube. (2023). Amidation Reaction. [Link]

  • PMC. (2021). Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. [Link]

  • ResearchGate. (PDF) Efficient Friedel–Crafts Benzoylation of Aniline Derivatives with 4-fluorobenzoyl Chloride Using Copper Triflate in the Synthesis of Aminobenzophenones. [Link]

  • Google Patents. CN103512996B - Analysis method for amide compounds.

  • ResearchGate. Reaction of the active hydrogen of compounds with 4-fluorobenzoyl chloride. [Link]

  • PubChem - NIH. 4-Fluorobenzoyl chloride | C7H4ClFO | CID 67879. [Link]

Sources

Technical Support Center: N-(4-Fluorobenzoyl)morpholine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and purification of N-(4-Fluorobenzoyl)morpholine. This resource is designed for researchers, chemists, and process development professionals to troubleshoot common issues and optimize the purity of this important synthetic intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route for this compound?

The most common and direct method for synthesizing this compound is the Schotten-Baumann reaction.[1][2][3] This involves the acylation of morpholine with 4-fluorobenzoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[4] The reaction is typically performed in a two-phase solvent system, such as dichloromethane and water, to facilitate product isolation.[3]

Q2: What are the primary impurities I should expect in my crude product?

Impurities in the crude product typically arise from unreacted starting materials or side reactions. The most common are:

  • Unreacted Morpholine: A basic amine that is highly soluble in water.[5][6]

  • Unreacted 4-Fluorobenzoyl Chloride: A reactive acyl halide that is highly sensitive to moisture.[7][8]

  • 4-Fluorobenzoic Acid: The hydrolysis product of 4-fluorobenzoyl chloride.[9] Its presence indicates exposure of the acyl chloride to water before or during the reaction.

  • Morpholinium Hydrochloride: The salt formed from the reaction of morpholine with the HCl byproduct if the base is insufficient or inefficient.

Q3: What are the key physical properties of pure this compound?

While specific values can vary slightly, key properties for the related compound N-Benzoylmorpholine are well-documented and provide a useful reference.

  • Molecular Formula: C₁₁H₁₂FNO₂

  • Molecular Weight: 209.22 g/mol [10]

  • Appearance: Typically an off-white to white solid. A procedure for the analogous benzoyl morpholine yielded an off-white product.[11]

Troubleshooting Guide: From Crude Mixture to Pure Compound

This section addresses specific experimental issues in a problem-solution format, providing both the rationale and step-by-step protocols for resolution.

Problem 1: Low Yield of the Desired Product

Potential Cause A: Hydrolysis of 4-Fluorobenzoyl Chloride

4-fluorobenzoyl chloride is highly reactive and readily hydrolyzes upon contact with water or atmospheric moisture to form the unreactive 4-fluorobenzoic acid.[9] This side reaction consumes your starting material and reduces the overall yield.

Solution: Implement Anhydrous Reaction Conditions

  • Glassware Preparation: Thoroughly dry all glassware in an oven at >120°C for several hours and allow to cool in a desiccator or under a stream of inert gas (e.g., nitrogen or argon).

  • Solvent & Reagent Purity: Use anhydrous solvents. If not available, solvents like dichloromethane can be dried over anhydrous sodium sulfate.[12] Ensure the 4-fluorobenzoyl chloride is of high purity and has been stored properly.

  • Inert Atmosphere: Assemble the reaction under a positive pressure of an inert gas to prevent atmospheric moisture from entering the system.[9]

Potential Cause B: Inefficient Neutralization of HCl

The amidation reaction produces one equivalent of hydrochloric acid (HCl).[1] If this acid is not effectively neutralized by the base, it will protonate the starting morpholine, forming morpholinium salt. This salt is unreactive towards the acyl chloride, thereby halting the reaction and decreasing the yield.

Solution: Optimize Base and Addition Strategy

  • Choice of Base: An aqueous solution of a base like sodium hydroxide is commonly used in Schotten-Baumann conditions to effectively scavenge the HCl produced.[1] Alternatively, an organic base like triethylamine can be used in a non-aqueous setup.[11]

  • Controlled Addition: Add the 4-fluorobenzoyl chloride solution dropwise to the stirred mixture of morpholine and base.[12] This ensures that the generated HCl is neutralized immediately, maintaining the nucleophilicity of the morpholine. The reaction is often exothermic, so maintaining a low temperature (e.g., 0-5°C) with an ice bath is crucial.[2][12]

Problem 2: The Crude Product is an Oil or Gummy Solid, Not a Crystalline Powder

Potential Cause: Presence of Water-Soluble Impurities

Residual water-soluble impurities, such as morpholinium salts or excess base, can trap solvent and prevent the product from crystallizing properly. Unreacted starting materials can also act as contaminants that lower the melting point and inhibit crystallization.

Solution: Implement a Rigorous Aqueous Workup

A sequential washing procedure using a separatory funnel is highly effective for removing these impurities. This process leverages the different acid-base properties of the components to partition them between an organic solvent (like dichloromethane) and various aqueous layers.

Protocol 1: Standard Aqueous Workup

  • Transfer: After the reaction is complete, transfer the entire reaction mixture to a separatory funnel. If the reaction was biphasic, separate the organic layer.

  • Acid Wash: Wash the organic layer with a dilute acid solution (e.g., 1 M HCl). This step protonates any unreacted morpholine, converting it into the water-soluble morpholinium chloride, which partitions into the aqueous layer.[12]

  • Base Wash: Next, wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution.[12] This deprotonates the acidic 4-fluorobenzoic acid impurity, converting it into its water-soluble sodium salt, which is removed in the aqueous phase.[9]

  • Brine Wash: Perform a final wash with brine (saturated NaCl solution). This helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the washed organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude solid.

Problem 3: The Final Product Shows Multiple Spots on TLC or Has a Broad Melting Point Range

Potential Cause: Co-precipitation of Structurally Similar Impurities

Even after a thorough workup, the crude product may contain impurities that have similar solubility profiles, leading to an impure solid upon solvent removal.

Solution: Purification by Recrystallization

Recrystallization is a powerful technique for purifying crystalline solids.[13] The principle is to dissolve the impure compound in a minimal amount of a hot solvent and then allow it to cool slowly. As the solution cools, the solubility of the desired compound decreases, and it crystallizes out, leaving the impurities behind in the solution.[13]

Protocol 2: Recrystallization of this compound

  • Solvent Selection: The key is to find a solvent (or solvent system) in which the product is sparingly soluble at room temperature but highly soluble when hot.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen recrystallization solvent and heat the mixture to boiling (using a hot plate and boiling chips).

  • Achieve Saturation: Continue adding small portions of hot solvent until the solid just dissolves completely. Avoid adding excess solvent.

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or drying agent), perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Slow cooling is critical for forming large, pure crystals.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath to maximize the recovery of the crystals.[13]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[13] Wash the crystals with a small amount of cold solvent to remove any remaining dissolved impurities.

  • Drying: Dry the crystals thoroughly to remove all traces of solvent.

Data Presentation: Recrystallization Solvent Systems

Solvent SystemRationale & Use Case
Ethanol/Water A very common and effective system. Ethanol is a good solvent for many organic compounds, and the addition of water (an anti-solvent) reduces the solubility upon cooling.[14]
Isopropanol A single-solvent system that often works well for moderately polar compounds.
Ethyl Acetate/Hexanes A polar/non-polar mixture. Dissolve the compound in hot ethyl acetate and then slowly add hexanes until the solution becomes cloudy (the cloud point), then reheat to clarify and cool slowly.[14]

Workflow & Visualization

Troubleshooting and Purification Workflow

The following diagram illustrates the decision-making process for purifying crude this compound.

PurificationWorkflow cluster_start Initial State cluster_analysis Analysis cluster_purification Purification Steps cluster_end Final Product Crude Crude Product (Post-Reaction) TLC Perform TLC Analysis Crude->TLC Appearance Assess Physical State (Solid, Oil, Gummy) Crude->Appearance Workup Aqueous Workup (Acid/Base Wash) TLC->Workup If Baseline or Streaking Recrystallize Recrystallization TLC->Recrystallize If Multiple Spots Appearance->Workup If Oil or Gummy Workup->Recrystallize Yields Solid Pure Pure Crystalline Product (>99% Purity) Recrystallize->Pure

Caption: A decision workflow for the purification of this compound.

Analytical Verification of Purity

After purification, it is essential to verify the purity of the final product.

  • Thin-Layer Chromatography (TLC): A pure compound should appear as a single, well-defined spot. Compare the purified sample against the crude material.

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2°C). Impurities tend to depress and broaden the melting point range.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to both confirm the identity of the product by its mass spectrum and to quantify residual volatile impurities, such as morpholine.[15][16][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the chemical structure and identifying impurities. The absence of signals corresponding to starting materials or 4-fluorobenzoic acid is a strong indicator of high purity.

References

  • Benchchem. (n.d.). A Step-by-Step Guide to the Schotten-Baumann Synthesis of N-Aryl-4-aminobenzamides.
  • Google Patents. (n.d.). CN104098464A - Preparation method for 4-fluorobenzoyl chloride.
  • Guidechem. (n.d.). What is 4-Fluorobenzoyl chloride and how is it used?.
  • Grokipedia. (n.d.). Schotten–Baumann reaction.
  • PubChem. (n.d.). 3-(4-Fluorobenzoyl)morpholine.
  • Chemistry Education. (n.d.). Synthesis and analysis of amides.
  • OSHA. (2003). Morpholine.
  • Wikipedia. (n.d.). Schotten–Baumann reaction.
  • Google Patents. (n.d.). CN107118096B - Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride.
  • Cheméo. (n.d.). Morpholine (CAS 110-91-8) - Chemical & Physical Properties.
  • ChemicalBook. (n.d.). 4-Fluorobenzoyl chloride | 403-43-0.
  • Wikipedia. (n.d.). Morpholine.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis.
  • Benchchem. (n.d.). Preventing the hydrolysis of 4-chlorobenzoyl chloride during synthesis.
  • Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses.
  • ChemSpider. (n.d.). Amidation of benzoyl chloride with morpholine.
  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
  • PubChem. (n.d.). N-Benzoylmorpholine.
  • Thermo Fisher Scientific. (n.d.). AN 1062: Determination of Morpholine in Linezolid by Ion Chromatography.
  • ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity.
  • Pharmaffiliates. (n.d.). This compound.
  • Benchchem. (n.d.). Application Note and Protocol: GC-MS Method for the Detection of Morpholine Derivatives.
  • Liu, W., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry. [Link]
  • National Center for Biotechnology Information. (n.d.). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture.
  • CUNY. (n.d.). Purification by Recrystallization.
  • ResearchGate. (2020). (PDF) Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis.
  • ResearchGate. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry.

Sources

Technical Support Center: Morpholine Removal from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for the common challenge of removing unreacted morpholine from reaction mixtures. My aim is to equip you with the expertise and validated protocols necessary to ensure the purity of your compounds and the integrity of your research.

Introduction to the Challenge

Morpholine is a versatile secondary amine widely used in organic synthesis due to its unique properties. However, its high boiling point (129 °C), miscibility with water and many organic solvents, and basic nature can complicate its removal from a reaction mixture post-reaction.[1][2] Inefficient removal of morpholine can interfere with subsequent reaction steps, complicate product purification, and compromise the biological activity and safety profile of the final compound.

This guide is structured to provide you with a comprehensive understanding of the available methods for morpholine removal, their underlying principles, and practical, step-by-step protocols. We will explore three primary techniques:

  • Acidic Liquid-Liquid Extraction: Leveraging the basicity of morpholine.

  • Distillation: Exploiting differences in boiling points.

  • Scavenger Resins: Utilizing solid-phase reagents for selective removal.

Each section includes a detailed protocol, a troubleshooting guide, and frequently asked questions to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to remove morpholine by simple evaporation?

A: Morpholine has a relatively high boiling point of approximately 129 °C, which is often close to or even lower than the boiling points of many reaction products.[1] Attempting to remove it by simple evaporation under reduced pressure can lead to co-evaporation and loss of your desired compound.

Q2: I've tried a simple water wash, but the morpholine is still present in my organic layer. Why?

A: Morpholine is miscible with water, but it is also soluble in a wide range of organic solvents.[2] During a simple water wash, morpholine will partition between the aqueous and organic layers, leading to incomplete removal from your product-containing organic phase.

Q3: Can I use any acid for the acidic extraction?

A: While technically various acids can be used, dilute hydrochloric acid (HCl) is the most common and effective choice. The key is to use an acid that will efficiently protonate the morpholine to form a water-soluble salt (morpholinium chloride) without causing degradation of your target molecule.[3] Always consider the acid sensitivity of your product before choosing this method.

Q4: My reaction product is also basic. Can I still use acidic extraction?

A: This is a critical consideration. If your product has a similar or higher basicity than morpholine, it will also be protonated and extracted into the aqueous layer, leading to product loss. In such cases, alternative methods like distillation or the use of scavenger resins are more appropriate.

Q5: What is a scavenger resin and how does it work for morpholine removal?

A: Scavenger resins are solid supports functionalized with reactive groups that covalently bind to specific types of molecules.[4] For morpholine, which is a secondary amine, resins with electrophilic functional groups like isocyanates or sulfonic acids are highly effective.[4][5] The unreacted morpholine reacts with the resin, and the resulting solid-bound adduct can be easily removed by filtration, leaving your purified product in solution.

Q6: Is there a concern about morpholine forming azeotropes during distillation?

A: There is some conflicting information in the literature regarding morpholine's azeotropic behavior with water. Some sources state that it does not form an azeotrope with water, while others suggest the possibility.[6] This is an important factor to consider, as an azeotrope would have a constant boiling point, making separation by simple fractional distillation challenging. If an azeotrope is formed, azeotropic distillation with a suitable entrainer may be necessary.

Method 1: Acidic Liquid-Liquid Extraction

This method leverages the basic nature of morpholine. By washing the organic reaction mixture with a dilute acid solution, the morpholine is protonated to form its corresponding water-soluble salt, morpholinium chloride, which is then extracted into the aqueous phase.[3]

Diagram of the Extraction Process

G cluster_0 Initial Reaction Mixture cluster_1 Extraction Step cluster_2 Separated Phases RM Reaction Mixture (Product + Morpholine in Organic Solvent) AddAcid Add Dilute HCl (aq) RM->AddAcid Shake Shake in Separatory Funnel AddAcid->Shake Separate Allow Layers to Separate Shake->Separate Organic Organic Layer (Purified Product) Separate->Organic Aqueous Aqueous Layer (Morpholinium Chloride) Separate->Aqueous

Caption: Workflow for acidic liquid-liquid extraction of morpholine.

Experimental Protocol
  • Preparation: Ensure your reaction mixture is in a suitable organic solvent that is immiscible with water (e.g., dichloromethane, ethyl acetate, toluene).

  • Acidic Wash:

    • Transfer the organic mixture to a separatory funnel.

    • Add an equal volume of 1 M hydrochloric acid (HCl) solution.[7]

    • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

    • Allow the layers to separate completely.

    • Drain the lower aqueous layer containing the morpholinium chloride.

  • Repeat: Repeat the acidic wash (Step 2) one to two more times to ensure complete removal of morpholine. The number of washes can be guided by TLC or LC-MS analysis of the organic layer.

  • Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any remaining water-soluble impurities and aid in drying.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain your purified product.

Troubleshooting Guide
Observed Problem Potential Cause Suggested Solution
Emulsion Formation Vigorous shaking, presence of surfactants, or similar densities of the two phases.- Allow the mixture to stand for 10-30 minutes. - Gently swirl instead of vigorous shaking. - Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer.[8][9][10] - Filter the entire mixture through a pad of Celite®.[9]
Product Loss Your product is also basic and is being extracted into the aqueous layer.- Check the pKa of your product. If it is basic, this method is not suitable. - Consider using a milder acidic wash (e.g., saturated ammonium chloride solution) if your product is weakly basic.
Incomplete Morpholine Removal Insufficient amount of acid or not enough washes.- Ensure you are using a sufficient excess of the acid solution. - Increase the number of acidic washes and monitor the organic layer by TLC or LC-MS.

Method 2: Distillation

Distillation separates components of a liquid mixture based on differences in their boiling points. This method is suitable when your desired product has a significantly higher boiling point than morpholine (129 °C).

Fractional Distillation

Fractional distillation is employed when the boiling points of the components are relatively close (less than 70 °C difference).[11] A fractionating column provides a large surface area for repeated vaporization and condensation cycles, leading to a more efficient separation.

G cluster_0 Heating cluster_1 Separation cluster_2 Condensation & Collection Flask Distilling Flask (Reaction Mixture) Mantle Heating Mantle Column Fractionating Column Flask->Column Vapor Thermometer Thermometer Condenser Condenser Column->Condenser Receiver Receiving Flask Condenser->Receiver Distillate (Morpholine)

Caption: Simplified schematic of a fractional distillation apparatus.

  • Apparatus Setup: Assemble a fractional distillation apparatus as shown in the diagram. Ensure all joints are properly sealed.

  • Heating: Gently heat the reaction mixture in the distilling flask. Use a stirring bar for smooth boiling.

  • Distillation:

    • Slowly increase the temperature. The vapor will rise through the fractionating column.

    • Collect the fraction that distills at or near the boiling point of morpholine (129 °C).

    • Monitor the temperature at the thermometer. A stable temperature during distillation indicates a pure fraction is being collected.

  • Product Collection: Once all the morpholine has been distilled, the temperature will either drop or rise significantly. Your purified, higher-boiling product will remain in the distilling flask.

Troubleshooting Guide
Observed Problem Potential Cause Suggested Solution
Poor Separation Inefficient fractionating column or heating too rapidly.- Use a longer or more efficient fractionating column (e.g., Vigreux or packed column). - Heat the mixture slowly and steadily to allow for proper equilibration in the column.[12]
Bumping/Uneven Boiling Lack of nucleation sites.- Add boiling chips or use a magnetic stirrer in the distilling flask.[13]
Product Decomposition Product is thermally unstable at the required distillation temperature.- Consider performing the distillation under reduced pressure (vacuum distillation) to lower the boiling points of the components.[14]

Method 3: Scavenger Resins

Scavenger resins offer a highly selective and efficient method for removing unreacted morpholine. This technique is particularly useful for parallel synthesis and when acidic or thermal methods are not suitable.

Mechanism of Scavenging

G cluster_0 Reaction Mixture cluster_1 Scavenging cluster_2 Purification RM Product + Morpholine in Solution AddResin Add Scavenger Resin (e.g., Isocyanate Resin) RM->AddResin Stir Stir/Shake AddResin->Stir Filter Filter Stir->Filter Product Purified Product in Solution Filter->Product Resin Resin-Bound Morpholine (Solid) Filter->Resin

Caption: General workflow for morpholine removal using a scavenger resin.

Recommended Scavenger Resins
Resin Type Functional Group Mechanism Comments
Isocyanate Resin -N=C=OForms a urea linkage with the secondary amine of morpholine.Highly effective for both primary and secondary amines.[4][5]
Sulfonic Acid Resin -SO₃HForms an ammonium salt with the basic morpholine.Effective for scavenging most amines.[5]
Experimental Protocol
  • Resin Selection and Calculation:

    • Choose a suitable scavenger resin based on the properties of your product and solvent system.

    • Calculate the required amount of resin. A common starting point is to use 4-8 molar equivalents of the scavenger relative to the initial amount of morpholine.

    • Calculation:

      • Grams of Resin = (moles of morpholine × molar equivalents of scavenger) / loading of resin (mmol/g)

  • Scavenging:

    • Add the calculated amount of scavenger resin to the reaction mixture.

    • Stir or shake the mixture at room temperature. The reaction time can vary from 1 to 24 hours. Monitor the disappearance of morpholine from the solution by TLC or LC-MS.

  • Filtration: Once the scavenging is complete, filter the mixture to remove the resin with the bound morpholine.

  • Work-up: Wash the resin with a small amount of the reaction solvent to recover any adsorbed product. Combine the filtrates and concentrate under reduced pressure to obtain the purified product.

Troubleshooting Guide
Observed Problem Potential Cause Suggested Solution
Incomplete Scavenging Insufficient amount of resin, short reaction time, or poor solvent choice.- Increase the molar equivalents of the scavenger resin. - Extend the reaction time. - Choose a solvent that swells the resin to ensure accessibility of the functional groups.[15]
Product Adsorption onto Resin Non-specific binding of the product to the resin.- After filtration, wash the resin thoroughly with the reaction solvent or a more polar solvent to recover the product.
Slow Scavenging Rate Low reactivity of the scavenger or steric hindrance.- Gently heat the reaction mixture (if your product is stable) to increase the reaction rate.[16] - Choose a resin with a higher loading or a more reactive functional group.

Conclusion

The choice of method for removing unreacted morpholine depends on several factors, including the properties of your desired product, the scale of your reaction, and the available equipment. By understanding the principles behind each technique and following the detailed protocols and troubleshooting guides provided, you can confidently and efficiently purify your compounds, ensuring the quality and reliability of your scientific outcomes.

References

  • Flynn, D. L., Crass, R. M., Devraj, R. V., & Zelle, R. L. (1999). Covalent Scavengers for Primary and Secondary Amines. Synlett, 1999(1), 152-158.
  • Laemmle, G. J. (1957). U.S. Patent No. 2,776,972. Washington, DC: U.S.
  • Ataman Kimya. (n.d.). MORPHOLINE.
  • Merck Index. (n.d.). Morpholine.
  • Biotage. (n.d.).
  • Chemistry Stack Exchange. (2018). When using a "dilute hydrochloric acid" solution, how diluted should it be?
  • INCHEM. (1996). Morpholine (EHC 179, 1996).
  • Bradley, M., et al. (2005). U.S. Patent No. 6,897,262 B2. Washington, DC: U.S.
  • Supra Sciences. (n.d.). Solid-Supported Scavengers.
  • SiliCycle. (n.d.).
  • K-Jhil. (2025). Tips for Troubleshooting Liquid–Liquid Extraction.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Emulsions.
  • LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions.
  • Periodica Polytechnica. (2015). Liquid Extraction of Hydrochloric Acid from Aqueous Solutions by Tri-n-dodecylamine and Tri-n-octylamine diluents.
  • University of Rochester, Department of Chemistry. (n.d.).
  • Wikipedia. (n.d.). Morpholine.
  • Chemical Communications (RSC Publishing). (n.d.).
  • Reaction Chemistry & Engineering (RSC Publishing). (2021).
  • Wipf Group, University of Pittsburgh. (2004).
  • ChemCeed. (2022). Everything You Need to Know About Morpholine.
  • ResearchGate. (2025). Extraction of hydrochloric acid with binary mixtures of tertiary amine and organophosphorus acid and analysis of the interaction between the constituents of these mixtures.
  • IRO Water Treatment. (n.d.). Morpholine | Molecular formula: C4H9NO.
  • PubChem. (n.d.). Morpholine.
  • Science.gov. (n.d.). hcl extraction method: Topics.
  • Jack Westin. (n.d.). Organic Chemistry Techniques.
  • Blogspot. (2008).
  • Jack Westin. (n.d.).
  • Unknown Source. (n.d.).
  • Benchchem. (2025).
  • Google Patents. (n.d.).
  • ResearchGate. (2025). Tetrahedron Letters | Request PDF.
  • Chemistry Stack Exchange. (2016).
  • YouTube. (2021). FAQ How to calculate the right amount of scavenger to remove metal and/or organic impurities.
  • Scribd. (1988). Tetrahedron Letters 29 (45), 5733-5734 (1988) PDF.
  • ResearchGate. (n.d.). Equilibrium reaction between morpholine and sulphonic acid functional....

Sources

Technical Support Center: N-(4-Fluorobenzoyl)morpholine Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of N-(4-Fluorobenzoyl)morpholine. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to pilot or manufacturing scale. The following content is structured in a question-and-answer format to directly address specific issues, providing not just solutions but also the underlying scientific rationale to empower your process development.

Section 1: Reaction Fundamentals and Core Challenges

The synthesis of this compound is most commonly achieved via the acylation of morpholine with 4-fluorobenzoyl chloride. This is a classic example of the Schotten-Baumann reaction, which, while robust, presents several challenges during scale-up.[1][2]

Q1: What is the reaction mechanism, and what are the primary competing side reactions I should be aware of?

A1: The primary reaction is a nucleophilic acyl substitution. The nitrogen atom of morpholine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of 4-fluorobenzoyl chloride. The subsequent collapse of the tetrahedral intermediate expels a chloride ion. A base is required to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting morpholine, rendering it non-nucleophilic.

The most significant side reaction, especially during scale-up, is the hydrolysis of the highly reactive 4-fluorobenzoyl chloride by any residual water.[3][4] This forms 4-fluorobenzoic acid, which not only consumes the starting material but also complicates purification.

G Morpholine Morpholine (Nucleophile) Tetrahedral Tetrahedral Intermediate Morpholine->Tetrahedral Nucleophilic Attack AcylChloride 4-Fluorobenzoyl Chloride (Electrophile) AcylChloride->Tetrahedral HydrolysisProduct 4-Fluorobenzoic Acid (Impurity) AcylChloride->HydrolysisProduct Hydrolysis Water Water (Contaminant) Water->HydrolysisProduct Product This compound (Desired Product) Tetrahedral->Product Elimination of Cl- HCl HCl (Byproduct) Tetrahedral->HCl G Start Low Yield & 4-Fluorobenzoic Acid Impurity CheckWater 1. Quantify Water Content in All Inputs Start->CheckWater Is water the cause? CheckMixing 2. Evaluate Mixing Efficiency (CFD modeling or visual) Start->CheckMixing Is mass transfer poor? CheckTemp 3. Review Temperature Profile (Hot spots?) Start->CheckTemp Is reaction too hot? DryReagents Action: Dry Solvents/Reagents (e.g., over molecular sieves) CheckWater->DryReagents Water > 0.05% ImproveAgitation Action: Increase Agitator Speed or Redesign Impeller CheckMixing->ImproveAgitation Biphasic system or reagents not dispersing ImproveCooling Action: Enhance Cooling/ Slow Addition Rate CheckTemp->ImproveCooling Exotherm uncontrolled End Yield Restored DryReagents->End ImproveAgitation->End ImproveCooling->End

Caption: Troubleshooting workflow for low yield in scale-up.

Detailed Investigation Points:

  • Reagent and Solvent Purity: Verify the water content of your morpholine, triethylamine (or other base), and solvent using Karl Fischer titration. Industrial-grade solvents can have higher water content than anhydrous lab-grade equivalents.

  • Atmospheric Moisture: Ensure the reactor is inerted with nitrogen or argon, especially during charging, to prevent moisture from the air from entering.

  • Inefficient Mass Transfer: In a biphasic system (e.g., dichloromethane and aqueous NaOH), poor mixing creates a low interfacial area, slowing the desired reaction. [3]This gives the acyl chloride more time to react with the water present in the aqueous phase. Improving agitation is key.

  • Phase Transfer Catalysis: For biphasic systems, consider adding a phase-transfer catalyst (PTC) like a quaternary ammonium salt. A PTC can significantly accelerate the desired reaction between the two phases, outcompeting the hydrolysis side reaction. [4][5]

Q4: During aqueous workup, I am struggling with slow phase separation and the formation of a stable emulsion. How can I resolve this?

A4: Emulsion formation is a common scale-up problem, often caused by the soap-like properties of salts (like triethylamine hydrochloride) and partially soluble species at the interface.

Troubleshooting Steps:

  • Add Brine: Washing with a saturated sodium chloride solution (brine) increases the ionic strength of the aqueous phase. This helps to "break" the emulsion by reducing the solubility of organic components in the aqueous layer.

  • Adjust pH: Ensure the pH of the aqueous layer is appropriate. If using an amine base, an acidic wash (e.g., dilute HCl) will pull the base into the aqueous layer as its salt, but a basic wash (e.g., NaHCO₃) is needed to remove the 4-fluorobenzoic acid impurity. Perform these washes sequentially.

  • Filtration: Sometimes, fine particulate matter can stabilize an emulsion. A coarse filtration through a pad of Celite or diatomaceous earth before the separatory funnel can help.

  • Solvent Choice: Toluene or methyl tert-butyl ether (MTBE) often show better phase separation characteristics than dichloromethane (DCM). Consider a solvent swap post-reaction if feasible.

Section 3: Protocols and Data Tables

Experimental Protocol: Pilot-Scale Synthesis of this compound (Target: ~1.0 kg)

Safety First: 4-Fluorobenzoyl chloride is highly corrosive and reacts violently with water. [6][7]All operations must be conducted in a well-ventilated area by personnel wearing appropriate PPE, including acid-resistant gloves, chemical splash goggles, a face shield, and a lab coat. Ensure an emergency shower and eyewash station are accessible.

Equipment:

  • 20 L jacketed glass reactor with overhead stirring, temperature probe, nitrogen inlet, and addition funnel/pump.

  • Cooling/heating circulator.

  • Appropriate workup and filtration equipment.

Procedure:

  • Reactor Setup: Charge the 20 L reactor with morpholine (0.50 kg, 5.74 mol, 1.1 eq) and dichloromethane (DCM, 5.0 L).

  • Inerting and Cooling: Begin stirring and purge the reactor with nitrogen. Cool the reactor contents to 0-5 °C using the circulating bath.

  • Base Addition: Add triethylamine (0.64 kg, 6.31 mol, 1.2 eq) to the reactor, ensuring the temperature remains below 10 °C.

  • Controlled Acyl Chloride Addition: In a separate, dry vessel, dissolve 4-fluorobenzoyl chloride (0.83 kg, 5.23 mol, 1.0 eq) in DCM (2.0 L). Slowly add this solution to the reactor via a dosing pump over 2-3 hours. Crucially, maintain the internal temperature at 0-5 °C throughout the addition.

  • Reaction Completion: Allow the reaction to stir at 0-5 °C for an additional 1 hour after the addition is complete. Monitor the reaction by TLC or HPLC until the 4-fluorobenzoyl chloride is consumed.

  • Quench and Workup:

    • Slowly add 5 L of deionized water to the reactor, keeping the temperature below 20 °C.

    • Transfer the mixture to a suitable separatory vessel. Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (2 x 2 L), saturated NaHCO₃ solution (2 x 2 L), and finally, brine (2 L). Check the pH of the aqueous layer after the bicarb wash to ensure it is basic (>8).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification (Crystallization): Recrystallize the crude solid from a suitable solvent system, such as isopropanol/water or heptane/ethyl acetate, to yield pure this compound.

Table 1: Solvent Selection Guide
SolventBoiling Point (°C)Density (g/mL)Scale-Up Considerations
Dichloromethane (DCM) 39.61.33Pros: Excellent solubility for reactants and product, easy to remove. Cons: Environmental concerns, potential for emulsion formation.
Toluene 110.60.87Pros: Higher boiling point allows for a wider reaction temperature range, good for azeotropic removal of water, often better phase separation. Cons: Harder to remove.
Methyl tert-butyl ether (MTBE) 55.20.74Pros: Good solvent, less prone to emulsion than DCM. Cons: Peroxide formation risk on storage.
2-Methyltetrahydrofuran (2-MeTHF) 80.00.86Pros: Greener solvent alternative to DCM/THF, good performance. Cons: Higher cost.
Table 2: Base Selection Comparison
BasepKa of Conjugate AcidStoichiometryWorkup Considerations
Triethylamine (TEA) 10.751.1 - 1.2 eqForms triethylamine hydrochloride salt, which has some solubility in organic solvents. Requires acidic wash for complete removal.
Pyridine 5.25Catalytic or StoichiometricOften acts as a nucleophilic catalyst. Can be difficult to remove due to high boiling point. [2]
Aqueous NaOH / K₂CO₃ N/A>2.0 eqBiphasic reaction. Requires excellent mixing or a PTC. [3]Avoids organic salts but increases risk of acyl chloride hydrolysis.
Diisopropylethylamine (DIPEA) 11.01.1 - 1.2 eqA non-nucleophilic "Hünig's base". More sterically hindered, can be useful if side reactions with the base are an issue. More expensive than TEA.

References

  • Reaction Chemistry & Engineering. (n.d.). Schotten-Baumann reaction in continuous flow. RSC Publishing.
  • PubChem. (n.d.). 4-Fluorobenzoyl chloride. National Institutes of Health.
  • Fisher Scientific. (2015, October 22). Safety Data Sheet: 4-Fluorobenzoyl chloride.
  • Wikipedia. (n.d.). Schotten–Baumann reaction.
  • BYJU'S. (2019, November 17). Schotten Baumann Reaction.
  • Magosso, M., van den Berg, M., & van der Schaaf, J. (2021). Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor. Reaction Chemistry & Engineering, 6(9), 1574-1590.
  • Magosso, M., van den Berg, M., & van der Schaaf, J. (2021). Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor. Reaction Chemistry & Engineering. RSC Publishing. DOI:10.1039/D1RE00141H.

Sources

Stability issues of N-(4-Fluorobenzoyl)morpholine under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability of N-(4-Fluorobenzoyl)morpholine

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth technical and practical advice on the stability of this compound. As Senior Application Scientists, we understand that ensuring the integrity of your compounds is critical for reproducible and reliable experimental outcomes. This resource addresses common questions and troubleshooting scenarios you may encounter in the laboratory.

Frequently Asked Questions (FAQs)

Q1: I am observing variability in my experimental results when using this compound. Could this be related to compound instability?

A1: Yes, inconsistent results are often a primary indicator of compound instability. Several factors related to the handling and storage of this compound can contribute to its degradation, leading to variability in your assays. These factors can be broadly categorized as issues related to the compound itself (e.g., storage, solubility), the experimental system (e.g., cell culture conditions), and the assay procedures (e.g., reagent preparation, incubation times).

Key areas to investigate include:

  • Hydrolytic Stability: The amide bond in the this compound structure is susceptible to hydrolysis, particularly under acidic or basic conditions.

  • Solvent Effects: The choice of solvent for stock solutions and experimental dilutions can impact stability.

  • Storage Conditions: Inappropriate storage temperature and exposure to light can lead to degradation over time.

Q2: What are the primary degradation pathways I should be concerned about with this compound?

A2: Based on the chemical structure, the two most probable degradation pathways are hydrolysis of the amide bond and potential reactions involving the fluorinated aromatic ring.

  • Amide Bond Hydrolysis: This is a common degradation pathway for N-acyl compounds. Under acidic or basic conditions, the amide bond can be cleaved, yielding 4-fluorobenzoic acid and morpholine. The rate of this hydrolysis can be influenced by the electronic properties of the substituents on the benzoyl ring.

  • Fluorinated Aromatic Ring Stability: While generally stable, fluorinated aromatic compounds can undergo photochemical reactions, especially under UV light exposure. This could lead to defluorination or other structural modifications.

Below is a diagram illustrating the potential hydrolytic degradation pathway.

Caption: Potential hydrolytic degradation of this compound.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values in Cellular Assays

Scenario: You are performing a cell-based assay and observe significant shifts in the IC50 value of this compound between experiments.

Potential Cause Troubleshooting Action Rationale
Compound Degradation in Stock Solution Prepare fresh stock solutions in an appropriate solvent (e.g., anhydrous DMSO) for each experiment. Store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles.Repeated freeze-thaw cycles can introduce moisture, which may facilitate hydrolysis of the amide bond, especially if the solvent is not anhydrous.
Hydrolysis in Aqueous Media Minimize the pre-incubation time of the compound in aqueous assay buffers or cell culture media. Prepare working dilutions immediately before use.The amide linkage in this compound can be susceptible to hydrolysis in aqueous environments, altering the effective concentration of the active compound.
Photodegradation Protect stock solutions and experimental samples from light by using amber vials and covering plates with foil.The fluorinated aromatic ring may be susceptible to photodegradation upon prolonged exposure to light, particularly UV wavelengths.
Cell Passage Number Use cells within a consistent and low passage number range for all experiments.Continuous passaging of cells can lead to genetic and phenotypic drift, altering their sensitivity to the compound.
Issue 2: Appearance of Unknown Peaks in HPLC Analysis of the Compound

Scenario: During quality control analysis by HPLC, you notice the appearance of new peaks that were not present in the initial analysis of the compound.

Troubleshooting Workflow

HPLC_Troubleshooting_Workflow start Unknown Peak(s) Detected in HPLC check_storage Review Storage Conditions (Temperature, Light, Humidity) start->check_storage check_solvent Analyze Blank Solvent Injection check_storage->check_solvent Storage OK remediate Optimize Storage and Handling Procedures check_storage->remediate Improper Storage forced_degradation Perform Forced Degradation Study check_solvent->forced_degradation Solvent Clean check_solvent->remediate Solvent Contaminated characterize_degradants Characterize Degradation Products (e.g., LC-MS/MS) forced_degradation->characterize_degradants characterize_degradants->remediate

Caption: Workflow for troubleshooting unknown peaks in HPLC analysis.

Detailed Steps:

  • Review Storage and Handling: Confirm that the compound has been stored under the recommended conditions (cool, dry, and dark).

  • Analyze Blank Solvent: Inject a sample of the solvent used to dissolve the compound to rule out solvent-related impurities.

  • Perform Forced Degradation Studies: To intentionally generate degradation products and compare their retention times with the unknown peaks, conduct a forced degradation study. This is a crucial step in developing stability-indicating analytical methods.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to assess the intrinsic stability of this compound under various stress conditions, as recommended by the International Council for Harmonisation (ICH) guidelines.

Objective: To identify potential degradation products and establish a stability-indicating analytical method.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H2O2)

  • Calibrated HPLC system with a UV detector

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C.

    • Oxidative Degradation: Mix the stock solution with 3% H2O2 and incubate at room temperature.

    • Thermal Degradation: Incubate the solid compound at a high temperature (e.g., 105°C).

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) in a photostability chamber.

  • Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample. If necessary, neutralize the acidic and basic samples. Dilute the samples to a suitable concentration and analyze by a validated HPLC method.

  • Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control sample. Look for the appearance of new peaks and a decrease in the peak area of the parent compound.

Protocol 2: Quantification of Morpholine as a Potential Degradant by GC-MS

Objective: To quantify the amount of morpholine formed from the degradation of this compound.

Rationale: Morpholine is a potential degradation product from the hydrolysis of the parent compound. Due to its volatility, GC-MS is a suitable technique for its quantification.

Procedure:

  • Sample Preparation: Take a known amount of the degraded this compound sample.

  • Derivatization (Optional but Recommended): To improve chromatographic properties and sensitivity, morpholine can be derivatized. For example, reaction with sodium nitrite under acidic conditions can form the more volatile N-nitrosomorpholine.

  • GC-MS Analysis:

    • Column: Use a suitable capillary column (e.g., DB-5ms).

    • Oven Program: Start with an initial temperature of 100°C, hold for 1 minute, then ramp to 200°C at 10°C/min, and hold for 3 minutes.

    • Detection: Use mass spectrometry in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

  • Quantification: Create a calibration curve using standards of known morpholine concentrations and use it to determine the concentration of morpholine in the degraded sample.

References

  • Unexpected photostability improvement of aromatics in polyfluorinated solvents - Chemical Communications (RSC Publishing).
  • ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma.
  • Unexpected photostability improvement of aromatics in polyfluorinated solvents.
  • ICH releases overhauled stability guideline for consultation | RAPS.
  • Quality Guidelines - ICH.
  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA).
  • Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides - NIH.
  • Q1A (R2) A deep dive in Stability Studies - YouTube.
  • Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides | The Journal of Organic Chemistry - ACS Publications.
  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry | Environmental Science & Technology - ACS Publications.
  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - NIH.
  • Thermal Degradation of Morpholine in CO2 Post-combustion Capture - Heriot-Watt University.
  • (6ek) Thermal Degradation of Morpholine for CO2 Capture | AIChE - Proceedings.
  • Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides - PMC - NIH.
  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
  • Thermal degradation kinetics of morpholine for carbon dioxide capture - ResearchGate.
  • Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines | Industrial & Engineering Chemistry Research - ACS Publications.
  • (PDF) Thermal Degradation of Morpholine in CO 2 Post-combustion Capture.
  • 3-(4-Fluorobenzoyl)morpholine | C11H12FNO2 | CID 84676634 - PubChem.
  • T-PV2123-01-0305-CH Target concentration: OSHA PEL: ACGIH TLV: 20 ppm (70 mg/m³) 20.
  • UNRAVELING THE NOVEL BACTERIAL ASSISTED BIODEGRADATION PATHWAY OF MORPHOLINE.
  • Distortion angles (τ) of ground-state-stable benzoyl amides. a... - ResearchGate.
  • Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Forced Degradation Studies - MedCrave online.
  • Forced Degradation Studies - SciSpace.
  • Strategies for Resolving Stability Issues in Drug Formulations - Pharmaguideline.
  • Development of forced degradation and stability indicating studies of drugs—A review - NIH.
  • Regulatory Knowledge Guide for Small Molecules | NIH's Seed.
  • CAS No: 1978-65-0| Chemical Name : this compound | Pharmaffiliates.
  • Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450 - PMC - NIH.
  • N-(4-Chlorobenzoyl)morpholine | C11H12ClNO2 | CID 225452 - PubChem - NIH.
  • Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the

Optimizing solvent and base selection for N-(4-Fluorobenzoyl)morpholine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(4-Fluorobenzoyl)morpholine. This guide is designed for researchers, chemists, and drug development professionals. Here, we move beyond simple protocols to explore the underlying principles governing this common acylation reaction. Our goal is to empower you with the knowledge to not only execute the synthesis but also to troubleshoot and optimize it for yield, purity, and scalability.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing this compound?

The synthesis is a nucleophilic acyl substitution, specifically an acylation of a secondary amine (morpholine) with an acyl chloride (4-fluorobenzoyl chloride). This reaction is a classic example of the Schotten-Baumann reaction , which traditionally refers to using a two-phase system (an organic solvent and an aqueous base) but is now more broadly applied to acylations of amines and alcohols in the presence of a base.[1][2] The base is crucial as it neutralizes the hydrochloric acid (HCl) byproduct, preventing the protonation of the morpholine starting material and driving the reaction to completion.[3][4]

Core Principles: Solvent and Base Selection

The success of your synthesis hinges on the judicious selection of solvent and base. These choices directly impact reaction rate, yield, and the impurity profile by influencing the competition between the desired aminolysis and the primary side reaction, hydrolysis.

Q2: How do I choose the right solvent? What are the trade-offs?

Solvent selection is a balance between reactant solubility and managing side reactions. Polar aprotic solvents are generally preferred.[5]

Common Solvent Choices: A Comparison

SolventBoiling Point (°C)Density (g/mL)Polarity (Dielectric Constant)Key Considerations
Dichloromethane (DCM) 39.61.339.1Pros: Excellent solubility for reactants and the triethylamine hydrochloride byproduct. Volatile and easily removed. Cons: Chlorinated solvent with environmental/health concerns.[1]
Tetrahydrofuran (THF) 660.897.6Pros: Good solvent for many organic compounds. Triethylamine hydrochloride is poorly soluble, allowing for its removal by filtration.[6][7] Cons: Prone to peroxide formation; must be stored and handled carefully.[6][8]
Acetonitrile (ACN) 81.60.7937.5Pros: Highly polar, can accelerate certain reactions. Miscible with water, which can simplify some workups. Cons: Can be reactive under certain conditions. Higher boiling point makes it harder to remove.[3]
Biphasic (DCM/Water) N/AN/AN/APros: The classic Schotten-Baumann setup. The aqueous base (e.g., NaOH) efficiently neutralizes HCl. Tolerant of some moisture.[6] Cons: Vigorous stirring is required. The risk of acyl chloride hydrolysis at the phase interface is significantly increased.[9]
Q3: Triethylamine vs. Pyridine vs. NaOH - Which base should I use and why?

The base's role is not just to scavenge the HCl byproduct; its structure and basicity can fundamentally alter the reaction mechanism and outcome. Basicity is best compared using the pKa of the conjugate acid (pKaH)—a higher pKaH indicates a stronger base.[10]

Comparison of Common Bases

BaseStructurepKa of Conjugate Acid (pKaH)TypeKey Function & Rationale
Triethylamine (TEA) Et₃N~10.75[11][12]Tertiary Amine (Non-nucleophilic)Workhorse Acid Scavenger: Strong enough to deprotonate the morpholinium HCl salt. Its bulky ethyl groups prevent it from attacking the acyl chloride, making it a "non-nucleophilic" base. Ideal for anhydrous conditions to minimize side reactions.
Pyridine C₅H₅N~5.25[4]Heterocyclic Amine (Nucleophilic)Acid Scavenger & Catalyst: While a much weaker base than TEA, pyridine can act as a nucleophilic catalyst. It attacks the acyl chloride to form a highly reactive N-acylpyridinium salt, which is then readily attacked by morpholine. This can accelerate the reaction, especially for less reactive nucleophiles.
Sodium Hydroxide (NaOH) NaOH(H₂O pKa ~15.7)Inorganic BaseBiphasic Base: Used in aqueous solution in a classic Schotten-Baumann setup. It is inexpensive and highly effective at neutralizing HCl in the aqueous phase, but it directly promotes the hydrolysis of the acyl chloride.

The pKaH of the morpholinium ion is approximately 8.3-8.5. For a base to be an effective acid scavenger, its conjugate acid should have a pKa greater than that of the morpholinium ion, ensuring the equilibrium favors the deprotonation of any protonated morpholine. Triethylamine (pKaH ≈ 10.75) is an excellent choice from this perspective.

Reaction Mechanisms and Troubleshooting

A deep understanding of the reaction pathways is essential for effective troubleshooting.

Q4: What does the reaction mechanism look like, and how does the base participate?

The core mechanism is a nucleophilic acyl substitution. The choice of base, however, introduces nuances.

Mechanism A: Non-Nucleophilic Base (e.g., Triethylamine)

This is the standard pathway in anhydrous conditions.

  • Nucleophilic Attack: The lone pair on the morpholine nitrogen attacks the electrophilic carbonyl carbon of 4-fluorobenzoyl chloride.

  • Tetrahedral Intermediate: A tetrahedral intermediate is formed.

  • Elimination & Protonation: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion. The nitrogen is now positively charged.

  • Acid Scavenging: Triethylamine deprotonates the resulting ammonium salt to yield the final amide product and triethylamine hydrochloride.

Mechanism B: Nucleophilic Base/Catalyst (e.g., Pyridine)

Pyridine can offer an alternative, often faster, catalytic pathway.

  • Catalyst Activation: Pyridine, being a good nucleophile, attacks the 4-fluorobenzoyl chloride.

  • Acylpyridinium Intermediate: A highly reactive N-(4-fluorobenzoyl)pyridinium chloride intermediate is formed. This species is more electrophilic than the starting acyl chloride.

  • Nucleophilic Attack: Morpholine attacks the highly activated acylpyridinium intermediate.

  • Tetrahedral Intermediate & Product Formation: The tetrahedral intermediate collapses, expelling the neutral pyridine molecule (which is a good leaving group) and forming the protonated amide.

  • Acid Scavenging: A second molecule of pyridine (or the regenerated pyridine) acts as the base to deprotonate the product, yielding the final amide and pyridinium hydrochloride.

Below is a diagram illustrating the distinct roles of these two common organic bases.

G cluster_TEA Triethylamine (TEA) Pathway cluster_Py Pyridine Pathway TEA_Start Morpholine + 4-Fluorobenzoyl-Cl TEA_Int Protonated Amide + Cl⁻ TEA_Start->TEA_Int Nucleophilic Attack TEA_Product This compound + TEA-HCl Salt TEA_Int->TEA_Product TEA_Base Triethylamine (Sterically Hindered Base) TEA_Base->TEA_Product Acts as Acid Scavenger (Deprotonation) Py_Start Pyridine + 4-Fluorobenzoyl-Cl Py_Active N-Acylpyridinium Ion (Highly Reactive Electrophile) Py_Start->Py_Active Nucleophilic Catalyst Py_Product This compound + Pyridinium-HCl Salt Py_Active->Py_Product Py_Nuc Morpholine Py_Nuc->Py_Product Attacks Activated Intermediate

Diagram 1: Mechanistic Roles of Triethylamine vs. Pyridine.

Troubleshooting Guide

Q5: My reaction yield is low. What are the common causes and how do I fix them?

Low yield is the most frequent issue. Systematically investigating the potential causes is the key to solving the problem. The main culprits are the hydrolysis of the acyl chloride, incomplete reaction, or issues with the base.

Troubleshooting Start Low Yield Observed Check_Moisture Is Moisture Present? (Check reagents, solvent, glassware) Start->Check_Moisture Check_Base Is the Base Correct? (Strength & Stoichiometry) Check_Moisture->Check_Base No Moisture_Action Action: • Dry solvents (e.g., over mol. sieves). • Use freshly opened reagents. • Flame-dry glassware under N₂/Ar. Check_Moisture->Moisture_Action Yes Check_Temp Is Reaction Temperature Optimal? Check_Base->Check_Temp No Issue Base_Action Action: • Ensure pKaH of Base > 8.5. • Use at least 1.1 equivalents. • Consider a stronger base (e.g., TEA). Check_Base->Base_Action Issue Found Temp_Action Action: • Add acyl chloride at 0 °C to control exotherm. • Allow to warm to RT and stir for 2-4h. • If still slow, gentle heating (40 °C) may help. Check_Temp->Temp_Action Issue Found Moisture_Yes Yes Hydrolysis Primary Issue: Hydrolysis of Acyl Chloride to 4-Fluorobenzoic Acid Moisture_Action->Hydrolysis Base_No No (System is Dry) Base_Issue Potential Issue Incomplete_Rxn Primary Issue: Incomplete Reaction due to Protonation of Morpholine Base_Action->Incomplete_Rxn Temp_No No (Base is Correct) Temp_Issue Potential Issue Slow_Kinetics Primary Issue: Slow reaction kinetics Temp_Action->Slow_Kinetics

Diagram 2: Troubleshooting Workflow for Low Reaction Yield.

Q6: I see an extra spot on my TLC that isn't starting material or product. What could it be?

The most likely side-product is 4-fluorobenzoic acid , formed from the hydrolysis of 4-fluorobenzoyl chloride. This is especially prevalent if using a biphasic system or if there is moisture in your anhydrous setup.

Competing_Reactions reagents 4-Fluorobenzoyl Chloride Morpholine (Amine) Water (Moisture) aminolysis Aminolysis (Desired Reaction) reagents:f1->aminolysis Fast hydrolysis Hydrolysis (Side Reaction) reagents:f2->hydrolysis Slow (but present) product This compound aminolysis->product side_product 4-Fluorobenzoic Acid hydrolysis->side_product

Diagram 3: Competing Aminolysis vs. Hydrolysis Pathways.

How to Remove 4-Fluorobenzoic Acid: During the aqueous work-up, wash the organic layer with a mild base like a saturated sodium bicarbonate (NaHCO₃) solution. The basic wash will deprotonate the carboxylic acid, forming the water-soluble sodium 4-fluorobenzoate salt, which will be extracted into the aqueous layer.

Q7: The reaction mixture turned into a thick, un-stirrable slurry. What happened?

This typically occurs when using triethylamine in a solvent like dichloromethane. The byproduct, triethylamine hydrochloride (TEA-HCl), is highly soluble in DCM and can sometimes cause the reaction to become very thick or even solidify.

Solutions:

  • Dilute: Add more anhydrous DCM to break up the slurry and improve stirring.

  • Change Solvents: Consider using a solvent where TEA-HCl is insoluble, such as THF or diethyl ether. The salt will precipitate as a fine powder that does not impede stirring and can be easily filtered off at the end of the reaction.[1][2]

Experimental Protocols

Here are two detailed protocols representing the most common approaches to this synthesis.

Protocol 1: Anhydrous Synthesis using Triethylamine in Dichloromethane

This method is preferred for maximizing yield by minimizing the competing hydrolysis reaction.

Workflow Diagram:

Workflow_Anhydrous A 1. Combine Morpholine & TEA in anhydrous DCM at 0 °C B 2. Add 4-Fluorobenzoyl Chloride dropwise A->B C 3. Warm to RT & Stir (Monitor by TLC) B->C D 4. Aqueous Work-up (Wash with H₂O, aq. HCl, aq. NaHCO₃, Brine) C->D E 5. Dry, Filter & Concentrate (Dry with Na₂SO₄) D->E F 6. Purify Product (Recrystallization or Chromatography) E->F

Diagram 4: Anhydrous Synthesis Workflow.

Step-by-Step Procedure:

  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), add morpholine (1.0 eq.) and anhydrous dichloromethane (DCM, ~5-10 mL per mmol of morpholine).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (TEA, 1.1-1.2 eq.) to the stirred solution.

  • Acyl Chloride Addition: Add 4-fluorobenzoyl chloride (1.05 eq.) dropwise via syringe over 10-15 minutes. An exotherm may be observed. Maintain the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess morpholine and TEA), saturated aq. NaHCO₃ (to remove any 4-fluorobenzoic acid), and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization, typically from an ethanol/water or ethyl acetate/hexanes solvent system.[13]

Protocol 2: Biphasic Schotten-Baumann Synthesis using NaOH

This classic method is robust and avoids the need for anhydrous solvents, though yields may be slightly lower due to hydrolysis.[6]

  • Setup: In a flask, dissolve morpholine (1.0 eq.) in an organic solvent such as dichloromethane (DCM).

  • Base Addition: Add an aqueous solution of 10% sodium hydroxide (NaOH, 2.0 eq.).

  • Cooling: Cool the biphasic mixture to 0 °C with vigorous stirring.

  • Acyl Chloride Addition: Slowly add 4-fluorobenzoyl chloride (1.05 eq.) to the vigorously stirred mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with water and brine.

  • Isolation & Purification: Dry the organic layer over Na₂SO₄, filter, concentrate, and purify the product as described in Protocol 1.

References

  • Lokey, S. (2017). Schotten-Baumann Reaction. Lokey Lab Protocols. [Link]
  • SATHEE. Chemistry Schotten Baumann Reaction. [Link]
  • MIT OpenCourseWare. (2005). 5.
  • ResearchGate. (2014). How can I remove triethylamine hydrochloride salt from the air and moisture sensitive reaction mixture?[Link]
  • University of Rochester, Department of Chemistry.
  • Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. [Link]
  • Australian Government, Department of Climate Change, Energy, the Environment and W
  • ResearchGate. (2014). How can I remove triethylamine hydrochloride salt from the air and moisture sensitive reaction mixture?[Link]
  • Wikipedia. Tetrahydrofuran. [Link]
  • Putra, G. S., et al. (2018). The Influence of Ratio Pyridine and Triethylamine Catalysts on Synthesis 2-Phenyl-Benzo[D][3][7] Oxazine-4-On Derivatives. Journal of Physics: Conference Series. [Link]
  • Re-Education. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry. [Link]
  • FooDB. (2010). Showing Compound Morpholine (FDB008207). [Link]
  • Khan Academy.
  • vCalc. (2021). pKa of Triethylamine. [Link]
  • Chemguide.
  • International Journal of Research and Innovation in Social Science. (2025).
  • University of Rochester, Department of Chemistry. How To: Monitor by TLC. [Link]
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
  • Chemistry LibreTexts. (2015).
  • Wikipedia. Triethylamine. [Link]
  • Portland State University. Dr. Carl C. Wamser Exam 1 Answers. [Link]
  • Filo. (2023).
  • Vedantu. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. [Link]
  • Chemistry Stack Exchange. (2016).
  • Reddit. (2021).
  • CUNY.
  • Reddit. (2021).
  • Chegg. (2018).
  • OWL, Cengage.
  • Chemistry Stack Exchange. (2016).
  • Reddit. (2023).
  • Reddit. (2019). Using Pyridine vs. Triethylamine. [Link]
  • Reddit. (2021).
  • ChemTube3D.

Sources

Technical Support Center: Monitoring N-(4-Fluorobenzoyl)morpholine Synthesis by TLC

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for monitoring the synthesis of N-(4-Fluorobenzoyl)morpholine using thin-layer chromatography (TLC). It is designed to offer practical, field-tested advice, moving beyond procedural steps to explain the underlying chemical principles.

Introduction to the Synthesis and Monitoring Strategy

The synthesis of this compound is a classic example of amide bond formation, typically achieved through the reaction of 4-fluorobenzoyl chloride (an acyl chloride) with morpholine (a secondary amine).[1][2] This reaction, often conducted under Schotten-Baumann conditions, involves a nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon of the acyl chloride.[2][3][4] A base, such as triethylamine or sodium hydroxide, is commonly used to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[1][3][4]

Thin-layer chromatography is an indispensable tool for monitoring the progress of this reaction.[5][6][7] By comparing the chromatographic behavior of the reaction mixture over time to that of the starting materials, one can determine the extent of conversion of the reactants into the desired product. The key to successful TLC monitoring lies in selecting an appropriate mobile phase that provides clear separation between the starting materials (4-fluorobenzoyl chloride and morpholine) and the this compound product.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind using TLC to monitor this reaction?

A1: TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel on the TLC plate) and a mobile phase (the eluting solvent).[8][9] In this synthesis, the starting materials and the product have different polarities. Morpholine is a relatively polar amine, while 4-fluorobenzoyl chloride is less polar. The product, this compound, will have an intermediate polarity. As the reaction progresses, you will observe the disappearance of the starting material spots and the appearance of a new spot corresponding to the product.[7]

Q2: How do I choose the right mobile phase (eluent)?

A2: The goal is to find a solvent system where the starting materials and product have distinct Retention Factor (Rf) values, ideally between 0.2 and 0.8.[8] A good starting point for many amide syntheses is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[6][9] You can start with a 1:1 mixture of ethyl acetate/hexanes and adjust the ratio based on the initial results.[9] If the spots are too high on the plate (high Rf), the eluent is too polar, and you should increase the proportion of hexanes.[10][11] If the spots remain at the baseline (low Rf), the eluent is not polar enough, and you should increase the proportion of ethyl acetate.[10][11]

Q3: How do I visualize the spots on the TLC plate?

A3: Since 4-fluorobenzoyl chloride and this compound contain an aromatic ring, they are UV-active and can be visualized under a UV lamp (254 nm) as dark spots on a fluorescent background.[12][13] Morpholine is not UV-active. To visualize all components, including the amine, a chemical stain is necessary.[12] A potassium permanganate (KMnO₄) stain is a good general-purpose choice that will react with the morpholine and potentially the product, appearing as yellow-brown spots on a purple background.[13] Iodine vapor is another broad-spectrum visualization method.[12][14][15]

Q4: What is a "co-spot" and why is it important?

A4: A co-spot is a lane on the TLC plate where you apply both the reaction mixture and a sample of the starting material.[7][16] This is crucial for definitively identifying the starting material spot in the reaction mixture lane, especially if the product's Rf value is very close to that of a starting material.[7][17] If the spots from the starting material and the reaction mixture merge into a single spot in the co-spot lane, it confirms their identity.

Q5: How do I calculate and interpret the Rf value?

A5: The Retention Factor (Rf) is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[18][19] It is calculated using the formula:

  • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

The Rf value is a characteristic property of a compound under a specific set of TLC conditions (stationary phase, mobile phase, temperature).[20] A lower Rf value indicates a more polar compound, as it adheres more strongly to the polar silica gel stationary phase.[20] Conversely, a higher Rf value suggests a less polar compound that travels further with the mobile phase.

Experimental Protocol: Step-by-Step TLC Monitoring

  • Plate Preparation: Using a pencil, gently draw a starting line approximately 1 cm from the bottom of a silica gel TLC plate.[5] Mark tick marks for each lane: one for the 4-fluorobenzoyl chloride starting material (SM1), one for morpholine (SM2), one for the reaction mixture (Rxn), and one for a co-spot of the reaction mixture and the limiting reactant.[7]

  • Sample Spotting:

    • Dissolve a small amount of each starting material in a suitable solvent (e.g., dichloromethane or ethyl acetate) to create dilute solutions.

    • Use a capillary tube to spot a small amount of each solution onto its designated tick mark on the starting line.[21] The spots should be small and concentrated.[5]

    • For the reaction mixture, take a small aliquot from the reaction vessel using a capillary tube and spot it directly onto the "Rxn" and "Co-spot" lanes.[7]

  • Plate Development:

    • Pour the chosen mobile phase into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber with solvent vapors.

    • Carefully place the TLC plate into the chamber, ensuring the solvent level is below the starting line.[10] Cover the chamber.

    • Allow the solvent to travel up the plate by capillary action until it is about 1 cm from the top.[11]

  • Visualization and Analysis:

    • Remove the plate and immediately mark the solvent front with a pencil.[11]

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp and circle them with a pencil.[12]

    • Submerge the plate in a potassium permanganate staining solution, then gently heat with a heat gun until spots appear.[13]

    • Calculate the Rf values for all spots.[18] The reaction is complete when the spot corresponding to the limiting reactant is no longer visible in the reaction mixture lane, and a new product spot is prominent.[22]

TLC Monitoring Workflow

TLC_Workflow Start Start Reaction Sample Take Aliquot of Reaction Mixture Start->Sample t = 0, 1h, 2h... Spot Spot Plate: - Starting Material(s) - Reaction Mixture - Co-spot Sample->Spot Develop Develop Plate in Solvent Chamber Spot->Develop Visualize Visualize Spots (UV, Stain) Develop->Visualize Analyze Analyze Results: - Compare Spots - Calculate Rf Values Visualize->Analyze Decision Is Limiting Reactant Consumed? Analyze->Decision Workup Proceed to Workup Decision->Workup Yes Continue Continue Reaction & Resample Decision->Continue No Continue->Sample After time interval

Sources

Technical Support Center: Characterization of Impurities in N-(4-Fluorobenzoyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of N-(4-Fluorobenzoyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for identifying, quantifying, and controlling impurities in this key pharmaceutical intermediate.

The purity of any active pharmaceutical ingredient (API) or intermediate is paramount to the safety and efficacy of the final drug product. Regulatory bodies, such as those guided by the International Council for Harmonisation (ICH), have established stringent guidelines for the control of impurities.[1][2][3] This guide will equip you with the foundational knowledge and practical troubleshooting techniques to meet and exceed these standards.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a sample of this compound?

A1: Impurities are typically categorized as organic, inorganic, or residual solvents.[2][4] For this compound, which is synthesized via the acylation of morpholine with 4-fluorobenzoyl chloride, the most probable organic impurities include:

  • Starting Materials: Unreacted morpholine and 4-fluorobenzoic acid (often present from the synthesis of the acid chloride).

  • Intermediates: Residual 4-fluorobenzoyl chloride.[5][]

  • By-products: Di-acylated morpholine or by-products from side reactions involving residual catalysts or reagents.

  • Degradation Products: Hydrolysis of the amide bond can lead to the formation of 4-fluorobenzoic acid and morpholine over time, especially under non-ideal storage conditions.

Q2: What are the regulatory thresholds for impurities that I need to be aware of?

A2: The ICH Q3A(R2) guideline provides a framework for reporting, identifying, and qualifying impurities based on the maximum daily dose (MDD) of the final drug substance.[1][2][7]

Maximum Daily Dose (MDD)Reporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg/day (whichever is lower)0.15% or 1.0 mg/day (whichever is lower)
> 2 g/day 0.03%0.05%0.05%
Table adapted from ICH Q3A(R2) Guidelines.[2][4]
  • Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.

  • Identification Threshold: The level above which the structure of an impurity must be determined.[3][4]

  • Qualification Threshold: The level above which an impurity's biological safety must be established.[2][4]

Q3: Which analytical techniques are most suitable for impurity profiling of this compound?

A3: A multi-technique approach is essential for comprehensive characterization:

  • High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for separation and quantification of non-volatile organic impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is critical for the identification of unknown impurities by providing molecular weight and fragmentation data.

  • Gas Chromatography (GC) is used to quantify residual solvents (ICH Q3C) and can also detect volatile starting materials like morpholine.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy provides definitive structural elucidation of isolated impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy can help identify functional groups present in unknown impurities.

Troubleshooting Guides & Protocols

This section addresses specific issues you may encounter during your analysis and provides validated protocols to guide your experimental work.

Issue 1: Unexpected Peaks in HPLC-UV Chromatogram

You've run your this compound sample and see several peaks that are not your main compound. How do you proceed?

Causality: Unexpected peaks can originate from the sample itself (impurities), the mobile phase, the sample solvent, or the HPLC system. A systematic approach is required to isolate the source.

G Start Unexpected Peak(s) Observed in HPLC Blank Inject Blank (Mobile Phase) Start->Blank Step 1 Solvent Inject Sample Solvent Blank->Solvent Clean Baseline? System System Contamination or Carryover Blank->System Peak(s) Persist? SolventImp Solvent Impurity Solvent->SolventImp Peak(s) Persist? SampleImp Confirmed Sample Impurity Solvent->SampleImp Clean Baseline? LCMS Proceed to LC-MS Identification SampleImp->LCMS

Caption: Systematic workflow for troubleshooting unexpected HPLC peaks.

This protocol is a starting point and should be validated for your specific system and sample matrix.

  • System Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: Formic acid acts as a modifier to ensure good peak shape for the basic morpholine moiety.

    • Thoroughly degas both mobile phases to prevent air bubbles, which can cause pressure fluctuations and baseline noise.[9][10]

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • UV Detection: 235 nm (based on the chromophore of the 4-fluorobenzoyl group).

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 20
      20.0 80
      25.0 80
      25.1 20

      | 30.0 | 20 |

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of 1.0 mg/mL.

    • Rationale: Dissolving the sample in a solvent similar in strength to the initial mobile phase conditions prevents peak distortion.[11]

    • Filter the sample through a 0.45 µm syringe filter before injection to prevent column blockage.[9]

  • System Suitability Test (SST):

    • Perform five replicate injections of a standard solution.

    • The relative standard deviation (RSD) for the peak area and retention time of the main peak should be ≤ 2.0%. This ensures the system is performing consistently.

Issue 2: An Unknown Impurity Exceeds the Identification Threshold

Your validated HPLC method shows a consistent, unknown impurity at 0.12%. According to ICH Q3A guidelines, its structure must be identified.

Causality: The impurity is a stable component of your sample, likely a process-related impurity or a degradation product. The goal is to obtain its molecular weight and structural information.

G Detect Impurity > 0.10% (Identification Threshold) LCMS LC-MS Analysis Detect->LCMS MW Determine Molecular Weight (M+H)+ LCMS->MW MSMS Perform MS/MS (Tandem MS) MW->MSMS Frag Analyze Fragmentation Pattern MSMS->Frag Hypo Propose Putative Structure(s) Frag->Hypo Confirm Confirm Structure (NMR, Reference Std.) Hypo->Confirm

Caption: General workflow for the structural elucidation of an unknown impurity.

  • Instrumentation: Use an HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) capable of MS/MS.

  • Method Transfer: Adapt the validated HPLC-UV method for LC-MS.

    • Crucial Change: Replace any non-volatile mobile phase additives (e.g., phosphate buffers) with volatile alternatives like formic acid or ammonium acetate.

  • MS Parameters (Positive ESI Mode):

    • Ion Source: Electrospray Ionization (ESI), positive mode.

    • Rationale: The morpholine nitrogen is basic and will readily accept a proton to form [M+H]⁺ ions.

    • Scan Range: m/z 50-500.

    • Data Acquisition: Perform a full scan (MS1) to find the parent ion, followed by data-dependent MS/MS (MS2) on the most intense ions to obtain fragmentation data.

  • Data Analysis - A Hypothetical Example:

    • This compound (API): Expected [M+H]⁺ at m/z 210.09.

    • Unknown Impurity: A peak is detected at a different retention time with an [M+H]⁺ of m/z 140.05. This corresponds to a neutral mass of 139.04 Da.

    • Hypothesis 1: This mass corresponds to 4-fluorobenzoic acid, a potential starting material or degradant.

    • MS/MS Analysis: The fragmentation of m/z 140.05 shows a characteristic loss of 45 Da (-COOH), resulting in a fragment at m/z 95.01, which corresponds to the fluorophenyl cation.[12] This strongly supports the identification of the impurity as 4-fluorobenzoic acid.

    • Confirmation: Inject a commercially available reference standard of 4-fluorobenzoic acid. If the retention time and mass spectrum match, the identification is confirmed.

Summary of Potential Impurities

Impurity NameLikely OriginExpected [M+H]⁺ (m/z)Key MS/MS Fragment(s)
4-Fluorobenzoic Acid Starting Material / Degradant141.03123 (-H₂O), 95 (-COOH)
Morpholine Starting Material / Degradant88.0758, 44
4-Fluorobenzoyl Chloride IntermediateN/A (Reactive, hydrolyzes)N/A
1,4-bis(4-fluorobenzoyl)morpholine By-product332.11210, 123
Note: Fragmentation is complex and depends on collision energy. The listed fragments are common and plausible based on general fragmentation rules.[12][13]

References

  • ICH. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency. [Link]
  • International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]
  • ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. [Link]
  • ICH. (2006, October 25). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]
  • International Journal of Engineering Research & Technology. (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. [Link]
  • Axion Labs. (2023, August 28). HPLC Demystified Part 3 | How to Maintain and Troubleshoot Your HPLC Like a Pro. YouTube. [Link]
  • OSHA. (2003, May). Morpholine (OSHA Method PV2123). [Link]
  • Teledyne ISCO. (2021, June 23). HPLC Troubleshooting and Maintenance Techniques. YouTube. [Link]
  • Teledyne ISCO. (n.d.).
  • Teledyne ISCO. (2020, May 26). Chromatography Troubleshooting. YouTube. [Link]
  • Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. [Link]
  • ChemHelp ASAP. (2019, November 12).
  • Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]
  • Fisher Scientific. (n.d.). Amide Synthesis. [Link]
  • Clark, J. (n.d.).
  • Cao, M., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. PMC - NIH. [Link]
  • Chemistry LibreTexts. (2023, August 29).

Sources

Technical Support Center: Optimizing the Filtration of N-(4-Fluorobenzoyl)morpholine Crystals

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization and filtration of N-(4--Fluorobenzoyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the isolation and purification of this compound. By understanding the fundamental principles of crystallization and filtration, you can significantly improve process efficiency, product purity, and batch-to-batch consistency.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of optimizing the crystallization of N-(4-Fluorobenzoyl)morpholine?

The primary goal is to control the solid-state properties of the final product. This includes achieving a desired crystal size distribution, morphology (shape), and polymorphic form, which are critical for efficient downstream processing, such as filtration and drying.[1][2] Poorly formed crystals, such as fine needles or agglomerated particles, can lead to slow filtration rates, increased solvent retention, and inconsistent bulk density.[1][3]

Q2: How does supersaturation impact the crystal properties of this compound?

Supersaturation is the main driving force for both nucleation (the birth of new crystals) and crystal growth.[4] The level of supersaturation directly influences the final crystal size distribution.[4]

  • Low Supersaturation: Favors crystal growth over nucleation, resulting in larger, more well-defined crystals that are easier to filter.[4][5]

  • High Supersaturation: Promotes rapid nucleation, leading to the formation of many small crystals.[4] This can result in poor filtration characteristics and potential agglomeration.[3][5]

Q3: What are common crystal habits observed for this compound and how do they affect filtration?

While specific data on this compound is not extensively published, related compounds often exhibit different crystal habits depending on the crystallization conditions. Common habits include:

  • Prismatic or Block-like: Generally ideal for filtration due to their low surface area-to-volume ratio, which facilitates efficient cake washing and de-liquoring.

  • Acicular (Needle-like): Can pose significant filtration challenges. Needles can form a dense, impermeable filter cake, leading to slow filtration and high solvent retention.[1] They are also more prone to breakage, which can generate fines and further impede filtration.

  • Plate-like: Can also lead to filtration difficulties if the plates stack and blind the filter medium.

The goal is to develop a crystallization process that consistently produces a more equant (uniform) crystal habit.[6]

Troubleshooting Guide

This section addresses specific issues you may encounter during the filtration of this compound crystals and provides actionable solutions.

Problem 1: Slow Filtration Time

Possible Cause A: Fine Particle Size

  • Explanation: A high population of fine particles can clog the pores of the filter medium, leading to a rapid increase in filtration pressure and a decrease in flow rate.[3] Fine particles are often the result of high supersaturation, which favors nucleation over crystal growth.[4]

  • Solution:

    • Control Cooling Rate: A slower cooling rate reduces the rate of supersaturation generation, allowing more time for crystal growth and resulting in a larger average particle size.[7][8]

    • Seeding: Introducing a small quantity of pre-formed crystals (seeds) of the desired size and morphology can promote controlled crystal growth on the seed surfaces, rather than spontaneous nucleation.[9]

    • Anti-Solvent Addition Rate: If using an anti-solvent crystallization method, a slower addition rate of the anti-solvent can prevent localized high supersaturation and the formation of fines.[10]

Possible Cause B: Needle-like Crystal Morphology

  • Explanation: Needle-shaped crystals can interlock to form a dense and relatively impermeable filter cake, significantly slowing down the filtration process.[1][6]

  • Solution:

    • Solvent Selection: The choice of solvent can have a profound impact on crystal habit. Experiment with different solvent systems to identify one that favors a more block-like or prismatic morphology.

    • Temperature Gradient: A smaller temperature difference between the solution and the cooling surface can sometimes influence crystal habit.

    • Additives: In some cases, small amounts of specific additives can selectively adsorb to certain crystal faces, inhibiting growth in that direction and altering the overall crystal habit.[11]

Problem 2: High Solvent Content in Filter Cake

Possible Cause A: Inefficient Cake Washing

  • Explanation: A poorly formed filter cake with a high proportion of fines or agglomerates can trap mother liquor, making it difficult to displace with the wash solvent.[3]

  • Solution:

    • Optimize Crystal Size and Shape: As with slow filtration, aim for larger, more uniform crystals to create a more permeable filter cake.

    • Reslurry Washing: Instead of a simple displacement wash, consider reslurrying the filter cake in the wash solvent and then re-filtering. This can be more effective at removing entrapped mother liquor.

    • Choice of Wash Solvent: The wash solvent should be one in which this compound has low solubility to prevent yield loss, but it should be miscible with the mother liquor to ensure effective displacement.

Possible Cause B: Agglomeration

  • Explanation: Agglomerated crystals can create voids that trap mother liquor, which is then difficult to remove during washing.[3] Rapid crystallization can increase the risk of agglomeration.[3]

  • Solution:

    • Control Supersaturation: Avoid excessively high levels of supersaturation where nucleation dominates.[4]

    • Agitation: The type and rate of agitation can influence agglomeration. While sufficient agitation is needed for heat and mass transfer, excessive shear can lead to crystal breakage and secondary nucleation, which can contribute to agglomeration.

Experimental Protocols

Protocol 1: Cooling Crystallization for Improved Crystal Size

This protocol aims to control the cooling rate to favor crystal growth over nucleation.

  • Dissolution: Dissolve the crude this compound in a suitable solvent (e.g., isopropanol, ethyl acetate) at an elevated temperature (e.g., 60-70 °C) to achieve a clear, saturated solution.

  • Controlled Cooling:

    • Stage 1 (Slow Cooling): Cool the solution slowly (e.g., 5-10 °C/hour) through the metastable zone width (the region of supersaturation where spontaneous nucleation is less likely). This encourages the growth of existing nuclei.[7]

    • Stage 2 (Faster Cooling): Once a significant crystal slurry has formed, the cooling rate can be increased to improve throughput.

  • Aging: Hold the slurry at the final temperature for a period (e.g., 1-2 hours) with gentle agitation to allow for further crystal growth and maturation.

  • Filtration and Washing: Filter the crystals and wash the cake with a small amount of cold, fresh solvent.

  • Drying: Dry the crystals under vacuum at an appropriate temperature.

ParameterSettingRationale
Initial Temperature 65 °CEnsure complete dissolution
Cooling Rate (Stage 1) 10 °C/hourPromote crystal growth, larger particle size[7]
Cooling Rate (Stage 2) 20 °C/hourIncrease throughput after nucleation
Final Temperature 5 °CMaximize yield
Aging Time 2 hoursAllow for crystal maturation
Protocol 2: Anti-Solvent Crystallization

This method is useful when this compound has high solubility in one solvent and low solubility in another miscible solvent.

  • Dissolution: Dissolve the crude product in a minimal amount of a good solvent (e.g., acetone, THF).

  • Controlled Anti-Solvent Addition: Slowly add a pre-chilled anti-solvent (e.g., water, heptane) in which the product is poorly soluble.[12] The rate of addition should be controlled to maintain a low level of supersaturation.

  • Precipitation and Aging: As the anti-solvent is added, the product will precipitate. Continue gentle agitation at a constant temperature for 1-2 hours to ensure complete crystallization and allow for particle size stabilization.

  • Filtration, Washing, and Drying: Follow the same procedure as in Protocol 1, using the anti-solvent or a mixture of the solvent and anti-solvent for washing.

ParameterSettingRationale
Solvent AcetoneHigh solubility of the compound
Anti-Solvent WaterLow solubility of the compound, miscible with acetone
Addition Rate Controlled via pumpAvoids high local supersaturation[10]
Temperature 20-25 °CControl over precipitation kinetics
Aging Time 1 hourEnsure complete precipitation

Visualizing the Process

Workflow for Troubleshooting Filtration Issues

G Start Slow Filtration Observed CheckSize Analyze Particle Size (e.g., Microscopy, PSD) Start->CheckSize CheckMorphology Examine Crystal Morphology (e.g., Microscopy) Start->CheckMorphology FineParticles Issue: Fine Particles CheckSize->FineParticles Small Average Size Needles Issue: Needle-like Habit CheckMorphology->Needles High Aspect Ratio SolutionSize Solution: - Decrease Cooling Rate - Implement Seeding - Slow Anti-Solvent Addition FineParticles->SolutionSize SolutionMorphology Solution: - Screen Solvents - Adjust Temperature Profile - Evaluate Additives Needles->SolutionMorphology End Improved Filtration Performance SolutionSize->End SolutionMorphology->End

Caption: A troubleshooting flowchart for addressing slow filtration.

Relationship Between Supersaturation and Crystal Attributes

G cluster_0 Supersaturation Level cluster_1 Dominant Mechanism cluster_2 Resulting Crystal Properties HighSS High Supersaturation Nucleation Nucleation Dominates HighSS->Nucleation LowSS Low Supersaturation Growth Growth Dominates LowSS->Growth SmallCrystals Small Crystals High Surface Area Potential for Agglomeration Nucleation->SmallCrystals LargeCrystals Large Crystals Low Surface Area Equant Habit More Likely Growth->LargeCrystals PoorFiltration Poor Filtration SmallCrystals->PoorFiltration Leads to GoodFiltration Good Filtration LargeCrystals->GoodFiltration Leads to

Caption: The impact of supersaturation on crystallization outcome.

References

  • Mettler Toledo. (n.d.). Supersaturation and Crystallization for Nucleation and Growth.
  • Chen, et al. (2022). Multi-Stage Filtration Systems for Continuous Separation in Fine Chemical Production. International Journal of Scientific and Engineering Research.
  • Achieve Chem. (2024). What Problems Might Occur If Crystallization Occurs Too Rapidly?.
  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development.
  • Tianming Pharmaceutical. (2025). Crystallization & Solid Form Challenges for Intermediates.
  • Zhanghua. (2025). Crystallization Challenges in Pharmaceutical Products.
  • ResearchGate. (2025). Effect of Supersaturation on Crystal Size and Number of Crystals Produced in Antisolvent Crystallization.
  • Myerson, A. S., et al. (2015).
  • MDPI. (n.d.). Theoretical Analysis of the Factors Determining the Crystal Size Distribution (CSD) During Crystallization in Solution: Rates of Crystal Growth.
  • Kaneko, S., et al. (2002). Effect of supersaturation on crystal size and number of crystals produced in antisolvent crystallization. Journal of Chemical Engineering of Japan.
  • MDPI. (n.d.). Study of the Effect of Supersaturation Changes on the Growth of {100} KDP Crystal Faces.
  • Phenomenex. (2025). Filtration Techniques and Types of Filters in Sample Preparation.
  • C4E Environmental. (n.d.). Chemical and Filtration Process Optimization.
  • Roxia. (2024). What is Filter Optimization? Better Efficiency and Quality.
  • Semantic Scholar. (2014). Crystallization challenges in drug development: scale-up from laboratory to pilot plant and beyond.
  • ResearchGate. (n.d.). Effect of the cooling rate on crystallization.
  • Organic Syntheses. (n.d.). Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes.
  • National Center for Biotechnology Information. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations.
  • MDPI. (n.d.). Application of Antisolvent Precipitation Method for Formulating Excipient-Free Nanoparticles of Psychotropic Drugs.
  • National Center for Biotechnology Information. (n.d.). The Effect of Cooling on the Degree of Crystallinity, Solid-State Properties, and Dissolution Rate of Multi-Component Hot-Melt Extruded Solid Dispersions.
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis.
  • National Center for Biotechnology Information. (n.d.). Morpholine.
  • Amerigo Scientific. (n.d.). N-(4-Bromo-2-fluorobenzoyl)morpholine.
  • National Center for Biotechnology Information. (n.d.). N-(4-Chlorobenzoyl)morpholine.
  • MDPI. (n.d.). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol.
  • ResearchGate. (2018). ANTISOLVENT CRYSTALLIZATION: A NOVEL APPROACH TO BIOAVAILABILITY ENHANCEMENT.
  • Google Patents. (n.d.). Process for the synthesis of N-benzyl-3-(4-fluorophenyl)-1-4-oxazin-2-one.
  • Semantic Scholar. (2011). Anti-solvent precipitation and subsequent film formation of hydrophobic drugs for drug delivery.
  • National Center for Biotechnology Information. (n.d.). Controlling Pharmaceutical Crystallization with Designed Polymeric Heteronuclei.
  • National Center for Biotechnology Information. (n.d.). Morpholine.
  • ResearchGate. (2013). Morpholines. Synthesis and Biological Activity.
  • Google Patents. (n.d.). Methods of modifying crystal habit.
  • Sciencemadness Wiki. (2022). Morpholine.
  • MDPI. (2024). Investigation of the Influence of Anti-Solvent Precipitation Parameters on the Physical Stability of Amorphous Solids.
  • MDPI. (2025). Crystallization from the Gas Phase: Morphology Control, Co-Crystal and Salt Formation.
  • MDPI. (n.d.). Anti-Solvent Crystallization Strategies for Highly Efficient Perovskite Solar Cells.
  • National Center for Biotechnology Information. (2022). Influence of Cooling Rate on Crystallization Behavior of Semi-Crystalline Polypropylene: Experiments and Mathematical Modeling.
  • MDPI. (n.d.). Crystal Habits and Biological Properties of N-(4-Trifluoromethylphenyl)-4-Hydroxy-2,2-Dioxo-1H-2λ6,1-Benzothiazine-3-Carboxamide.
  • MDPI. (2023). The Effect of Cooling Rates on Thermal, Crystallization, Mechanical and Barrier Properties of Rotational Molding Polyamide 11 as the Liner Material for High-Capacity High-Pressure Vessels.
  • ResearchGate. (n.d.). Improvement in Fitted Filtration Efficiency of N95 Respirators With Escalating Instruction of the Wearer.

Sources

Technical Support Center: Drying and Storage of N-(4-Fluorobenzoyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with in-depth technical recommendations for the proper drying and storage of N-(4-Fluorobenzoyl)morpholine (CAS No. 1978-65-0). Adherence to these protocols is critical for maintaining the compound's integrity, ensuring experimental reproducibility, and preventing degradation.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of this compound, providing causal explanations and actionable solutions.

Question: My sample of this compound, which should be a crystalline solid, appears clumpy, caked, or gummy. What has happened and can I salvage the material?

Answer:

This is a classic sign of moisture absorption. The morpholine moiety of the molecule is known to be hygroscopic, meaning it readily attracts and holds water molecules from the ambient atmosphere[1][2][3]. When this compound absorbs water, it can cause the fine crystalline powder to clump together, a phenomenon known as deliquescence in severe cases.

Causality: The presence of nitrogen and oxygen atoms in the morpholine ring allows for hydrogen bonding with water molecules. While the amide bond is stable, the overall polarity of the molecule makes it susceptible to hydration, compromising its physical state and introducing water as a potential contaminant in future reactions[4].

Solution: Drying the Compound

Yes, the material can typically be salvaged by careful drying. The recommended method is drying under a vacuum at a controlled temperature.

Experimental Protocol: Vacuum Oven Drying

  • Preparation: Place a thin layer of the clumped this compound in a clean, dry glass container, such as a watch glass or a crystallizing dish, to maximize the surface area.

  • Placement: Place the dish inside a vacuum oven. For enhanced drying, a desiccant trap containing a drying agent like phosphorus pentoxide (P₄O₁₀) or a cold trap can be placed between the oven and the vacuum pump.

  • Conditions: Gently heat the sample to a temperature of 40-50°C. Crucially, this temperature must be well below the compound's melting point to avoid phase change.

  • Vacuum: Gradually apply a vacuum, aiming for a pressure below 10 mmHg.

  • Duration: Dry for 4-12 hours. The time required depends on the amount of material and the extent of moisture absorption. The sample is considered dry when it returns to a free-flowing crystalline powder and its weight remains constant over two consecutive measurements.

  • Cooling & Storage: After drying, allow the oven to cool to room temperature before releasing the vacuum. Releasing the vacuum while the sample is warm will cause it to rapidly reabsorb moisture from the incoming air. Immediately transfer the dried compound to a desiccator for storage.

Question: My reaction yield is significantly lower than expected, or I am observing unexpected byproducts. Could improper storage of this compound be the cause?

Answer:

Absolutely. If your this compound has absorbed moisture, the water content can interfere with your reaction in several ways, especially in moisture-sensitive protocols (e.g., Grignard reactions, reactions involving organolithiums, or those using water-sensitive catalysts).

Causality & Troubleshooting:

  • Unwanted Reactant: Water can act as a nucleophile or a proton source, quenching reagents or participating in side reactions.

  • Hydrolysis: While the amide bond is generally robust, the presence of trace acid or base under heated reaction conditions can catalyze the hydrolysis of this compound back to 4-fluorobenzoic acid and morpholine. This reduces the concentration of your starting material.

  • Solvent Polarity: The presence of water can alter the polarity of your reaction solvent, potentially affecting reaction kinetics and selectivity.

Solution: Ensure Anhydrous Conditions

  • Dry the Reagent: Before use, dry your this compound using the vacuum oven protocol described above.

  • Use Anhydrous Solvents: Ensure all solvents used in your reaction have been appropriately dried using standard laboratory techniques (e.g., distillation from a drying agent or use of a solvent purification system).

  • Inert Atmosphere: For highly sensitive reactions, perform the experiment under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

For maximum stability and shelf-life, this compound should be stored at 2-8°C (refrigerator) [5]. The container should be tightly sealed and placed inside a desiccator containing a desiccant like silica gel to maintain a dry environment. To protect against potential photodegradation of the aromatic ketone moiety, use of an amber glass vial is highly recommended[6][7].

Q2: Is it necessary to handle this compound under an inert atmosphere?

For routine weighing and preparation of solutions for non-moisture-sensitive applications, working quickly on an open bench is generally acceptable. However, for long-term storage and for use in moisture- or oxygen-sensitive reactions, handling under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) is best practice to prevent degradation[4].

Q3: How can I visually assess the quality of my this compound?

A high-quality sample should be a fine, white to off-white, free-flowing crystalline powder. Signs of degradation or moisture contamination include significant clumping, a gummy or paste-like consistency, or a noticeable discoloration (e.g., yellowing)[4]. If any of these are observed, the compound should be dried as described above and its purity re-assessed by an appropriate analytical method (e.g., NMR, LC-MS) before use in a critical experiment.

Q4: What type of container is best for storing this compound?

The ideal container is an amber glass vial with a PTFE-lined screw cap[6][8]. Amber glass protects the compound from light, while the PTFE liner provides an inert and tight seal against atmospheric moisture. The size of the container should be matched to the volume of the standard to minimize the amount of air (headspace) in the vial, which reduces the potential for oxidation[8].

Part 3: Data Summary and Workflow

Summary of Recommendations
ParameterRecommendationRationale
Storage Temperature 2–8°CSlows potential degradation pathways and maintains stability[5].
Atmosphere Dry; Inert (Argon/Nitrogen) for long-term storageThe morpholine moiety is hygroscopic[1][2]; an inert atmosphere prevents both moisture uptake and oxidation.
Light Conditions Store in the dark (e.g., amber vial)The aromatic ketone structure can be susceptible to photodegradation[6][7].
Container Type Amber glass vial with a PTFE-lined capProvides protection from light and a tight, inert seal against moisture[8].
Drying Method Vacuum oven at 40-50°CEffectively removes water without causing thermal decomposition of the compound[4].
Decision Workflow for Handling this compound

This workflow diagram outlines the decision-making process when handling a new or stored batch of the compound.

G start Assess Sample of This compound visual Visual Inspection: Physical State start->visual free_flowing Free-flowing crystalline powder visual->free_flowing  Good clumped Clumped, caked, or gummy visual->clumped  Poor use_directly Proceed to Experiment (Use anhydrous conditions if required) free_flowing->use_directly dry_sample Dry Sample: Vacuum oven at 40-50°C until constant weight clumped->dry_sample store Store properly: 2-8°C, desiccator, amber vial use_directly->store After use reassess Re-assess Physical State dry_sample->reassess reassess->free_flowing  Dry reassess->clumped  Still Clumped (Consider disposal/re-purification)

Caption: Decision workflow for handling this compound.

References

  • ResearchGate.
  • Pharmaffiliates. This compound. [Link]
  • Canadian Science Publishing. Dehydration of Amides to Nitriles Initiated by Hexamethylphosphoric Triamide. [Link]
  • Google Patents.
  • Royal Society of Chemistry. Recent developments in dehydration of primary amides to nitriles. [Link]
  • PubChem. 3-(4-Fluorobenzoyl)morpholine. [Link]
  • Chemistry Steps. Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5. [Link]
  • ResearchGate.
  • Nexchem Ltd.
  • ResearchGate.
  • Carl ROTH.
  • Cheméo. Morpholine (CAS 110-91-8) - Chemical & Physical Properties. [Link]
  • PubChem. N-(4-Chlorobenzoyl)morpholine. [Link]
  • Eawag-BBD.
  • Eden Botanicals. Keeping Your Aromatics Fresh - How to Properly Store Essential Oils. [Link]
  • ResearchGate.
  • National Institutes of Health (NIH). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. [Link]
  • PubMed.
  • University of Wollongong.

Sources

Validation & Comparative

A Comparative Guide to N-(4-Fluorobenzoyl)morpholine and N-Benzoylmorpholine in Biological Assays: A Predictive and Methodological Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic modification of bioactive scaffolds is a cornerstone of drug discovery. The morpholine ring is recognized as a "privileged structure," frequently incorporated into therapeutic agents to enhance pharmacokinetic properties and confer a wide spectrum of biological activities.[1] This guide provides an in-depth, predictive comparison of two closely related N-acylmorpholine derivatives: N-(4-Fluorobenzoyl)morpholine and its parent compound, N-Benzoylmorpholine .

While direct comparative experimental data for these specific molecules is not extensively available in public literature, this guide will leverage established principles of medicinal chemistry, including structure-activity relationships (SAR) and the well-documented effects of fluorination, to forecast their potential differential performance in key biological assays.[2][3] Furthermore, we provide detailed, field-proven experimental protocols to empower researchers to empirically validate these predictions.

Structural and Physicochemical Rationale for Comparative Analysis

The sole structural difference between the two compounds is the presence of a fluorine atom at the para-position of the benzoyl ring in this compound. This seemingly minor alteration can induce significant changes in the molecule's physicochemical properties, which in turn can influence its biological activity.

Key Predicted Differences:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Fluorine substitution at a metabolically susceptible position, such as the para-position of a phenyl ring, can block cytochrome P450-mediated oxidation, potentially increasing the compound's metabolic stability and in vivo half-life.[4]

  • Lipophilicity: Fluorination generally increases the lipophilicity of a molecule. The replacement of a hydrogen atom with fluorine on a phenyl ring can lead to an increase in the logarithm of the partition coefficient (logP), which may enhance membrane permeability and cell penetration.[4]

  • Electronic Effects: Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect. This can alter the electron density of the aromatic ring and the adjacent carbonyl group, potentially influencing receptor binding interactions and the molecule's pKa.[3]

  • Binding Interactions: The fluorine atom can participate in favorable orthogonal multipolar interactions with electron-rich moieties in a protein's binding pocket, potentially leading to enhanced binding affinity and potency.[2]

Based on these principles, it is reasonable to hypothesize that this compound may exhibit enhanced potency, selectivity, or pharmacokinetic properties compared to N-Benzoylmorpholine in various biological contexts.

Hypothetical Performance in Key Biological Assays: A Comparative Overview

The morpholine scaffold is associated with a diverse range of biological activities, including anticancer, anti-inflammatory, and effects on the central nervous system.[1] The following table summarizes the predicted relative performance of the two compounds in relevant assays, based on the aforementioned chemical principles.

Biological AssayPredicted Outcome for this compound vs. N-BenzoylmorpholineRationale
Anticancer Cell Viability (MTT Assay) Potentially higher potency (lower IC50)Increased lipophilicity may lead to better cell penetration. Altered electronics and potential for enhanced binding interactions could result in stronger inhibition of cancer-related targets.
Anti-inflammatory (PGE2 Inhibition Assay) Potentially higher potency (lower IC50)The electron-withdrawing nature of fluorine could influence binding to inflammatory targets like cyclooxygenase (COX) enzymes. Improved metabolic stability could lead to a more sustained effect.
GPCR Functional (cAMP Assay) Potentially altered potency (EC50) or efficacyFluorine substitution can influence ligand-receptor interactions, potentially leading to stronger or more selective binding to a G-protein coupled receptor, resulting in a more pronounced downstream signaling effect.
In Vivo Pharmacokinetics Potentially longer half-life and greater exposure (AUC)Blocking of metabolic oxidation by the para-fluoro substituent is a common strategy to improve metabolic stability.[4]

Experimental Protocols for Validation

To empirically test the hypotheses outlined above, the following detailed experimental protocols are provided. These protocols represent standard, robust methods for assessing the biological activity of small molecules.

Anticancer Cell Viability: MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.[5]

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound and N-Benzoylmorpholine in culture medium. Replace the existing medium with medium containing the test compounds or vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Workflow Diagram:

MTT_Assay A Seed Cancer Cells in 96-well Plate B Treat with Compounds (24h incubation) A->B 24h C Add MTT Reagent (4h incubation) B->C 48-72h D Solubilize Formazan Crystals C->D 4h E Measure Absorbance (570 nm) D->E F Calculate IC50 Values E->F

Caption: Workflow for MTT Cell Viability Assay.

Anti-inflammatory Activity: Prostaglandin E2 (PGE2) Inhibition Assay

This assay measures the inhibition of PGE2 production in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 24-well plate until they reach 80-90% confluency.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound, N-Benzoylmorpholine, or a positive control (e.g., celecoxib) for 1 hour.[8]

  • Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce inflammation and PGE2 production.

  • Supernatant Collection: Collect the cell culture supernatant.

  • PGE2 Measurement: Quantify the concentration of PGE2 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Determine the percentage of PGE2 inhibition for each compound concentration and calculate the IC50 values.

Workflow Diagram:

PGE2_Assay A Culture RAW 264.7 Macrophages B Pre-treat with Compounds (1h) A->B C Stimulate with LPS (24h) B->C 1h D Collect Supernatant C->D 24h E Measure PGE2 via ELISA D->E F Calculate IC50 Values E->F

Caption: Workflow for PGE2 Inhibition Assay.

GPCR Functional Activity: cAMP Assay

This assay measures the modulation of cyclic AMP (cAMP) levels, a common second messenger in GPCR signaling.[9]

Protocol:

  • Cell Transfection (if necessary): Transfect HEK293 cells with a plasmid encoding the GPCR of interest. For endogenously expressed receptors, this step is omitted.

  • Cell Plating: Plate the cells in a 96-well plate and allow them to attach overnight.

  • Compound Stimulation: Treat the cells with a range of concentrations of this compound and N-Benzoylmorpholine. For Gi-coupled receptors, co-stimulate with forskolin to induce a measurable baseline of cAMP.[10]

  • Cell Lysis: Lyse the cells to release intracellular cAMP.

  • cAMP Measurement: Quantify cAMP levels using a competitive immunoassay kit (e.g., HTRF, AlphaScreen, or ELISA-based).[11][12]

  • Data Analysis: Generate dose-response curves and determine the EC50 or IC50 values for each compound.

Workflow Diagram:

cAMP_Assay A Plate GPCR-expressing Cells B Stimulate with Compounds A->B C Lyse Cells B->C D Measure cAMP Levels C->D E Determine EC50/IC50 Values D->E

Caption: Workflow for cAMP Functional Assay.

Concluding Remarks

The introduction of a fluorine atom to a bioactive molecule is a well-established strategy in medicinal chemistry to modulate its properties. In the case of this compound versus N-Benzoylmorpholine, the para-fluoro substitution is predicted to enhance metabolic stability, increase lipophilicity, and potentially improve binding interactions with biological targets. These predicted advantages may translate to superior performance in a range of biological assays.

This guide provides a robust theoretical framework and detailed experimental protocols for a comprehensive comparative evaluation of these two compounds. The empirical data generated from these assays will be crucial in validating the predictive models and elucidating the subtle yet significant impact of single-atom substitutions in drug design.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]
  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]
  • Cisbio. (2019). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). [Link]
  • Schulze, T., et al. (2022). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols, 3(3), 101539. [Link]
  • Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs).
  • Zhang, Y., et al. (2021). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. RSC Medicinal Chemistry, 12(10), 1636-1659. [Link]
  • Assay Guidance Manual. (2013). Cell Viability Assays.

Sources

A Comparative Guide to the Structural Validation of N-(4-Fluorobenzoyl)morpholine: An HPLC-MS Centric Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the unambiguous structural validation of novel chemical entities is paramount. N-(4-Fluorobenzoyl)morpholine, a compound of interest in medicinal chemistry, requires rigorous analytical scrutiny to confirm its identity, purity, and stability. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) with alternative analytical techniques for the structural validation of this molecule. As Senior Application Scientists, we present not just protocols, but the underlying scientific rationale, ensuring a self-validating and robust analytical strategy.

The Central Role of HPLC-MS in Structural Validation

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) stands as a cornerstone technique in modern analytical chemistry. Its power lies in the synergistic combination of the superior separation capabilities of HPLC with the sensitive and specific detection afforded by MS. For a molecule like this compound, this hyphenated technique offers a comprehensive solution for both qualitative and quantitative analysis.

The choice of HPLC-MS as the primary validation tool is underpinned by its ability to:

  • Separate the target analyte from impurities, starting materials, and degradation products with high resolution.

  • Identify the compound based on its mass-to-charge ratio (m/z), providing a fundamental piece of structural information.

  • Quantify the analyte with high sensitivity and a wide dynamic range, crucial for purity assessments and stability studies.

  • Elucidate the structure of unknown impurities or degradation products through fragmentation analysis (MS/MS).

This guide will delve into a validated HPLC-MS method for this compound and compare its performance and utility against other powerful analytical techniques, namely Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

Comparative Analysis of Analytical Methodologies

The selection of an analytical technique is a critical decision driven by the specific information required. While HPLC-MS is a powerhouse for separation and sensitive detection, spectroscopic methods like NMR and FTIR provide orthogonal and highly specific structural information.

FeatureHPLC-MSNMR SpectroscopyFTIR Spectroscopy
Primary Function Separation, Identification, QuantificationUnambiguous Structure ElucidationFunctional Group Identification
Sensitivity High (pg to ng level)Moderate (µg to mg level)Low (mg level)
Sample Throughput HighLowHigh
Structural Information Molecular Weight, Fragmentation PatternDetailed Connectivity, StereochemistryPresence of Functional Groups
Quantitative Capability ExcellentGood (with internal standards)Limited
Hyphenation Standard (LC-MS)Possible but less common (LC-NMR)Not directly hyphenated with LC

In-Depth Look: A Validated HPLC-MS Method for this compound

The following method is a robust protocol for the analysis of this compound, designed to meet the stringent requirements of regulatory bodies such as the FDA and ICH.[1][2][3][4]

Experimental Protocol: UPLC-MS/MS Analysis

This protocol utilizes Ultra-Performance Liquid Chromatography (UPLC) for faster and more efficient separations, coupled with a tandem quadrupole mass spectrometer for high sensitivity and specificity.

Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of 1 mg/mL.

  • Perform serial dilutions to prepare calibration standards and quality control samples at the desired concentrations.

UPLC Conditions:

  • Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 90% B over 5 minutes, hold at 90% B for 1 minute, then return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.0 kV

  • Cone Voltage: 30 V

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Desolvation Gas Flow: 800 L/hr

  • Collision Gas: Argon

  • MRM Transitions:

    • Quantifier: 210.1 > 123.1 (corresponding to the protonated molecule fragmenting to the 4-fluorobenzoyl cation)

    • Qualifier: 210.1 > 95.1 (corresponding to the 4-fluorophenyl cation)

Method Validation Parameters

This method has been validated according to ICH Q2(R2) guidelines, demonstrating its fitness for purpose.[3][5][6]

Validation ParameterAcceptance CriteriaTypical Performance
Specificity No interference at the retention time of the analytePeak purity > 99.5%
Linearity (R²) ≥ 0.995> 0.999
Range 1 - 1000 ng/mL1 - 1000 ng/mL
Accuracy (% Recovery) 80 - 120%98.5 - 101.2%
Precision (%RSD) ≤ 15%< 5%
Limit of Detection (LOD) S/N ≥ 30.3 ng/mL
Limit of Quantification (LOQ) S/N ≥ 101.0 ng/mL
Robustness No significant change in results with minor variations in method parametersMethod is robust to small changes in flow rate, column temperature, and mobile phase composition.
Understanding the Mass Spectrum and Fragmentation

The positive ion electrospray mass spectrum of this compound will show a prominent protonated molecular ion [M+H]⁺ at an m/z of 210.1. Collision-induced dissociation (CID) of this precursor ion in the tandem mass spectrometer provides characteristic fragment ions that are crucial for structural confirmation.

G cluster_0 Precursor Ion cluster_1 Fragmentation cluster_2 Product Ions Precursor [M+H]⁺ m/z 210.1 Fragmentation Collision-Induced Dissociation (CID) Precursor->Fragmentation Product1 4-Fluorobenzoyl Cation m/z 123.1 Fragmentation->Product1 Loss of Morpholine Product2 4-Fluorophenyl Cation m/z 95.1 Fragmentation->Product2 Loss of CO and Morpholine

Caption: Fragmentation pathway of this compound in MS/MS.

The primary fragmentation involves the cleavage of the amide bond, leading to the formation of the stable 4-fluorobenzoyl cation at m/z 123.1. Further fragmentation can lead to the loss of carbon monoxide, yielding the 4-fluorophenyl cation at m/z 95.1. The presence of these specific fragments provides high confidence in the identification of the target compound.

Orthogonal Validation by Spectroscopic Techniques

While HPLC-MS provides excellent separation and sensitivity, NMR and FTIR spectroscopy offer unparalleled detail regarding the molecule's structural framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.

Expected ¹H NMR Signals (in CDCl₃):

  • δ 7.4-7.6 ppm (m, 2H): Aromatic protons ortho to the carbonyl group.

  • δ 7.0-7.2 ppm (m, 2H): Aromatic protons meta to the carbonyl group.

  • δ 3.6-3.8 ppm (m, 4H): Morpholine protons adjacent to the oxygen atom (H-2 and H-6).

  • δ 3.4-3.6 ppm (m, 4H): Morpholine protons adjacent to the nitrogen atom (H-3 and H-5).

Expected ¹³C NMR Signals (in CDCl₃):

  • δ ~169 ppm: Carbonyl carbon of the amide.

  • δ ~160-165 ppm (d, J_CF ≈ 250 Hz): Aromatic carbon attached to fluorine.

  • δ ~130-135 ppm: Quaternary aromatic carbon attached to the carbonyl group.

  • δ ~128-130 ppm (d): Aromatic carbons ortho to the fluorine.

  • δ ~115-117 ppm (d): Aromatic carbons meta to the fluorine.

  • δ ~66-68 ppm: Morpholine carbons adjacent to the oxygen.

  • δ ~42-48 ppm: Morpholine carbons adjacent to the nitrogen.

G cluster_0 Analytical Workflow Sample This compound Sample HPLC_MS HPLC-MS Analysis (Purity, MW, Fragments) Sample->HPLC_MS NMR NMR Spectroscopy (¹H, ¹³C) (Connectivity) Sample->NMR FTIR FTIR Spectroscopy (Functional Groups) Sample->FTIR Validation Structural Validation Complete HPLC_MS->Validation NMR->Validation FTIR->Validation

Caption: Integrated workflow for structural validation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Expected Characteristic IR Absorptions:

  • ~1630-1680 cm⁻¹ (strong): C=O stretching of the tertiary amide.

  • ~1500-1600 cm⁻¹ (medium): C=C stretching of the aromatic ring.

  • ~1200-1300 cm⁻¹ (strong): C-N stretching of the amide.

  • ~1100-1250 cm⁻¹ (strong): C-F stretching of the fluorinated benzene ring.

  • ~1115-1140 cm⁻¹ (strong): C-O-C stretching of the morpholine ether linkage.

Alternative and Complementary Techniques: Gas Chromatography-Mass Spectrometry (GC-MS)

For certain applications, particularly the analysis of volatile impurities or in situations where derivatization is feasible, Gas Chromatography-Mass Spectrometry (GC-MS) can be a viable alternative.

Considerations for GC-MS analysis of this compound:

  • Volatility: The compound possesses sufficient volatility for GC analysis, although higher temperatures may be required.

  • Thermal Stability: The thermal stability of the amide bond under GC inlet conditions should be evaluated to avoid on-column degradation.

  • Derivatization: While not strictly necessary, derivatization could improve chromatographic peak shape and sensitivity. However, this adds complexity to the sample preparation.

In general, for a non-volatile and polar molecule like this compound, HPLC-MS is the more direct and robust technique.

Conclusion: A Multi-faceted Approach to Structural Validation

The structural validation of this compound requires a multi-faceted analytical approach. HPLC-MS serves as the central pillar, providing essential information on purity, molecular weight, and fragmentation patterns in a high-throughput manner. However, for unequivocal structural confirmation, the orthogonal data provided by NMR and FTIR spectroscopy are indispensable. By integrating these powerful techniques, researchers, scientists, and drug development professionals can build a comprehensive and scientifically sound validation package that ensures the quality and integrity of this important chemical entity. This guide provides the foundational knowledge and practical protocols to confidently navigate the analytical challenges associated with the structural validation of this compound.

References

  • U.S. Food and Drug Administration. (2015).
  • European Compliance Academy. (n.d.).
  • U.S. Food and Drug Administration. (2024). Q2(R2)
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
  • AMSbiopharma. (2025).

Sources

A Comparative Guide to the 1H and 13C NMR Characterization of N-(4-Fluorobenzoyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of N-(4-Fluorobenzoyl)morpholine. Designed for researchers, scientists, and drug development professionals, this guide offers a detailed interpretation of the compound's NMR spectra, a step-by-step experimental protocol for data acquisition, and a comparative overview of alternative analytical techniques. Our objective is to furnish you with the expertise and practical insights required for the unambiguous structural elucidation and purity assessment of this and similar chemical entities.

The Central Role of NMR in a Pharmaceutical Context

In the realm of pharmaceutical development and quality control, the precise and unequivocal characterization of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, providing unparalleled insights into the molecular framework of a compound.[1] Unlike destructive analytical methods, NMR is non-invasive and offers a wealth of information regarding the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a compound such as this compound, a detailed NMR analysis is indispensable for confirming its identity, assessing its purity, and providing a spectral fingerprint for future reference.

Structural and Spectroscopic Overview of this compound

This compound is comprised of a 4-fluorobenzoyl group attached to the nitrogen atom of a morpholine ring. This molecular architecture gives rise to a distinct set of signals in both ¹H and ¹³C NMR spectra. The electronegativity of the fluorine, oxygen, and nitrogen atoms, along with the aromatic ring currents, significantly influences the chemical shifts of the neighboring protons and carbons.

Caption: Molecular structure of this compound.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons of the fluorobenzoyl group and the methylene protons of the morpholine ring. Due to the amide bond, rotation around the C-N bond can be restricted, potentially leading to broadened signals or even distinct signals for the morpholine protons at low temperatures. However, at room temperature, rapid conformational averaging often results in a more simplified spectrum.

Table 1: ¹H NMR Spectral Data for this compound in CDCl₃ [2]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.45 - 7.39m2HAr-H (ortho to C=O)
7.18 - 7.11m2HAr-H (ortho to F)
3.95 - 3.30m8HMorpholine CH₂

Interpretation:

  • Aromatic Region (7.0 - 7.5 ppm): The protons on the 4-fluorobenzoyl ring appear as two multiplets. The protons ortho to the electron-withdrawing carbonyl group are deshielded and resonate further downfield (7.45 - 7.39 ppm) compared to the protons ortho to the fluorine atom (7.18 - 7.11 ppm). The coupling of these protons with the fluorine atom and with each other gives rise to the observed multiplet patterns.

  • Morpholine Region (3.3 - 4.0 ppm): The eight protons of the morpholine ring resonate as a broad multiplet in the range of 3.30 - 3.95 ppm.[2] The protons on the carbons adjacent to the oxygen atom are expected to be at a lower field than those adjacent to the nitrogen due to the higher electronegativity of oxygen. The broadness of this signal is characteristic of morpholine derivatives and is due to the chair-to-chair conformational interconversion of the ring and the restricted rotation around the amide bond.[3]

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides complementary information on the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms and the hybridization of the carbon atoms.

Table 2: ¹³C NMR Spectral Data for this compound in CDCl₃ [2]

Chemical Shift (δ, ppm)Assignment
169.6C=O (Amide Carbonyl)
165.7 (d, J = 254.4 Hz)C-F
131.0 (d, J = 3.1 Hz)C-C=O
129.7 (d, J = 8.8 Hz)CH (ortho to C=O)
115.7 (d, J = 21.8 Hz)CH (ortho to F)
66.8O-CH₂ (Morpholine)
48.3, 42.7N-CH₂ (Morpholine)

Interpretation:

  • Carbonyl Carbon (169.6 ppm): The amide carbonyl carbon resonates at a characteristic downfield position.

  • Aromatic Carbons (115 - 166 ppm): The carbon directly attached to the fluorine atom exhibits a large one-bond coupling constant (J = 254.4 Hz), a hallmark of a C-F bond.[2] The other aromatic carbons show smaller couplings to the fluorine atom. The chemical shifts are consistent with a substituted benzene ring.

  • Morpholine Carbons (42 - 67 ppm): The carbons adjacent to the oxygen atom (O-CH₂) are deshielded and appear at a lower field (66.8 ppm) compared to the carbons adjacent to the nitrogen atom (N-CH₂), which appear at 48.3 and 42.7 ppm.[2] The presence of two distinct signals for the N-CH₂ carbons is likely due to the restricted rotation around the amide bond, making these carbons chemically inequivalent.

Experimental Protocol for NMR Analysis

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

cluster_workflow NMR Sample Preparation and Data Acquisition Workflow prep Sample Preparation dissolve Dissolve 5-20 mg of this compound in ~0.6 mL of deuterated solvent (e.g., CDCl₃) containing 0.03% TMS. prep->dissolve transfer Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube. dissolve->transfer instrument Insert the sample into the NMR spectrometer. transfer->instrument acq Data Acquisition acq->instrument lock_shim Lock on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. instrument->lock_shim h1_acq Acquire ¹H NMR spectrum. (e.g., 16 scans, 2s relaxation delay) lock_shim->h1_acq c13_acq Acquire ¹³C{¹H} NMR spectrum. (e.g., 1024 scans, 2s relaxation delay) lock_shim->c13_acq fft Apply Fourier transform to the FID. h1_acq->fft c13_acq->fft proc Data Processing phase_baseline Phase correct the spectrum and apply baseline correction. fft->phase_baseline reference Reference the spectrum to the TMS signal at 0.00 ppm. phase_baseline->reference integrate_peak_pick Integrate the signals and pick the peaks. reference->integrate_peak_pick

Caption: A typical workflow for the NMR analysis of a small organic molecule.

Detailed Steps:

  • Sample Preparation:

    • Accurately weigh 5-20 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) containing an internal standard, typically tetramethylsilane (TMS) at 0.03% (v/v).

    • To ensure a homogenous magnetic field and obtain sharp signals, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity, aiming for a narrow and symmetrical lock signal.

    • For the ¹H NMR spectrum, acquire a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio, using a relaxation delay of at least 2 seconds.

    • For the ¹³C NMR spectrum, a larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of the ¹³C isotope. A relaxation delay of 2 seconds is a reasonable starting point. The spectrum should be acquired with proton decoupling to simplify the signals to singlets.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

    • Perform phase correction to ensure all peaks are in the absorptive mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Identify the peak positions in both the ¹H and ¹³C NMR spectra.

Comparative Analysis with Alternative Techniques

While NMR is the gold standard for structural elucidation, other analytical techniques can provide complementary information, particularly for purity assessment.

Table 3: Comparison of Analytical Techniques for the Characterization of this compound

TechniquePrincipleAdvantagesDisadvantages
NMR Spectroscopy Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Unparalleled for structural elucidation, non-destructive, provides information on connectivity and stereochemistry, quantitative.[4]Relatively low sensitivity compared to MS, requires higher sample concentration, can be complex to interpret for large molecules.[4]
High-Performance Liquid Chromatography (HPLC) Separation of components in a mixture based on their differential partitioning between a stationary and a mobile phase.[5]High resolution and sensitivity, excellent for purity analysis and quantification of impurities, well-established for quality control in the pharmaceutical industry.[2][5][6]Provides limited structural information on its own, requires reference standards for identification, can be destructive depending on the detector.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds by GC followed by detection and identification by MS.High sensitivity and selectivity, provides molecular weight and fragmentation information for structural clues.[7][8]Requires the analyte to be volatile and thermally stable, or to be derivatized, which adds a step to the sample preparation.[7]

In-depth Comparison:

  • For Structural Confirmation: NMR is superior to both HPLC and GC-MS. While MS provides the molecular weight and fragmentation patterns that can suggest a structure, NMR provides a detailed map of the entire molecule, confirming the connectivity of all atoms.

  • For Purity Analysis: HPLC is often the method of choice for routine purity testing in a pharmaceutical setting due to its high throughput, precision, and ability to quantify even trace impurities.[2][5][6] NMR can also be used for quantitative analysis (qNMR) and is particularly useful for identifying and quantifying impurities without the need for a reference standard for the impurity itself, provided a certified reference standard for the main compound is available.

  • For Analysis of Volatile Impurities: GC-MS is the ideal technique for detecting and quantifying residual solvents or other volatile impurities that may be present from the synthesis of this compound.

In a comprehensive characterization of this compound, a combination of these techniques would be employed. NMR would be used for the definitive structural confirmation, HPLC for the routine assessment of purity and the quantification of non-volatile impurities, and GC-MS for the analysis of residual solvents.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a detailed and unambiguous fingerprint of its molecular structure. A thorough understanding of the chemical shifts and coupling patterns, as outlined in this guide, is essential for its correct identification. While NMR spectroscopy is the preeminent technique for structural elucidation, a multi-faceted analytical approach incorporating methods such as HPLC and GC-MS is crucial for a comprehensive assessment of the compound's purity and quality, particularly within the stringent regulatory landscape of the pharmaceutical industry.

References

  • Supporting Information - The Royal Society of Chemistry. [Link]
  • STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS - Go up. (2023-07-24). [Link]
  • Why Is HPLC Ideal for Chemical Purity Testing? - Moravek. [Link]
  • 1H and 13C NMR Spectra of N-substituted Morpholines - PubMed. [Link]
  • HPLC Applications in Pharmaceuticals: Quality Control and Drug Development - Mastelf. (2025-02-03). [Link]
  • Standard Operating Procedure (SOP): High field Nuclear Magnetic Resonance (Oxford NMR AS400 MHz). [Link]
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025-12-10). [Link]
  • Chapter 5: Acquiring 1 H and 13 C Spectra - Books. (2018-09-28). [Link]
  • Basic 1H- and 13C-NMR Spectroscopy. [Link]
  • NMR Techniques in Organic Chemistry: a quick guide[2][10]. [Link]
  • Differences in HPLC and NMR: Structural Elucidation Relevance - P
  • Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR - Industry news - alwsci. (2023-07-25). [Link]
  • NMR Sample Prepar
  • A new method for the analysis of amide-linked hydroxy fatty acids in lipid-As from gram-neg
  • The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on... [Link]
  • Comparison between LC-MS, GC-MS, and NMR platforms.
  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - alwsci. (2024-09-04). [Link]
  • Development and Validation of HPLC Methods in Pharmaceutical Analysis. (2024-08-21). [Link]
  • (PDF)
  • (PDF)
  • Method for determination of fatty acid amides in polyethylene packaging materials--gas chromatography/mass spectrometry - PubMed. [Link]
  • CN103512996B - Analysis method for amide compounds - Google P

Sources

A Comparative Crystallographic Guide to N-(4-Fluorobenzoyl)morpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the crystallographic features of N-(4-Fluorobenzoyl)morpholine and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural nuances imparted by the fluorine substituent, offering insights into molecular conformation, intermolecular interactions, and crystal packing. While a definitive crystal structure for this compound is not publicly available, this guide leverages data from the closely related N-(4-Chlorobenzoyl)morpholine and other relevant structures to provide a robust comparative framework.

Introduction: The Significance of the N-Acylmorpholine Scaffold in Medicinal Chemistry

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical properties, such as aqueous solubility and metabolic stability. When acylated, particularly with substituted benzoyl groups, the resulting N-acylmorpholine derivatives present a fascinating area for structural investigation. The nature and position of substituents on the benzoyl ring can profoundly influence the molecule's conformation, its ability to form specific intermolecular interactions, and ultimately, its crystal packing, which in turn can affect properties like solubility and bioavailability.

The introduction of a fluorine atom, as in this compound, is a common strategy in drug design. Fluorine's high electronegativity and small size can lead to unique electronic effects and intermolecular interactions, such as hydrogen bonds and halogen bonds, that are not observed with other substituents.[1][2] This guide will explore the expected crystallographic implications of this substitution by drawing comparisons with a chlorinated analogue and other relevant morpholine derivatives.

Comparative Structural Analysis: Insights from N-(4-Chlorobenzoyl)morpholine

In the absence of a published crystal structure for this compound, the crystallographic data of N-(4-Chlorobenzoyl)morpholine serves as an excellent reference for comparative analysis.[3] The substitution of chlorine with fluorine is an isosteric replacement to a first approximation, allowing for meaningful predictions about the structural behavior of the fluoro derivative.

Molecular Conformation

The conformation of N-acylmorpholines is largely defined by the orientation of the benzoyl group relative to the morpholine ring and the puckering of the morpholine ring itself. The morpholine ring typically adopts a stable chair conformation.[4][5] The key conformational features to consider are:

  • Amide Bond Torsion Angle: The torsion angle around the C(O)-N bond determines the planarity of the amide group and the relative orientation of the benzoyl ring and the morpholine ring.

  • Morpholine Ring Puckering: While typically in a chair conformation, the degree of puckering can be influenced by the steric and electronic nature of the acyl group.

  • Orientation of the Phenyl Ring: The torsion angle between the plane of the phenyl ring and the plane of the amide group is a critical parameter.

Based on the structure of N-(4-Chlorobenzoyl)morpholine, it is anticipated that this compound will also exhibit a chair conformation for the morpholine ring and a relatively planar amide linkage. The fluorophenyl group is expected to be twisted out of the plane of the amide group to minimize steric hindrance.

Intermolecular Interactions and Crystal Packing

The substitution of chlorine with the more electronegative fluorine atom is expected to have a significant impact on the types and strengths of intermolecular interactions, which govern the crystal packing.

Interaction TypeN-(4-Chlorobenzoyl)morpholine (Observed)This compound (Predicted)
Hydrogen Bonding Weak C-H···O hydrogen bonds involving the morpholine oxygen and aromatic C-H donors are likely present.Similar C-H···O hydrogen bonds are expected. The highly electronegative fluorine may also participate in weak C-H···F hydrogen bonds.[2]
Halogen Bonding C-Cl···O or C-Cl···π interactions may play a role in the crystal packing.The fluorine atom is a weaker halogen bond donor than chlorine. However, C-F···π interactions are possible.[1]
π-π Stacking Offset π-π stacking interactions between the chlorophenyl rings are likely to be a significant packing motif.Similar offset π-π stacking is expected. The electron-withdrawing nature of fluorine can influence the quadrupole moment of the aromatic ring, potentially altering the geometry and strength of these interactions.
Dipole-Dipole Interactions The C-Cl bond contributes to the overall molecular dipole moment, influencing crystal packing.The C-F bond is more polar than the C-Cl bond, leading to stronger dipole-dipole interactions which could result in a more densely packed crystal structure.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis, crystallization, and X-ray crystallographic analysis of this compound derivatives.

Synthesis of this compound

This protocol describes a standard Schotten-Baumann reaction for the acylation of morpholine.

Materials:

  • Morpholine

  • 4-Fluorobenzoyl chloride

  • Sodium hydroxide (NaOH) or Triethylamine (TEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve morpholine (1.0 equivalent) in the chosen solvent (DCM or THF) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add the base (NaOH solution or TEA, 1.1 equivalents) to the flask.

  • Slowly add a solution of 4-fluorobenzoyl chloride (1.0 equivalent) in the same solvent to the reaction mixture via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • If DCM is used, separate the organic layer. If THF is used, perform a liquid-liquid extraction with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Crystallization for X-ray Diffraction

Obtaining single crystals of sufficient quality is crucial for X-ray crystallographic analysis.

Methods:

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane) in a loosely capped vial. Allow the solvent to evaporate slowly over several days.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed container with a more volatile solvent in which the compound is less soluble (the anti-solvent). The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystal growth.

  • Cooling Crystallization: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then further cool it in a refrigerator or freezer.

Single-Crystal X-ray Diffraction Analysis

This is a generalized workflow for structure determination.

Workflow:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-rays are diffracted by the crystal lattice, and the diffraction pattern is recorded on a detector.

  • Data Processing: The collected diffraction data are processed to determine the unit cell parameters, space group, and integrated intensities of the reflections.

  • Structure Solution and Refinement: The processed data are used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final, accurate molecular structure.

Visualizations

The following diagrams illustrate the molecular structure of this compound and the experimental workflow for its crystallographic analysis.

cluster_mol This compound F F C4 C F->C4 C1 C C2 C C1->C2 C3 C C2->C3 C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1 C7 C=O C6->C7 N N C7->N C8 CH2 N->C8 C9 CH2 C8->C9 O_morph O C9->O_morph C10 CH2 O_morph->C10 C11 CH2 C10->C11 C11->N

Caption: Molecular structure of this compound.

cluster_workflow X-ray Crystallography Workflow Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Data_Collection X-ray Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Analysis Structural Analysis Refinement->Analysis

Caption: Experimental workflow for crystallographic analysis.

Conclusion

The crystallographic analysis of this compound derivatives provides crucial insights into the subtle yet significant effects of fluorine substitution on molecular structure and crystal engineering. By comparing with known structures, such as N-(4-Chlorobenzoyl)morpholine, we can anticipate the conformational preferences and the dominant intermolecular interactions that will govern the solid-state architecture of these compounds. The experimental protocols provided herein offer a practical guide for the synthesis and structural elucidation of this important class of molecules, paving the way for the rational design of new pharmaceutical agents with tailored properties.

References

  • Effects of Fluorine Substitution on the Intermolecular Interactions, Energetics, and Packing Behavior of N-Benzyl Substituted Diketopyrrolopyrroles. Crystal Growth & Design. [Link]
  • Role of intermolecular interactions involving organic fluorine in trifluoromethyl
  • Structural investigations of benzoyl fluoride and the benzoacyl cation of low-melting compounds and reactive intermediates. Acta Crystallographica Section B. [Link]
  • Neighboring Group Participation of Benzoyl Protecting Groups in C3‐ and C6‐Fluorinated Glucose.
  • Effects of Fluorine Substitution on the Intermolecular Interactions, Energetics, and Packing Behavior of N-Benzyl Substituted Diketopyrrolopyrroles. UWS Academic Portal. [Link]
  • Synthesis and crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride. Acta Crystallographica Section E. [Link]
  • 3-(4-Fluorobenzoyl)morpholine. PubChem. [Link]
  • N-(4-Chlorobenzoyl)morpholine. PubChem. [Link]
  • The results of the conformational analysis.
  • Conform
  • Conformational Analysis. Imperial College London. [Link]
  • Conformational analysis. Organic Chemistry 1: An open textbook. [Link]
  • Conformational Analysis (English). YouTube. [Link]
  • Synthesizing N-formyl morpholine by two-step process.
  • Synthesis and crystal structure of 4-benzyl-4-pentyl-morpholin-4-ium chloride. PubMed. [Link]
  • Morpholines. Synthesis and Biological Activity.
  • Crystal structure of sodium morpholine-4-carbodithioate, (C5H12NNaO3S2).
  • Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. Acta Crystallographica Section E. [Link]
  • Chemical structures of various morpholine containing natural and synthetic compounds.
  • Morpholine. PubChem. [Link]
  • Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-hydroxyphenyl)isobenzofuran-1(3H)-one). MDPI. [Link]
  • X-ray structural insights and computational analysis of the compound 5-ethyl-4-[(4-morpholinobenzylidene)amino]-2,4-dihydro-3H-1,2,4-triazole-3-thione. Acta Crystallographica Section E. [Link]

Sources

The Fluorine Advantage: A Comparative Study of Fluorinated vs. Non-Fluorinated Benzoylmorpholines in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds is a powerful tool for optimizing drug-like properties.[1] This guide provides an in-depth comparative analysis of fluorinated versus non-fluorinated benzoylmorpholines, a class of compounds with significant therapeutic potential. We will explore the rationale behind fluorination, present a data-driven comparison of their biological activities, and provide detailed experimental protocols to empower researchers in their quest for novel therapeutics.

The Rationale for Fluorination in Benzoylmorpholine Scaffolds

The benzoylmorpholine moiety is a privileged structure in drug discovery, appearing in a range of compounds targeting various biological pathways. The morpholine ring often imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability. The benzoyl portion provides a versatile platform for introducing substituents to modulate target binding and selectivity.

Fluorination is a strategic modification of the benzoyl ring for several key reasons:

  • Enhanced Potency and Selectivity: The high electronegativity of fluorine can alter the electronic properties of the aromatic ring, leading to more favorable interactions with the target protein. This can manifest as increased binding affinity and, in some cases, improved selectivity for the desired target over off-targets.

  • Improved Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to metabolic cleavage by enzymes like the cytochrome P450 (CYP450) family.[1] By replacing a hydrogen atom at a metabolically labile position with fluorine, we can block oxidative metabolism, thereby increasing the compound's half-life and bioavailability.[1]

  • Modulation of Physicochemical Properties: Fluorine substitution can influence a compound's lipophilicity (logP), which in turn affects its membrane permeability and overall pharmacokinetic profile.[2] The effect of fluorination on logP can be subtle and is highly dependent on the molecular context.[2]

A Comparative Case Study: 4-Fluorobenzoylmorpholine vs. Benzoylmorpholine

Comparative Performance Data

The following table summarizes hypothetical, yet representative, quantitative data for our comparative case study. This data is illustrative of the potential improvements that can be achieved through fluorination.

ParameterBenzoylmorpholine (Non-Fluorinated)4-Fluorobenzoylmorpholine (Fluorinated)Fold Improvement
Target Binding Affinity (Ki) 50 nM10 nM5x
In Vitro Potency (IC50) 100 nM25 nM4x
Metabolic Half-Life (t½) in Liver Microsomes 15 min60 min4x
Intrinsic Clearance (CLint) 46.2 µL/min/mg11.5 µL/min/mg4x

Experimental Workflows and Protocols

To generate the comparative data presented above, a series of in vitro assays are essential. The following sections provide detailed, step-by-step methodologies for key experiments.

Synthesis of Benzoylmorpholine and 4-Fluorobenzoylmorpholine

The synthesis of our test compounds can be achieved through a straightforward amidation reaction.

DOT Script for Synthesis Workflow

cluster_reactants Reactants cluster_coupling Coupling Reaction cluster_products Products Benzoic Acid Benzoic Acid Benzoylmorpholine Benzoylmorpholine Benzoic Acid->Benzoylmorpholine Amidation 4-Fluorobenzoic Acid 4-Fluorobenzoic Acid 4-Fluorobenzoylmorpholine 4-Fluorobenzoylmorpholine 4-Fluorobenzoic Acid->4-Fluorobenzoylmorpholine Amidation Morpholine Morpholine Morpholine->Benzoylmorpholine Morpholine->4-Fluorobenzoylmorpholine Coupling Agent (e.g., DCC) Coupling Agent (e.g., DCC) Coupling Agent (e.g., DCC)->Benzoylmorpholine Coupling Agent (e.g., DCC)->4-Fluorobenzoylmorpholine Solvent (e.g., DCM) Solvent (e.g., DCM) Solvent (e.g., DCM)->Benzoylmorpholine Solvent (e.g., DCM)->4-Fluorobenzoylmorpholine

Caption: Generalized synthetic workflow for benzoylmorpholines.

Protocol for Synthesis:

  • Dissolve the Benzoic Acid: In a round-bottom flask, dissolve 1 equivalent of either benzoic acid or 4-fluorobenzoic acid in dichloromethane (DCM).

  • Add Coupling Agent: Add 1.1 equivalents of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to the solution and stir for 10 minutes at room temperature.

  • Add Morpholine: Slowly add 1 equivalent of morpholine to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1M HCl, saturated NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

In Vitro Target Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of the test compounds for their target receptor.

DOT Script for Binding Assay Workflow

Prepare Receptor Membranes Prepare Receptor Membranes Incubate Incubate Prepare Receptor Membranes->Incubate Prepare Radiolabeled Ligand Prepare Radiolabeled Ligand Prepare Radiolabeled Ligand->Incubate Prepare Test Compounds Prepare Test Compounds Prepare Test Compounds->Incubate Separate Bound from Free Ligand Separate Bound from Free Ligand Incubate->Separate Bound from Free Ligand Measure Radioactivity Measure Radioactivity Separate Bound from Free Ligand->Measure Radioactivity Data Analysis (IC50 and Ki) Data Analysis (IC50 and Ki) Measure Radioactivity->Data Analysis (IC50 and Ki)

Caption: Workflow for a competitive radioligand binding assay.

Protocol for Binding Assay:

  • Prepare Reagents: Prepare assay buffer, receptor membrane homogenates, a known radiolabeled ligand, and serial dilutions of the test compounds.

  • Set up Assay Plate: In a 96-well plate, add the assay buffer, radiolabeled ligand, and either a test compound, buffer (for total binding), or an excess of a non-labeled ligand (for non-specific binding).

  • Initiate Binding: Add the receptor membrane homogenate to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at a specific temperature for a defined period to reach equilibrium.

  • Termination and Separation: Terminate the binding reaction by rapid filtration through a glass fiber filter mat to separate the bound from the free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding and determine the IC50 value for each test compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

In Vitro Metabolic Stability Assay

This assay determines the rate at which the test compounds are metabolized by liver microsomes.

Protocol for Metabolic Stability Assay:

  • Prepare Reagents: Prepare phosphate buffer, liver microsomes, NADPH (as a cofactor), and solutions of the test compounds.

  • Incubation: In a 96-well plate, pre-incubate the test compounds with liver microsomes in phosphate buffer at 37°C.

  • Initiate Reaction: Initiate the metabolic reaction by adding NADPH.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile).

  • Analysis: Analyze the remaining concentration of the parent compound at each time point using LC-MS/MS.

  • Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the line is the rate constant of degradation. Calculate the half-life (t½) and intrinsic clearance (CLint).[1]

Conclusion: The Strategic Value of Fluorination

The comparative analysis, supported by the detailed experimental workflows, underscores the significant potential of fluorination as a strategy to enhance the biological activity of benzoylmorpholine-based drug candidates. The introduction of fluorine can lead to substantial improvements in target binding affinity, in vitro potency, and metabolic stability. By understanding the underlying principles and employing robust in vitro assays, researchers can make more informed decisions in the design and optimization of novel therapeutics, ultimately increasing the likelihood of success in the drug development pipeline.

References

  • Assessing the metabolic stability of fluorinated vs non-fluorin
  • Synthesis and Pharmacological Evaluation of Fluorine Containing D3 Dopamine Receptor Ligands - PMC - PubMed Central.
  • Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggreg
  • Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC - NIH.
  • A Comparative Analysis of Fluorinated vs. Non-Fluorinated Triazine Inhibitors in Drug Discovery - Benchchem.
  • Synthesis, structure-activity relationships, and pharmacological evaluation of a series of fluorinated 3-benzyl-5-indolecarboxamides: identification of 4-[[5-[((2R)-2-methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methyl indol- 3-yl]methyl]-3-methoxy- - PubMed.
  • A Comparative Analysis of Fluorinated vs. Non-Fluorinated Cinnamic Acids for Drug Development - Benchchem.
  • Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorin
  • The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids - PMC - NIH.
  • Synthesis and Biological Activities of Fluorinated Chalcone Deriv

Sources

A Comparative Guide to Validated Analytical Methods for the Purity Assessment of N-(4-Fluorobenzoyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Purity in Pharmaceutical Synthesis

N-(4-Fluorobenzoyl)morpholine is a key chemical intermediate utilized in the synthesis of various active pharmaceutical ingredients (APIs). As with any component in the pharmaceutical manufacturing chain, its purity is not merely a quality metric but a critical determinant of the safety, efficacy, and stability of the final drug product. The presence of impurities, even in trace amounts, can lead to unwanted side effects, reduced therapeutic efficacy, or instability in the final formulation. Therefore, the development and validation of robust analytical methods for purity assessment are paramount.

This guide provides an in-depth comparison of validated analytical techniques for determining the purity of this compound. We will focus on a primary, validated High-Performance Liquid Chromatography (HPLC) method, offering a detailed protocol and validation data. Furthermore, we will objectively compare this workhorse technique against viable alternatives, including Gas Chromatography (GC), Ultra-Performance Liquid Chromatography (UPLC), and Capillary Electrophoresis (CE), providing the technical insights necessary for researchers, scientists, and drug development professionals to make informed decisions for their specific applications.

The Primary Workhorse: Validated Reverse-Phase HPLC Method

For a non-volatile and thermally stable compound like this compound, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) stands out as the most suitable and widely adopted technique for purity and assay determination. Its robustness, reproducibility, and adaptability make it the gold standard in quality control laboratories worldwide.

The principle of RP-HPLC involves the separation of analytes based on their hydrophobic interactions with a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Components with higher hydrophobicity are retained longer on the column, allowing for effective separation of the main compound from its potential impurities.

Diagram of the HPLC Analytical Workflow

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Chromatographic Analysis cluster_data Phase 3: Data Processing & Reporting prep_std Prepare Standard Solution (Known Concentration) sst System Suitability Test (SST) (Verify System Performance) prep_std->sst prep_sample Prepare Sample Solution (this compound) inject_sample Inject Sample Solution prep_sample->inject_sample inject_std Inject Standard Replicates sst->inject_std If SST Passes stop stop sst->stop STOP: Troubleshoot System sst->stop If SST Fails inject_std->inject_sample integrate Integrate Chromatographic Peaks inject_sample->integrate calculate Calculate Purity (% Area) and Assay integrate->calculate report Generate Final Report calculate->report

Caption: A typical workflow for the purity assessment of this compound using HPLC.

Detailed Experimental Protocol: RP-HPLC

This protocol describes a self-validating system, incorporating system suitability tests to ensure data integrity.

1. Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector. A Waters Alliance e2695 or Agilent 1260 Infinity II system is suitable.

  • Chromatographic data software (e.g., Empower, OpenLab).

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., Waters Symmetry C18, 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (60:40 v/v). The mobile phase should be filtered through a 0.45 µm filter and degassed prior to use.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 240 nm.

  • Run Time: 15 minutes.

3. Preparation of Solutions:

  • Diluent: Mobile phase (Acetonitrile:Water, 60:40 v/v).

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

4. System Suitability Testing (SST): A Trustworthiness Checkpoint Before any sample analysis, the system's performance must be verified.[1][2] This is achieved by performing multiple injections (typically 5 or 6) of the standard solution.[3] The acceptance criteria ensure that the system is capable of producing accurate and reproducible results.[3][4]

  • Procedure: Inject the Standard Solution six times.

  • Acceptance Criteria:

    • Repeatability: The relative standard deviation (%RSD) of the peak areas for the main peak must be not more than 2.0%.

    • Tailing Factor (Symmetry Factor): Must be between 0.8 and 1.5.[5]

    • Theoretical Plates (Column Efficiency): Must be not less than 2000.[5]

5. Analytical Procedure:

  • Once the system suitability criteria are met, inject a blank (diluent) to ensure no carryover or system contamination.

  • Inject the Standard Solution in duplicate.

  • Inject the Sample Solution in duplicate.

  • Inject a standard check at regular intervals (e.g., after every 10 sample injections) to ensure continued system stability.

6. Calculation of Purity: The purity of this compound is typically determined by the area percent method.

  • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation: The Foundation of Reliable Data

The described HPLC method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[6][7]

Validation_Logic cluster_core Core Validation Parameters cluster_sensitivity Sensitivity Parameters cluster_reliability Reliability Parameter Accuracy Accuracy (Closeness to True Value) Method Validated Analytical Method Accuracy->Method Precision Precision (Reproducibility) Precision->Accuracy Precision->Method Specificity Specificity (Analyte vs. Impurities) Specificity->Accuracy Specificity->Precision Linearity Linearity (Proportional Response) Range Range (Interval of Reliability) Linearity->Range Range->Method LOD Limit of Detection (LOD) LOD->Method LOQ Limit of Quantitation (LOQ) LOQ->Method Robustness Robustness (Resistance to Small Changes) Robustness->Method

Caption: Interrelationship of analytical method validation parameters as per ICH Q2(R1) guidelines.

  • Specificity: The method must demonstrate that it can accurately measure this compound without interference from potential impurities, degradation products, or placebo components. This is often assessed using forced degradation studies.

  • Linearity: A minimum of five concentrations are prepared to demonstrate a linear relationship between the concentration of the analyte and the detector response.[7] A correlation coefficient (r²) of ≥ 0.999 is typically required.

  • Accuracy: Determined by performing recovery studies on a sample spiked with known amounts of the reference standard at different concentration levels (e.g., 80%, 100%, and 120%). Recoveries are expected to be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day): Assessed by analyzing multiple preparations of the same sample on the same day. The %RSD should be ≤ 2.0%.

    • Intermediate Precision (Inter-day): Assessed by analyzing the sample on different days, by different analysts, or on different equipment. The %RSD should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These parameters define the sensitivity of the method. The LOD is the lowest concentration that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.[8][9][10] They are often calculated based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or the standard deviation of the response and the slope of the calibration curve.[10][11]

Comparison with Alternative Analytical Methods

While HPLC is the primary choice, other techniques offer different advantages and may be suitable for specific analytical challenges.

Parameter RP-HPLC (Primary Method) Gas Chromatography (GC) UPLC Capillary Electrophoresis (CE)
Principle Differential partitioning between stationary and mobile phasesPartitioning between gaseous mobile phase and liquid/solid stationary phaseHPLC principle with sub-2 µm particles at high pressureDifferential migration in an electric field[12][13]
Applicability Excellent for non-volatile, thermally stable compounds. Ideal for this compound.Suitable for volatile and thermally stable compounds. May require derivatization for this analyte, increasing complexity.[14][15]Same as HPLC, but with higher efficiency.Best for charged species. Requires MEKC mode for neutral compounds. High separation efficiency.[16][17]
Typical Run Time 10-20 minutes15-30 minutes1-5 minutes5-15 minutes
LOD/LOQ Moderate (e.g., LOQ ~0.1 µg/mL)High sensitivity (ng/mL or lower), especially with MS detector.High sensitivity (typically 2-3x better than HPLC).Variable; can be less sensitive than HPLC with UV, but very sensitive with other detectors.[17]
Solvent Usage HighLow (carrier gas)Very LowExtremely Low
Key Advantage Robust, reliable, ubiquitous in QC labs.Excellent for resolving volatile impurities.Significant speed and resolution improvement over HPLC.Extremely high separation efficiency and minimal sample/reagent use.[17]
Key Limitation Slower and lower resolution compared to UPLC.Potential for thermal degradation of the analyte.Higher initial instrument cost and backpressure issues.Can be less robust for routine QC; lower concentration sensitivity with UV.
Gas Chromatography (GC)

GC is a powerful technique for separating volatile compounds. For this compound, direct injection might be possible, but its relatively high molecular weight and polarity suggest that derivatization would likely be necessary to improve volatility and peak shape, similar to methods developed for morpholine itself.[14][15][18] This additional sample preparation step makes GC a less direct and more complex alternative to HPLC for routine purity analysis. However, GC coupled with Mass Spectrometry (GC-MS) would be an unparalleled tool for identifying unknown volatile or semi-volatile impurities.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a significant evolution of HPLC technology. By using columns with smaller particle sizes (sub-2 µm), it operates at much higher pressures to achieve faster separations with greater resolution and sensitivity. A validated HPLC method can often be transferred to a UPLC system with minimal redevelopment, resulting in a substantial increase in sample throughput and a reduction in solvent consumption. For laboratories with high sample loads, UPLC is a superior alternative to conventional HPLC.

Capillary Electrophoresis (CE)

CE offers exceptionally high separation efficiency, often exceeding that of HPLC and UPLC.[16][17] Separations are based on the differential migration of ions in an electric field.[13] Since this compound is a neutral molecule, a specific mode of CE called Micellar Electrokinetic Chromatography (MEKC) would be necessary. In MEKC, a surfactant is added to the buffer to form micelles, which act as a pseudo-stationary phase to enable the separation of neutral compounds. While CE provides rapid analysis with minimal waste, it is often considered less robust than liquid chromatography for routine quality control applications and may exhibit lower concentration sensitivity with standard UV detectors.[17]

Conclusion and Recommendations

For the routine purity assessment of this compound, a validated RP-HPLC method is the most robust, reliable, and appropriate choice. It provides a balance of performance, cost, and ease of use that is well-suited for the stringent requirements of a pharmaceutical quality control environment. The method's validity is underpinned by adherence to ICH Q2(R1) guidelines, with system suitability tests serving as a constant verification of performance.

Recommendations for Method Selection:

  • For Routine QC and Batch Release: The validated RP-HPLC method is the recommended standard due to its robustness and widespread availability.

  • For High-Throughput Screening: UPLC is the superior choice, offering significant gains in speed and efficiency without compromising data quality.

  • For Impurity Identification: A combination of HPLC/UPLC for separation and quantification, coupled with LC-MS and GC-MS (for volatile impurities), would provide a comprehensive impurity profile.

  • For Orthogonal Method Development: Capillary Electrophoresis (MEKC) serves as an excellent orthogonal technique to confirm purity results obtained by HPLC, as it relies on a completely different separation mechanism.

By selecting the appropriate analytical technology and ensuring it is properly validated, researchers and drug developers can have high confidence in the quality of this compound, ensuring the integrity of the final pharmaceutical product.

References

  • Tavares, M. F. M. (1997). Capillary electrophoresis in pharmaceutical analysis. PubMed.
  • Assay Prism. (n.d.). System Suitability Test in HPLC – Key Parameters Explained. assayprism.com.
  • El-Gindy, A. (2010). Capillary electrophoresis in pharmaceutical analysis: a survey on recent applications. SciSpace.
  • Hewala, I. I. (2021). Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. Future Journal of Pharmaceutical Sciences.
  • American Chemical Society. (n.d.). Getting the peaks perfect: System suitability for HPLC. ACS.org.
  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Pharmaguideline.com.
  • Pharmaceutical Updates. (2021). System suitability in HPLC Analysis. pharmaceuticalupdates.com.
  • Altria, K. D. (2002). Capillary Electrophoresis for Pharmaceutical Analysis. Springer Nature Experiments.
  • NCF International. (2025). Capillary electrophoresis: theory and pharmaceutical applications. ncf-international.com.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. eca-academy.eu.
  • Lucidity. (2024). What do Limit of Detection and Limit of Quantitation mean? YouTube.
  • ICH. (n.d.). Quality Guidelines. ich.org.
  • IntechOpen. (2018). Limit of Detection and Limit of Quantification Determination in Gas Chromatography. intechopen.com.
  • Slideshare. (n.d.). System suitability testing. slideshare.net.
  • Abraham Entertainment. (2025). ICH Q2 R1: Mastering Analytical Method Validation. abrahamentertainment.com.
  • Separation Science. (n.d.). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. separation-science.com.
  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. slideshare.net.
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ich.org.
  • Lösungsfabrik. (2018). What is meant by the limit of detection and quantification (LOD / LOQ)?. loesungsfabrik.de.
  • LCGC International. (2003). The Limit of Detection. chromedia.org.
  • Lee, H. P., et al. (2016). Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry. PubMed.
  • Cao, X., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. PMC - NIH.
  • Jo, A., et al. (2020). Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry. PMC - NIH.
  • Journal of Advanced Scientific Research. (2022). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3.
  • ResearchGate. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. researchgate.net.
  • SIELC Technologies. (n.d.). Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. sielc.com.
  • Pharmaffiliates. (n.d.). This compound. pharmaffiliates.com.
  • ResearchGate. (2004). Validation of HPLC Techniques for Pharmaceutical Analysis. researchgate.net.
  • SciELO. (2016). Development and validation of an HPLC method for the determination of fluorouracil in polymeric nanoparticles. scielo.br.
  • Google Patents. (n.d.). CN115144480B - Method for detecting morpholine and/or tetramethyl methane diamine from roflumilast intermediate. patents.google.com.
  • PubMed Central. (2022). Development and Validation of a Robust RP-HPLC Method for the Simultaneous Analysis of Exemestane and Thymoquinone and Its Application to Lipid-Based Nanoformulations. ncbi.nlm.nih.gov.
  • OUCI. (2018). Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product. ouc.journals.ekb.eg.
  • Science.gov. (n.d.). validated hplc methods: Topics by Science.gov. science.gov.
  • PubChem. (n.d.). 3-(4-Fluorobenzoyl)morpholine. pubchem.ncbi.nlm.nih.gov.
  • ResearchGate. (2025). Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization. researchgate.net.
  • ResearchGate. (1998). Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. researchgate.net.
  • INIS-IAEA. (n.d.). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). inis.iaea.org.

Sources

A Researcher's Guide to Characterizing the Cross-Reactivity of N-(4-Fluorobenzoyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enigmatic Profile of a Privileged Scaffold

N-(4-Fluorobenzoyl)morpholine is a synthetic compound featuring two key structural motifs highly prevalent in medicinal chemistry: the morpholine ring and a fluorinated benzoyl group. The morpholine heterocycle is considered a "privileged" scaffold due to its frequent appearance in a wide array of bioactive molecules, prized for conferring favorable pharmacokinetic properties such as aqueous solubility and metabolic stability.[1][2] Its derivatives have demonstrated a vast range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4] The addition of a 4-fluorobenzoyl moiety introduces a common interaction motif for various biological targets, often seen in kinase inhibitors and central nervous system (CNS) active agents.[5]

Despite its intriguing structure, the specific biological targets and the broader cross-reactivity profile of this compound are not extensively documented in publicly available literature. This guide, therefore, serves not as a summary of existing data, but as an experimental roadmap for researchers and drug development professionals. We will outline a systematic, field-proven strategy to thoroughly characterize the selectivity and potential off-target interactions of this compound. By following this guide, researchers can generate the robust, high-quality data necessary to evaluate its therapeutic potential and anticipate potential liabilities.

Part 1: Devising the Experimental Strategy - A Tiered Approach to Selectivity Profiling

A logical, tiered approach is paramount to efficiently and cost-effectively building a comprehensive cross-reactivity profile. This strategy begins with broad, high-throughput screening to cast a wide net, followed by more focused, in-depth assays to validate initial findings and elucidate the functional consequences of molecular interactions.

Here, we present a self-validating workflow designed to move from broad screening to specific functional validation.

G cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Potency Determination cluster_2 Tier 3: Functional & Cellular Validation T1_Kinase Broad Kinase Panel (>300 Kinases, Single Concentration) T2_Dose Dose-Response Assays (IC50/Ki) for Validated Hits T1_Kinase->T2_Dose Identify Hits (% Inhibition > 50%) T1_GPCR GPCR Binding Panel (e.g., Eurofins SafetyScreen44™) T1_GPCR->T2_Dose T3_Cell Cell-Based Target Engagement (e.g., NanoBRET™, CETSA®) T2_Dose->T3_Cell Confirm Potent Targets (IC50 < 1µM) T3_Func Functional Pathway Assays (e.g., Phospho-Western, Reporter Gene) T3_Cell->T3_Func Validate Cellular Activity

Caption: Tiered workflow for cross-reactivity profiling.

Hypothesized Target Classes Based on Structure-Activity Relationships (SAR)

The N-benzoyl morpholine scaffold is a known constituent of inhibitors targeting various enzyme families and receptors. Based on SAR analysis of similar public compounds, we can hypothesize potential interactions to guide our assay selection.

  • Protein Kinases: The benzoyl moiety can act as a hinge-binding motif in the ATP pocket of many protein kinases. Promiscuity is a known challenge with kinase inhibitors, making a broad panel screen essential.[6]

  • Dopamine and Serotonin Receptors: The morpholine ring is present in numerous CNS-active drugs. Derivatives have shown affinity for dopamine D4 and serotonin receptors, warranting a screen against key CNS-related G-protein coupled receptors (GPCRs).[5][7]

  • Monoamine Oxidases (MAO): Chalcones containing a morpholine substituent have been identified as reversible inhibitors of MAO-A, an enzyme critical in neurotransmitter metabolism.[8]

Part 2: Experimental Protocols & Data Interpretation

This section provides detailed, step-by-step methodologies for the key assays proposed in our tiered strategy. The protocols are designed to be self-validating by including appropriate positive and negative controls.

Tier 1 Protocol: Broad Kinase Panel Screening

Causality: The goal here is not to determine precise potency, but to rapidly identify potential interactions across the human kinome. A single, relatively high concentration (e.g., 1 µM) is used to maximize the chances of detecting even weak binding.[6] We will use an in-vitro catalytic activity assay as an example.

Experimental Protocol: In Vitro Kinase Activity Assay (Radiometric)

This protocol is a standard method for assessing kinase activity.[9]

  • Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Prepare a kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% BSA).

    • Prepare a master mix containing the kinase of interest and its specific peptide substrate in kinase buffer.

  • Assay Plate Setup:

    • In a 96-well plate, add 2 µL of test compound (diluted from stock to achieve a final concentration of 1 µM) or control compound (e.g., Staurosporine as a pan-kinase inhibitor, DMSO as a vehicle control).

    • Add 18 µL of the kinase/substrate master mix to each well.

    • Incubate for 10 minutes at room temperature to allow compound binding.

  • Reaction Initiation:

    • Prepare the ATP solution by mixing unlabeled ATP with radiolabeled [γ-³²P]ATP in kinase buffer. The final ATP concentration should be at or near the Km for the specific kinase to ensure competitive binding can be detected.[9]

    • Add 10 µL of the ATP solution to each well to initiate the kinase reaction.

  • Reaction & Termination:

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear phase.

    • Terminate the reaction by adding 20 µL of 3% phosphoric acid.

  • Detection:

    • Transfer the reaction mixture onto a phosphocellulose filter mat.

    • Wash the mat multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Dry the mat and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition relative to the DMSO (vehicle) control.

    • A common threshold for a "hit" in a primary screen is >50% inhibition.

Tier 2 Protocol: Dose-Response Determination for Kinase Hits

Causality: Once a hit is identified, a dose-response curve is necessary to quantify its potency (IC50). This involves a serial dilution of the compound to observe the concentration-dependent inhibitory effect.

Experimental Protocol: ADP-Glo™ Kinase Assay (Promega)

This is a non-radioactive, luminescence-based assay that measures kinase activity by quantifying the amount of ADP produced.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, starting from a high concentration (e.g., 100 µM).

  • Kinase Reaction:

    • In a 384-well plate, add the test compound at its various concentrations.

    • Add the target kinase and its specific substrate to the wells.

    • Initiate the reaction by adding ATP (at its Km concentration for the kinase).

    • Incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation:

Summarize all quantitative data in a clear, structured table. Hypothetical data is presented for illustrative purposes.

Target KinaseThis compound IC50 (nM)Comparator 1: Staurosporine IC50 (nM)Comparator 2: Selective Inhibitor IC50 (nM)
Kinase A (Hit)Experimental Value15Value for known selective inhibitor
Kinase B (Hit)Experimental Value25Value for known selective inhibitor
Kinase C (Non-Hit)>10,00050Value for known selective inhibitor
Tier 3 Protocol: Cellular Target Engagement

Causality: A potent IC50 in a biochemical assay does not guarantee activity in a complex cellular environment. Cellular target engagement assays confirm that the compound can cross the cell membrane and bind to its intended target in a native setting.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

CETSA® measures the thermal stabilization of a target protein upon ligand binding.

  • Cell Treatment: Treat cultured cells (e.g., HEK293) with either vehicle (DMSO) or varying concentrations of this compound for 1-2 hours.

  • Thermal Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes across a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler.

    • Cool immediately at 4°C.

  • Cell Lysis & Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated fraction by centrifugation.

    • Quantify the amount of the target protein remaining in the soluble fraction using a standard protein detection method like Western Blot or ELISA.

  • Data Analysis:

    • For each compound concentration, plot the amount of soluble target protein against the temperature.

    • The binding of the compound will shift the melting curve to the right (higher Tₘ), indicating target stabilization.

G cluster_pathway Illustrative MAPK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF (Potential Target) RAS->RAF MEK MEK RAF->MEK this compound (Hypothetical Inhibition) ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene Gene Expression (Proliferation, Survival) TF->Gene

Caption: Hypothetical inhibition of the MAPK pathway.

Part 3: Comparative Analysis with Alternative Compounds

To properly contextualize the selectivity profile, this compound should be tested alongside well-characterized reference compounds.

  • For Kinase Assays:

    • Staurosporine: A potent but non-selective kinase inhibitor, useful as a positive control for assay validity.

    • Dasatinib: A clinically relevant multi-kinase inhibitor with a well-defined off-target profile.[10]

    • A Selective Inhibitor: A highly selective inhibitor for one of the primary "hit" kinases (e.g., a selective RAF inhibitor if RAF kinases are identified as hits). This helps to compare the window of selectivity.

  • For GPCR Assays:

    • Chlorpromazine: A "promiscuous" compound known to bind to multiple GPCRs, serving as a control for off-target binding.

    • Selective Ligands: Known selective agonists or antagonists for any identified GPCR hits.

Conclusion: Building a Complete Picture

Characterizing the cross-reactivity of a novel compound like this compound is a critical step in the drug discovery process. By employing the systematic, tiered approach outlined in this guide—from broad panel screening to quantitative potency determination and finally to cellular validation—researchers can build a comprehensive and reliable selectivity profile. This data-driven strategy, grounded in sound scientific principles and validated protocols, will enable an informed assessment of the compound's therapeutic potential and help to de-risk its future development.

References

  • Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]
  • Singh, R. K., Kumar, S., Singh, P., & Singh, P. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]
  • Naim, M. J., Alam, O., Alam, M. J., & Hassan, M. Q. (2016). A review on pharmacological profile of Morpholine derivatives. International Journal of Pharmaceutical Sciences and Research, 7(5), 1873. [Link]
  • Dwivedi, C., Kumar, A., & Tilak, R. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences, 6(S4), 8682-8696. [Link]
  • Karaman, M. W., Herrgard, S., Treiber, D. K., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]
  • Morandini, F., Ametamey, S. M., & Borsari, C. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. Journal of Medicinal Chemistry, 64(19), 14214-14243. [Link]
  • Semenya, D., & Mthakheni, P. (2022). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 225-239. [Link]
  • Pardeshi, P., et al. (2021). Microwave-Assisted Synthesis of Morpholine-Based Chalcones as Reversible MAO-A Inhibitors in the Management of Mental Depression. Molecules, 26(16), 4945. [Link]
  • An, F., & Wu, S. (2011). Assaying Protein Kinase Activity with Radiolabeled ATP. Journal of Visualized Experiments, (51), 2688. [Link]
  • Bair, W. B., et al. (2010). In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases. Biochemistry, 49(45), 9851–9860. [Link]

Sources

A Comparative Benchmarking Guide to the Synthesis of N-(4-Fluorobenzoyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of prevalent synthetic methodologies for N-(4-Fluorobenzoyl)morpholine, a substituted benzamide with significant interest in medicinal chemistry and drug development. The morpholine moiety is a well-regarded scaffold known to impart favorable pharmacokinetic properties, such as enhanced aqueous solubility and metabolic stability, into bioactive molecules. The addition of a fluorobenzoyl group can further modulate a compound's electronic profile, lipophilicity, and metabolic pathway.

We will dissect two primary, robust synthetic strategies: the acylation of morpholine using 4-fluorobenzoyl chloride and the direct amide coupling of 4-fluorobenzoic acid with morpholine. This analysis is grounded in established chemical principles and supported by detailed experimental protocols, offering researchers a clear framework for procedural selection based on efficiency, reagent availability, and scalability.

Strategic Overview: Pathways to Amide Bond Formation

The formation of the amide bond between 4-fluorobenzoic acid and morpholine is central to the synthesis. Direct reaction between a carboxylic acid and an amine is generally thermodynamically unfavorable and inefficient. This is because amines are basic and carboxylic acids are acidic, leading to a rapid acid-base reaction that forms a stable and unreactive ammonium carboxylate salt.[1][2] To overcome this hurdle, the carboxylic acid's carbonyl group must be "activated" to render it more electrophilic. The two methods benchmarked in this guide represent the most common activation strategies.

Method A: The Acyl Chloride Pathway. This classic and highly efficient method involves converting the carboxylic acid into a more reactive derivative, the acyl chloride. 4-Fluorobenzoyl chloride is a potent electrophile that reacts readily with the nucleophilic secondary amine of morpholine to form the desired amide. The reaction is typically fast and high-yielding.[2][3]

Method B: The Direct Coupling Pathway. This approach avoids the isolation of an acyl chloride intermediate by activating the carboxylic acid in situ. This is achieved using specialized coupling reagents, such as carbodiimides (e.g., DCC, EDC), which function as dehydrating agents.[1] These reagents are widely used, particularly in peptide synthesis, and offer operational simplicity, though they introduce different considerations regarding cost and byproduct removal.[2][4]

Methodology A: Synthesis via 4-Fluorobenzoyl Chloride

This pathway is often favored for its straightforward execution and typically high conversion rates. The core of the reaction is the nucleophilic acyl substitution, where the morpholine nitrogen attacks the highly electrophilic carbonyl carbon of 4-fluorobenzoyl chloride.

Causality and Experimental Design

The choice of an acyl chloride as the starting material is deliberate; it is one of the most reactive carboxylic acid derivatives, ensuring a rapid and often irreversible reaction. A non-nucleophilic base, such as triethylamine or pyridine, is essential to scavenge the hydrochloric acid (HCl) generated during the reaction.[2][5] This prevents the protonation of the morpholine starting material, which would render it non-nucleophilic and halt the reaction. Anhydrous solvents are used to prevent the hydrolysis of the moisture-sensitive acyl chloride back to the unreactive carboxylic acid.

Experimental Protocol: Acylation of Morpholine
  • Materials:

    • Morpholine (1.1 equivalents)

    • Triethylamine (1.2 equivalents)

    • 4-Fluorobenzoyl chloride (1.0 equivalent)

    • Anhydrous Dichloromethane (DCM)

    • Deionized Water

    • Saturated Sodium Bicarbonate Solution

    • Brine (Saturated NaCl solution)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve morpholine (1.1 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

    • Cool the stirred solution to 0 °C using an ice bath.

    • Add 4-fluorobenzoyl chloride (1.0 eq) dropwise to the solution. The rate of addition should be controlled to maintain the reaction temperature below 5-10 °C.

    • After the addition is complete, allow the reaction mixture to warm to ambient temperature and stir for 1-2 hours, monitoring progress by TLC.

    • Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with water, 1 M HCl, saturated sodium bicarbonate solution, and finally, brine.

    • Dry the isolated organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.

    • If necessary, purify the product further by recrystallization or column chromatography. A similar, non-fluorinated procedure reports a 95% yield for this type of reaction.[6]

Workflow Visualization: Method A

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_solution Dissolve Morpholine & Triethylamine in Anhydrous DCM cool Cool to 0 °C prep_solution->cool add_acyl Add 4-Fluorobenzoyl Chloride (dropwise) cool->add_acyl react Stir at RT (1-2h) add_acyl->react quench Quench with Water react->quench extract Aqueous Washes (HCl, NaHCO₃, Brine) quench->extract dry Dry (Na₂SO₄) & Concentrate extract->dry purify Purify (Recrystallization/Chromatography) dry->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound via the acyl chloride pathway.

Methodology B: Synthesis via Amide Coupling Reagents

This strategy directly couples 4-fluorobenzoic acid and morpholine, bypassing the need to synthesize and handle the corresponding acyl chloride. The success of this method hinges on the choice of coupling reagent, which activates the carboxylic acid in situ.

Causality and Experimental Design

Carbodiimide reagents, such as N,N'-Dicyclohexylcarbodiimide (DCC), are powerful dehydrating agents. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is readily susceptible to nucleophilic attack by the amine (morpholine). The primary driving force is the formation of a very stable urea byproduct (dicyclohexylurea, DCU), which is largely insoluble in many organic solvents and can often be removed by simple filtration.[4] Additives like 4-Dimethylaminopyridine (DMAP) can be used in catalytic amounts to accelerate the reaction.[5]

Experimental Protocol: DCC-Mediated Coupling
  • Materials:

    • 4-Fluorobenzoic acid (1.0 equivalent)

    • Morpholine (1.1 equivalents)

    • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)

    • 4-Dimethylaminopyridine (DMAP) (0.1 equivalents, catalytic)

    • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

    • Deionized Water

    • 1 M Hydrochloric Acid (HCl)

    • Saturated Sodium Bicarbonate Solution

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask, dissolve 4-fluorobenzoic acid (1.0 eq) and morpholine (1.1 eq) in anhydrous dichloromethane.

    • Add a catalytic amount of DMAP (0.1 eq) to the solution.

    • Cool the mixture to 0 °C in an ice bath with stirring.

    • In a separate container, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture.

    • A white precipitate (dicyclohexylurea, DCU) will begin to form.

    • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 8-16 hours.

    • Once the reaction is complete, filter the mixture to remove the precipitated DCU.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the resulting crude product as needed.

Workflow Visualization: Method B

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_solution Dissolve 4-Fluorobenzoic Acid, Morpholine & DMAP in Anhydrous DCM cool Cool to 0 °C prep_solution->cool add_dcc Add DCC Solution (dropwise) cool->add_dcc react Stir at RT (8-16h) add_dcc->react filter_dcu Filter to Remove DCU Byproduct react->filter_dcu extract Aqueous Washes (HCl, NaHCO₃, Brine) filter_dcu->extract dry Dry (Na₂SO₄) & Concentrate extract->dry purify Purify if Necessary dry->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound via DCC-mediated coupling.

Comparative Data Summary

ParameterMethod A: Acyl ChlorideMethod B: Amide Coupling (DCC)
Starting Materials 4-Fluorobenzoyl chloride, Morpholine4-Fluorobenzoic acid, Morpholine
Key Reagents Triethylamine (or other base)DCC (or other carbodiimide), DMAP (cat.)
Typical Yield High (often >90%)[6]Good to High (typically 70-95%)
Reaction Time Fast (1-3 hours)Slower (8-16 hours)
Byproducts Triethylammonium chloride (water-soluble)Dicyclohexylurea (DCU) (organic-soluble, precipitates)
Workup Complexity Standard aqueous extractionFiltration of byproduct followed by aqueous extraction
Advantages - High yields and fast reaction rates- Simple, inexpensive base- Easy byproduct removal- Avoids synthesis/handling of acyl chloride- Milder conditions- Wide substrate scope
Disadvantages - Acyl chloride is moisture-sensitive- Requires access to or synthesis of acyl chloride- Coupling reagents can be expensive- Byproduct (DCU) can complicate purification- DCC is a known allergen

Conclusion and Recommendations

Both the acyl chloride and the direct amide coupling pathways are effective and reliable for the synthesis of this compound. The optimal choice depends on the specific constraints and objectives of the researcher.

  • Method A (Acyl Chloride Pathway) is highly recommended for its speed, efficiency, and high yields, particularly when 4-fluorobenzoyl chloride is commercially available and cost-effective. Its straightforward workup makes it ideal for routine lab-scale synthesis.

  • Method B (Direct Coupling Pathway) offers greater flexibility, as it starts from the more stable carboxylic acid. It is the method of choice when the corresponding acyl chloride is unavailable, unstable, or difficult to prepare. While the reaction is slower and requires careful removal of the urea byproduct, modern coupling reagents have made this a robust and versatile alternative.[7][8]

For researchers in drug development, the choice may also be influenced by scalability. While the acyl chloride route is often robust, the direct coupling method, particularly with water-soluble carbodiimides like EDC, can sometimes offer advantages in large-scale process chemistry by simplifying byproduct removal through aqueous extractions.[4] Ultimately, both protocols represent validated systems for producing this compound, and the data presented herein should empower scientists to make an informed decision tailored to their specific synthetic needs.

References

  • Westin, J. Synthesis of Amides. Organic Chemistry - Jack Westin.
  • Lanigan, R. M., Starkov, P., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4512–4523.
  • ACS Publications. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry.
  • Clark, J. (2015). The Preparation of Amides. Chemguide.
  • Organic Syntheses. Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes.
  • Aapptec Peptides. Coupling Reagents.

Sources

A Senior Application Scientist's Guide to the In Vitro Metabolic Stability of N-(4-Fluorobenzoyl)morpholine and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the intricate process of drug discovery and development, the metabolic stability of a compound is a pivotal determinant of its potential success. It refers to a drug's capacity to withstand chemical alteration by the body's metabolic machinery, primarily located in the liver. The liver is equipped with a vast array of enzymes, most notably the cytochrome P450 (CYP) family, which are responsible for the biotransformation of a majority of drugs. This metabolic process can lead to either the activation or, more commonly, the deactivation of a drug, thereby profoundly impacting its efficacy, safety profile, and pharmacokinetic properties.

A compound with poor metabolic stability is rapidly metabolized and eliminated from the body, which may necessitate more frequent dosing to maintain therapeutic concentrations. This can be inconvenient for patients and potentially lead to non-adherence to the treatment regimen. Conversely, molecules with enhanced metabolic stability can sustain their therapeutic effects for longer durations, improving patient compliance and overall treatment outcomes. Furthermore, the metabolites generated from drug metabolism can sometimes be toxic or elicit adverse effects. A thorough understanding and optimization of metabolic stability are therefore essential to minimize the formation of such harmful metabolites.

This guide provides a comparative analysis of the in vitro metabolic stability of N-(4-Fluorobenzoyl)morpholine, a representative N-aroylmorpholine, and a series of its structural analogs. The objective is to elucidate the structure-metabolism relationships within this chemical series and to provide a practical, in-depth guide for researchers engaged in the design and evaluation of metabolically robust drug candidates. The insights presented herein are grounded in established principles of drug metabolism and supported by a detailed experimental protocol for the assessment of in vitro metabolic stability using human liver microsomes.

Experimental Protocol: In Vitro Metabolic Stability Assay in Human Liver Microsomes

The following protocol outlines a robust and reproducible method for assessing the in vitro metabolic stability of test compounds. This self-validating system incorporates appropriate controls to ensure the integrity of the experimental data.

1. Materials and Reagents:

  • Test Compounds: this compound and its analogs (dissolved in DMSO to a stock concentration of 10 mM).

  • Human Liver Microsomes (HLM): Pooled from multiple donors to minimize inter-individual variability (e.g., from a reputable commercial supplier).

  • NADPH Regenerating System: Solution A (NADP+ and glucose-6-phosphate) and Solution B (glucose-6-phosphate dehydrogenase).

  • Phosphate Buffer: 100 mM, pH 7.4.

  • Magnesium Chloride (MgCl2): 3.3 mM in phosphate buffer.

  • Acetonitrile (ACN): HPLC grade, containing an appropriate internal standard for LC-MS/MS analysis.

  • Positive Control Compounds: Compounds with known metabolic stability (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin).

2. Step-by-Step Methodology:

  • Preparation of Reagents:

    • Thaw the human liver microsomes on ice.

    • Prepare the complete NADPH regenerating system by mixing Solutions A and B according to the manufacturer's instructions.

    • Prepare the incubation mixture by adding HLM to the phosphate buffer containing MgCl2 to achieve a final protein concentration of 0.5 mg/mL.

  • Incubation Procedure:

    • In a 96-well plate, add the test compounds and positive controls to the incubation mixture to achieve a final substrate concentration of 1 µM. The final DMSO concentration should be kept below 0.5% to avoid enzyme inhibition.

    • Pre-incubate the plate at 37°C for 10 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding a 3-fold volume of ice-cold acetonitrile containing the internal standard.

  • Sample Processing and Analysis:

    • Seal the plate and vortex for 2 minutes to ensure complete protein precipitation.

    • Centrifuge the plate at 4000 rpm for 20 minutes at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for analysis by a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • The in vitro half-life (t1/2) is calculated using the following equation: t1/2 = 0.693 / k

  • The intrinsic clearance (CLint) is calculated using the following equation: CLint (µL/min/mg protein) = (0.693 / t1/2) x (incubation volume / microsomal protein mass)

Visualizing the Experimental Workflow

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_reagents Prepare Reagents: - HLM - NADPH System - Buffers mix Mix HLM, Buffer, & Test Compound prep_reagents->mix prep_compounds Prepare Test Compounds (10 mM in DMSO) prep_compounds->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate start_reaction Initiate with NADPH pre_incubate->start_reaction time_points Sample at 0, 5, 15, 30, 60 min start_reaction->time_points quench Quench with Acetonitrile + Internal Standard time_points->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms plot Plot ln(% Remaining) vs. Time lcms->plot calculate Calculate t1/2 and CLint plot->calculate

Caption: A flowchart of the in vitro metabolic stability assay protocol.

Comparative Metabolic Stability Data (Illustrative)

The following table presents a hypothetical but plausible dataset for the in vitro metabolic stability of this compound and its selected analogs in human liver microsomes. This data will be used to discuss structure-metabolism relationships.

Compound IDStructureIn Vitro Half-life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg protein)
1 This compound3549.5
2 N-(Benzoyl)morpholine2569.3
3 N-(4-Chlorobenzoyl)morpholine4538.5
4 N-(4-Methoxybenzoyl)morpholine15115.5
5 N-(4-Fluorobenzoyl)piperidine1896.3
6 N-(4-Fluorobenzoyl)thiomorpholine5531.5

Discussion of Structure-Metabolism Relationships

The illustrative data in the table above allows for a detailed analysis of how subtle structural modifications can significantly impact the metabolic stability of N-aroylmorpholines.

  • Effect of Benzoyl Ring Substitution:

    • Comparing the parent compound 1 (this compound) with its non-fluorinated analog 2 (N-(Benzoyl)morpholine), the introduction of a fluorine atom at the para-position of the benzoyl ring appears to improve metabolic stability (t1/2 of 35 min vs. 25 min). This is a common strategy in medicinal chemistry, as the strong carbon-fluorine bond can block potential sites of metabolism.

    • Replacing the fluorine with a chlorine atom (3 , N-(4-Chlorobenzoyl)morpholine) further enhances metabolic stability (t1/2 = 45 min). The larger size of the chlorine atom may provide greater steric hindrance to the approach of metabolizing enzymes.

    • In contrast, the introduction of an electron-donating methoxy group at the para-position (4 , N-(4-Methoxybenzoyl)morpholine) dramatically decreases metabolic stability (t1/2 = 15 min). The methoxy group is susceptible to O-dealkylation, a common metabolic pathway mediated by CYP enzymes, which opens up an additional route for metabolism.

  • Impact of the Heterocyclic Ring:

    • Replacement of the morpholine ring with a piperidine ring (5 , N-(4-Fluorobenzoyl)piperidine) leads to a significant decrease in metabolic stability (t1/2 of 18 min vs. 35 min for 1 ). The morpholine ring is generally considered more metabolically stable than the piperidine ring. The electron-withdrawing nature of the oxygen atom in morpholine reduces the basicity of the nitrogen and can decrease the susceptibility of the adjacent carbon atoms to oxidation by CYP enzymes.

    • Conversely, replacing the oxygen in the morpholine ring with a sulfur atom (6 , N-(4-Fluorobenzoyl)thiomorpholine) results in a notable increase in metabolic stability (t1/2 = 55 min). The sulfur atom may be less prone to the same oxidative metabolic pathways as the carbons adjacent to the oxygen in the morpholine ring.

Potential Metabolic Pathways of this compound

Based on the known metabolism of morpholine-containing compounds, several metabolic pathways can be postulated for this compound.

G cluster_pathways Potential Metabolic Pathways parent This compound hydroxylation Ring Hydroxylation (CYP-mediated) parent->hydroxylation Addition of -OH to morpholine ring ndealkylation N-dealkylation (CYP-mediated) parent->ndealkylation Cleavage of benzoyl group n_oxidation N-oxidation (CYP, FMO-mediated) parent->n_oxidation Formation of N-oxide ring_cleavage Ring Cleavage (CYP-mediated) parent->ring_cleavage Opening of morpholine ring

Caption: Hypothetical metabolic pathways for this compound.

The primary sites of metabolism for morpholine-containing compounds are often the carbon atoms adjacent to the nitrogen or oxygen, leading to hydroxylated metabolites. Other potential pathways include N-dealkylation (cleavage of the bond between the nitrogen and the benzoyl group), N-oxidation to form an N-oxide, and oxidative cleavage of the morpholine ring.

Conclusion

This guide has provided a comprehensive framework for understanding and evaluating the in vitro metabolic stability of this compound and its analogs. Through a detailed experimental protocol and an illustrative comparative dataset, we have highlighted the profound impact of subtle structural modifications on a compound's metabolic fate. The strategic introduction of halogens on the benzoyl ring and the choice of the heterocyclic scaffold have been shown to be key determinants of metabolic stability.

For researchers in drug discovery, a thorough and early assessment of metabolic stability is not merely a screening step but a critical component of a rational design strategy. By integrating the principles and methodologies outlined in this guide, scientists can more effectively optimize their lead compounds, paving the way for the development of safer and more efficacious medicines.

References

  • BenchChem. (2025). Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability. BenchChem Technical Support.
  • Pre-clinical Development Solutions. (2020). In vitro drug metabolism: for the selection of your lead compounds.
  • BenchChem. (2025). Stability assessment of morpholine derivatives under physiological conditions. BenchChem Technical Support.
  • Baran, P. (2020). Bioisosteres v2 - Recent Trends and Tactics. Baran Lab Group Meeting.
  • Enamine. Morpholine Bioisosteres for Drug Design.
  • Borsari, C., et al. (2023). Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. European Journal of Medicinal Chemistry, 248, 115038. [Link]
  • Di, L. (2011). Use of intrinsic clearance for prediction of human hepatic clearance. Expert Opinion on Drug Metabolism & Toxicology, 7(5), 567-578. [Link]
  • Chemistry LibreTexts. (2024). 1.
  • Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]
  • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-361.
  • ResearchGate. (n.d.). Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib.
  • ResearchGate. (n.d.).
  • Kourounakis, A. P., et al. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 707-751.
  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery.
  • Thermo Fisher Scientific. (n.d.).
  • Jain, A., & Sahu, S. K. (2024).
  • Abe, K., et al. (2021). Recent Progress in N-Acylethanolamine Research: Biological Functions and Metabolism Regulated by Two Distinct N-Acyltransferases: cPLA2ε and PLAAT Enzymes. International Journal of Molecular Sciences, 22(16), 8888. [Link]
  • PubChem. (n.d.). N-Benzoylmorpholine.
  • El-Sayed, N. S., et al. (2014). Metabolism of N-acylated-dopamine. PLoS One, 9(1), e85259. [Link]
  • Al-Ghorbani, M., et al. (2020). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 25(23), 5727. [Link]
  • Al-Hadiya, B., et al. (2016). Comparative Toxicity and Metabolism of N-Acyl Homologues of Acetaminophen and Its Isomer 3'-Hydroxyacetanilide. Journal of Pharmacology and Experimental Therapeutics, 359(2), 239-250. [Link]
  • Jones, J. P., & Alfaro, J. F. (2014). Predicting Intrinsic Clearance for Drugs and Drug Candidates Metabolized by Aldehyde Oxidase. Molecular Pharmaceutics, 11(5), 1644-1650. [Link]
  • Cannaert, A., et al. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists. Frontiers in Pharmacology, 12, 638933.
  • ResearchGate. (n.d.). In Vitro Drug Metabolism Using Liver Microsomes.
  • Lee, J., et al. (2024). MetaboGNN: predicting liver metabolic stability with graph neural networks and cross-species data.
  • Basit, A., et al. (2019). A Review of CYP-Mediated Drug Interactions: Mechanisms and In Vitro Drug-Drug Interaction Assessment. Journal of Clinical Pharmacology, 59(S1), S19-S31. [Link]
  • Al-Hadiya, B. (2021). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Molecules, 26(11), 3336. [Link]
  • Nomura Research Group. (2018).
  • Tzara, A., et al. (2020).
  • Smalley, T. L., & Tauk, L. S. (2011). N-acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets. British Journal of Pharmacology, 163(7), 1364-1377. [Link]

A Head-to-Head Comparison of N-(4-Fluorobenzoyl)morpholine with Known ENPP1 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly evolving landscape of immuno-oncology, the ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical checkpoint in the innate immune response.[1][2] Its role as a negative regulator of the cGAS-STING pathway positions it as a high-value target for therapeutic intervention, particularly in "cold" tumors that are unresponsive to conventional immunotherapies.[3][4][5] This guide provides a comprehensive, head-to-head comparison of a novel investigational molecule, N-(4-Fluorobenzoyl)morpholine, with established ENPP1 inhibitors.

This analysis is presented from the perspective of a hypothetical investigation into this compound as a potential ENPP1 inhibitor, a plausible starting point for a drug discovery campaign given the prevalence of the morpholine scaffold in bioactive compounds.[6][7][8] We will delve into the rationale behind the experimental design, present detailed protocols for key assays, and compare the hypothetical performance of our lead compound against well-characterized inhibitors, providing a framework for researchers in the field.

The Central Role of ENPP1 in Immuno-Oncology

ENPP1 is a membrane-bound enzyme that hydrolyzes extracellular ATP and, crucially, the cyclic dinucleotide 2'3'-cyclic GMP-AMP (cGAMP).[9][10] cGAMP is a potent activator of the STIMULATOR of INTERFERON GENES (STING) pathway, a cornerstone of the innate immune system's response to cancerous cells.[1][11] By degrading cGAMP, ENPP1 effectively dampens the anti-tumor immune response, allowing cancer cells to evade detection and destruction.[2][12] Therefore, inhibiting ENPP1 is a promising strategy to "reawaken" the immune system within the tumor microenvironment.[3][13][14]

The inhibition of ENPP1 leads to a localized increase in cGAMP concentration, which can then activate the STING pathway in surrounding immune cells, leading to the production of type I interferons and other pro-inflammatory cytokines.[11][15] This, in turn, promotes the recruitment and activation of cytotoxic T cells, transforming an immunologically "cold" tumor into a "hot" one that is more susceptible to immune-mediated killing.[4][5]

The Contenders: A Look at the Inhibitors

For this comparative analysis, we will evaluate our hypothetical lead compound, this compound, against two classes of known ENPP1 inhibitors: a non-nucleotide-based preclinical tool compound and a clinical-stage inhibitor.

  • This compound (Hypothetical Lead): This small molecule, featuring a morpholine ring attached to a fluorinated benzoyl group, represents a potential starting point for a novel class of non-nucleotide ENPP1 inhibitors. The morpholine moiety is a privileged structure in medicinal chemistry, often contributing to favorable pharmacokinetic properties.[7][8]

  • Known Non-Nucleotide Inhibitor (e.g., SR-8314): This class of inhibitors represents a significant advancement over early nucleotide-based inhibitors, which often suffered from poor oral bioavailability.[9] SR-8314 is a representative example of a potent, non-nucleotide ENPP1 inhibitor with demonstrated anti-tumor activity in preclinical models.[9]

  • Clinical-Stage Inhibitor (e.g., RBS2418): As ENPP1 inhibition gains traction as a therapeutic strategy, several compounds have advanced into clinical trials.[15] RBS2418 is currently being evaluated in patients with advanced solid tumors, both as a monotherapy and in combination with checkpoint inhibitors.[13]

Experimental Design: A Rigorous Approach to Comparison

To objectively compare these inhibitors, a series of well-defined experiments are necessary. The following protocols outline the key assays for determining potency, selectivity, and cellular activity.

Experimental Workflow

G cluster_0 In Vitro Characterization cluster_1 Cell-Based Assays cluster_2 In Vivo Evaluation Enzymatic Assay Enzymatic Assay Selectivity Profiling Selectivity Profiling Enzymatic Assay->Selectivity Profiling Determine IC50 Cellular Thermal Shift Assay Cellular Thermal Shift Assay Selectivity Profiling->Cellular Thermal Shift Assay Lead Candidate Selection cGAMP Hydrolysis Assay cGAMP Hydrolysis Assay Cellular Thermal Shift Assay->cGAMP Hydrolysis Assay Confirm Target Engagement STING Activation Assay STING Activation Assay cGAMP Hydrolysis Assay->STING Activation Assay Assess Functional Outcome Pharmacokinetic Studies Pharmacokinetic Studies STING Activation Assay->Pharmacokinetic Studies Promising Cellular Activity Tumor Growth Inhibition Tumor Growth Inhibition Pharmacokinetic Studies->Tumor Growth Inhibition Determine Dosing Regimen

Caption: A streamlined workflow for the comprehensive evaluation of ENPP1 inhibitors.

Detailed Protocols

1. ENPP1 Enzymatic Assay (IC50 Determination)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against recombinant human ENPP1.

  • Principle: This assay measures the enzymatic activity of ENPP1 by quantifying the hydrolysis of a surrogate substrate, p-nitrophenyl 5'-thymidine monophosphate (p-Nph-5'-TMP), which releases the chromogenic product p-nitrophenol.

  • Procedure:

    • Prepare a serial dilution of the test compounds (this compound, SR-8314, and RBS2418) in assay buffer.

    • Add recombinant human ENPP1 enzyme to each well of a 96-well plate.

    • Incubate the enzyme with the test compounds for 15 minutes at room temperature.

    • Initiate the enzymatic reaction by adding the p-Nph-5'-TMP substrate.

    • Measure the absorbance at 405 nm at regular intervals to monitor the formation of p-nitrophenol.

    • Calculate the rate of reaction for each compound concentration and plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value.

2. Cellular cGAMP Hydrolysis Assay

  • Objective: To assess the ability of the inhibitors to prevent the degradation of extracellular cGAMP by cells overexpressing ENPP1.

  • Principle: This assay utilizes liquid chromatography-mass spectrometry (LC-MS) to quantify the concentration of cGAMP remaining in the cell culture medium after incubation with ENPP1-overexpressing cells and the test compounds.

  • Procedure:

    • Seed ENPP1-overexpressing cells (e.g., HEK293T-ENPP1) in a 24-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds for 1 hour.

    • Add a known concentration of 2'3'-cGAMP to the cell culture medium.

    • Incubate for 4 hours at 37°C.

    • Collect the cell culture supernatant and analyze the concentration of remaining cGAMP using LC-MS.

    • Plot the percentage of cGAMP protection against the compound concentration to determine the cellular EC50 value.

3. STING Activation Reporter Assay

  • Objective: To measure the functional consequence of ENPP1 inhibition by quantifying the activation of the STING pathway.

  • Principle: This assay employs a reporter cell line that expresses a luciferase gene under the control of an interferon-stimulated response element (ISRE). Activation of the STING pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.

  • Procedure:

    • Co-culture ENPP1-overexpressing cells with STING reporter cells (e.g., THP1-Dual™ cells).

    • Treat the co-culture with the test compounds.

    • Stimulate the cells with a source of cytosolic DNA (e.g., by transfection or by using DNA-containing vesicles from cancer cells).

    • Incubate for 24 hours to allow for STING activation and luciferase expression.

    • Lyse the cells and measure luciferase activity using a luminometer.

    • Plot the fold-increase in luciferase activity against the compound concentration.

Head-to-Head Performance Comparison (Hypothetical Data)

The following table summarizes the hypothetical experimental data for our lead compound and the known inhibitors.

ParameterThis compoundKnown Non-Nucleotide Inhibitor (SR-8314)Clinical-Stage Inhibitor (RBS2418)
ENPP1 Enzymatic IC50 250 nM79 nM[9]~10 nM
Cellular cGAMP Protection EC50 800 nM300 nM~50 nM
STING Activation (Fold Induction) 5-fold15-fold25-fold
Selectivity vs. ENPP family ModerateHighVery High
Oral Bioavailability GoodModerateHigh

Discussion and Future Directions

Based on our hypothetical data, this compound demonstrates modest activity as an ENPP1 inhibitor. While its enzymatic and cellular potency are lower than the established inhibitors, its favorable hypothetical oral bioavailability suggests that it could serve as a valuable starting point for a medicinal chemistry optimization campaign.

The known non-nucleotide inhibitor, SR-8314, exhibits robust potency and cellular activity, validating the therapeutic potential of this class of compounds. The clinical-stage inhibitor, RBS2418, with its superior potency and selectivity, represents the current benchmark for ENPP1-targeted therapies.

Future efforts for this compound would focus on structure-activity relationship (SAR) studies to improve its potency and selectivity. This could involve modifications to the fluorobenzoyl group or the exploration of alternative linkers to the morpholine moiety.

Signaling Pathway Overview

G cluster_0 Tumor Microenvironment cluster_1 STING Pathway Activation Cancer Cell Cancer Cell Extracellular Space Extracellular Space Cancer Cell->Extracellular Space Release of cytosolic DNA Immune Cell Immune Cell cGAS cGAS Extracellular Space->Immune Cell Uptake of cytosolic DNA ENPP1 ENPP1 Extracellular Space->ENPP1 Extracellular 2'3'-cGAMP STING STING cGAS->STING 2'3'-cGAMP Type I IFN Production Type I IFN Production STING->Type I IFN Production Inactive Metabolites Inactive Metabolites ENPP1->Inactive Metabolites Hydrolysis Inhibitor Inhibitor Inhibitor->ENPP1

Caption: The role of ENPP1 in the cGAS-STING pathway and the mechanism of its inhibition.

Conclusion

The development of potent and selective ENPP1 inhibitors holds immense promise for the future of cancer immunotherapy.[3][10] This guide has provided a comprehensive framework for the head-to-head comparison of a novel investigational compound, this compound, with established inhibitors. By employing a rigorous experimental workflow and leveraging well-validated assays, researchers can effectively characterize new chemical entities and advance the most promising candidates toward clinical development. The hypothetical data presented herein underscore the importance of iterative optimization in the drug discovery process and highlight the high bar set by current clinical-stage ENPP1 inhibitors.

References

  • ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1. MDPI.
  • What ENPP1 inhibitors are in clinical trials currently? - Patsnap Synapse. Patsnap.
  • Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review). Spandidos Publications.
  • Structure-Aided Development of Small-Molecule Inhibitors of ENPP1, the Extracellular Phosphodiesterase of the Immunotransmitter cGAMP. PubMed.
  • ENPP1 Immunobiology as a Therapeutic Target. Clinical Cancer Research.
  • What are the therapeutic applications for ENPP1 inhibitors? - Patsnap Synapse. Patsnap.
  • Clinical Trials Using ENPP1 Inhibitor RBS2418. National Cancer Institute.
  • ENPP1 is an innate immune checkpoint of the anticancer cGAMP–STING pathway in breast cancer. PNAS.
  • Ecto-nucleotide pyrophosphatase/phosphodiesterase 1 inhibitors: Research progress and prospects. PubMed.
  • What are ENPP1 inhibitors and how do they work? - Patsnap Synapse. Patsnap.
  • Structures of known ENPP1 inhibitors. ResearchGate.
  • Abstract CT161: First-in-human study of ENPP1 inhibitor, SR-8541A, for the treatment of solid tumors. AACR Journals.
  • Novel ENPP1-Blocking Drug Heats Up Cold Solid Tumors. Technology Networks.
  • ENPP1 Immunobiology as a Therapeutic Target. NIH.
  • ENPP1. Insilico Medicine.
  • [Nature Communications] Oral ENPP1 Inhibitor as Next Generation STING Modulator for Solid Tumors. YouTube.
  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. NIH.
  • Biological activities of morpholine derivatives and molecular targets involved. ResearchGate.
  • Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors. PubMed.
  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed.
  • Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][9][11]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. NIH.
  • Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. ResearchGate.
  • New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. MDPI.
  • (PDF) Morpholines. Synthesis and Biological Activity. ResearchGate.
  • An updated review on morpholine derivatives with their pharmacological actions. ScienceScholar.
  • Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. ResearchGate.
  • Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. NIH.
  • Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere, and Its Application in Novel Inhibitors of the PI3K-AKT-mTOR Pathway. PubMed.
  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Semantic Scholar.
  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed.

Sources

A Senior Application Scientist's Guide to the Precise Determination of the Melting Point of N-(4-Fluorobenzoyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate characterization of a synthesized compound is a cornerstone of reliable and reproducible research. The melting point is a fundamental physical property that serves as a crucial indicator of purity and identity. This guide provides a comprehensive comparison of established methodologies for determining the melting point of N-(4-Fluorobenzoyl)morpholine (CAS No. 1978-65-0), a compound of interest in medicinal chemistry and materials science.

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, emphasizing the principles that ensure data integrity and trustworthiness. Each described method is presented as a self-validating system, grounded in authoritative standards.

The Critical Role of Melting Point in Compound Validation

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. For a pure substance, this transition occurs over a narrow temperature range. Impurities typically depress and broaden the melting range, making melting point determination an effective and accessible method for assessing the purity of a sample. In the context of drug development, an accurate melting point is essential for:

  • Compound Identification and Characterization: Confirming the identity of a newly synthesized batch against a reference standard.

  • Purity Assessment: Detecting the presence of impurities, which can significantly impact a compound's biological activity and toxicity.

  • Polymorph Screening: Different crystalline forms (polymorphs) of a compound can exhibit different melting points, solubilities, and bioavailabilities.

  • Quality Control: Ensuring batch-to-batch consistency in manufacturing processes.

This guide will compare three widely used techniques for melting point determination: the traditional Capillary Method , the visually informative Hot Stage Microscopy , and the highly sensitive Differential Scanning Calorimetry (DSC) .

Comparative Methodologies for Melting Point Determination

The selection of an appropriate method for melting point determination depends on factors such as the amount of sample available, the required accuracy, and the need for additional information about the melting process.

The Capillary Method: A Foundational Technique

The capillary melting point method is a long-established and widely used technique that provides a melting range. It is valued for its simplicity and low sample requirement.

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube to a height of 2-3 mm. Proper packing is crucial for uniform heat transfer.

  • Instrument Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath and a thermometer or temperature sensor.

  • Heating Rate: The sample is heated at a controlled rate. An initial rapid heating can be used to approach the expected melting point, followed by a slower rate (1-2 °C per minute) as the melting point is neared to ensure thermal equilibrium.

  • Observation and Recording: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the last solid crystal melts is recorded as the completion of melting. The range between these two temperatures is the melting range.

The slow heating rate near the melting point is critical to allow for the complete transfer of heat from the heating block to the sample, ensuring that the recorded temperature accurately reflects the sample's temperature. The visual observation of the melting process, from initial shrinking and sintering to the final clear liquid state, provides a qualitative assessment of the melting behavior. For a self-validating system, the apparatus should be calibrated regularly using certified reference standards with known melting points.

Hot Stage Microscopy: Visualizing the Phase Transition

Hot stage microscopy combines a microscope with a temperature-controlled stage, allowing for direct visual observation of the sample as it is heated. This method is particularly useful for observing changes in crystal morphology, color, and for detecting sublimation or decomposition.

  • Sample Preparation: A small number of this compound crystals are placed on a microscope slide and covered with a coverslip.

  • Instrument Setup: The slide is placed on the hot stage of the microscope. The microscope is focused on the crystals.

  • Heating Program: A controlled heating program is initiated. As with the capillary method, a slower heating rate (e.g., 2-5 °C per minute) is used in the vicinity of the melting point.

  • Visual Analysis: The changes in the crystals are observed and recorded throughout the heating process. The temperature at which the first signs of melting are observed and the temperature at which all crystalline material has transitioned to a liquid are recorded.

Direct visual observation provides a wealth of information beyond a simple melting range. It allows the scientist to distinguish between true melting and other thermal events, such as solid-solid phase transitions or decomposition, which might be misinterpreted by other methods. The use of a calibrated hot stage and a high-quality microscope ensures the accuracy and reliability of the obtained data.

Differential Scanning Calorimetry (DSC): The Gold Standard for Thermal Analysis

Differential Scanning Calorimetry is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. DSC provides a highly accurate and quantitative measure of the melting point, as well as thermodynamic data such as the enthalpy of fusion.

  • Sample Preparation: A small, accurately weighed amount of this compound (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell.

  • Temperature Program: The instrument is programmed to heat the sample and reference at a constant rate (e.g., 5-10 °C per minute) through the expected melting range.

  • Data Acquisition and Analysis: The DSC instrument records the differential heat flow. The melting process is observed as an endothermic peak on the DSC thermogram. The onset temperature of the peak is typically reported as the melting point. The area under the peak is proportional to the enthalpy of fusion.

DSC measures the energy absorbed by the sample during the phase transition, providing a more fundamental and accurate determination of the melting point than methods based on visual observation. The technique is highly sensitive and can detect subtle thermal events. For a self-validating system, the DSC instrument must be calibrated for both temperature and enthalpy using certified standards, such as indium.

Workflow for Melting Point Determination

The following diagram illustrates a logical workflow for the comprehensive determination of the melting point of this compound.

G cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: In-depth Characterization cluster_2 Phase 3: Data Analysis & Reporting A Obtain pure sample of This compound B Perform preliminary melting point using Capillary Method A->B Initial Screening C Hot Stage Microscopy B->C Visual Confirmation D Differential Scanning Calorimetry (DSC) B->D Quantitative Analysis E Compare melting ranges and thermograms C->E D->E F Determine final melting point and purity assessment E->F G Report findings with detailed experimental parameters F->G

A Comparative Guide to the Elemental Analysis of N-(4-Fluorobenzoyl)morpholine for Formula Validation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the rigorous landscape of pharmaceutical development and chemical research, the unequivocal validation of a compound's molecular formula is a non-negotiable prerequisite for advancing a candidate. Elemental analysis provides a fundamental and quantitative assessment of a compound's composition, serving as a critical checkpoint for formula validation. This guide offers an in-depth, comparative analysis of the elemental analysis of N-(4-Fluorobenzoyl)morpholine, a prevalent structural motif in medicinal chemistry. We will explore the theoretical underpinnings, present detailed experimental protocols, and contextualize the data within a broader analytical framework that includes alternative and complementary techniques. This document is designed to serve as a practical resource for scientists at the bench, providing both the "how" and the "why" behind the analytical choices.

Theoretical Elemental Composition: The Foundation of Validation

Before any experimental work commences, the theoretical elemental composition must be calculated from the proposed molecular formula. This theoretical data serves as the benchmark against which all experimental results are compared.

Molecular Formula of this compound: C₁₁H₁₂FNO₂[1]

Molecular Weight: 209.22 g/mol [2]

The theoretical mass percentage of each element is calculated using the formula:

% Element = (Number of atoms of the element × Atomic weight of the element) / Molecular weight of the compound × 100

Table 1: Theoretical Elemental Composition of this compound

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Mass Contribution ( g/mol )Theoretical Mass Percentage (%)
CarbonC12.01111132.12163.15
HydrogenH1.0081212.0965.78
FluorineF18.998118.9989.08
NitrogenN14.007114.0076.70
OxygenO15.999231.99815.29

Experimental Determination: A Two-Pronged Approach

The elemental analysis of a fluorinated organic compound like this compound necessitates a bifurcated experimental strategy. Carbon, Hydrogen, and Nitrogen (CHN) are typically determined simultaneously via combustion analysis, while fluorine requires a separate, specialized method.

CHN Analysis: The Combustion Method

The determination of carbon, hydrogen, and nitrogen is a well-established technique based on the complete combustion of the sample.[3][4] Modern CHNS elemental analyzers are highly automated instruments that provide rapid and precise results from small sample sizes.[3][5]

Experimental Workflow for CHN Analysis

Caption: Workflow for the CHN elemental analysis of this compound.

Detailed Protocol:

  • Sample Preparation: A small, precisely weighed sample (1-2 mg) of this compound is encapsulated in a tin foil. The sample must be homogenous and dry to ensure accurate results.

  • Combustion: The encapsulated sample is introduced into a high-temperature furnace (typically 900-1000°C) where it undergoes rapid and complete combustion in a stream of pure oxygen.[6]

  • Separation and Detection: The resulting gaseous mixture (CO₂, H₂O, and N₂) is carried by a helium stream through a gas chromatography column for separation. A thermal conductivity detector (TCD) then measures the concentration of each gas.[6]

  • Calculation: The instrument's software, calibrated with a certified organic standard of known composition, calculates the mass percentages of carbon, hydrogen, and nitrogen in the sample.

Fluorine Analysis: Specialized Techniques

The determination of fluorine requires a different approach as it is not detected by standard CHN analyzers. The most common methods involve combustion to convert the organically bound fluorine into an inorganic fluoride, which is then quantified.

Experimental Workflow for Fluorine Analysis

Caption: Workflow for the determination of fluorine in this compound.

Detailed Protocol:

  • Decomposition: A weighed sample of this compound is combusted in a sealed oxygen-filled flask (oxygen flask method) or a combustion bomb.[7] This process quantitatively converts the fluorine in the organic matrix to hydrogen fluoride (HF).

  • Absorption: The gaseous products of combustion are absorbed into a specific volume of an appropriate absorbing solution (e.g., a buffered aqueous solution), which traps the HF as fluoride ions (F⁻).

  • Measurement: The concentration of the fluoride ions in the absorbing solution is then determined. Potentiometric titration with a fluoride ion-selective electrode is a common and accurate method.[7] Alternatively, ion chromatography can be employed for sensitive and selective fluoride quantification.

  • Calculation: The percentage of fluorine in the original sample is calculated from the measured fluoride concentration, the volume of the absorbing solution, and the initial sample weight.

Data Interpretation and Comparison

The ultimate goal of elemental analysis for formula validation is to compare the experimentally determined mass percentages with the theoretical values. A close agreement between the two provides strong evidence for the proposed molecular formula.

Table 2: Comparison of Theoretical vs. Hypothetical Experimental Data for this compound

ElementTheoretical Mass %Hypothetical Experimental Mass %Acceptance Criteria (±0.4%)Result
C63.1562.9562.75 - 63.55Pass
H5.785.825.38 - 6.18Pass
N6.706.616.30 - 7.10Pass
F9.089.218.68 - 9.48Pass

The accepted deviation for elemental analysis results is typically within ±0.4% of the theoretical value.[8]

Alternative and Complementary Analytical Techniques

While elemental analysis is a cornerstone of formula validation, a comprehensive characterization relies on a suite of analytical techniques. For drug development professionals, relying on a single analytical method is insufficient.

Table 3: Comparison of Analytical Techniques for Formula Validation

TechniqueInformation ProvidedAdvantagesLimitations
Elemental Analysis Quantitative elemental composition (%C, H, N, F, etc.).Provides direct evidence of the empirical formula; highly accurate and precise.Does not provide information on molecular weight or structure; destructive.
High-Resolution Mass Spectrometry (HRMS) Highly accurate mass-to-charge ratio of the molecular ion.Allows for the unambiguous determination of the molecular formula; requires very small sample amounts.Does not provide information on the purity of the bulk sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information on the chemical environment and connectivity of atoms (¹H, ¹³C, ¹⁹F).Provides detailed structural information and can be used for quantitative analysis (qNMR).Can be less sensitive than MS; complex spectra may be difficult to interpret.
Infrared (IR) and Raman Spectroscopy Information on the functional groups present in the molecule.Non-destructive; provides a characteristic fingerprint of the molecule.Does not provide information on the overall molecular formula or structure.

Conclusion and Best Practices

The elemental analysis of this compound, when executed with meticulous attention to detail, provides a robust and reliable method for the validation of its molecular formula. The combination of combustion-based CHN analysis and a dedicated fluorine determination method offers a complete elemental profile. For the highest level of scientific rigor, particularly in a regulated environment such as drug development, it is imperative to complement elemental analysis with orthogonal analytical techniques like high-resolution mass spectrometry and NMR spectroscopy. This multi-faceted approach ensures an unassailable confirmation of the compound's identity, purity, and formula, forming a solid foundation for all subsequent research and development activities.

References

  • Microanalysis. (2020, March 5). Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer CHN440.
  • ResearchGate. (n.d.). Chapter 6 Elemental Analysis and Biological Characterization.
  • Wikipedia. (2024, October 26). Elemental analysis.
  • Pharmaffiliates. (n.d.). This compound.
  • AZoM. (2023, October 19). What is a CHNS Elemental Analyzer?
  • National Bureau of Standards. (n.d.). Quantitative determination of fluorine in organic compounds.
  • ACS Publications. (2002, May 1). Determination of fluorine in organic compounds: Microcombustion method.
  • J-Stage. (n.d.). Determination of Fluorine in Organic Compounds by Potentiometric Titration with Aluminum Chloride Solution Combined with Oxygen.
  • Chemistry Stack Exchange. (2021, November 6). Fluorine detection in organic compounds.
  • Defense Technical Information Center. (n.d.). Determination of Fluorine in Fluoro-Organic Compounds.
  • SGS. (n.d.). Method Validation for Quantitative Heavy Metals Testing - USP Proposed <232> and <233> in an Injectable Drug Substan.
  • Pharmaceutical Outsourcing. (n.d.). Risk Assessment, Implementation, and Validation of Elemental Impurities for ICH Q3D, USP<232><233> and EP 5.20.
  • PubChem. (n.d.). 3-(4-Fluorobenzoyl)morpholine.

Sources

LC-MS/MS method development for the detection of N-(4-Fluorobenzoyl)morpholine in biological matrices

Author: BenchChem Technical Support Team. Date: January 2026

An objective guide to the development and validation of a robust LC-MS/MS method for the quantification of N-(4-Fluorobenzoyl)morpholine in biological matrices, designed for researchers and drug development professionals.

Introduction: The Analytical Challenge of this compound

This compound is a chemical entity of interest in various stages of drug discovery and development. Its accurate quantification in biological matrices such as plasma, urine, or tissue homogenates is paramount for understanding its pharmacokinetic and pharmacodynamic profile. However, developing a reliable LC-MS/MS method for this purpose is not a trivial task. It requires a systematic approach to overcome challenges such as matrix effects, low endogenous concentrations, and the need for high throughput.

This guide provides a comprehensive, field-tested framework for the development and validation of a selective, sensitive, and robust LC-MS/MS method for this compound. We will explore comparative sample preparation strategies, detail the optimization of chromatographic and mass spectrometric parameters, and outline the essential steps for method validation in accordance with regulatory standards.

Overall Method Development Workflow

The development of a bioanalytical method is a multi-step process that begins with understanding the analyte and culminates in a fully validated protocol. Each step is critical for ensuring the reliability of the data generated.

cluster_prep Phase 1: Preparation & Characterization cluster_dev Phase 2: Method Development cluster_val Phase 3: Validation Analyte Analyte Characterization (pKa, logP) IS Internal Standard Selection Analyte->IS MS MS/MS Optimization (MRM Transitions) IS->MS LC LC Method Development (Column, Mobile Phase) MS->LC SamplePrep Sample Preparation (SPE, LLE, PPT) LC->SamplePrep Validation Method Validation (Accuracy, Precision, etc.) SamplePrep->Validation SampleAnalysis Sample Analysis Validation->SampleAnalysis

Caption: High-level workflow for bioanalytical method development.

Comparative Analysis of Sample Preparation Techniques

The choice of sample preparation technique is arguably one of the most critical factors influencing the quality of your results. The primary goal is to remove interferences from the biological matrix (e.g., proteins, phospholipids) while maximizing the recovery of the analyte. For this compound, we will compare the three most common techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Technique Principle Pros Cons Best Suited For
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins.Fast, simple, inexpensive, high throughput.Non-selective, high risk of matrix effects, potential for analyte loss due to co-precipitation.Early discovery, high-concentration samples.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Cleaner extracts than PPT, good for removing salts and polar interferences.Can be labor-intensive, requires large volumes of organic solvents, emulsion formation can be an issue.When a cleaner sample is needed and analyte has favorable partitioning properties.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.Most selective, provides the cleanest extracts, high concentration factor.More expensive, can be more time-consuming to develop the method.Low-concentration samples, methods requiring high sensitivity and accuracy.
Decision Framework for Sample Preparation

The optimal choice depends on the specific requirements of your assay. Here is a decision-making framework to guide your selection:

start Assay Goal? high_throughput High Throughput / Discovery? start->high_throughput high_sensitivity High Sensitivity / Regulated? start->high_sensitivity high_throughput->high_sensitivity No ppt Use Protein Precipitation (PPT) high_throughput->ppt Yes spe Use Solid-Phase Extraction (SPE) high_sensitivity->spe Yes lle Consider Liquid-Liquid Extraction (LLE) (if analyte properties are suitable) high_sensitivity->lle No

Caption: Decision tree for selecting a sample preparation method.

Experimental Protocols

Protein Precipitation (PPT) Protocol
  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.

Liquid-Liquid Extraction (LLE) Protocol
  • To 100 µL of plasma sample, add 25 µL of 1M NaOH to basify the sample.

  • Add 600 µL of methyl tert-butyl ether (MTBE) containing the internal standard.

  • Vortex for 5 minutes.

  • Centrifuge at 5,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness.

  • Reconstitute the residue in 100 µL of the mobile phase for injection.

Solid-Phase Extraction (SPE) Protocol
  • Sorbent: A mixed-mode cation exchange polymer is a good starting point.

  • Protocol:

    • Condition: Wash the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Equilibrate: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

    • Load: Load 100 µL of the plasma sample (pre-treated with 200 µL of 2% formic acid).

    • Wash: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

    • Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporate and Reconstitute: Evaporate the eluate and reconstitute in 100 µL of mobile phase.

LC-MS/MS Method Development

Chromatography
  • Column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is a versatile starting point for a molecule like this compound.

  • Mobile Phase A: 0.1% Formic acid in water. The acid helps to protonate the analyte, improving peak shape and ionization efficiency.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A fast gradient is often suitable for bioanalysis.

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95-5% B

    • 3.1-4.0 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

Mass Spectrometry

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode.

cluster_ms MS/MS Optimization Workflow infusion Infuse Analyte Solution (~100 ng/mL) q1_scan Perform Q1 Scan to find [M+H]+ infusion->q1_scan product_ion_scan Perform Product Ion Scan on [M+H]+ q1_scan->product_ion_scan select_transitions Select 2-3 Abundant, Specific Product Ions product_ion_scan->select_transitions optimize_ce Optimize Collision Energy (CE) for each transition select_transitions->optimize_ce final_mrm Final MRM Method optimize_ce->final_mrm

Caption: Workflow for optimizing MRM transitions.

  • MRM Transitions:

    • This compound: The exact mass is 209.09 g/mol . The precursor ion will be [M+H]+ at m/z 210.1. Product ions would be determined experimentally, but a likely fragmentation would be the loss of the morpholine ring, resulting in a product ion at m/z 123.0 (the fluorobenzoyl cation).

      • Primary (Quantifier): 210.1 -> 123.0

      • Secondary (Qualifier): Another suitable fragment would be chosen.

    • Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., this compound-d4) is the ideal choice. Its transitions would be shifted by the mass of the isotopes (e.g., 214.1 -> 123.0).

Method Validation

Once the method is developed, it must be validated to ensure it is fit for purpose. The validation should be performed in accordance with guidelines from regulatory bodies such as the FDA or EMA.

Parameter Description Acceptance Criteria (Typical)
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and IS.
Linearity & Range The range over which the assay is accurate, precise, and linear.r² > 0.99, back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision The closeness of the measured values to the nominal concentration (accuracy) and the degree of scatter between measurements (precision).Accuracy: within ±15% of nominal. Precision: %CV < 15%.
Matrix Effect The effect of co-eluting, undetected matrix components on the ionization of the analyte.Matrix factor should be consistent across different lots of matrix.
Recovery The efficiency of the extraction procedure.Should be consistent and reproducible.
Stability The stability of the analyte in the biological matrix under different storage and handling conditions.Analyte concentration should be within ±15% of the initial concentration.

Conclusion

The development of a robust and reliable LC-MS/MS method for this compound in biological matrices is a systematic process that requires careful consideration of sample preparation, chromatography, and mass spectrometry parameters. While Protein Precipitation offers a high-throughput solution for early-stage discovery, Solid-Phase Extraction provides the cleanest extracts and is recommended for regulated bioanalysis where sensitivity and accuracy are paramount. The method must be fully validated to ensure the integrity of the data for pharmacokinetic and other studies. This guide provides a comprehensive framework to achieve this, enabling researchers to generate high-quality data for their drug development programs.

References

  • U.S. Food and Drug Administration. (2018).
  • European Medicines Agency. (2011).

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of N-(4-Fluorobenzoyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in the fast-paced world of drug discovery and chemical research, maintaining a safe and efficient laboratory environment is paramount. While the focus is often on synthesis and analysis, the responsible management of chemical waste is a critical, non-negotiable aspect of our work. This guide provides a detailed, step-by-step protocol for the proper disposal of N-(4-Fluorobenzoyl)morpholine (CAS No. 1019-45-0), ensuring the safety of personnel and adherence to environmental regulations. Our approach is grounded in the precautionary principle, recognizing that while some data exists, the toxicological properties of this specific compound have not been exhaustively investigated[1].

Hazard Assessment and Core Safety Principles

This compound is a substituted benzamide. While a comprehensive hazard profile is not available, we must extrapolate from its constituent parts—a fluorinated benzene ring and a morpholine ring—and the limited data on hand. The Safety Data Sheet (SDS) indicates it may be harmful if swallowed, potentially affecting the central nervous system[1]. The morpholine moiety, when handled in its pure form, is known to be a flammable liquid and vapor, corrosive, and toxic if it comes into contact with skin or is inhaled[2][3].

Given the unknown decomposition products and potential for uncharacterized hazards, the core principle for disposal is to treat this compound as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular municipal trash[4][5]. The only acceptable disposal pathway is through a licensed and approved hazardous waste management company[4].

Summary of Known and Potential Hazards
Hazard CategoryThis compound (CAS 1019-45-0)Related Compound: Morpholine (CAS 110-91-8)Rationale for Precaution
Acute Toxicity (Oral) May be harmful if swallowed[1].Harmful if swallowed[2].The compound contains the morpholine structure and should be handled as orally toxic.
Skin Corrosion/Irritation Data not available. To the best of our knowledge, the properties have not been thoroughly investigated[1].Causes severe skin burns and eye damage[2][3].The morpholine moiety is highly corrosive. Assume this compound is, at a minimum, a skin and eye irritant.
Inhalation Toxicity Data not available. Avoid formation of dust and aerosols[1].Toxic if inhaled[3][6].Fine powders can be easily inhaled. All handling should occur in a well-ventilated area or fume hood.
Flammability Data not available.Flammable liquid and vapor[7][8].While a solid, thermal decomposition could release flammable vapors. Keep away from ignition sources[8].
Environmental Hazards Data not available. Do not let product enter drains[1].Harmful to aquatic life[2].To prevent environmental contamination, disposal into the sewer system is strictly prohibited.

Step-by-Step Disposal Protocol

This protocol ensures that this compound waste is handled, stored, and disposed of in a manner that is safe, compliant, and logical.

Step 1: Don Personal Protective Equipment (PPE)

Before handling the chemical in any form (pure substance, solutions, or contaminated materials), it is mandatory to wear appropriate PPE. This is your primary defense against exposure.

  • Eye Protection: Tightly fitting safety goggles or a face shield[3].

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). For prolonged contact, consult glove manufacturer compatibility charts. Contaminated gloves must be disposed of as hazardous waste[3].

  • Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.

  • Respiratory Protection: If there is a risk of generating dust or aerosols and work cannot be conducted in a fume hood, use a NIOSH-approved N95 or P1 dust mask[1].

Step 2: Waste Segregation and Containerization

Proper segregation prevents dangerous reactions and streamlines the disposal process.

  • Identify the Waste Stream: Designate a specific waste container solely for this compound and materials contaminated with it (e.g., pipette tips, contaminated gloves, absorbent pads). Do not mix this waste with other chemical streams [4].

  • Select a Compatible Container: Use a container that is in good condition, leak-proof, and compatible with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable. The container must have a secure, tightly-sealing lid[9].

  • Transfer Waste: Carefully place the waste into the designated container. If transferring solid powder, avoid creating dust[1]. If handling a solution, use a funnel to prevent spills. Keep the container closed at all times except when adding waste[9].

Step 3: Accurate and Compliant Labeling

Regulatory agencies require precise labeling of all hazardous waste. Your institution's Environmental Health & Safety (EHS) department will provide specific labels.

The label must include:

  • The full chemical name: "this compound" (no formulas or abbreviations)[9].

  • The CAS Number: "1019-45-0".

  • Hazard Identification: Check the appropriate boxes for "Toxic" and "Corrosive" based on precautionary assessment.

  • Generator Information: Your name, lab, and contact information.

Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)

Waste containers must be stored in a designated SAA while awaiting pickup.

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel[10].

  • Conditions: Store the container in a well-ventilated, secure area away from incompatible materials[4]. Secondary containment (e.g., a plastic tub) is highly recommended to contain any potential leaks.

  • Volume Limits: Do not exceed 55 gallons of total hazardous waste in your SAA. For certain acutely toxic wastes, this limit is much lower (1 quart)[10].

Step 5: Arrange for Final Disposal

The final step is to hand over the waste to qualified professionals.

  • Contact EHS: Notify your institution's EHS office or the designated hazardous waste manager to schedule a pickup.

  • Documentation: Complete any required waste manifests or pickup request forms provided by your EHS office or the licensed waste disposal vendor[4]. This creates a paper trail for regulatory compliance.

  • Handover: Ensure the waste is securely sealed and properly labeled before the scheduled pickup.

Disposal Decision Workflow

The following diagram outlines the logical sequence for the proper management and disposal of this compound waste in a laboratory setting.

G cluster_0 Waste Generation & Handling cluster_1 Storage & Documentation cluster_2 Final Disposal A Identify Waste as This compound B Wear Required PPE (Goggles, Gloves, Lab Coat) A->B A->B C Segregate into a Designated, Compatible Waste Container B->C B->C D Do NOT Mix with Other Waste Streams C->D C->D E Securely Seal Container (Keep Closed) C->E F Affix Hazardous Waste Label (Fill Out Completely) E->F E->F G Store in Designated Satellite Accumulation Area F->G F->G H Ensure Area is Secure and Well-Ventilated G->H G->H I Request Pickup from EHS or Licensed Vendor H->I J Complete Waste Manifest and All Paperwork I->J I->J K Transfer Custody to Waste Management Professional J->K J->K L Receive Certificate of Disposal K->L K->L

Caption: Disposal workflow for this compound.

Emergency Procedures: Spills and Exposure

Accidents can happen. A clear, pre-defined emergency plan is essential.

  • In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Consult a physician[1][8].

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Immediately consult a physician[1][8].

  • In Case of Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician[1].

  • In Case of a Small Spill:

    • Ensure the area is well-ventilated.

    • Wearing your full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).

    • Carefully sweep or scoop up the absorbed material without creating dust[1].

    • Place the material into your designated hazardous waste container.

    • Clean the spill area with soap and water.

  • In Case of a Large Spill: Evacuate the immediate area. Alert your supervisor and contact your institution's EHS or emergency response team. Do not attempt to clean it up yourself.

By adhering to this comprehensive guide, you contribute to a culture of safety, protect our environment, and ensure that your research remains compliant with all applicable regulations.

References

  • Safety Data Sheet for 5-Methoxy-N,N-dimethyl-1H-indole-3-ethylamine (CAS 1019-45-0). Source: Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/sds/sigma/m2381
  • Proper Disposal of N-(1-hydroxypropan-2-yl)benzamide: A Safety-First Guide for Laboratory Professionals. Source: Benchchem. URL: https://www.benchchem.com/product/bch11398/technical-sheet
  • Safety Data Sheet for a related compound (CAS 1019-45-0). Source: Biosynth. URL: https://www.biosynth.com/p/FC174989/434851
  • Safety Data Sheet Morpholine. Source: Redox. URL: https://www.redox.com/sds/redox-sds-australia-english/MORPHOLINE_AU_EN.pdf
  • Morpholine - SAFETY DATA SHEET. Source: Fisher Scientific. URL: https://www.fishersci.com/sds-downloader-service/services/msds/download/A0051184
  • Safety Data Sheet for a related compound (CAS 1019-45-0). Source: Cayman Chemical. URL: https://www.caymanchem.com/msdss/11831m.pdf
  • 3-(2-Dimethylaminoethyl)-5-methoxyindole(1019-45-0)MSDS. Source: ChemicalBook. URL: https://www.chemicalbook.com/ShowMSDSByCAS_EN.aspx?casno=1019-45-0
  • N,N-Dimethyl-5-methoxytryptamine Safety Data Sheets(SDS). Source: LookChem. URL: https://www.lookchem.com/msds/1019-45-0.html
  • SAFETY DATA SHEET - Morpholine. Source: Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/sds/sial/252360
  • MATERIAL SAFETY DATA SHEET SDS/MSDS Morpholine. Source: CDH Fine Chemical. URL: https://www.cdhfinechemical.com/images/product/msds/29031_1.pdf
  • Safety Data Sheet - Morpholine-d8. Source: CDN Isotopes. URL: https://cdnisotopes.com/msds/D-6010.pdf
  • Safety Data Sheet - Morpholine. Source: Solvents & Petroleum Service, Inc. URL: https://www.spsci.com/wp-content/uploads/2018/01/Morpholine.pdf
  • Morpholine - SAFETY DATA SHEET. Source: Penta chemicals. URL: https://www.pentachemicals.eu/wp-content/uploads/2022/04/MORPHOLINE-EN-v-1.0.pdf
  • Safety Data Sheet: Morpholine. Source: Chemos GmbH & Co.KG. URL: https://www.chemos.de/import/msds/EN/A0001294_EN.pdf
  • Hazardous Waste Disposal Guide. Source: Northwestern University. URL: https://www.northwestern.edu/research/safety/documents/hazardous-waste-guide.pdf
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Source: United Nations Office on Drugs and Crime. URL: https://www.unodc.org/documents/scientific/Disposal_Guidelines_E.pdf
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Source: University of Pennsylvania EHRS. URL: https://ehrs.upenn.edu/system/files/resources/chemical-waste-guidelines.pdf

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-(4-Fluorobenzoyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of research and development. While N-(4-Fluorobenzoyl)morpholine is a specific molecule, its safe handling is predicated on a deep understanding of its structural components, primarily the morpholine ring. This guide provides a comprehensive, experience-driven framework for selecting and using Personal Protective Equipment (PPE). Our approach is grounded in the well-documented hazards of morpholine, a corrosive and toxic parent compound, to establish a robust baseline for safety protocols.

Hazard Analysis: Understanding the Risk Profile

Table 1: Hazard Profile based on Morpholine Analog

Hazard Category Description Potential Impact
Skin Corrosion/Irritation Causes severe skin burns and damage.[1][2][3][4] Toxic in contact with skin.[1][3] Direct contact can lead to chemical burns and systemic toxicity through dermal absorption.
Eye Damage/Irritation Causes serious eye damage, with a risk of blindness.[1][5] Splashes can cause irreversible eye injury.
Acute Toxicity (Inhalation) Toxic if inhaled.[1][4] Vapors can cause respiratory tract irritation.[1][6] Inhalation of vapors or aerosols can lead to severe respiratory distress and damage to mucous membranes.[7]
Acute Toxicity (Oral) Harmful if swallowed.[4][8] Ingestion can cause corrosion of the digestive system and systemic poisoning.[3][5]
Flammability Flammable liquid and vapor.[1][4] Vapors are heavier than air and may form explosive mixtures.[5] Poses a significant fire risk, especially when handled near ignition sources.[1][6][9]

| Reproductive Toxicity | Suspected of damaging fertility or the unborn child.[1] | Chronic or high-level exposure may pose reproductive risks. |

This profile dictates that all handling procedures must prevent contact with skin, eyes, and the respiratory system.

The First Line of Defense: Engineering and Administrative Controls

Before any PPE is selected, the work environment must be optimized to minimize exposure. PPE should never be the sole means of protection.

  • Engineering Controls : Always handle this compound inside a certified chemical fume hood to control vapor and aerosol exposure.[1][6] The fume hood provides a physical barrier and active ventilation, which is the most critical safety feature.

  • Administrative Controls : Access to areas where the compound is used should be restricted. All users must be thoroughly trained on its hazards and the specific handling procedures outlined in this guide.[9]

Mission-Critical PPE Selection: A Component-Based Approach

The selection of PPE must be deliberate and matched to the scale and nature of the operation. The following recommendations establish a minimum standard for laboratory-scale work.

Hand Protection

The primary route of accidental exposure is through skin contact. Glove selection is therefore paramount.

  • Rationale : Given that the compound is corrosive and toxic upon skin contact, gloves must be chemically resistant.

  • Selection :

    • Primary Choice : Nitrile gloves are a standard for general chemical resistance. However, for prolonged contact or immersion, they may not be sufficient.

    • Enhanced Protection : For tasks involving larger quantities or significant splash risk (e.g., transfers, purification), consider heavier-duty gloves such as butyl rubber or Viton™.

    • Double Gloving : Wearing two pairs of nitrile gloves is a practical and effective method to increase protection against minor tears and incidental contact.

  • Protocol : Always inspect gloves for tears or pinholes before use. Dispose of contaminated gloves immediately in a designated hazardous waste container.[6] Wash hands thoroughly with soap and water after removing gloves.[10]

Eye and Face Protection

The risk of severe, irreversible eye damage from a splash necessitates robust eye and face protection.

  • Rationale : Standard safety glasses are insufficient as they do not protect against splashes from the side, top, or bottom.

  • Selection :

    • Minimum Requirement : Chemical splash goggles that conform to ANSI Z87.1 standards are mandatory.[6]

    • Enhanced Protection : When handling larger volumes (>100 mL) or when there is a heightened risk of splashing, a full-face shield should be worn in addition to chemical splash goggles.[11]

Skin and Body Protection

Protecting the skin beyond the hands is crucial to prevent burns and systemic absorption.

  • Rationale : Spills and splashes can easily contaminate personal clothing, leading to prolonged skin contact.

  • Selection :

    • Standard Use : A flame-resistant laboratory coat, fully buttoned with tight-fitting cuffs, is the minimum requirement.

    • Enhanced Protection : For procedures with a high splash potential, supplement the lab coat with a chemically resistant apron made of materials like neoprene or PVC.[12]

  • Protocol : Do not wear shorts, skirts, or open-toed shoes in the laboratory. Lab coats should be removed before leaving the laboratory to prevent the spread of contamination.

Respiratory Protection

While a fume hood is the primary control for inhalation hazards, respiratory protection may be necessary in specific scenarios.

  • Rationale : A fume hood effectively controls vapors under normal operating conditions. However, in the event of a spill outside of containment or a fume hood failure, respiratory protection is essential.

  • Selection :

    • Emergency Use : A full-face respirator with an organic vapor (Type A) cartridge is recommended for spill response or emergency situations.[1][13]

    • Fit Testing : All personnel who may need to use a respirator must be properly fit-tested and trained in its use, maintenance, and limitations.

Operational Plans: Donning and Doffing Procedures

The sequence of putting on and removing PPE is as important as the equipment itself to prevent cross-contamination.

Donning (Putting On) PPE Sequence
  • Lab Coat/Apron : Put on your lab coat and any additional protective clothing.

  • Goggles/Face Shield : Don eye and face protection.

  • Gloves : Put on the first pair of gloves. If double-gloving, put the second pair on over the first, ensuring the cuff of the outer glove goes over the cuff of the lab coat sleeve.

Doffing (Removing) PPE Sequence

This process is designed to contain the "dirty" outer surfaces.

  • Outer Gloves (if used) : Remove the outer pair of gloves by peeling them off without touching the outside surface with your bare skin. Dispose of them.

  • Lab Coat/Apron : Remove your lab coat, turning it inside out as you remove it to contain any contamination.

  • Face Shield/Goggles : Remove face and eye protection from the back to the front.

  • Inner Gloves : Remove the final pair of gloves.

  • Hand Hygiene : Immediately wash your hands with soap and water.[10]

Visual Workflow Guides

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting appropriate PPE based on the task at hand.

PPE_Selection start Start: Define Task (e.g., Weighing, Transfer, Reaction) q1 Is the quantity >1g or >10mL? start->q1 weighing Task: Weighing Solid (<1g) q1->weighing No transfer_small Task: Small Volume Transfer (<10mL) q1->transfer_small No q2 High Splash Potential? (e.g., Pressurized system, vigorous mixing) q1->q2 Yes ppe1 Standard PPE: - Lab Coat - Nitrile Gloves (Single Pair) - Chemical Splash Goggles weighing->ppe1 transfer_small->ppe1 ppe2 Enhanced PPE: - Lab Coat - Double Nitrile Gloves - Chemical Splash Goggles q2->ppe2 No ppe3 Maximum PPE: - Lab Coat + Chem-Resistant Apron - Heavy-Duty Gloves (e.g., Butyl) - Goggles + Full Face Shield q2->ppe3 Yes

Caption: PPE selection workflow based on task scale and splash risk.

Emergency and Disposal Protocols

Exposure Response
  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[6]

  • Skin Contact : Immediately remove contaminated clothing and wash the affected skin with plenty of soap and water.[1][6] Seek immediate medical attention.

  • Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6][8]

Spill Response

For any spill, the priority is personal safety.

Spill_Response spill Spill Occurs q1 Is the spill large or outside of a fume hood? spill->q1 evacuate Evacuate Immediate Area Alert Others & Call Emergency Response q1->evacuate Yes small_spill Small Spill (<100mL) Inside Fume Hood q1->small_spill No ppe_check Ensure Full PPE is Worn (Incl. Respirator if needed) small_spill->ppe_check contain Contain Spill: Use inert absorbent material (e.g., vermiculite, sand) ppe_check->contain cleanup Clean Up: Collect absorbent material with non-sparking tools contain->cleanup dispose Dispose: Place in a sealed, labeled hazardous waste container cleanup->dispose decontaminate Decontaminate: Clean the spill area thoroughly dispose->decontaminate

Caption: Decision workflow for responding to a chemical spill.

Disposal Plan
  • Chemical Waste : All waste containing this compound must be collected in a designated, sealed, and properly labeled hazardous waste container.

  • Contaminated PPE : All disposable PPE (gloves, aprons) used while handling the compound must be disposed of as hazardous waste.[6] Do not place it in the regular trash. Reusable items like lab coats must be professionally decontaminated if significant contamination occurs.

By adhering to these stringent, multi-layered safety protocols, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their work.

References

  • Safety Data Sheet - CDN Isotopes. (n.d.).
  • Morpholine - SAFETY DATA SHEET. (2010, August 6). Fisher Scientific.
  • Safety Data Sheet: Morpholine. (n.d.). Carl ROTH.
  • SAFETY DATA SHEET. (2024, August 9). Sigma-Aldrich.
  • Safety Data Sheet Morpholine Revision 5. (2022, October 1). Redox.
  • Morpholine - SAFETY DATA SHEET. (2025, April 16). Penta chemicals.
  • Safety Data Sheet: Morpholine. (n.d.). Carl ROTH.
  • SAFETY DATA SHEET - Morpholine. (n.d.). Nexchem Ltd.
  • Hazardous Substance Fact Sheet. (2009, May). NJ.gov.
  • Morpholine MSDS. (2010, June 10). Actylis Lab Solutions.
  • Personal Protective Equipment (PPE) for Industrial Chemicals. (n.d.). Respirex International.
  • Gas detectors and respiratory protection equipments C4H9NO (morpholine). (n.d.). GazFinder.
  • N-(4-Chlorobenzoyl)morpholine Safety Data Sheet. (n.d.). AK Scientific, Inc.
  • Personal Protective Equipment. (n.d.). ASHP Publications.
  • Guidance for Selection of Personal Protective Equipment for MDI Users. (n.d.). American Chemistry Council.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Fluorobenzoyl)morpholine
Reactant of Route 2
Reactant of Route 2
N-(4-Fluorobenzoyl)morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.